molecular formula C7H3I3O2 B1346575 3,4,5-Triiodobenzoic acid CAS No. 2338-20-7

3,4,5-Triiodobenzoic acid

Cat. No.: B1346575
CAS No.: 2338-20-7
M. Wt: 499.81 g/mol
InChI Key: UCBKDZNMPMBJAB-UHFFFAOYSA-N
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Description

3,4,5-Triiodobenzoic acid is a useful research compound. Its molecular formula is C7H3I3O2 and its molecular weight is 499.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4,5-triiodobenzoic acid
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InChI

InChI=1S/C7H3I3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBKDZNMPMBJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90177932
Record name Benzoic acid, 3,4,5-triiodo-
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Molecular Weight

499.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2338-20-7
Record name 3,4,5-Triiodobenzoic acid
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Record name Benzoic acid, 3,4,5-triiodo-
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Record name 2338-20-7
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Record name Benzoic acid, 3,4,5-triiodo-
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Record name 3,4,5-triiodobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Triiodobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5-Triiodobenzoic acid is a halogenated aromatic carboxylic acid that holds significant importance across various scientific disciplines. To the drug development professional, it represents a foundational scaffold for the synthesis of X-ray contrast media, essential tools in modern medical diagnostics.[1] For the researcher in plant biology, it is a well-established inhibitor of polar auxin transport, providing a chemical tool to dissect the complex mechanisms of plant growth and development.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with a carboxylic acid group and three iodine atoms at the 3, 4, and 5 positions. The high atomic number of iodine atoms is central to its application in X-ray contrast agents, as it significantly increases the attenuation of X-rays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₃I₃O₂[3]
Molecular Weight 499.81 g/mol
CAS Number 2338-20-7[3]
Appearance Almost white to light gray powder[4]
Melting Point 292-293 °C
Boiling Point 416-446.3 °C[4]
pKa 5.66[4]
Solubility Low solubility in water; soluble in organic solvents.[5]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
"C1" [pos="0,1!", label="C"];
"C2" [pos="-0.87,0.5!", label="C"];
"C3" [pos="-0.87,-0.5!", label="C"];
"C4" [pos="0,-1!", label="C"];
"C5" [pos="0.87,-0.5!", label="C"];
"C6" [pos="0.87,0.5!", label="C"];
"C7" [pos="0,2.2!", label="C"];
"O1" [pos="-0.5,2.9!", label="O"];
"O2" [pos="0.5,2.9!", label="OH"];
"I1" [pos="-1.74,-1!", label="I"];
"I2" [pos="0,-2!", label="I"];
"I3" [pos="1.74,-1!", label="I"];
"H1" [pos="-1.5,0.87!", label="H"];
"H2" [pos="1.5,0.87!", label="H"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C7" -- "O1" [style=double]; "C7" -- "O2"; "C3" -- "I1"; "C4" -- "I2"; "C5" -- "I3"; "C2" -- "H1"; "C6" -- "H2"; }

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic route commences with the iodination of a suitable precursor, 4-aminobenzoic acid, followed by a deamination step via a Sandmeyer-type reaction.

Core Synthesis Pathway

The principal synthetic route involves two key transformations:

  • Iodination: The electrophilic iodination of 4-aminobenzoic acid to yield 4-amino-3,5-diiodobenzoic acid.

  • Sandmeyer-type Reaction: This involves a three-step sequence:

    • Iodination: Introduction of a third iodine atom.

    • Diazotization: Conversion of the amino group to a diazonium salt.

    • Deamination: Removal of the diazonium group to yield the final product.

Synthesis_Pathway Start 4-Aminobenzoic Acid Intermediate1 4-Amino-3,5-diiodobenzoic Acid Start->Intermediate1 Iodination (e.g., ICl or NaI/Oxidant) Intermediate2 Aryl Diazonium Salt Intermediate Intermediate1->Intermediate2 Diazotization (NaNO₂, H₂SO₄, 0-5°C) Product This compound Intermediate2->Product Iodination & Deamination (KI)

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

This protocol is adapted from established methods for the iodination of aromatic amines.

  • Materials:

    • 4-Aminobenzoic acid

    • Iodine monochloride (ICl)

    • Concentrated Hydrochloric acid (HCl)

    • Deionized water

    • Sodium bisulfite

  • Procedure:

    • In a reaction vessel equipped with a stirrer, dissolve 4-aminobenzoic acid in dilute hydrochloric acid.

    • Slowly add a solution of iodine monochloride in concentrated hydrochloric acid to the stirred solution.

    • Gradually heat the mixture to 80-85°C and maintain this temperature for 3-4 hours with continuous stirring.

    • Allow the mixture to cool, which will cause the crude 4-amino-3,5-diiodobenzoic acid to precipitate.

    • Collect the precipitate by filtration and wash with a dilute solution of sodium bisulfite to remove excess iodine, followed by washing with deionized water.

    • The crude product can be purified by recrystallization.

This protocol involves the diazotization of the amino group followed by displacement with iodide.

  • Materials:

    • 4-Amino-3,5-diiodobenzoic acid

    • Sodium nitrite (NaNO₂)

    • Concentrated Sulfuric acid (H₂SO₄)

    • Potassium iodide (KI)

    • Ice

  • Procedure:

    • Diazotization:

      • In a reaction vessel, suspend the purified 4-amino-3,5-diiodobenzoic acid in a mixture of concentrated sulfuric acid and water.

      • Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, maintaining the temperature below 5°C.

    • Iodination and Deamination:

      • In a separate vessel, prepare a solution of potassium iodide in water.

      • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of N₂) will be observed.

      • Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

      • The crude this compound will precipitate.

    • Purification:

      • Collect the precipitate by filtration.

      • Wash the crude product with deionized water.

      • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

  • Aromatic Protons (H-2, H-6): A singlet is expected for the two equivalent protons on the aromatic ring. The chemical shift will be downfield due to the deshielding effects of the iodine atoms and the carboxylic acid group.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the different carbon environments.

  • Carboxyl Carbon (-COOH): Expected in the range of 165-175 ppm.

  • C-1 (Carbon attached to -COOH): Chemical shift will be influenced by the carboxylic acid group.

  • C-2 and C-6 (CH carbons): These equivalent carbons will show a single peak.

  • C-3, C-4, and C-5 (Carbons attached to Iodine): These carbons will appear at distinct chemical shifts, heavily influenced by the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[6]

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹.[7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1680-1710 cm⁻¹.[8]

  • C=C Stretch (Aromatic Ring): Absorptions in the 1450-1600 cm⁻¹ region.[6]

  • C-O Stretch (Carboxylic Acid): An absorption in the 1210-1320 cm⁻¹ region.[7]

  • C-I Stretch: Expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show a characteristic fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 499.81 g/mol .

  • Key Fragments:

    • Loss of -OH (M-17)

    • Loss of -COOH (M-45)

    • Sequential loss of iodine atoms (M-127, M-254, M-381)

    • Fragments corresponding to the iodinated phenyl cation.[9]

Chemical Reactivity

Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound undergoes typical reactions of this functional group, such as esterification and amide formation.

This is a general protocol that can be adapted for the esterification of this compound.

  • Materials:

    • This compound

    • Anhydrous alcohol (e.g., methanol, ethanol)

    • Concentrated Sulfuric acid (catalyst)

    • Organic solvent (e.g., dichloromethane or ethyl acetate)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a round-bottomed flask, dissolve this compound in an excess of the anhydrous alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, transfer the reaction mixture to a separatory funnel containing water.

    • Extract the ester into an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.

    • The ester can be purified by recrystallization or column chromatography.

Reactivity of the Iodinated Aromatic Ring

The carbon-iodine bonds in this compound are relatively stable but can undergo reactions under specific conditions, such as reductive deiodination or participation in cross-coupling reactions.

Applications and Mechanism of Action

Precursor for X-ray Contrast Agents

The high iodine content and the presence of a carboxylic acid group for derivatization make this compound and its isomers core structures for many iodinated X-ray contrast agents.[10] These agents are typically derivatives where the carboxylic acid is converted to an amide, and other substituents are introduced to improve water solubility and reduce toxicity. Examples of contrast agents based on a triiodinated benzoic acid core include Diatrizoate and Ioxitalamic acid.[11][12]

Contrast_Agent_Core Core This compound (Core Structure) Modification Chemical Modification - Amide formation - Introduction of hydrophilic groups Core->Modification Agent X-ray Contrast Agent (e.g., Diatrizoate derivatives) Modification->Agent

Caption: Role of this compound as a core structure for X-ray contrast agents.

Inhibitor of Auxin Transport in Plants

This compound (often referred to as TIBA, though this acronym is more commonly used for the 2,3,5-isomer) is a potent inhibitor of polar auxin transport in plants.[2]

  • Mechanism of Action: Recent studies suggest that TIBA acts by stabilizing the actin cytoskeleton.[13] This stabilization disrupts the dynamic trafficking of vesicles containing PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers.[14] By impairing the localization and cycling of PIN proteins at the plasma membrane, TIBA effectively blocks the directional flow of auxin, leading to its accumulation in cells and subsequent developmental effects.[14][15]

Safety and Handling

This compound may cause irritation to the eyes, skin, and respiratory tract. The toxicological properties have not been fully investigated.[4]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.

    • Skin: Wear appropriate protective gloves and clothing.

    • Respiratory: Use a NIOSH-approved respirator when handling the powder.

  • Handling:

    • Use with adequate ventilation.

    • Minimize dust generation and accumulation.

    • Wash thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • First Aid:

    • Eyes: Flush with plenty of water for at least 15 minutes.

    • Skin: Flush with plenty of soap and water for at least 15 minutes.

    • Inhalation: Remove to fresh air.

    • Ingestion: Rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek medical attention in all cases of exposure.[4]

Conclusion

This compound is a molecule of significant scientific and commercial interest. Its unique structure, dominated by the presence of three iodine atoms, underpins its crucial role as a precursor to life-saving medical imaging agents. In parallel, its ability to modulate fundamental biological processes in plants makes it an invaluable tool for agricultural and botanical research. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in these diverse fields.

References

  • Dhonukshe, P., et al. (2008). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. PNAS, 105(11), 4489-4494. Available at: [Link]

  • Li, J., et al. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 181(1), 161-178. Available at: [Link]

  • Dhonukshe, P., et al. (2008). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. Proceedings of the National Academy of Sciences, 105(11), 4489–4494. Available at: [Link]

  • Pérez, S., & Barceló, D. (2007). Fate and occurrence of X-ray contrast media in the environment. TrAC Trends in Analytical Chemistry, 26(5), 494-503. Available at: [Link]

  • Fujita, H., & Syono, K. (1996). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Plant and Cell Physiology, 37(7), 1043-1048. Available at: [Link]

  • Geldner, N., et al. (2001). Effects of polar auxin transport inhibitor TIBA on protein secretion and protein trafficking to the cell plate. Planta, 214(2), 241-248. Available at: [Link]

  • Kinkel, H. J., & Kutzsche, A. (1998). Transformation of the Ionic X-Ray Contrast Agent Diatrizoate and Related Triiodinated Benzoates by Trametes versicolor. Applied and Environmental Microbiology, 64(8), 2788-2793. Available at: [Link]

  • Speck, U., & Mutzel, W. (1988). 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging. Journal of Medicinal Chemistry, 31(8), 1581-1585. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ioxitalamic acid. Retrieved from [Link]

  • Singh, R. P., & Kamble, R. M. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 4(94), 52089-52115. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of key intermediate of diatrizoic acid.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • S. K. Talapatra, & B. Talapatra. (2015). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Journal of the Indian Chemical Society, 92(12), 1931-1936. Available at: [Link]

  • Spampinato, M. V., et al. (2017). Current Radiographic Iodinated Contrast Agents. Magnetic Resonance Imaging Clinics of North America, 25(4), 687-695. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • ResearchGate. (n.d.). 1H NMR spectrum of 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • University of California, Irvine. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Du, W., & Sun, Z. (2021). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard University. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Marchese, A. D., et al. (2022). Pd(0)/Blue Light Promoted Carboiodination Reaction - Evidence for Reversible C-I Bond Formation via a Radical Pathway. Angewandte Chemie International Edition, 61(28), e202203531. Available at: [Link]

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  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Mizar, P., et al. (2018). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journal of Organic Chemistry, 14, 1147–1154. Available at: [Link]

Sources

An In-Depth Technical Guide to 3,4,5-Triiodobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Triiodobenzoic acid (CAS Number: 2338-20-7), a halogenated aromatic carboxylic acid of significant interest in various scientific disciplines. With a molecular weight of 499.81 g/mol , this compound serves as a valuable tool in plant physiology and holds potential in the development of novel therapeutic and diagnostic agents. This document delves into its core chemical and physical properties, outlines plausible synthetic routes, explores its multifaceted biological activities, and details its applications, with a particular focus on its role as an auxin transport inhibitor. Furthermore, this guide provides essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction

This compound is a derivative of benzoic acid characterized by the substitution of iodine atoms at the 3, 4, and 5 positions of the benzene ring. This extensive iodination imparts unique physicochemical properties to the molecule, influencing its steric hindrance, electronic distribution, and biological interactions. While its isomer, 2,3,5-triiodobenzoic acid (TIBA), is more widely studied as a plant growth regulator, the 3,4,5-isomer presents distinct characteristics and potential applications that warrant detailed investigation. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers and developers in the fields of chemistry, biology, and medicine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its solubility, stability, and reactivity.

PropertyValueReference
CAS Number 2338-20-7[1]
Molecular Formula C₇H₃I₃O₂[1]
Molecular Weight 499.81 g/mol
Appearance Almost white to light gray powder[2]
Melting Point 292-293 °C[2]
Boiling Point 416-446.3 °C[2]
Solubility Insoluble in water.[3]
pKa 5.66[2]

Synthesis of this compound

The synthesis of this compound typically involves the electrophilic iodination of a benzoic acid precursor. While a specific, detailed protocol for the 3,4,5-isomer is not as commonly documented as for other isomers, a plausible synthetic pathway can be extrapolated from established methods for the synthesis of polyiodinated aromatic compounds.

A logical starting material would be 4-aminobenzoic acid. The synthesis would proceed through a series of steps involving iodination and deamination.

Synthesis_Pathway A 4-Aminobenzoic Acid B 4-Amino-3,5-diiodobenzoic Acid A->B  Iodination (e.g., I₂/HIO₃) C This compound B->C  Sandmeyer Reaction (NaNO₂, HCl, KI)

Figure 1: Proposed synthesis pathway for this compound.

Step-by-Step Methodology (Proposed):

Part 1: Iodination of 4-Aminobenzoic Acid

  • Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Iodinating Agent Preparation: Prepare a solution of the iodinating agent. A common method involves the use of iodine and an oxidizing agent like iodic acid (HIO₃) or nitric acid to generate the electrophilic iodine species in situ.

  • Reaction: Slowly add the iodinating agent to the solution of 4-aminobenzoic acid with constant stirring. The amino group is an activating, ortho-, para-directing group, which will direct the iodine atoms to the 3 and 5 positions. The reaction may require heating to proceed at a reasonable rate.

  • Isolation: Upon completion of the reaction, the product, 4-amino-3,5-diiodobenzoic acid, may precipitate out of the solution upon cooling or addition of water. The solid is then collected by filtration, washed, and dried.

Part 2: Sandmeyer Reaction for Introduction of the Third Iodine Atom

  • Diazotization: Suspend the 4-amino-3,5-diiodobenzoic acid in an acidic solution (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C). A solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt.

  • Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group is replaced by an iodine atom, yielding this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the final product of high purity.

Spectroscopic Characterization

4.1. 1H NMR Spectroscopy (Predicted)

Due to the symmetrical substitution pattern of this compound, the two protons on the aromatic ring at positions 2 and 6 are chemically equivalent. Therefore, the 1H NMR spectrum is expected to show a single singlet in the aromatic region. The chemical shift of this singlet would be downfield due to the deshielding effects of the electronegative iodine atoms and the carboxylic acid group. A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be expected, typically at a chemical shift greater than 10 ppm.

4.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum of this compound would be expected to show four distinct signals:

  • One signal for the carboxyl carbon, which would be the most downfield signal.

  • One signal for the carbon atom attached to the carboxylic acid group (C1).

  • One signal for the two equivalent carbon atoms at positions 2 and 6.

  • One signal for the three equivalent carbon atoms bearing the iodine atoms (C3, C4, and C5).

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A medium intensity band in the region of 1210-1320 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the region of 1450-1600 cm⁻¹.

  • C-I Stretches: These would appear in the fingerprint region at lower wavenumbers, typically below 600 cm⁻¹.

4.4. Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ at m/z 499.8 would be expected. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). Due to the presence of three iodine atoms, fragmentation involving the loss of iodine atoms or iodinated fragments would also be anticipated.

Biological Activity and Applications

5.1. Auxin Transport Inhibition

Like its 2,3,5-isomer, this compound is known to be an inhibitor of auxin transport in plants.[4] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The directional transport of auxin, known as polar auxin transport, is essential for establishing auxin gradients that control processes such as apical dominance, root development, and tropic responses.

Mechanism of Action:

The precise mechanism of auxin transport inhibition by triiodobenzoic acids is complex and involves multiple targets. It is believed to interfere with the function of auxin efflux carriers, such as the PIN-FORMED (PIN) proteins, which are responsible for transporting auxin out of cells. This disruption of auxin flow leads to an accumulation of auxin in certain tissues and a depletion in others, thereby altering the normal developmental patterns of the plant.

Experimental Protocol: Auxin Transport Assay in Arabidopsis thaliana Roots

This protocol provides a method to quantify the effect of this compound on polar auxin transport.

  • Plant Material: Use 5- to 7-day-old Arabidopsis thaliana seedlings grown vertically on agar plates.

  • Preparation of Agar Blocks:

    • Donor Blocks: Prepare a 1% (w/v) agar solution containing a known concentration of radiolabeled auxin (e.g., ³H-IAA).

    • Receiver Blocks: Prepare plain 1% (w/v) agar blocks.

  • Treatment: Excise root segments of a defined length. Incubate the segments in a buffer solution with or without varying concentrations of this compound for a predetermined time (e.g., 30 minutes).

  • Transport Assay:

    • Place a donor block at the apical end of the root segment.

    • Place a receiver block at the basal end of the root segment.

    • Incubate in the dark in a humid chamber for a set period (e.g., 6-18 hours).

  • Quantification:

    • Collect the receiver blocks.

    • Measure the amount of radioactivity in the receiver blocks using a scintillation counter.

  • Analysis: Compare the radioactivity in the receiver blocks from the treated and untreated samples to determine the percentage of inhibition of auxin transport.

Auxin_Transport_Assay cluster_0 Control cluster_1 3,4,5-TIBA Treatment A1 Donor Block (³H-IAA) B1 Root Segment A1->B1 Apical C1 Receiver Block B1->C1 Basal D1 High Radioactivity C1->D1 A2 Donor Block (³H-IAA) B2 Root Segment (Treated) A2->B2 Apical C2 Receiver Block B2->C2 Basal D2 Low Radioactivity C2->D2

Figure 2: Diagram of an auxin transport assay.

5.2. Potential in Drug Development and as a Radiopaque Agent

The high iodine content of this compound makes it and its derivatives potential candidates for use as X-ray contrast agents. Iodinated compounds are effective at attenuating X-rays, thereby enhancing the visibility of soft tissues in radiographic imaging. The development of water-soluble, non-toxic derivatives of triiodobenzoic acid has been a cornerstone in the history of radiographic contrast media.[5]

Furthermore, some studies have explored the biological activities of triiodobenzoic acid derivatives beyond their effects on plants. For instance, this compound has been shown to affect [³H]verapamil binding to membrane fractions and influence smooth muscle contraction, suggesting potential interactions with calcium channels.[6] This opens avenues for investigating its pharmacological effects and potential therapeutic applications.

Toxicology and Safety

Detailed toxicological data for this compound is limited. However, based on available information and its chemical nature, it should be handled with care in a laboratory setting.

  • Acute Toxicity: The oral LD50 in mice is reported as 4600 mg/kg, and the intravenous LD50 in mice is 56 mg/kg.[7]

  • Hazards: It may cause irritation to the digestive tract, respiratory tract, skin, and eyes.[2] The toxicological properties have not been fully investigated.[2]

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses or goggles.

  • Ventilation: Use in a well-ventilated area to minimize inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

  • First Aid:

    • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek medical attention.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

    • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[2]

    • Eye Contact: Flush with plenty of water for at least 15 minutes. Seek medical attention.[2]

Conclusion

This compound is a multifaceted compound with established applications in plant science and potential for further exploration in medicinal chemistry and materials science. Its ability to inhibit polar auxin transport makes it an invaluable tool for dissecting the complexities of plant growth and development. While its physicochemical properties are reasonably well-characterized, a significant opportunity exists for the broader dissemination of its detailed spectroscopic data and the development of optimized synthesis protocols. As research continues to uncover the diverse biological activities of iodinated organic molecules, this compound and its derivatives may find new and impactful applications in drug discovery and diagnostics. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

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Synthesis pathways for 3,4,5-Triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,4,5-Triiodobenzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to this compound (CAS No: 2338-20-7), a poly-iodinated aromatic molecule. Unlike its more commonly documented isomer, 2,3,5-triiodobenzoic acid (TIBA), the synthesis of the 3,4,5-substituted analog is not widely reported in standard chemical literature. This document, therefore, constructs a scientifically rigorous and plausible synthetic strategy based on established, authoritative chemical transformations. The primary pathway detailed herein leverages the principles of the Sandmeyer reaction on a hypothetical triamino precursor, which itself would be derived from a commercially available starting material such as gallic acid. This guide is intended for researchers, chemists, and drug development professionals requiring a deep, mechanistic understanding of how such a specific substitution pattern can be achieved.

Introduction and Strategic Overview

This compound is an organoiodine compound characterized by a benzoic acid core with iodine atoms at the 3, 4, and 5 positions. Its high iodine content makes it a molecule of interest as a potential building block for X-ray contrast media and in materials science.

Direct iodination of benzoic acid or its simple derivatives is not a viable strategy for achieving the 3,4,5-substitution pattern. Catalytic methods for C-H activation and iodination predominantly favor the ortho positions (2 and 6), guided by the carboxylic acid group.[1][2] Therefore, a more nuanced approach is required, one that builds the desired substitution pattern through a series of directed reactions.

The most logical and powerful strategy for introducing iodine at specific positions on an aromatic ring, particularly in the absence of strong activating groups, is the Sandmeyer reaction .[3][4] This reaction facilitates the conversion of an aromatic amino group into a halide via a diazonium salt intermediate. Consequently, the most viable synthetic approach to this compound hinges on the successful synthesis of a key intermediate: 3,4,5-Triaminobenzoic acid .

This guide will therefore be presented in two principal stages:

  • Part A: Proposed Synthesis of the 3,4,5-Triaminobenzoic Acid Intermediate

  • Part B: The Triple Sandmeyer Reaction to Yield this compound

Proposed Core Synthesis Pathway

The following pathway is a proposed route that relies on multi-step transformations of a logical starting material. Each step is grounded in well-established reaction classes, though the specific application to this sequence represents a novel and challenging synthesis that would require laboratory optimization.

G cluster_0 Part A: Synthesis of Triamino Intermediate cluster_1 Part B: Triple Sandmeyer Reaction GallicAcid Gallic Acid (3,4,5-Trihydroxybenzoic acid) MethylGallate Methyl 3,4,5-Tris((trifluoromethyl)sulfonyl)oxy)benzoate GallicAcid->MethylGallate 1. Esterification (MeOH, H+) 2. Triflation (Tf2O, Pyridine) MethylTriazido Methyl 3,4,5-Triazidobenzoate MethylGallate->MethylTriazido 3. Azidation (NaN3) MethylTriamino Methyl 3,4,5-Triaminobenzoate MethylTriazido->MethylTriamino 4. Reduction (H2, Pd/C) TriaminoAcid 3,4,5-Triaminobenzoic Acid (Key Intermediate) MethylTriamino->TriaminoAcid 5. Hydrolysis (NaOH, then H+) TriaminoAcid_ref 3,4,5-Triaminobenzoic Acid TrisDiazonium Tris(diazonium) Salt (Unstable Intermediate) TriaminoAcid_ref->TrisDiazonium 6. Diazotization (NaNO2, H2SO4, <5°C) FinalProduct This compound TrisDiazonium->FinalProduct 7. Iodide Displacement (KI)

Caption: Proposed multi-step synthesis of this compound.

Part A: Proposed Synthesis of 3,4,5-Triaminobenzoic Acid

The synthesis of this key intermediate is a significant challenge. The most logical starting material is gallic acid (3,4,5-trihydroxybenzoic acid) , which possesses the correct substitution pattern.[5] The strategy involves converting the three phenolic hydroxyl groups into amino groups.

Causality Behind Experimental Choices:

  • Esterification: The carboxylic acid is first protected as a methyl ester to prevent it from interfering with subsequent reagents, particularly the base used in the triflation step.

  • Triflation: Phenolic hydroxyl groups are poor leaving groups. They must be converted into excellent leaving groups for nucleophilic substitution. Triflate groups (-SO₂CF₃) are among the best leaving groups for this purpose.

  • Azidation & Reduction: Direct substitution with ammonia is often inefficient. A more reliable two-step process involves substitution with sodium azide to form an aryl azide, which is then cleanly reduced to the amine using catalytic hydrogenation.

  • Hydrolysis: The final step is the deprotection (saponification) of the methyl ester to reveal the carboxylic acid.

Illustrative Experimental Protocol (Part A):

  • Step 1: Esterification of Gallic Acid

    • Suspend gallic acid (1.0 eq) in methanol (10-20 vol).

    • Add concentrated sulfuric acid (0.1 eq) catalytically.

    • Reflux the mixture for 4-6 hours until TLC or LC-MS indicates complete conversion to methyl gallate.

    • Cool the reaction, neutralize the acid, and extract the product. Purify by recrystallization.

  • Step 2: Triflation of Methyl Gallate

    • Dissolve methyl gallate (1.0 eq) in a suitable solvent like dichloromethane or pyridine at 0°C.

    • Add pyridine (3.3 eq) as a base.

    • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 3.3 eq) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench with water, extract the product, and purify by column chromatography to yield Methyl 3,4,5-tris(((trifluoromethyl)sulfonyl)oxy)benzoate.

  • Step 3: Azidation

    • Dissolve the triflate intermediate (1.0 eq) in a polar aprotic solvent such as DMF.

    • Add sodium azide (NaN₃, >3.0 eq).

    • Heat the mixture (e.g., to 80-100°C) and monitor the reaction progress. This step may require a phase-transfer catalyst.

    • After completion, cool, pour into water, and extract the resulting Methyl 3,4,5-triazidobenzoate.

  • Step 4: Reduction to Triamine

    • Dissolve the triazide intermediate (1.0 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until nitrogen evolution ceases and the reaction is complete.

    • Filter the catalyst through Celite and evaporate the solvent to obtain crude Methyl 3,4,5-triaminobenzoate.

  • Step 5: Hydrolysis

    • Dissolve the triamine ester in a mixture of THF/water.

    • Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir at room temperature or with gentle heating.

    • Upon completion of saponification, carefully acidify the mixture with HCl to precipitate the product, 3,4,5-Triaminobenzoic acid.

    • Filter, wash with cold water, and dry the intermediate.

Part B: Triple Sandmeyer Reaction

This step converts the three amino groups of the intermediate into iodine atoms. The Sandmeyer reaction proceeds in two main stages: diazotization followed by nucleophilic displacement.[3][6] Performing this reaction on three amino groups simultaneously is challenging due to the potential instability of the tris(diazonium) intermediate.

Causality Behind Experimental Choices:

  • Diazotization: This requires a cold, acidic medium to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salts. Temperatures must be kept below 5°C to prevent premature decomposition and side reactions.[6]

  • Iodide Displacement: Potassium iodide serves as the source for the iodide nucleophile. Unlike Sandmeyer reactions for chlorides or bromides, the introduction of iodide does not typically require a copper catalyst.[4] The diazonium group is displaced by the iodide ion, with the release of nitrogen gas driving the reaction to completion.

G start Start: Prepare Reagents suspend Suspend 3,4,5-Triaminobenzoic Acid in cold concentrated H2SO4 start->suspend cool Cool suspension to 0-5°C in an ice/salt bath suspend->cool prepare_nitrite Prepare pre-cooled aqueous solution of Sodium Nitrite (NaNO2) cool->prepare_nitrite diazotize Add NaNO2 solution dropwise (Maintain Temp < 5°C) cool->diazotize prepare_nitrite->diazotize check_diazotization Check for excess nitrous acid (Starch-Iodide paper turns blue-black) diazotize->check_diazotization add_iodide Slowly add KI solution to the cold diazonium salt mixture check_diazotization->add_iodide Positive prepare_iodide Prepare aqueous solution of Potassium Iodide (KI) prepare_iodide->add_iodide warm Allow mixture to warm to room temperature (N2 gas evolves) add_iodide->warm complete_reaction Stir until N2 evolution ceases (e.g., 1-2 hours) warm->complete_reaction isolate Collect crude product by vacuum filtration complete_reaction->isolate wash Wash precipitate with cold water, then with sodium thiosulfate solution (to remove excess I2) isolate->wash purify Recrystallize from a suitable solvent (e.g., ethanol/water) wash->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the Triple Sandmeyer Reaction.

Detailed Experimental Protocol (Part B):

  • Diazotization:

    • In a reaction vessel equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid and cool it to 0°C in an ice/salt bath.

    • Slowly and portion-wise, add 3,4,5-triaminobenzoic acid (1.0 eq) to the cold acid with vigorous stirring, ensuring the temperature remains below 10°C.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 3.1 eq) in a minimal amount of cold water.

    • Cool the primary reaction mixture to below 5°C.

    • Add the pre-cooled sodium nitrite solution dropwise via an addition funnel. The rate of addition must be carefully controlled to keep the temperature from rising above 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath. The completion of diazotization can be confirmed by placing a drop of the reaction mixture onto starch-iodide paper, which should turn blue-black, indicating a slight excess of nitrous acid.

  • Iodide Displacement:

    • In a separate, large beaker, dissolve potassium iodide (KI, >3.5 eq) in water.

    • Slowly and carefully, add the cold tris(diazonium) salt solution to the potassium iodide solution with stirring. A vigorous evolution of nitrogen gas will occur.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen gas has completely ceased. Gentle heating (e.g., to 40-50°C) may be required to complete the reaction.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the dark-colored precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water.

    • To remove excess iodine, wash the cake with a solution of sodium thiosulfate or sodium bisulfite until the filtrate is colorless.

    • Wash again with cold water.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Data Summary

The following table summarizes the key reagents for the proposed Triple Sandmeyer reaction. Yields are hypothetical and would require experimental determination.

StepKey ReagentsKey ConditionsTypical Yield (%)
Diazotization 3,4,5-Triaminobenzoic acid, NaNO₂, Conc. H₂SO₄0-5°C- (Intermediate)
Displacement Tris(diazonium) salt, KIWarm to RT, then ~50°CData Not Available
Overall --Requires Optimization

Conclusion

The synthesis of this compound is a chemically complex and challenging endeavor due to the lack of direct and well-documented procedures. The most scientifically sound pathway involves a multi-step sequence, beginning with a readily available precursor like gallic acid to construct a 3,4,5-triamino-substituted intermediate. This key intermediate can then undergo a triple Sandmeyer reaction to replace the amino groups with iodine. While each individual step is based on established organic transformations, the overall sequence requires significant experimental validation and optimization. This guide provides the necessary theoretical and mechanistic framework for researchers to undertake such a synthesis.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,3,5-Triiodobenzoic Acid.
  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (n.d.).
  • Reckziegel, et al. (2016). Chemical structure of Gallic acid (3,4,5 -trihydroxybenzoic acid).
  • Weis, E., Johansson, M. J., & Martín-Matute, B. (2020). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Chemistry.
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  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

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A Technical Guide to the Mechanism of 3,4,5-Triiodobenzoic Acid (TIBA) in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4,5-Triiodobenzoic acid (TIBA) is a synthetic compound widely recognized for its potent effects on plant growth and development. For decades, it has served as an invaluable pharmacological tool for dissecting the complexities of auxin signaling and as a plant growth regulator in agricultural applications. This technical guide provides an in-depth examination of the core mechanism of action of TIBA in plants. We will move beyond a superficial description of its effects to explore the molecular interactions and cellular disruptions that underpin its function. This document is intended for researchers, scientists, and professionals in plant biology and drug development, offering a synthesis of current knowledge, field-proven experimental protocols, and the causal logic behind its application in research.

The Central Role of Polar Auxin Transport

To comprehend the action of TIBA, one must first appreciate the significance of its target: polar auxin transport (PAT). Auxin, primarily indole-3-acetic acid (IAA), is a phytohormone that orchestrates nearly every aspect of plant life, from embryogenesis and organ formation to tropic responses to light and gravity.[1][2] Unlike other signaling molecules, the action of auxin is defined not just by its presence, but by the establishment and maintenance of precise concentration gradients within plant tissues.

This directional, cell-to-cell movement of auxin is known as polar auxin transport. It is a highly regulated process mediated by specialized influx and efflux carrier proteins. The chemiosmotic hypothesis provides the foundational model for this transport.[3] In the acidic apoplast (cell wall space), a portion of IAA becomes protonated (IAAH) and can diffuse passively across the plasma membrane. However, the majority of auxin transport into the cell is mediated by influx carriers of the AUXIN1/LIKE-AUX1 (AUX/LAX) family. Inside the neutral cytoplasm, IAA is deprotonated to its anionic form (IAA⁻), trapping it within the cell. Its exit is then strictly controlled by polarly localized efflux carriers, most notably the PIN-FORMED (PIN) family of proteins.[4][5] The asymmetric localization of these PIN proteins at specific faces of the plasma membrane dictates the direction of auxin flow, thereby creating the critical gradients that guide plant development.

TIBA's Core Mechanism: Disruption of Auxin Efflux

TIBA's primary and most well-characterized mode of action is the non-competitive inhibition of polar auxin transport.[6] It specifically targets the auxin efflux machinery, effectively "jamming" the cellular exit gates for auxin.[1][7] This disruption prevents the formation of auxin gradients, leading to a cascade of developmental effects.

The Molecular Target: From PIN Proteins to the Actin Cytoskeleton

For many years, the precise molecular target of TIBA was elusive. While it was clear that TIBA inhibited auxin efflux, how it accomplished this was a subject of intense research. It is now understood that TIBA does not simply bind to and block the PIN protein channel directly. Instead, its mechanism is more intricate, involving the disruption of the cellular machinery responsible for positioning and maintaining PIN proteins at the plasma membrane.

Groundbreaking research has revealed that TIBA's action is mediated through the actin cytoskeleton.[8] Specifically, TIBA has been shown to directly interact with villins , a class of actin-binding proteins.[8] This interaction causes the villin proteins to oligomerize, which in turn promotes the excessive bundling and stabilization of actin filaments.[4][8]

The dynamic nature of the actin cytoskeleton is crucial for vesicle trafficking—the process by which cells transport proteins and other cargo to various locations, including the plasma membrane. PIN proteins are continuously cycled between the plasma membrane and internal endosomal compartments.[5] This dynamic cycling allows the cell to rapidly change the polarity of auxin transport in response to developmental or environmental cues. By inducing excessive actin bundling, TIBA disrupts this essential vesicle trafficking.[8][9] The consequence is a failure to properly deliver and maintain PIN proteins at the plasma membrane, leading to a significant reduction in the cell's capacity for auxin efflux.

TIBA_Mechanism

Physiological Ramifications of PAT Inhibition

By disrupting the fundamental process of auxin gradient formation, TIBA application leads to a wide array of observable changes in plant morphology and development.

  • Loss of Apical Dominance: The high concentration of auxin produced in the apical bud normally flows down the stem, inhibiting the growth of lateral (axillary) buds. By blocking this transport, TIBA treatment releases lateral buds from apical dominance, resulting in a bushier, more branched growth habit.[6][10]

  • Altered Root Architecture: Proper root development, including primary root elongation and the formation of lateral roots, is highly dependent on precise auxin gradients. TIBA treatment typically inhibits primary root growth and can significantly depress the formation of lateral roots.[11][12]

  • Disruption of Tropic Responses: Plant responses to environmental stimuli like gravity (gravitropism) and light (phototropism) are classic examples of auxin-gradient-driven differential growth.[13][14] TIBA application disrupts the asymmetric auxin distribution required for these responses, leading to impaired or absent bending of roots and shoots.[15]

  • Promotion of Flowering and Yield: In certain contexts, particularly in indeterminate crops like soybeans, continued vegetative growth can compete with reproductive development for resources.[16] By restricting apical growth and altering resource allocation, TIBA application at the onset of flowering can lead to increased flower and pod set, thicker stems, and ultimately, higher yields.[16][17]

ParameterControlTIBA (19 g/ha)TIBA (28 g/ha)TIBA (47 g/ha)
Crop Height Reduction 0%~5-16%~13%~20%
Yield Change Baseline+15-20%-13% (under stress)-27% (under stress)
Primary Effect Normal GrowthIncreased branching, yieldNegative effects if plant is stressedHeight reduction, yield loss
Caption: Summary of dose-dependent effects of TIBA on soybean growth and yield, synthesized from field studies. Optimal concentrations can increase yield, while excessive amounts or application under stress conditions can be detrimental.[16]

Experimental Protocols for a Self-Validating System

To rigorously study the mechanism of TIBA, it is essential to employ protocols that are self-validating, including proper controls and quantifiable endpoints. The following methods represent core techniques in the field.

Protocol 1: Polar Auxin Transport Assay with Radiolabeled IAA

Causality: This assay provides a direct, quantitative measure of auxin movement through a section of plant tissue. By comparing the transport in TIBA-treated tissue to a control, one can directly calculate the inhibitory effect of the compound. The use of radiolabeled auxin ([³H]IAA) allows for sensitive and specific detection.[9][18][19]

Methodology:

  • Plant Material: Use 4-5 day old Arabidopsis thaliana seedlings grown vertically on Murashige and Skoog (MS) medium.

  • Preparation of [³H]IAA Blocks:

    • Prepare a 1% agar solution in a suitable buffer (e.g., MES buffer, pH 5.7).

    • While the agar is molten (cool to ~50°C), add [³H]IAA to a final concentration of 100-500 nM.

    • Pipette 2 µL droplets of the [³H]IAA-agar onto a sterile petri dish or Parafilm and allow them to solidify.

  • Inhibitor Treatment:

    • Prepare MS agar plates containing the desired concentration of TIBA (e.g., 10 µM, 50 µM) and a solvent control (e.g., DMSO).

    • Excise the apical 5-10 mm of the primary roots.

    • Pre-incubate the root segments on the TIBA and control plates for 30-60 minutes.

  • Transport Measurement:

    • Place a [³H]IAA-agar block in contact with the apical (cut) end of each root segment.

    • Incubate the plates vertically in the dark at room temperature for 6-18 hours to allow transport to occur.

  • Quantification:

    • After the incubation period, excise the most basal 5 mm segment of each root. It is critical to exclude the portion of the root that was in direct contact with the radiolabeled block.

    • Place each basal segment into a separate scintillation vial.

    • Add 3-5 mL of scintillation cocktail and vortex.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • The CPM in the basal segment is directly proportional to the amount of auxin transported.

    • Compare the average CPM from TIBA-treated roots to the solvent control to determine the percent inhibition of polar auxin transport.

PAT_Assay_Workflow start Start: Grow Seedlings prep_blocks Prepare [3H]IAA Agar Blocks start->prep_blocks excise_roots Excise Apical Root Segments start->excise_roots pre_incubate Pre-incubate Roots (Control vs. TIBA) excise_roots->pre_incubate apply_blocks Apply [3H]IAA Block to Apical End pre_incubate->apply_blocks transport Incubate 6-18h in Dark apply_blocks->transport collect_basal Excise Basal 5mm Segment transport->collect_basal scintillation Add Scintillation Cocktail collect_basal->scintillation measure Measure Radioactivity (CPM) with Scintillation Counter scintillation->measure analyze Analyze: Compare CPM (Control vs. TIBA) measure->analyze end End: % Inhibition analyze->end

Protocol 2: Root Gravitropism Assay

Causality: This physiological assay assesses the functional outcome of PAT inhibition. Gravitropic bending requires the establishment of a lateral auxin gradient in the root tip. By inhibiting PAT, TIBA prevents this gradient from forming, thus inhibiting the gravitropic response. This validates the molecular action at the whole-organ level.

Methodology:

  • Plate Preparation: Prepare square petri dishes with MS agar containing various concentrations of TIBA (e.g., 1 µM to 50 µM) and a solvent control.

  • Seedling Growth: Place surface-sterilized Arabidopsis thaliana seeds in a line on the plates. Grow the plates vertically for 4-5 days until roots are approximately 1-2 cm long.

  • Gravitropic Stimulation:

    • Mark the position of each root tip on the back of the plate with a fine-tipped marker.

    • Turn the plates 90 degrees to reorient the gravity vector.

  • Data Acquisition:

    • Place the reoriented plates back in the growth chamber.

    • Capture images of the seedlings at regular intervals (e.g., 2, 4, 8, and 12 hours) after turning.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ), measure the angle of root curvature relative to the new gravity vector (the 90-degree line).

    • A fully gravitropic root will have a curvature angle approaching 90 degrees.

    • Compare the curvature angles of TIBA-treated roots to control roots at each time point. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Conclusion

This compound is a powerful inhibitor of polar auxin transport in plants. Its mechanism of action is elegantly complex, centered on the disruption of the actin cytoskeleton through direct interaction with villin proteins.[8] This leads to impaired vesicle trafficking, preventing the proper localization and function of PIN auxin efflux carriers.[5][8][9] The resulting collapse of auxin gradients manifests in a host of developmental changes, from increased branching to the inhibition of tropic responses. The robust and well-characterized nature of TIBA's effects has solidified its role as an essential tool for plant biologists and a useful, albeit concentration-sensitive, regulator in agriculture. Understanding its core mechanism allows researchers to design more precise experiments and interpret their results with greater confidence, continuing to unravel the intricate role of auxin in the life of plants.

References

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  • Le Tacon, F., et al. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation... New Phytologist, 140(4), 723-733.
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  • Mishiba, K., et al. (2014). The polar auxin transport inhibitor TIBA inhibits endoreduplication in dark grown spinach hypocotyls. Plant Science, 225, 45-51.
  • Nakamura, M., et al. (2015). Gravitropic response and circumnutation in pea (Pisum sativum) seedling roots. Physiologia Plantarum, 153(3), 425-434.
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An In-depth Technical Guide to the Isomers of Triiodobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the key isomers of triiodobenzoic acid, with a focus on their fundamental chemical and physical properties, synthesis methodologies, and principal applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances that differentiate these isomers and drive their utility in fields ranging from medical diagnostics to agriculture.

Introduction: The Significance of Triiodobenzoic Acid Isomers

Triiodobenzoic acids are derivatives of benzoic acid where three hydrogen atoms on the benzene ring are substituted by iodine atoms. This heavy atom substitution imparts unique properties to these molecules, most notably high electron density, which is the cornerstone of their application in medical imaging. The specific arrangement of the iodine atoms and other functional groups on the benzene ring gives rise to different isomers, each with distinct physicochemical characteristics and, consequently, specialized applications. This guide will focus on the three primary isomers: 2,3,5-triiodobenzoic acid, 2,4,6-triiodobenzoic acid, and 3,4,5-triiodobenzoic acid, providing a comparative analysis to inform research and development efforts.

Comparative Analysis of Physicochemical Properties

The seemingly subtle differences in the substitution patterns of the triiodobenzoic acid isomers lead to significant variations in their physical and chemical properties. These differences are critical in determining their solubility, acidity, and ultimately their biological activity and applications.

Property2,3,5-Triiodobenzoic Acid2,4,6-Triiodobenzoic AcidThis compound
Molecular Formula C₇H₃I₃O₂C₇H₃I₃O₂C₇H₃I₃O₂
Molecular Weight 499.81 g/mol 499.81 g/mol 499.81 g/mol
Melting Point 220-222 °C[1]Not well-defined for the parent acid292 °C
Solubility in Water Insoluble[1]Sparingly solubleInsoluble
Solubility in Organic Solvents Soluble in ethanol, NaOH, and KOH[2]Soluble in polar organic solventsSoluble in organic solvents
pKa ~1.5[3][4] or 2.16 (Predicted)[5]~1.34 (Predicted)[6]No data available

Causality Behind Property Differences:

The acidity of the isomers, a key aspect of their basic properties, is heavily influenced by the electron-withdrawing inductive effect of the iodine atoms. In the 2,4,6-isomer , the iodine atoms are in the ortho and para positions relative to the carboxylic acid group. This symmetrical arrangement allows for strong electron withdrawal, which stabilizes the carboxylate anion, making it a stronger acid (lower pKa). The steric hindrance from the two ortho-iodine atoms may also play a role in its properties.

For 2,3,5-triiodobenzoic acid , the iodine atoms are also in electron-withdrawing positions, leading to a low pKa and significant acidity. The conflicting reported pKa values may be due to different experimental conditions or the use of predicted versus experimental data.

The 3,4,5-isomer has iodine atoms in the meta and para positions. While still electron-withdrawing, the effect on the acidity is expected to be less pronounced compared to the 2,4,6-isomer due to the absence of ortho-substituents. The high melting point of the 3,4,5-isomer suggests a more stable crystal lattice structure compared to the other isomers.

Isomers and Their Primary Applications

The distinct properties of each isomer have led to their specialized use in different scientific and commercial domains.

2,4,6-Triiodobenzoic Acid: The Backbone of Modern X-Ray Contrast Media

The 2,4,6-triiodobenzoic acid scaffold is of paramount importance in the field of medical diagnostics. While the parent acid itself is not used clinically, its derivatives are the fundamental building blocks of most modern iodinated X-ray contrast agents.[6] The three iodine atoms at the 2, 4, and 6 positions provide a high concentration of electron-dense atoms in a compact molecular structure, which is essential for the effective attenuation of X-rays.[1]

Mechanism of Action as a Contrast Agent: The high atomic number of iodine allows it to absorb X-rays more effectively than the soft tissues of the body. When a contrast agent containing 2,4,6-triiodobenzoic acid derivatives is introduced into the bloodstream or other body cavities, it increases the radiodensity of the area, allowing for clear visualization of blood vessels, organs, and other structures on a radiograph or CT scan.

Structure-Activity Relationship in Contrast Agents: The development of safe and effective contrast media has focused on modifying the 2,4,6-triiodobenzoic acid core at the 1, 3, and 5 positions. The goal of these modifications is to:

  • Increase Solubility: The parent acid is poorly soluble in water. The addition of hydrophilic side chains, such as amides with hydroxyl groups, is crucial for creating formulations that can be safely injected intravenously.

  • Reduce Osmolality: Early ionic contrast agents were salts of triiodobenzoic acid derivatives, which dissociated in solution, leading to high osmolality and a higher incidence of adverse effects. Non-ionic derivatives, where the carboxyl group is converted to a non-ionizing amide, have significantly lower osmolality and are better tolerated by patients.

  • Decrease Toxicity: The side chains also play a critical role in the biological inertness of the contrast agent, reducing its interaction with proteins and cell membranes, thereby minimizing toxicity.

A prominent example of a widely used contrast agent derived from this isomer is Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).

2,3,5-Triiodobenzoic Acid (TIBA): A Key Regulator in Plant Physiology

In contrast to its 2,4,6-isomer, 2,3,5-triiodobenzoic acid (TIBA) is primarily recognized for its role as a plant growth regulator.[1] It is known to be an inhibitor of polar auxin transport.[1]

Mechanism of Action in Plants: Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes, including cell elongation, root formation, and apical dominance. The directional transport of auxin within the plant is essential for these processes. TIBA disrupts this transport, leading to a variety of physiological effects, such as:

  • Inhibiting top growth and promoting a more compact, dwarf plant structure.

  • Encouraging the growth of lateral buds and tillers.

  • Promoting flowering and the formation of flower buds.

These properties have made TIBA a valuable tool in agricultural research and for improving crop yields in certain species. Some sources also mention its use as a contrast agent, though this application is far less common than that of the 2,4,6-isomer derivatives.[1]

This compound: An Emerging Player with Unique Properties

The 3,4,5-isomer of triiodobenzoic acid is less studied than the other two. However, research has indicated that it possesses unique biological activities. It is described as a mesomeric molecule that can influence root formation and acts as an inhibitor of calcium ion transport. Its potential applications are still being explored, but its distinct substitution pattern suggests that it could offer different biological or chemical properties compared to its isomers.

Synthesis of Triiodobenzoic Acid Isomers: Detailed Protocols

The synthesis of each isomer requires a specific strategy to achieve the desired substitution pattern on the benzoic acid ring.

Synthesis of 2,3,5-Triiodobenzoic Acid

The synthesis of 2,3,5-triiodobenzoic acid is typically a two-step process starting from 3-aminobenzoic acid.

Step 1: Iodination of 3-Aminobenzoic Acid

The first step involves the electrophilic iodination of 3-aminobenzoic acid to produce 3-amino-2,4,6-triiodobenzoic acid.

  • Protocol using Iodine Monochloride (ICl):

    • Prepare a solution of 68.5 g of 3-aminobenzoic acid in 2000 ml of water and 50 ml of concentrated hydrochloric acid in a reaction vessel equipped with a stirrer.[7]

    • Slowly add a mixture of 290 g of iodine chloride and 290 ml of concentrated hydrochloric acid to the stirred solution.[7]

    • Gradually heat the mixture to 80-85°C and maintain this temperature for 3 hours with continuous stirring.[7]

    • Allow the mixture to cool, which will cause the crude 3-amino-2,4,6-triiodobenzoic acid to precipitate.[7]

    • Collect the precipitate by filtration. The crude yield is approximately 92%.[7]

    • For purification, the crude product can be recrystallized from its sodium salt solution. Dissolve the crude acid in a sodium hydroxide solution, treat with a small amount of sodium bisulfite to remove any residual iodine color, and then reprecipitate the acid by adding acid. A second recrystallization yields a white acid with a melting point of 196.5-197.5°C (with decomposition), with a yield of about 70%.[7]

Step 2: Deamination of 3-Amino-2,4,6-triiodobenzoic Acid

The second step is the removal of the amino group via a diazotization reaction followed by reduction.

  • Protocol:

    • In a reaction vessel, suspend the purified 3-amino-2,4,6-triiodobenzoic acid in a mixture of concentrated hydrochloric acid or sulfuric acid and water.[7]

    • Cool the suspension to 0-5°C in an ice bath with vigorous stirring.[7]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, maintaining the temperature below 5°C.[7]

    • The completion of the diazotization can be monitored with starch-iodide paper.

    • The resulting diazonium salt is then reduced, for example, with hypophosphorous acid, to yield 2,3,5-triiodobenzoic acid.

Synthesis Workflow for 2,3,5-Triiodobenzoic Acid

Caption: Synthesis pathway for 2,3,5-Triiodobenzoic Acid.

Synthesis of 2,4,6-Triiodobenzoic Acid Derivatives (e.g., Diatrizoic Acid)

The synthesis of 2,4,6-triiodobenzoic acid itself is less common than the direct synthesis of its derivatives used in contrast media. A key intermediate for many of these derivatives is 3,5-diamino-2,4,6-triiodobenzoic acid, which is synthesized from 3,5-diaminobenzoic acid.

  • Protocol for 3,5-diamino-2,4,6-triiodobenzoic acid:

    • Add 3,5-diaminobenzoic acid (50.0g) and purified water (2100ml) into a 5L jacketed bottle.[8]

    • Add sulfuric acid (50.0g) dropwise to the system.[8]

    • Add potassium iodide (KI) (180.0g).[8]

    • Control the temperature at 30°C and add 30% hydrogen peroxide (H₂O₂) (119.2g) dropwise.[8]

    • After the addition is complete, adjust the reaction temperature to 55°C and react for 3 hours.[8]

    • After the reaction is complete, cool the system and quench any excess oxidant. The crude product is then purified.

This intermediate can then be further modified, for example, by acetylation of the amino groups to yield diatrizoic acid.

Synthesis Workflow for Diatrizoic Acid Precursor

Caption: Synthesis of the key precursor for Diatrizoic Acid.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are less commonly reported in readily available literature compared to the other isomers. However, a plausible synthetic route would involve the iodination of a benzoic acid derivative with directing groups that favor substitution at the 3, 4, and 5 positions, followed by modification or removal of these directing groups.

Spectroscopic Characterization

The characterization of triiodobenzoic acid isomers is crucial for confirming their identity and purity. Standard spectroscopic techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra of these isomers are relatively simple due to the high degree of substitution on the benzene ring. For example, in this compound, the two protons at the 2 and 6 positions are chemically equivalent and would appear as a singlet.

    • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbons attached to iodine atoms will show characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorptions include:

    • A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[9]

    • A strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1700 cm⁻¹.[9]

    • C-I stretching vibrations at lower frequencies.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The mass spectrum of a triiodobenzoic acid would show a molecular ion peak at m/z corresponding to its molecular weight (499.81 g/mol ).[10] The isotopic pattern of the molecular ion will be complex due to the presence of three iodine atoms.

Conclusion and Future Perspectives

The isomers of triiodobenzoic acid, though sharing the same molecular formula, exhibit a remarkable diversity in their physicochemical properties and applications. The 2,4,6-isomer and its derivatives are indispensable in modern medicine as X-ray contrast agents, with ongoing research focused on developing safer and more effective formulations by modifying the side chains to optimize solubility and reduce toxicity. In contrast, the 2,3,5-isomer has carved a niche in agriculture as a plant growth regulator, demonstrating the profound impact of isomeric structure on biological activity. The 3,4,5-isomer, while less explored, presents an opportunity for future research to uncover novel applications based on its unique chemical architecture.

For professionals in drug development, a thorough understanding of the structure-property relationships of these isomers is crucial for the rational design of new diagnostic and therapeutic agents. The principles learned from the development of triiodobenzoic acid-based contrast media, particularly concerning the role of side chains in modulating pharmacokinetic and pharmacodynamic properties, can be applied to other areas of medicinal chemistry. Future research will likely focus on leveraging the unique properties of each isomer to develop more targeted and efficient molecules for a range of scientific and medical applications.

References

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3,4,5-Triiodobenzoic Acid: An In-Depth Technical Guide to its Role as an Auxin Transport Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3,4,5-Triiodobenzoic acid (3,4,5-TIBA) as an inhibitor of polar auxin transport (PAT) in plants. While the more commonly studied isomer, 2,3,5-Triiodobenzoic acid, has been a staple in plant biology research for decades, this guide focuses on the available scientific literature and technical data for the 3,4,5- isomer. We will delve into its known mechanism of action, supported by the limited but significant research, and provide a comparative context with its well-characterized counterpart. This document serves as a resource for researchers investigating auxin biology, offering insights into the nuanced effects of this specific inhibitor and highlighting areas for future investigation.

Introduction: The Crucial Role of Polar Auxin Transport

Auxin, primarily indole-3-acetic acid (IAA), is a cornerstone of plant development, orchestrating a vast array of processes from embryogenesis to organ formation and tropic responses. The establishment and maintenance of auxin gradients are paramount for these functions and are largely governed by a sophisticated mechanism known as polar auxin transport (PAT). This directional, cell-to-cell movement of auxin is mediated by a suite of influx and efflux carriers, most notably the PIN-FORMED (PIN) family of proteins. The asymmetric localization of these carriers on the plasma membrane dictates the direction of auxin flow, creating the dynamic gradients that guide plant growth and development.

Chemical inhibitors of PAT have been instrumental in dissecting these processes. By disrupting auxin flow, researchers can induce a range of developmental phenotypes, providing invaluable insights into the fundamental roles of auxin. While 2,3,5-Triiodobenzoic acid (TIBA) is a widely recognized and utilized auxin transport inhibitor, its isomer, this compound, also exhibits inhibitory activity, albeit with a less characterized mechanism.

This compound: Chemical Properties and Historical Context

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring three iodine atoms on the benzene ring, is crucial for its biological activity.

PropertyValueSource
Chemical Formula C₇H₃I₃O₂
Molecular Weight 499.81 g/mol
CAS Number 2338-20-7
Appearance Solid
Melting Point 292 °C
Boiling Point 446.3 °C
Solubility Insoluble in water; soluble in ethanol, acetone, ether.[1]

The history of triiodobenzoic acids as plant growth regulators dates back to the 1940s, with the initial discovery of 2,3,5-TIBA as an "anti-auxin" by P.W. Zimmermann and A.E. Hitchcock in 1942.[2][3] However, the specific historical context and discovery of the 3,4,5- isomer as a plant growth regulator are not as well-documented in readily available literature. Its characterization as an auxin transport inhibitor appears in later studies.

Mechanism of Action: Unraveling the Inhibitory Effects of 3,4,5-TIBA

The primary mechanism of action for TIBA compounds as auxin transport inhibitors is the disruption of the dynamic trafficking of auxin efflux carriers. While the majority of detailed mechanistic studies have focused on 2,3,5-TIBA, some key insights into the action of 3,4,5-TIBA are available.

Interaction with Calcium Signaling

A significant study on this compound demonstrated its effect on [³H]verapamil binding to zucchini microsomes.[4][5] Verapamil is a known calcium channel blocker, and this finding suggests a potential link between the inhibitory action of 3,4,5-TIBA on auxin transport and the modulation of calcium signaling pathways. The study reported a 100% stimulation of specific [³H]verapamil binding with an EC₅₀ of 1 µM.[4][5] This was attributed to a decrease in the apparent equilibrium dissociation constant (Kₑ) for verapamil, indicating that 3,4,5-TIBA increases the affinity of the binding site for verapamil.[4][5]

Calcium ions are known to play a role in regulating auxin transport, and this finding provides a unique avenue for understanding the specific mechanism of the 3,4,5- isomer.[6]

G cluster_membrane Plasma Membrane Auxin_Efflux Auxin Efflux Ca_Channel Ca²⁺ Channel (Verapamil Binding Site) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx 3,4,5-TIBA This compound 3,4,5-TIBA->Auxin_Efflux Inhibits 3,4,5-TIBA->Ca_Channel Stimulates Verapamil Binding (EC₅₀ = 1 µM) Auxin Auxin (IAA) Auxin->Auxin_Efflux Ca_Influx->Auxin_Efflux Modulates

Figure 1: Proposed mechanism of 3,4,5-TIBA action involving calcium signaling.

Comparative Context: The Well-Studied 2,3,5-TIBA Isomer

To provide a more complete picture, it is essential to consider the extensively studied mechanism of 2,3,5-TIBA. This isomer is known to disrupt polar auxin transport by interfering with the actin cytoskeleton.[7][8] This disruption, in turn, affects the trafficking of PIN proteins to and from the plasma membrane.[8][9][10]

  • Actin Cytoskeleton: 2,3,5-TIBA has been shown to cause excessive bundling of actin filaments by directly interacting with villin, an actin-binding protein.[8] This alters the dynamics of the actin network, which is crucial for vesicle trafficking.

  • PIN Protein Trafficking: The altered actin cytoskeleton impairs the movement of vesicles containing PIN proteins, leading to a reduction in the number of these auxin efflux carriers at the plasma membrane.[8][9] This directly inhibits the directional transport of auxin.

It is plausible that 3,4,5-TIBA shares some of these mechanistic aspects with its isomer, but direct experimental evidence is currently lacking. Future research should focus on comparative studies to elucidate the similarities and differences in their modes of action.

G cluster_cell Plant Cell Vesicle Vesicle containing PIN proteins PIN_PM PIN Proteins (at Plasma Membrane) Vesicle->PIN_PM Reduces delivery to PM Actin Actin Cytoskeleton Actin->Vesicle Impairs Trafficking PM Plasma Membrane Auxin_Out Auxin Efflux PIN_PM->Auxin_Out Inhibits 2,3,5-TIBA 2,3,5-Triiodobenzoic Acid 2,3,5-TIBA->Actin Disrupts dynamics (e.g., via villin)

Figure 2: Established mechanism of 2,3,5-TIBA action via actin cytoskeleton disruption.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of scientific advancement. The following sections outline key experimental procedures for studying the effects of 3,4,5-TIBA on auxin transport. While specific protocols for the 3,4,5- isomer are scarce, the methodologies used for 2,3,5-TIBA can be adapted.

Protocol 1: Preparation of this compound Solutions

Causality: Accurate and consistent preparation of inhibitor solutions is critical for reproducible experimental outcomes. Due to its low solubility in water, a stock solution in an organic solvent is necessary.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile deionized water

  • Sterile containers

Methodology:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add a small volume of DMSO or ethanol to dissolve the powder completely. For example, to make a 10 mM stock solution, dissolve 4.998 mg of 3,4,5-TIBA in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in the appropriate liquid medium or molten agar for your experiment.

    • Important: Prepare a control solution containing the same final concentration of the solvent (DMSO or ethanol) used for the TIBA solution to account for any solvent effects.

Protocol 2: Root Gravitropism Assay in Arabidopsis thaliana

Causality: Gravitropism is a classic auxin-dependent process. Inhibition of polar auxin transport disrupts the asymmetric auxin distribution required for root bending in response to a gravity stimulus. This assay provides a clear phenotypic readout of auxin transport inhibition.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with vitamins and 1% sucrose

  • Agar

  • Petri dishes

  • This compound stock solution

  • Sterilization reagents (70% ethanol, bleach solution)

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization and Stratification:

    • Surface sterilize seeds with 70% ethanol for 1 minute, followed by a bleach solution (e.g., 50% commercial bleach with a drop of Tween-20) for 5-10 minutes.

    • Rinse the seeds 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare MS agar plates containing various concentrations of 3,4,5-TIBA (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).

    • Add the appropriate volume of the 3,4,5-TIBA stock solution to the molten MS medium after autoclaving and cooling to approximately 50-60°C. Also, prepare control plates with the corresponding solvent concentration.

  • Seed Plating and Growth:

    • Plate the stratified seeds in a straight line on the surface of the agar plates.

    • Place the plates vertically in a growth chamber with a defined light/dark cycle and temperature (e.g., 22°C, 16h light/8h dark).

    • Allow the seedlings to grow for 4-5 days until the roots are approximately 1-2 cm long.

  • Gravitropic Stimulation:

    • Rotate the plates 90 degrees to reorient the direction of gravity relative to the roots.

    • Mark the position of the root tips at the time of rotation.

  • Data Acquisition and Analysis:

    • After a set time (e.g., 8-24 hours), capture high-resolution images of the seedlings.

    • Measure the angle of root curvature from the point of reorientation using image analysis software (e.g., ImageJ).

    • Measure the root growth from the marked position to the new root tip.

    • Perform statistical analysis to determine the significance of the differences between control and 3,4,5-TIBA-treated seedlings.

G A Seed Sterilization & Stratification C Seed Plating & Vertical Growth A->C B Plate Preparation (MS agar +/- 3,4,5-TIBA) B->C D Gravitropic Stimulation (90° Rotation) C->D E Image Acquisition D->E F Data Analysis (Curvature & Growth Measurement) E->F

Figure 3: Workflow for the root gravitropism assay.

Quantitative Data Summary

The available quantitative data for this compound is limited. The following table summarizes the key findings from the literature.

ParameterValueOrganism/SystemSource
EC₅₀ for [³H]verapamil binding stimulation 1 µMZucchini microsomes[4][5]
IC₅₀ for relaxation of K⁺-depolarized rabbit A. saphena ~8 µMRabbit artery[4][5]
IC₅₀ for relaxation of norepinephrine-contracted rabbit A. saphena ~40 µMRabbit artery[4][5]

Advanced Insights and Considerations

Specificity and Potential Off-Target Effects

While 3,4,5-TIBA is categorized as an auxin transport inhibitor, its interaction with verapamil binding sites suggests potential off-target effects related to calcium channel modulation.[4][5] This is an important consideration for researchers, as observed phenotypes may not be solely due to the disruption of auxin transport. It is crucial to design experiments with appropriate controls to dissect the specific contributions of auxin transport inhibition versus other potential cellular effects.

Comparison with Other Auxin Transport Inhibitors

The most common auxin transport inhibitors used in research are the triiodobenzoic acids (TIBA) and N-1-naphthylphthalamic acid (NPA). While both inhibit polar auxin transport, their mechanisms of action are thought to differ. NPA is a non-competitive inhibitor that does not bind to the auxin efflux carrier site but rather to a regulatory protein.[11][12] In contrast, 2,3,5-TIBA is suggested to compete directly with IAA at the efflux site.[12] The mechanism of 3,4,5-TIBA in this context remains to be fully elucidated.

Conclusion: A Tool with Untapped Potential

This compound represents an underutilized tool in the study of auxin biology. The available evidence confirms its activity as an auxin transport inhibitor, with intriguing links to calcium signaling that differentiate it from its more famous isomer, 2,3,5-TIBA. This technical guide has synthesized the current knowledge on 3,4,5-TIBA, providing a foundation for its use in research. However, the significant gaps in our understanding of its precise mechanism of action in plants highlight a clear need for further investigation. Comparative studies with other auxin transport inhibitors, detailed analyses of its effects on PIN protein trafficking and the actin cytoskeleton, and a deeper exploration of its interplay with calcium signaling will undoubtedly reveal new and valuable insights into the complex regulation of polar auxin transport.

References

  • Andrejauskas, E., Hertel, R., & Marmé, D. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction. Biochemical and Biophysical Research Communications, 138(3), 1269–1275. [Link]

  • Delong Chemical. (n.d.). Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). Retrieved January 12, 2026, from [Link]

  • Peer, W. A., et al. (2004). Variation in Expression and Protein Localization of the PIN Family of Auxin Efflux Facilitator Proteins in Flavonoid Mutants with Altered Auxin Transport in Arabidopsis thaliana. The Plant Cell, 16(7), 1898–1911. [Link]

  • The Pharma Innovation Journal. (2021). History, mechanism and functions of plant growth regulators in vegetable crops. The Pharma Innovation Journal, 10(6), 556-563. [Link]

  • Thimann, K. V., & Bonner, W. D. (1948). The action of tri-iodobenzoic acid on growth. Plant Physiology, 23(1), 158–161. [Link]

  • Vanneste, S., & Friml, J. (2013). Calcium: The Missing Link in Auxin Action. Plants (Basel, Switzerland), 2(4), 650–675. [Link]

  • Wang, C., et al. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 181(1), 161–178. [Link]

  • Wikipedia. (2023, December 29). Polar auxin transport. [Link]

  • Zhang, J., et al. (2021). Regulation of PIN-FORMED Protein Degradation. International Journal of Molecular Sciences, 22(1). [Link]

  • BioKB. (n.d.). Relationship - 2,3,5-triiodobenzoic acid - inhibits - auxin polar transport. Retrieved January 12, 2026, from [Link]

  • Cold Spring Harbor Protocols. (2020). Chemical Biology in Auxin Research. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). 1-N-naphthylphthalamic acid and 2,3,5-triiodobenzoic acid : In-vitro binding to particulate cell fractions and action on auxin transport in corn coleoptiles. Retrieved January 12, 2026, from [Link]

Sources

Physicochemical properties of 3,4,5-Triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Triiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid that has garnered significant interest within the scientific community. Its unique molecular structure, characterized by a benzoic acid core heavily substituted with three iodine atoms, imparts a range of distinctive physicochemical properties. These properties make it a valuable tool in diverse research fields, from plant physiology, where it is known as an auxin transport inhibitor, to pharmacology and medical imaging.[1][2] The high electron density and mass contributed by the iodine atoms are central to its function as a radiopaque agent and influence its biological interactions.[3][4]

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. It is designed to serve as a vital resource for researchers and drug development professionals, offering not just data, but also the underlying scientific context and practical experimental methodologies.

Molecular Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise identity and three-dimensional arrangement.

  • Chemical Name: this compound[5]

  • CAS Number: 2338-20-7[5][6][7]

  • Molecular Formula: C₇H₃I₃O₂[5][6][7]

  • Molecular Weight: 499.81 g/mol [6][7]

  • SMILES: C1=C(C=C(C(=C1I)I)I)C(=O)O[8]

  • InChI: InChI=1S/C7H3I3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)[8]

The symmetrical substitution of three iodine atoms on the benzene ring is a key structural feature, influencing the molecule's polarity, crystal packing, and reactivity.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized below. These values are critical for designing experimental conditions, predicting behavior in biological systems, and developing formulations.

PropertyValueSource(s)
Appearance Almost white to light gray powder[6]
Melting Point 292-293 °C[7]
Boiling Point 416 - 446.3 °C at 760 mmHg[6][7]
Density 2.971 g/cm³[7]
pKa 5.66[6]
LogP 3.19860[7]
Vapor Pressure 9.48E-09 mmHg at 25°C[7]
Refractive Index 1.800 (Predicted)[7]
Solubility Profile

The solubility of a compound is paramount for its application in both biological and chemical systems. This compound, like its 2,3,5-isomer, exhibits a solubility profile dominated by its large, hydrophobic iodine substituents.

  • Aqueous Solubility: It is generally considered insoluble in water.[9] This is attributed to the three large, non-polar iodine atoms which overshadow the polar carboxylic acid group.

  • Organic Solubility: The compound is soluble in organic solvents.[7] The 2,3,5-isomer is noted to be very soluble in ethanol.[9]

  • Alkaline Solubility: The presence of the acidic carboxylic acid group allows it to be soluble in alkaline solutions such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), where it forms the more soluble carboxylate salt.[9]

Expert Insight: The poor aqueous solubility is a critical consideration in drug development. For parenteral applications, such as contrast media, formulation strategies involving the use of its soluble salt form are necessary. For research purposes, stock solutions are typically prepared in organic solvents like ethanol or DMSO before further dilution in aqueous buffers.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. One source reports a pKa of 5.66 for this compound.[6] This value is higher than that of unsubstituted benzoic acid (pKa ≈ 4.2). This is somewhat counterintuitive, as iodine is an electron-withdrawing group which typically increases acidity (lowers pKa) by stabilizing the carboxylate anion. For comparison, the highly substituted 2,4,6-Trihydroxybenzoic acid has a pKa of 1.68.[10] It is plausible that the reported value may be influenced by experimental conditions or that steric effects from the bulky iodine atoms play a complex role. Researchers should consider empirically determining the pKa under their specific experimental conditions if it is a critical parameter.

Spectroscopic and Thermal Analysis

Spectroscopic data provides a fingerprint for compound identification and structural elucidation, while thermal analysis defines its stability and decomposition profile.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[11]

  • C-H Stretch (Aromatic): Weaker absorptions typically appearing just above 3000 cm⁻¹.[11]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680-1710 cm⁻¹. The conjugation with the aromatic ring shifts this to a lower wavenumber compared to non-conjugated acids.[11]

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450–1600 cm⁻¹ region.[11]

  • C-O Stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ region.[11]

  • C-I Stretch: Absorptions for carbon-iodine bonds are typically found in the fingerprint region, below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure.

  • ¹H NMR: Due to the symmetrical substitution pattern, the two protons on the aromatic ring (at positions 2 and 6) are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single singlet in the aromatic region (typically δ 7-8 ppm). The acidic proton of the carboxyl group would appear as a broad singlet at a much higher chemical shift (δ > 10 ppm), which can vary with solvent and concentration.

  • ¹³C NMR: The spectrum would show distinct signals for the different carbon atoms: the carboxyl carbon, the iodine-substituted carbons, the proton-bearing carbons, and the carbon to which the carboxyl group is attached.

Thermal Analysis

Understanding the thermal stability of this compound is crucial for its handling, storage, and application in processes involving heat.

  • Thermal Decomposition: The compound is stable up to its melting point. At higher temperatures, it will decompose.[12] Studies on similar aromatic acids suggest that thermal decomposition of benzoic acid can yield products like benzene and carbon dioxide.[13] For an iodinated compound, decomposition products would also likely include hydrogen iodide (HI) and other iodine-containing species.

  • Thermogravimetric Analysis (TGA): TGA studies on related compounds like 3,4,5-trihydroxybenzoic acid (gallic acid) show a multi-step decomposition process, starting with dehydration followed by the decomposition of the organic matter at higher temperatures.[14][15] A similar profile, absent the initial water loss for an anhydrous sample, could be expected for this compound.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities which disrupt the crystal lattice.

Methodology:

  • Sample Preparation: Place a small amount (1-2 mg) of finely powdered, dry this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (~292 °C).

    • Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Dry Sample p2 Load Capillary Tube p1->p2 m1 Place in Apparatus p2->m1 m2 Rapid Heat to ~270°C m1->m2 m3 Slow Heat (1-2°C/min) m2->m3 m4 Record T_onset & T_completion m3->m4 a1 Calculate Melting Range m4->a1 a2 Compare to Literature a1->a2

Caption: Workflow for Melting Point Determination.

Overview: Synthesis Pathway

While not a physicochemical property, understanding the synthesis provides context for potential impurities. A common route to poly-iodinated benzoic acids involves electrophilic iodination of a suitable precursor. For instance, the synthesis of the related 2,3,5-isomer involves the iodination of 3-aminobenzoic acid, followed by deamination.[16] A similar strategy could be employed for the 3,4,5-isomer, starting from a different aminobenzoic acid precursor. Another approach involves the direct iodination of benzoic acid derivatives.[17]

synthesis_overview start Precursor (e.g., Aminobenzoic Acid) step1 Step 1: Iodination (Iodinating Agent, Acidic Medium) start->step1 intermediate Iodinated Intermediate (e.g., Amino-triiodobenzoic Acid) step1->intermediate step2 Step 2: Functional Group Transformation (e.g., Deamination) intermediate->step2 product Final Product (this compound) step2->product

Caption: High-level overview of a potential synthesis pathway.

Applications and Biological Relevance

The properties of this compound underpin its use in various scientific applications.

  • Plant Science: It is known to act as an inhibitor of polar auxin transport. Auxins are a class of plant hormones that regulate growth and development. By inhibiting their transport, this compound serves as a valuable chemical probe to study these processes.

  • Pharmacology: The compound has been shown to interact with calcium channels. Specifically, it stimulates the binding of the calcium channel blocker verapamil to membranes from both plant and animal sources and can induce the relaxation of smooth muscle.[1][18] This suggests a potential, though underexplored, role in modulating calcium signaling pathways.

  • Drug Development & Imaging: Due to its high iodine content, it is related to the class of compounds used as X-ray contrast agents. The iodine atoms absorb X-rays, enhancing the visibility of tissues in medical imaging techniques.[3][4] It also serves as a precursor or intermediate for the synthesis of other pharmaceutical compounds.[7]

Conclusion

This compound is a compound defined by its heavily halogenated structure. Its high melting point and density, coupled with poor aqueous solubility, are direct consequences of the three iodine substituents. These properties, in turn, dictate its applications, from its use as a tool in plant biology to its potential in the development of medical imaging agents. This guide has synthesized the available data to provide a detailed technical overview, offering researchers and developers a solid foundation for their work with this versatile molecule. The provided protocols and contextual insights aim to facilitate reproducible and scientifically sound experimentation.

References

  • Solubility of Things. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of key intermediate of diatrizoic acid. Retrieved from [Link]

  • Yash Organics. (n.d.). Triiodobenzoic Acid - Organic Acid with Best Price. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Alberti, A., Granato, D., & Nogueira, A. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. International Food Research Journal, 23(1), 30-33.
  • Andrejauskas, E., Hertel, R., & Marmé, D. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction.
  • Cefa-Cilinas Biotics Pvt. Ltd. (n.d.). 2 3 5 Triiodobenzoic Acid Manufacturers in Europe. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of lanthanide(III) and y(III) 3,4,5-trihydroxybenzoates. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2338-20-7. Retrieved from [Link]

  • Loba Chemie. (n.d.). 88-82-4 CAS | 2,3,5-TRIIODOBENZOIC ACID. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ChemWhat. (n.d.). 2,3,5-Triiodobenzoic acid 88-82-4 wiki. Retrieved from [Link]

  • University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • ChemWhat. (n.d.). 2,3,5-Triiodobenzoic acid CAS#: 88-82-4. Retrieved from [Link]

  • University of Limerick. (n.d.). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Retrieved from [Link]

  • Rishabh Intermediates. (n.d.). Triiodobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.
  • PubMed. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1),.... Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H3I3O2). Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]

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3,4,5-Triiodobenzoic acid role in calcium ion transport

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 3,4,5-Triiodobenzoic Acid in Calcium Ion Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. This technical guide provides a comprehensive overview of the role of this compound (TIBA), a well-known auxin transport inhibitor, as a modulator of calcium ion transport. While its effects on plant physiology are widely documented, its influence on animal cell calcium signaling presents a compelling area of investigation for researchers and drug development professionals. This document delves into the established mechanisms of action, provides detailed experimental protocols for characterization, and explores the potential therapeutic implications of TIBA and its derivatives.

Introduction: The Centrality of Calcium Signaling

Intracellular calcium homeostasis is maintained by a complex interplay of channels, pumps, and exchangers located on the plasma membrane and the membranes of intracellular organelles such as the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), and mitochondria.[1] Disruptions in this delicate balance are implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Consequently, molecules that can modulate calcium transport are of significant interest as research tools and potential therapeutic agents.[2]

This compound is a synthetic molecule that has been shown to inhibit the transport of calcium ions.[3] This guide will focus on its effects on voltage-gated calcium channels and provide a framework for investigating its broader impact on the cellular calcium machinery.

Mechanism of Action: Allosteric Modulation of L-type Calcium Channels

The primary established mechanism by which this compound influences calcium transport is through its interaction with voltage-gated L-type calcium channels.

Stimulation of Verapamil Binding

A pivotal study demonstrated that this compound stimulates the specific binding of [³H]verapamil to membrane fractions from both plant (zucchini microsomes) and animal (rabbit skeletal muscle) sources.[4] Verapamil is a phenylalkylamine L-type calcium channel blocker that binds to the α1 subunit of the channel. The stimulation of verapamil binding by TIBA is due to a decrease in the apparent equilibrium dissociation constant (Kᴅ) for verapamil, without a significant change in the maximum number of binding sites (Bₘₐₓ).[4] This suggests that TIBA acts as a positive allosteric modulator of the verapamil binding site, enhancing the affinity of verapamil for the channel.

ParameterControl+ this compound (1 µM)
Kᴅ for [³H]verapamil (nM) 6033
Bₘₐₓ for [³H]verapamil No significant changeNo significant change
Table 1: Effect of this compound on [³H]verapamil binding to zucchini microsomes.[4]
Functional Consequences: Inhibition of Calcium Influx and Smooth Muscle Relaxation

The allosteric modulation of L-type calcium channels by this compound has direct functional consequences. In isolated rings of rabbit saphenous artery contracted by potassium depolarization, which opens voltage-gated calcium channels, TIBA induces a dose-dependent relaxation.[4] This relaxation is indicative of an inhibition of Ca²⁺ influx through these channels. The half-maximal inhibitory concentration (IC₅₀) for this effect was approximately 8 µM.[4]

This finding strongly supports the hypothesis that TIBA, by modulating the calcium channel, can inhibit the influx of extracellular calcium, a critical step in smooth muscle contraction.

Figure 1: Simplified pathway of this compound (TIBA) action on smooth muscle contraction. TIBA inhibits Ca²⁺ influx through L-type calcium channels, leading to muscle relaxation.

Experimental Protocols for Characterizing the Effects of this compound on Calcium Transport

To further elucidate the role of this compound in calcium ion transport, a series of well-established experimental protocols can be employed.

Measurement of Intracellular Calcium Concentration Using Fluorescent Indicators

The most direct way to assess the effect of a compound on calcium transport is to measure changes in the intracellular free Ca²⁺ concentration ([Ca²⁺]ᵢ). This is commonly achieved using fluorescent calcium indicators.[5][6]

3.1.1. Choice of Fluorescent Indicator
  • Fura-2 AM: A ratiometric indicator that allows for accurate quantification of [Ca²⁺]ᵢ, minimizing effects of uneven dye loading and photobleaching.[7][8] It is excited at two wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at 510 nm is used to calculate the [Ca²⁺]ᵢ.[7]

  • Fluo-4 AM: A single-wavelength indicator that exhibits a large fluorescence intensity increase upon binding Ca²⁺.[9] It is well-suited for high-throughput screening and confocal microscopy.[5][9]

3.1.2. Step-by-Step Protocol for Measuring [Ca²⁺]ᵢ in Cultured Cells

This protocol is a general guideline and should be optimized for the specific cell type being used.[7][10]

  • Cell Culture: Seed cells (e.g., smooth muscle cells, neurons, or a relevant cell line) onto clear-bottom, black-walled 96-well plates and culture to 80-90% confluency.[7]

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 (0.02%) in a physiological salt solution (e.g., HEPES-buffered saline).

    • Remove the culture medium from the cells and wash once with the salt solution.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification: After loading, wash the cells twice with the salt solution to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Measurement:

    • Use a fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.

    • Establish a baseline fluorescence reading for each well.

    • Add this compound at various concentrations to the wells.

    • Stimulate the cells with an agonist that induces a calcium response (e.g., KCl for depolarization, or a specific receptor agonist).

    • Record the fluorescence changes over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., F₃₄₀/F₃₈₀).

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.

    • Compare the calcium responses in the presence and absence of this compound to determine its inhibitory effect.

Figure 2: Workflow for measuring intracellular calcium concentration. This outlines the key steps from cell preparation to data analysis.

Radioligand Binding Assays

To confirm the direct interaction of this compound with calcium channels, radioligand binding assays are essential.

3.2.1. Protocol for [³H]Verapamil Binding Assay

This protocol is adapted from the study by Andrejauskas et al. (1986).[4]

  • Membrane Preparation: Prepare microsomal membrane fractions from a relevant tissue source (e.g., rabbit skeletal muscle or a cell line overexpressing the L-type calcium channel) through differential centrifugation.

  • Binding Reaction:

    • In a final volume of 200 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of [³H]verapamil (e.g., 1-2 nM).

    • Include varying concentrations of this compound in the incubation mixture.

    • For determining non-specific binding, include a high concentration of unlabeled verapamil (e.g., 10 µM) in a parallel set of tubes.

    • Incubate for 60 minutes at 25°C.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) and wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the effect of this compound on the Kᴅ and Bₘₐₓ of [³H]verapamil binding.

Investigating the Broader Spectrum of Action: Unexplored Territories

While the effect of this compound on L-type calcium channels is established, its impact on other key calcium transporters remains largely unexplored. A thorough investigation should include the following:

Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)

SERCA pumps are crucial for replenishing intracellular calcium stores.[11][12] Inhibition of SERCA leads to a depletion of these stores and a subsequent rise in cytosolic calcium.

  • Experimental Approach: The effect of this compound on SERCA activity can be assessed using an enzyme-coupled spectrophotometric assay that measures ATP hydrolysis or by measuring Ca²⁺ uptake into isolated ER/SR microsomes using a calcium-sensitive dye or ⁴⁵Ca²⁺. Thapsigargin, a specific SERCA inhibitor, can be used as a positive control.[2]

Plasma Membrane Ca²⁺-ATPase (PMCA)

PMCA is a primary mechanism for extruding calcium from the cell, playing a vital role in maintaining the low resting [Ca²⁺]ᵢ.[13]

  • Experimental Approach: The activity of PMCA can be measured in isolated plasma membrane vesicles by quantifying ATP-dependent ⁴⁵Ca²⁺ uptake. The effect of this compound can be compared to that of known PMCA inhibitors.

Mitochondrial Calcium Uniporter (MCU)

Mitochondria can take up large amounts of Ca²⁺ through the MCU, which is important for buffering cytosolic calcium and regulating mitochondrial function.[14][15]

  • Experimental Approach: The effect of this compound on mitochondrial calcium uptake can be studied in isolated mitochondria using a fluorescent indicator like Rhod-2 AM or by measuring oxygen consumption, which is sensitive to matrix Ca²⁺ levels.

Potential Applications in Drug Development

The ability of this compound and its derivatives to modulate calcium channels opens up several avenues for drug development.

  • Cardiovascular Diseases: L-type calcium channel blockers are widely used in the treatment of hypertension, angina, and arrhythmias. The unique allosteric modulatory action of TIBA could be a starting point for designing novel cardiovascular drugs with improved specificity or side-effect profiles.

  • Neurological Disorders: Dysregulation of calcium signaling is a hallmark of many neurological and neurodegenerative diseases. Compounds that can fine-tune calcium channel activity may have therapeutic potential.

  • Oncology: Calcium signaling is increasingly recognized as a key player in cancer cell proliferation, migration, and apoptosis. Modulating calcium influx could be a viable anti-cancer strategy.

The synthesis of derivatives of this compound could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.[16]

Conclusion

This compound, a molecule with a well-established role in plant biology, presents a compelling case for its role as a modulator of calcium ion transport in animal cells. Its demonstrated ability to allosterically modulate L-type calcium channels and inhibit calcium influx provides a solid foundation for further research. The detailed experimental protocols outlined in this guide offer a roadmap for a comprehensive investigation into its mechanism of action. By exploring its effects on a wider range of calcium transporters and leveraging medicinal chemistry to develop more potent and selective analogs, the full therapeutic potential of this chemical scaffold can be unlocked.

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The Triiodinated Benzene Ring: A Cornerstone of Modern Medical Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Historical Discovery and Development of Triiodobenzoic Acids

For researchers, scientists, and professionals in drug development, understanding the trajectory of a key molecular scaffold can provide invaluable insights into the iterative process of scientific discovery. The story of triiodobenzoic acids is a compelling narrative of chemical synthesis evolving to meet a critical need in diagnostic medicine, ultimately leading to the development of modern iodinated X-ray contrast media. This guide delves into the historical discovery, synthesis, and developmental milestones of these crucial compounds, offering a technical perspective on their journey from laboratory curiosities to indispensable clinical tools.

The Genesis of a Scaffold: Early Synthesis and a Serendipitous Discovery

The journey of triiodobenzoic acids begins not in the realm of medicine, but in the foundational explorations of organic chemistry. While a definitive first synthesis of the basic 2,4,6-triiodobenzoic acid molecule is not widely documented as a singular landmark event, the techniques for polyhalogenation of aromatic compounds were being established in the late 19th and early 20th centuries. The core structure, a benzoic acid molecule with three iodine atoms attached to the benzene ring, was initially a subject of academic interest. These iodine atoms, with their high atomic number (53), would later prove to be the key to the molecule's medical utility.[1]

A pivotal, albeit initially unrelated, discovery occurred in 1942 when P.W. Zimmermann and A.E. Hitchcock described the biological activity of 2,3,5-triiodobenzoic acid (TIBA) as an "anti-auxin."[2][3] They found that TIBA could inhibit the polar transport of auxin, a key plant hormone, thereby influencing plant growth and development.[3][4][5] This discovery established TIBA as a valuable tool in plant physiology research and as an agricultural chemical to modify crop growth, such as promoting flowering in soybeans.[3][6] While chemically a triiodobenzoic acid, the isomeric substitution pattern of TIBA (2,3,5-) differs from the 2,4,6-substitution that would become the backbone of medical contrast agents. This early work, however, highlighted the biological reactivity of iodinated benzoic acid derivatives.

The Dawn of Radiocontrast: From Toxic Precursors to a Triiodinated Solution

The need for safe and effective contrast agents for X-ray imaging became apparent soon after the discovery of X-rays in 1895.[7] Early attempts with inorganic iodine salts were highly toxic. The breakthrough came with the realization that organically bound iodine was less toxic.

A significant milestone was the work of American physician Moses Swick in the late 1920s. Working in Berlin, Swick synthesized and tested a series of iodinated compounds, leading to the development of Uroselectan (later known as Iopax).[7] This work demonstrated the feasibility of using organically bound iodine for intravenous urography.

The true revolution, however, arrived with the introduction of the triiodinated benzoic acid core. In 1953, diatrizoate, a derivative of 2,4,6-triiodobenzoic acid, was developed.[7] This marked a radical improvement in tolerance and image quality, establishing the triiodinated benzene ring as the fundamental structure for intravascular contrast media.[8] The three iodine atoms provided excellent radiodensity due to their ability to absorb X-rays, a property rooted in the photoelectric effect.[1] The closer the energy of the X-ray photons is to the K-shell binding energy of iodine (33.2 keV), the more likely photoelectric absorption is to occur, leading to high contrast on the resulting image.[1]

The Evolution of a Scaffold: A Quest for Lower Toxicity and Improved Properties

The development of triiodobenzoic acid-based contrast agents has been a continuous process of refinement, driven by the goal of minimizing adverse effects while maintaining diagnostic efficacy. This evolution can be understood through the progression from ionic to non-ionic and from high-osmolality to low- and iso-osmolality agents.

From Ionic to Non-Ionic: Mitigating Osmotoxicity

The first generation of triiodobenzoic acid contrast media, such as diatrizoate and iothalamate, were ionic compounds.[8][9] In solution, they dissociate into a radiopaque anion (the triiodobenzoic acid derivative) and a cation (typically sodium or meglumine).[8] This dissociation results in a high osmolality, meaning a high concentration of particles in solution compared to blood.[10][11] This hyperosmolality was responsible for many of the side effects, including pain on injection, a sensation of heat, and a higher risk of adverse reactions.[7]

The next major leap forward was the development of non-ionic contrast media in the 1970s.[12] In these compounds, the carboxyl group of the benzoic acid is converted to a non-ionizing, hydrophilic side chain, such as an amide.[13] This chemical modification prevents the molecule from dissociating in solution, thereby reducing the osmolality for a given iodine concentration.[13][14] Examples of non-ionic monomers include iohexol and iopamidol.[13][15] This reduction in osmolality led to a significant improvement in patient tolerance.[14]

Dimers and Iso-osmolality: The Pursuit of Physiological Compatibility

Further refinements led to the development of non-ionic dimers, such as iodixanol.[1] These molecules consist of two covalently linked triiodinated benzene rings.[1][8] This structure allows for a higher concentration of iodine atoms per molecule, achieving diagnostic levels of opacification at an osmolality that is the same as blood (iso-osmolality).[1]

The following table summarizes the key physicochemical properties of different classes of iodinated contrast agents:

ClassExampleIonicityOsmolality (mOsm/kg H2O)Iodine Atoms per Particle in Solution
Ionic MonomerDiatrizoateIonic~15001.5
Ionic DimerIoxaglateIonic~6003
Non-ionic MonomerIohexolNon-ionic~7003
Non-ionic DimerIodixanolNon-ionic~290 (Iso-osmolar)6

Note: Osmolality values are approximate and vary with concentration.

The evolution of these agents is a clear illustration of structure-activity relationship studies, where modifications to the side chains at the 1, 3, and 5 positions of the triiodinated benzene ring were systematically explored to optimize solubility, reduce toxicity, and control excretion pathways.[9][16]

Key Triiodobenzoic Acid Derivatives: Synthesis and Applications

The following sections provide a more detailed look at the synthesis of some of the most important triiodobenzoic acid derivatives.

Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid)

Diatrizoic acid was one of the first commercially successful triiodinated contrast agents. Its synthesis laid the groundwork for many subsequent derivatives.

Synthesis Pathway:

The synthesis of diatrizoic acid typically begins with the nitration of benzoic acid to yield 3,5-dinitrobenzoic acid. This is followed by reduction of the nitro groups to amino groups, iodination of the aromatic ring, and finally, acetylation of the amino groups.[17]

Synthesis of Diatrizoic Acid.

Experimental Protocol: Synthesis of Diatrizoic Acid Intermediate (3,5-diamino-2,4,6-triiodobenzoic acid) [18]

  • Reaction Setup: In a suitable reaction vessel, add 3,5-diaminobenzoic acid, purified water, and sulfuric acid.

  • Addition of Reagents: Add potassium iodide (KI) to the mixture.

  • Oxidation and Iodination: Control the temperature at 20°C and add 30% hydrogen peroxide (H2O2) dropwise.

  • Reaction Completion: After the addition of H2O2, raise the temperature to 50°C and maintain for 1 hour to complete the reaction.

  • Isolation: The crude 3,5-diamino-2,4,6-triiodobenzoic acid can be isolated and purified.

This intermediate is then acetylated to yield diatrizoic acid.

Iothalamic Acid (5-acetamido-2,4,6-triiodo-N-methylisophthalamic acid)

Iothalamic acid is another important ionic monomeric contrast agent.[19][20][21]

Synthesis Pathway:

A common synthetic route for iothalamic acid starts with 5-nitroisophthalic acid monomethyl ester. This undergoes amidation, followed by catalytic reduction of the nitro group. The resulting amine is then iodinated and finally acetylated.[22]

Synthesis of Iothalamic Acid.

Iopanoic Acid (3-amino-α-ethyl-2,4,6-triiodobenzenepropanoic acid)

Iopanoic acid is an example of an oral cholecystographic agent, used for imaging the gallbladder.[23][24][25]

Synthesis Pathway:

The synthesis of iopanoic acid generally involves the iodination of a phenolic precursor, followed by chemical transformations to introduce the amino and carboxylic acid functionalities.[26] One approach involves the reaction of 3-amino-2,4,6-triiodophenol with a reagent like ethyl acrylate.[26]

Beyond its use as a contrast agent, iopanoic acid has also been investigated for its ability to inhibit the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), making it of interest in the management of hyperthyroidism.[24][27]

Conclusion: An Enduring Legacy and Future Directions

The historical development of triiodobenzoic acids is a testament to the power of medicinal chemistry to address clinical challenges. From the initial synthesis of a simple iodinated aromatic acid to the sophisticated design of iso-osmolar, non-ionic dimers, each step in this journey has been driven by a deeper understanding of the relationship between chemical structure and biological activity. The triiodinated benzene ring remains the cornerstone of iodinated X-ray contrast media, and ongoing research continues to explore new formulations and delivery methods to further enhance safety and efficacy. For the researchers and scientists of today, the story of triiodobenzoic acids serves as a powerful example of how fundamental chemical discoveries can be translated into transformative medical technologies.

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An In-depth Technical Guide to the Spectroscopic Data of 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

3,4,5-Triiodobenzoic acid is a halogenated aromatic carboxylic acid with significant applications in chemical synthesis and materials science. Its utility as a contrast agent and a building block for more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and purity of this compound. This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing researchers, scientists, and drug development professionals with a detailed reference for its characterization.

Molecular Structure and Spectroscopic Implications

The molecular structure of this compound, with its heavily substituted benzene ring, gives rise to a unique spectroscopic fingerprint. The three large iodine atoms introduce significant electronic and steric effects, influencing the chemical environment of the remaining aromatic protons and carbon atoms. The carboxylic acid group further contributes to the distinct spectral features. Understanding these structural nuances is paramount to interpreting the resulting spectra accurately.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simplified due to the molecule's symmetry. The two protons on the aromatic ring are chemically equivalent, leading to a single signal.

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet2HAr-H
~ 12.0 - 13.0Broad Singlet1H-COOH

Interpretation:

  • Aromatic Protons: The protons at positions 2 and 6 are equivalent and are expected to appear as a singlet in the downfield region of the spectrum. The electron-withdrawing effects of the three iodine atoms and the carboxylic acid group deshield these protons, shifting their resonance to a lower field.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very low field. Its broadness is a result of hydrogen bonding and chemical exchange with the solvent.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to symmetry, four distinct carbon signals are expected for this compound.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 170 - 175-COOH
~ 140 - 145C-2, C-6
~ 130 - 135C-1
~ 95 - 100C-3, C-4, C-5

Interpretation:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded and appears at the lowest field.[2]

  • Aromatic Carbons:

    • The carbons bearing the iodine atoms (C-3, C-4, C-5) are significantly shielded due to the "heavy atom effect" of iodine and will appear at the highest field among the aromatic carbons.

    • The carbons adjacent to the carboxylic acid group (C-2, C-6) are deshielded and will appear downfield.

    • The carbon to which the carboxylic acid is attached (C-1) will also be in the downfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
2500 - 3300 (broad)O-H stretch (carboxylic acid)
1680 - 1710C=O stretch (carboxylic acid)
1400 - 1440C-O-H bend
1210 - 1320C-O stretch
~ 3000Aromatic C-H stretch
1580 - 1600Aromatic C=C stretch
500 - 600C-I stretch

Interpretation:

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band will be observed, which is a hallmark of the dimeric hydrogen-bonded structure of carboxylic acids in the solid state.[3] The strong carbonyl (C=O) stretch will also be prominent. The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations. The C-I stretching vibrations occur at lower frequencies, in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

m/zInterpretation
499.7[M]⁺∙ (Molecular Ion)
482.7[M - OH]⁺
454.7[M - COOH]⁺
327.8[M - COOH - I]⁺
200.9[M - COOH - 2I]⁺
74.0[M - COOH - 3I]⁺

Fragmentation Pathway:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 499.7.[4][5] The fragmentation pattern will likely involve the initial loss of the hydroxyl radical (-OH) or the entire carboxyl group (-COOH). Subsequent fragmentations would involve the sequential loss of iodine atoms.

M [M]⁺∙ m/z = 499.7 M_OH [M - OH]⁺ m/z = 482.7 M->M_OH - OH M_COOH [M - COOH]⁺ m/z = 454.7 M->M_COOH - COOH M_COOH_I [M - COOH - I]⁺ m/z = 327.8 M_COOH->M_COOH_I - I M_COOH_2I [M - COOH - 2I]⁺ m/z = 200.9 M_COOH_I->M_COOH_2I - I

Caption: Predicted mass fragmentation pathway of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a suitable m/z range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the symmetry of the molecule. The IR spectrum identifies the key functional groups, particularly the carboxylic acid moiety. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pathways. This comprehensive spectroscopic analysis is an indispensable tool for the unambiguous identification and quality control of this compound in research and industrial applications.

References

  • Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2338-20-7. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Laser Raman and FTIR spectra of 2,3,5-tri-iodobenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra obtained from PA (34 : 2) (A), PC (36 : 4) (B), PE (38 : 4).... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1),.... Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H3I3O2). Retrieved from [Link]

  • MassBank. (2023). Benzoic acids and derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 2,3,4,5,6-Pentabromobenzoic Acid. Retrieved from [Link]

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Biological activity of 3,4,5-Triiodobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3,4,5-Triiodobenzoic Acid Derivatives

Introduction: A Tale of Two Kingdoms

This compound (TIBA) and its derivatives represent a fascinating class of molecules whose biological activities span the plant and animal kingdoms. Historically rooted in plant physiology as a potent inhibitor of auxin transport, TIBA has been an invaluable tool for dissecting the hormonal control of plant growth and development[1][2]. However, the dense iodine content of its core structure has also established its derivatives as foundational scaffolds for X-ray contrast media in clinical settings[3]. More recently, research has unveiled a spectrum of intriguing activities in mammalian systems, including potent anticancer effects and modulation of ion channels, positioning these compounds as promising leads for drug development professionals.

This guide provides a comprehensive technical overview of the multifaceted biological activities of TIBA derivatives. It moves beyond the canonical role in plant science to explore the mechanisms underpinning their effects in mammalian cells, offering field-proven insights into experimental design and potential therapeutic applications. We will delve into the causality behind their actions, from disrupting hormonal gradients in plants to inducing programmed cell death in cancer cells, providing a robust, data-driven resource for researchers and scientists.

Part 1: The Canonical Role - Inhibition of Polar Auxin Transport in Plants

The most well-documented biological activity of triiodobenzoic acid derivatives is the potent inhibition of polar auxin transport, the directional cell-to-cell flow of the plant hormone auxin. This transport is critical for establishing the hormonal gradients that regulate virtually all aspects of plant development, including apical dominance, root formation, and leaf patterning[1].

Mechanism of Action

TIBA acts as a non-competitive inhibitor of auxin transport proteins, effectively blocking the cellular efflux of auxin[1][2]. This disruption prevents the establishment of auxin gradients, leading to significant morphological changes. For instance, by inhibiting downward auxin flow, TIBA can reduce apical dominance and promote the growth of lateral buds, a principle harnessed in agriculture to create bushier plants or enhance flowering and pod set in crops like soybeans[1][4]. Studies have shown that while TIBA controls the transcription of auxin transporter genes, its inhibitory effect is not dependent on the concentration of the compound itself[2].

Auxin_Transport_Inhibition cluster_cell1 Cell 1 (Source) cluster_cell2 Cell 2 (Sink) AUXIN_in Auxin PIN1 PIN Protein (Auxin Efflux Carrier) AUXIN_in->PIN1 Binds to AUX1 AUX1 Protein (Auxin Influx Carrier) PIN1->AUX1 Normal Transport AUXIN_out Auxin AUX1->AUXIN_out Enters Cell TIBA TIBA Derivative TIBA->PIN1 Inhibits Anticancer_Pathway TIBA TIBA Derivative Cell Cancer Cell TIBA->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Casp9 Caspase-9 Activation Mito->Casp9 Triggers Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: TIBA-induced apoptosis in cancer cells via ROS generation.

Modulation of Ion Channels and Smooth Muscle Contraction

Beyond its cytotoxic effects, this compound exhibits significant activity on ion channels in animal tissues. It has been shown to stimulate the binding of the calcium channel blocker verapamil to both plant and animal membranes. In zucchini microsomes, TIBA increased [3H]verapamil binding by 100% with an EC50 of 1 µM.[5] This effect was achieved by decreasing the apparent dissociation constant for verapamil, effectively increasing its binding affinity without changing the number of binding sites.[5]

This activity translates to a physiological response in smooth muscle. When applied to potassium-depolarized rabbit saphenous artery rings, TIBA induced a dose-dependent relaxation with an IC50 value of approximately 8 µM.[5] It also abolished contractions initiated by norepinephrine, with a half-maximal inhibition at 40 µM.[5] This suggests a potential role for TIBA derivatives in modulating calcium-dependent physiological processes.

Roentgenographic Contrast Media

The high atomic number and density of iodine make it an excellent attenuator of X-rays. Consequently, triiodobenzoic acid derivatives are widely used as roentgenographic contrast media. The core benzoic acid structure can be chemically modified to create derivatives with high water solubility and low toxicity, which can be administered intravascularly for vasographic techniques.[3] These agents are primarily excreted through the urinary system and are designed to be physiologically inert while providing a high concentration of organically bound iodine for clear imaging.[3]

Part 3: Quantitative Biological Data Summary

The biological activities of TIBA derivatives can be quantified to compare their potency across different assays and biological systems.

Compound/DerivativeTarget/AssayOrganism/Cell LineActivity TypeValueReference
This compound[3H]verapamil BindingZucchini MicrosomesEC501 µM[5]
This compound[3H]verapamil BindingRabbit Skeletal MuscleEC50≥ 20 µM[5]
This compoundRelaxation of K+-contracted ArteryRabbit A. saphenaIC50~8 µM[5]
This compoundInhibition of NE-contracted ArteryRabbit A. saphenaIC5040 µM[5]
2,3,5-Triiodobenzoic AcidCell Viability (48h)H460 (Lung Cancer)IC50~250-500 µM[6][7]

Part 4: Core Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for assessing the key biological activities of TIBA derivatives.

Protocol 1: Cytotoxicity Assessment by MTT Assay

This protocol is used to evaluate the dose-dependent cytotoxic effects of TIBA derivatives on cancer cell lines.

1. Cell Seeding:

  • Culture selected cancer cells (e.g., H460) and a normal control cell line (e.g., VERO) to ~80% confluency.

  • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the TIBA derivative in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration is <0.1% in all wells.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular ROS Generation

This protocol uses the cell-permeant probe H₂DCFDA to quantify intracellular ROS levels following treatment with TIBA derivatives.

1. Cell Preparation:

  • Seed cells in a black, clear-bottom 96-well plate or on glass coverslips for microscopy, following the same procedure as the MTT assay.

2. Probe Loading:

  • Prepare a 10 µM working solution of H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium.

  • Wash the cells once with warm PBS.

  • Add the H₂DCFDA solution to the cells and incubate for 30 minutes at 37°C in the dark.

3. Treatment and Measurement:

  • Wash the cells twice with PBS to remove the excess probe.

  • Add fresh culture medium containing the desired concentrations of the TIBA derivative. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Immediately measure the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm) at various time points (e.g., 0, 30, 60, 120 minutes).[8]

  • Alternatively, visualize the cells using a fluorescence microscope.

4. Data Analysis:

  • Normalize the fluorescence intensity of treated cells to that of the vehicle control at each time point.

  • Plot the fold change in ROS production over time for each concentration.

Part 5: Synthesis of this compound Derivatives

The synthesis of TIBA derivatives is a critical aspect for researchers looking to explore structure-activity relationships. The core structure is typically synthesized via electrophilic iodination of a benzoic acid precursor.

Core Synthesis Pathway

A common route begins with an aminobenzoic acid, which undergoes exhaustive iodination, followed by diazotization and removal of the amino group to yield the triiodinated scaffold. This scaffold can then be further modified. For instance, roentgenographic contrast agents are often synthesized by acylating a 3-amino-5-hydroxy-2,4,6-triiodobenzoic acid intermediate.[9]

Synthesis_Pathway Start 3-Aminobenzoic Acid Step1 Iodination (e.g., ICl) Start->Step1 Intermediate 3-Amino-2,4,6- triiodobenzoic Acid Step1->Intermediate Step2 Diazotization (NaNO₂, HCl) Intermediate->Step2 Step3 Reduction (e.g., H₃PO₂) Step2->Step3 Product 2,3,5-Triiodobenzoic Acid (TIBA) Step3->Product Derivatives Further Derivatization Product->Derivatives

Caption: General synthesis pathway for a TIBA core structure.

Part 6: Pharmacokinetics and Metabolism

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of TIBA derivatives is crucial for their development as therapeutic agents. Studies in animal models provide foundational insights. In goats and cows, orally administered 2,3,5-triiodobenzoic acid is primarily excreted in the urine.[10] The primary metabolic pathway is deiodination, with the major metabolite being 2,5-diiodobenzoic acid. Trace amounts of other deiodinated products and iodide ions are also found. This release of iodide ions can lead to concentration in the thyroid gland.[10] In rats, the compound and its metabolites are excreted in both urine (72-75%) and feces (24-28%) over four days.[10]

Conclusion and Future Directions

The journey of this compound and its derivatives from a tool in plant biology to a scaffold for potential human therapeutics is a testament to the versatility of chemical structures. While the inhibition of auxin transport remains a cornerstone of its biological profile, the potent, ROS-mediated cytotoxicity against cancer cells and the modulation of calcium channels present exciting and underexplored avenues for drug development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the TIBA core to optimize anticancer activity while minimizing toxicity to normal cells.

  • Targeted Delivery: Developing nanoparticle or antibody-drug conjugate systems to deliver these potent molecules specifically to tumor tissues, thereby enhancing efficacy and reducing systemic side effects.

  • Pharmacological Exploration: Further investigating the effects on ion channels and smooth muscle to determine if derivatives could be developed for cardiovascular or other non-oncological conditions.

By bridging the gap between plant science and medicine, TIBA derivatives offer a rich field for discovery, with the potential to yield novel diagnostic and therapeutic agents.

References

  • Zottini, M., et al. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction. Biochemical and Biophysical Research Communications, 138(3), 1269-75. Retrieved from [Link]

  • Henan Bosen Chemical Co.,Ltd. (2024). 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. Retrieved from [Link]

  • Hoey, G., et al. (1963). Triiodobenzoic acid derivatives. U.S. Patent No. 3,073,814.
  • Karabaghli-Degron, C., et al. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation... New Phytologist, 140(4), 723-733. Retrieved from [Link]

  • Delong Chemical. (n.d.). Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). Retrieved from [Link]

  • Ferreira, J., et al. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199-5207. Retrieved from [Link]

  • Lelle, M., et al. (2012). Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates. Bioorganic & Medicinal Chemistry, 20(1), 153-60. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CNIPA. (n.d.). Synthesis method of key intermediate of diatrizoic acid. CN111233887A.
  • ResearchGate. (2019). 2,3,5-Triiodobenzoic acid, a contrast agent, induces caspase-dependent cell death through intrinsic pathway in NSCLC. Retrieved from [Link]

  • Ferreira, J., et al. (2019). 2,3,5-Triiodobenzoic acid, a contrast agent, induces caspase-dependent cell death through intrinsic pathway in NSCLC. Current Topics in Pharmacology, 22. Retrieved from [Link]

  • Papa, D. (1964). Acylated 3-amino-5-hydroxy-2, 4, 6-triiodobenzoic acid and esters and salts thereof. U.S. Patent No. 3,133,116.

Sources

Unmasking the Unintended: An In-depth Technical Guide to the Off-Target Effects of 3,4,5-Triiodobenzoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Triiodobenzoic acid (TIBA) is widely recognized and utilized in plant biology as a classical inhibitor of polar auxin transport, proving instrumental in dissecting auxin's role in plant growth and development. However, the application of TIBA as a highly specific pharmacological tool is confounded by an increasing body of evidence demonstrating its engagement with a variety of "off-target" cellular components and pathways. These unintended interactions can lead to a misinterpretation of experimental results and present unforeseen toxicological challenges. This technical guide provides a comprehensive exploration of the known and potential off-target effects of TIBA across diverse biological systems. We delve into the molecular mechanisms of these non-canonical interactions, including its impact on the cytoskeleton, ion channel function, and the induction of cellular stress. Furthermore, this guide offers detailed, field-proven methodologies for the identification and validation of off-target effects, empowering researchers to critically evaluate the specificity of TIBA in their experimental systems and to pioneer new avenues of investigation into its broader biological activities.

Introduction: Beyond Auxin Transport Inhibition

For decades, this compound (TIBA) has been a cornerstone in the toolkit of plant biologists, primarily employed to disrupt the directional flow of the plant hormone auxin. This inhibition is foundational to our understanding of numerous developmental processes, from embryogenesis to organ patterning. The prevailing model for TIBA's primary action involves its interference with auxin efflux carriers, thereby disrupting the cellular machinery responsible for polar auxin transport.

However, an over-reliance on a single mode of action for any small molecule can obscure a more complex reality. It is now increasingly apparent that the biological activity of TIBA extends beyond the realm of auxin transport. A growing number of studies have revealed that TIBA can elicit a range of physiological and cellular responses that cannot be solely attributed to the disruption of auxin gradients. These "off-target" effects are not merely experimental artifacts but represent genuine molecular interactions with significant biological consequences.

Understanding these off-target effects is paramount for several reasons. For researchers utilizing TIBA as an experimental tool, a comprehensive awareness of its polypharmacology is essential for the accurate interpretation of results. For drug development professionals, the study of TIBA's off-target profile offers valuable insights into the challenges of small molecule specificity and may even unveil novel therapeutic opportunities. This guide serves as a technical resource for navigating the multifaceted biological landscape of TIBA, moving beyond its canonical role to explore the full spectrum of its molecular interactions.

Known Off-Target Mechanisms of TIBA

The off-target activities of TIBA are diverse, impacting fundamental cellular processes ranging from cytoskeletal dynamics to ion homeostasis and cellular stress responses. This section details the key non-auxin-related molecular interactions of TIBA that have been characterized to date.

Disruption of the Actin Cytoskeleton

While auxin transport is itself dependent on a dynamic cytoskeleton, evidence suggests that TIBA can directly modulate actin filament organization independently of its effects on auxin carriers. In both plant and animal cells, TIBA has been shown to interfere with actin dynamics.[1] This interference can manifest as the formation of thick actin bundles, leading to a less dynamic and more rigid cytoskeletal network.[1]

One of the key molecular players in this process is villin , an actin-binding protein that regulates the bundling, severing, and capping of actin filaments. Research has demonstrated that TIBA can directly interact with villin, promoting its oligomerization and thereby enhancing its actin-bundling activity. This leads to a disruption of the fine-tuned actin structures necessary for a variety of cellular processes, including vesicle trafficking.

TIBA_Actin_Interaction TIBA This compound (TIBA) Villin Villin TIBA->Villin Direct Interaction Actin_Filaments F-actin Villin->Actin_Filaments Bundling Actin_Monomers G-actin Actin_Monomers->Actin_Filaments Polymerization Actin_Bundles Actin Bundles Actin_Filaments->Actin_Bundles Excessive Bundling Vesicle_Trafficking Vesicle Trafficking Actin_Bundles->Vesicle_Trafficking Disruption

Caption: TIBA's interaction with villin leading to actin bundling.

Modulation of Calcium Channel Activity

TIBA has been observed to influence calcium ion (Ca²⁺) dynamics in both plant and animal systems. Studies have shown that this compound can inhibit the transport of calcium ions. Furthermore, it has been demonstrated to affect the binding of verapamil, a known calcium channel blocker, to membrane fractions from both zucchini and rabbit skeletal muscle.[2] This suggests a direct or allosteric interaction with voltage-gated calcium channels. In rabbit arterial smooth muscle, TIBA induces a dose-dependent relaxation of potassium-depolarized tissues, a response characteristic of calcium channel antagonists.[2] The precise molecular mechanism of this interaction is still under investigation but points to a significant off-target effect on cellular signaling pathways that are critically regulated by calcium.

TIBA_Calcium_Channel cluster_membrane Plasma Membrane Ca_Channel Voltage-gated Calcium Channel Ca_Intracellular Ca²⁺ (intracellular) Ca_Channel->Ca_Intracellular Influx TIBA This compound (TIBA) TIBA->Ca_Channel Modulates Verapamil Verapamil Verapamil->Ca_Channel Blocks Ca_Extracellular Ca²⁺ (extracellular) Cellular_Response Cellular Response (e.g., Muscle Relaxation)

Caption: TIBA's modulation of voltage-gated calcium channels.

Induction of Reactive Oxygen Species (ROS)

A significant and potentially cytotoxic off-target effect of TIBA is the generation of reactive oxygen species (ROS). In human tumor cell lines, TIBA has been shown to induce a dose-dependent decrease in cell viability, which is associated with a significant increase in intracellular ROS levels.[3] This elevation in ROS can lead to oxidative stress, DNA damage, and ultimately, apoptosis.[3] The precise biochemical pathway by which TIBA stimulates ROS production is not yet fully elucidated but may involve interference with mitochondrial electron transport or the activity of cellular oxidases.[4][5] This pro-oxidant activity underscores the potential for TIBA to have profound effects on cellular health and survival, particularly at higher concentrations.

TIBA_ROS_Pathway TIBA This compound (TIBA) Mitochondria Mitochondria Electron Transport Chain TIBA->Mitochondria Interferes with Oxidases Cellular Oxidases TIBA->Oxidases Activates? ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Mitochondria->ROS Generates Oxidases->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed pathways for TIBA-induced ROS generation.

Methodologies for Identifying Off-Target Effects

The identification and validation of off-target interactions are critical for a comprehensive understanding of a small molecule's biological activity. A multi-pronged approach, combining computational prediction with robust experimental validation, is often the most effective strategy.

Computational Approaches

In silico methods can provide a valuable starting point for identifying potential off-target interactions. These approaches leverage large databases of known drug-target interactions and protein structures to predict novel binding partners for a given small molecule.

  • Chemical Similarity and Pharmacophore Modeling: These methods compare the 2D and 3D structural features of TIBA to libraries of compounds with known biological activities. Similarities in structure or the spatial arrangement of chemical features (pharmacophores) can suggest shared targets.

  • Molecular Docking: This technique predicts the binding orientation and affinity of TIBA to the three-dimensional structures of a vast array of proteins. High-scoring interactions can then be prioritized for experimental validation.

Experimental Workflows for Target Identification

CETSA is a powerful technique for identifying direct binding partners of a small molecule in a cellular context.[6] The principle underlying CETSA is that the binding of a ligand to a protein can alter its thermal stability.[6]

Experimental Protocol: CETSA for TIBA Target Identification

  • Cell Culture and Treatment:

    • Culture the cells of interest to the desired confluency.

    • Treat the cells with various concentrations of TIBA or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.[7]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.[7]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[7]

  • Protein Quantification and Analysis:

    • Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or an immunoassay.

    • Alternatively, for unbiased target discovery, the entire soluble proteome can be analyzed by mass spectrometry (a technique known as Thermal Proteome Profiling or TPP).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve in the presence of TIBA indicates a direct interaction between TIBA and the protein.

CETSA_Workflow Start Cell Culture Treatment Treat with TIBA or Vehicle Start->Treatment Heating Apply Temperature Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Insoluble Fractions Lysis->Centrifugation Analysis Analyze Soluble Proteome (Western Blot or Mass Spec) Centrifugation->Analysis Result Identify Proteins with Altered Thermal Stability Analysis->Result Affinity_Chromatography_Workflow Start Immobilize TIBA on Resin Incubation Incubate Lysate with TIBA-Resin Start->Incubation Lysate_Prep Prepare Cell Lysate Lysate_Prep->Incubation Washing Wash Away Non-specific Binders Incubation->Washing Elution Elute Specifically Bound Proteins Washing->Elution Analysis Identify Proteins by Mass Spectrometry Elution->Analysis Result List of Potential TIBA-Interacting Proteins Analysis->Result

Sources

A Tale of Two Isomers: Unraveling the Mechanistic Divergence of 2,3,5-TIBA and 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of chemical biology, isomeric structures often exhibit remarkably divergent biological activities. This principle is vividly illustrated by the case of 2,3,5-Triiodobenzoic acid (2,3,5-TIBA) and its isomer, 3,4,5-Triiodobenzoic acid. While both share the same molecular formula (C₇H₃I₃O₂) and weight (499.81 g/mol ), their distinct iodine substitution patterns on the benzoic acid ring dictate their unique interactions with biological systems.[1][2] This technical guide provides a comprehensive exploration of the fundamental differences between these two compounds, focusing on their core mechanisms of action and their respective applications in plant biology and pharmacology. For researchers in agrochemistry and drug development, a nuanced understanding of these differences is paramount for targeted experimental design and the development of novel, specific inhibitors or therapeutic agents.

Part 1: The Plant Growth Regulator - 2,3,5-Triiodobenzoic Acid (TIBA)

2,3,5-Triiodobenzoic acid, commonly known as TIBA, is a cornerstone tool in plant biology, renowned for its potent and specific inhibition of polar auxin transport.[3] Auxins, a class of phytohormones, are instrumental in virtually every aspect of plant growth and development, from root initiation and apical dominance to fruit development and tropic responses.[2][4] The directional, cell-to-cell movement of auxin, known as polar auxin transport, is critical for establishing the auxin gradients that orchestrate these processes.[4]

Core Mechanism of Action: Disruption of Polar Auxin Transport

TIBA's primary mechanism of action is the non-competitive inhibition of auxin efflux.[4] It does not directly compete with auxin for binding to its receptors. Instead, it disrupts the intricate cellular machinery responsible for transporting auxin out of the cell. This is primarily achieved through its interference with the trafficking of PIN-FORMED (PIN) proteins, which are the key auxin efflux carriers.

The process involves the following key steps:

  • Interaction with the Actin Cytoskeleton: TIBA's molecular target is not the PIN proteins themselves, but rather components that regulate their localization, such as villin. This interaction leads to the bundling and stabilization of actin filaments.

  • Impaired Vesicle Trafficking: The actin cytoskeleton serves as a highway for the movement of vesicles containing PIN proteins to and from the plasma membrane. By altering actin dynamics, TIBA disrupts this trafficking.

  • Mislocalization of PIN Proteins: The disruption in vesicle trafficking leads to a reduction in the number of active PIN proteins at the correct polar domain of the plasma membrane. This effectively blocks the directional flow of auxin.

TIBA_Mechanism

Applications in Agriculture and Research

The ability of 2,3,5-TIBA to manipulate auxin flow has significant practical applications in agriculture. By inhibiting apical dominance, it can promote the growth of lateral buds, leading to bushier plants.[4] In crops like soybeans, it is used to enhance flowering, improve pod set, and strengthen stems to prevent lodging (bending or breaking).[4][5] In research, TIBA is an invaluable tool for studying the physiological roles of auxin in various developmental processes.[3][6]

Part 2: The Multifaceted Isomer - this compound

In contrast to its well-characterized isomer, this compound exhibits a more complex and less understood range of biological activities. While it has been described as an auxin transport inhibitor, its primary applications and better-documented mechanisms lie in other areas.[3][4]

Core Mechanisms of Action

This compound's effects appear to be pleiotropic, with at least two distinct mechanisms identified:

  • Inhibition of Calcium Ion Transport: A key reported activity of this compound is the inhibition of calcium ion transport. This suggests it may function as a calcium channel blocker. Calcium ions are ubiquitous second messengers in both plant and animal cells, involved in a vast array of signaling pathways. By modulating calcium influx, this compound can have profound effects on cellular processes.

  • Interaction with Verapamil Binding Sites: Further supporting its role as a calcium channel modulator, this compound has been shown to stimulate the binding of [³H]verapamil to membrane fractions in both plants (zucchini microsomes) and animals (rabbit skeletal muscle).[3] Verapamil is a well-known L-type calcium channel blocker, and this interaction suggests that this compound may allosterically modulate these channels, increasing their affinity for verapamil.[3] This activity has been linked to its ability to induce dose-dependent relaxation of smooth muscle.[3]

T345_Mechanism

Applications in Research and Medicine

The high iodine content of this compound makes it and its derivatives useful as radiopaque contrast agents for X-ray imaging. Its ability to modulate calcium channels has led to its use in pharmacological research to study smooth muscle contraction and calcium signaling pathways.[3] While also referred to as an auxin transport inhibitor, the specific molecular targets and the potency of this effect in plants, especially in comparison to 2,3,5-TIBA, are not as well-documented in the scientific literature.

Part 3: Head-to-Head Comparison: A Summary of Key Differences

The distinct biological activities of these two isomers stem directly from the differential positioning of the three iodine atoms on the benzoic acid ring, which dictates their respective molecular geometries and interactions with protein targets.

Feature2,3,5-Triiodobenzoic Acid (TIBA)This compound
Primary Mechanism Potent and specific inhibitor of polar auxin transport.[3][4]Inhibitor of calcium ion transport; modulator of L-type calcium channels.[3]
Secondary Mechanism Weak auxin-like effects at certain concentrations.[7]Also described as an auxin transport inhibitor, but the mechanism is less defined.[3][4]
Primary Application Plant growth regulator in agriculture and a tool for plant biology research.[2][4]Radiopaque contrast agent and pharmacological tool for studying calcium channels.[3]
Molecular Target (in plants) Indirectly affects PIN protein trafficking by disrupting the actin cytoskeleton.Putatively interacts with components of the auxin transport machinery; also targets calcium channels.[3]

Part 4: Experimental Protocols

Protocol 1: Assay for Polar Auxin Transport Inhibition in Plants

This protocol provides a method to compare the inhibitory effects of 2,3,5-TIBA and this compound on polar auxin transport in plant stems.

Materials:

  • Etiolated plant seedlings (e.g., pea, bean, or Arabidopsis thaliana)

  • Agar (1% w/v)

  • Radiolabeled auxin ([³H]IAA)

  • 2,3,5-TIBA and this compound stock solutions

  • Scintillation vials and scintillation fluid

  • Microcentrifuge tubes

  • Scalpel or razor blade

Methodology:

  • Preparation of Agar Blocks:

    • Donor Blocks: Prepare a 1% agar solution and, while molten, add [³H]IAA to a final concentration of 1 µM. Pipette small, uniform droplets onto a sterile surface to solidify.

    • Receiver Blocks: Prepare 1% agar blocks without [³H]IAA.

  • Inhibitor Treatment:

    • Prepare a series of agar solutions containing different concentrations of 2,3,5-TIBA or this compound (e.g., 0, 1, 10, 50, 100 µM).

    • Excise 1 cm segments from the apical region of etiolated stems.

    • Place a donor block on the apical end of each stem segment.

    • Place a receiver block containing one of the inhibitor concentrations (or a control with no inhibitor) at the basal end.

  • Incubation:

    • Place the assembled segments in a humid chamber in the dark for 18-24 hours.

  • Measurement of Auxin Transport:

    • After incubation, remove the receiver blocks and place them into scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]IAA transported into the receiver blocks for each inhibitor concentration.

    • Plot the percentage of inhibition of auxin transport against the inhibitor concentration to determine the IC₅₀ for each compound.

Protocol 2: Calcium Channel Blocking Assay (Smooth Muscle Relaxation)

This protocol outlines a method to assess the calcium channel blocking activity of this compound.

Materials:

  • Isolated rabbit aortic rings

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Norepinephrine

  • This compound stock solution

  • Organ bath system with force transducer

Methodology:

  • Tissue Preparation:

    • Isolate the thoracic aorta from a rabbit and cut it into 2-3 mm wide rings.

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.

  • Contraction Induction:

    • Induce contraction of the aortic rings by adding a high concentration of KCl (e.g., 80 mM) to the bath to depolarize the smooth muscle cells and open voltage-gated calcium channels.

    • Alternatively, induce contraction with a specific agonist like norepinephrine (e.g., 1 µM).

  • Inhibitor Application:

    • Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.

  • Measurement of Relaxation:

    • Record the changes in isometric tension using a force transducer.

    • Express the relaxation as a percentage of the maximal contraction induced by KCl or norepinephrine.

  • Data Analysis:

    • Plot the percentage of relaxation against the concentration of this compound to determine the IC₅₀ for its smooth muscle relaxant effect.

Conclusion

The cases of 2,3,5-TIBA and this compound serve as a compelling reminder of the profound impact of molecular structure on biological function. While 2,3,5-TIBA is a highly specific and well-understood inhibitor of polar auxin transport with significant agricultural applications, its isomer, this compound, presents a more complex pharmacological profile, acting as a modulator of calcium channels with applications in medical imaging and physiological research. For scientists in both plant biology and drug development, recognizing and dissecting these isomeric differences is crucial for the rational design of experiments and the development of targeted chemical interventions.

References

  • Vertex AI Search. (2026). 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor.
  • Andrejauskas, E., Hertel, R., & Marmé, D. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction. Biochemical and Biophysical Research Communications, 138(3), 1269–1275. [Link]

  • BenchChem. (2025). The Disruption of Auxin Gradients by 2,3,5-Triiodobenzoic Acid (TIBA): A Technical Guide.
  • Karabaghli-Degron, C., Sotta, B., Bonnet, M., Gay, G., & Le Tacon, F. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723–733. [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Fujita, H., & Syono, K. (1996). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Plant and Cell Physiology, 37(7), 1043–1048. [Link]

  • Vertex AI Search. (2026). The Impact of 2,3,5-Triiodobenzoic Acid (TIBA) on Crop Yield and Development.

Sources

Methodological & Application

Application Note: Preparation of 3,4,5-Triiodobenzoic Acid Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4,5-Triiodobenzoic acid is a halogenated aromatic carboxylic acid with emerging significance in biomedical research, notably as an inhibitor of thiopurine methyltransferase (TPMT) and for its effects on ion transport.[1] Its utility in experimental biology is often hampered by its poor aqueous solubility, a common challenge with highly substituted aromatic compounds. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of this compound stock solutions. We present two robust protocols: one utilizing an organic solvent for high-concentration stocks and another employing pH modification for the preparation of aqueous stocks, thereby mitigating potential solvent-induced artifacts in sensitive biological assays.

Physicochemical Properties & Solubility Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a successful dissolution strategy. The three bulky, electron-withdrawing iodine atoms on the benzene ring significantly influence the molecule's polarity, crystal lattice energy, and acidity, leading to its characteristic low solubility in water.

The key to solubilization lies in overcoming the intermolecular forces in the solid state. This can be achieved either by using a suitable organic solvent or by converting the molecule into a more soluble form. The carboxylic acid group, with a pKa of 5.66, is a handle for chemical modification.[2] By treating it with a base such as sodium hydroxide (NaOH), the acidic proton is removed, forming the sodium 3,4,5-triiodobenzoate salt. This salt is an ionic compound and, therefore, exhibits significantly higher solubility in aqueous solutions.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₃I₃O₂[2]
Molecular Weight 499.81 g/mol [2]
Appearance Almost white to light gray powder[2]
Melting Point ~292 °C
pKa 5.66[2]
Solubility (DMSO) ≥ 5 mg/mL (10 mM)[1]
Solubility (Water) Insoluble[3]

Essential Safety Precautions

This compound must be handled with appropriate care. It is classified as an irritant and is harmful if swallowed.[4][5] Adherence to standard laboratory safety protocols is mandatory.

  • Engineering Controls : Handle the solid powder and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 at all times.[2]

  • Handling : Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[6]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Protocol Workflow Diagram

The general workflow for preparing a stock solution of this compound is outlined below. This process ensures accuracy, consistency, and sterility where required.

G cluster_prep Preparation cluster_post Finalization & Storage weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate/Heat) add_solvent->dissolve volume_adjust 4. Adjust to Final Volume dissolve->volume_adjust sterilize 5. Filter Sterilize (Optional, for cell culture) volume_adjust->sterilize aliquot 6. Aliquot into Vials sterilize->aliquot store 7. Store Appropriately (-20°C or -80°C) aliquot->store

Caption: General workflow for preparing this compound stock solution.

Detailed Preparation Protocols

Two primary protocols are presented to accommodate different experimental needs. The choice of protocol depends on the tolerance of the downstream application to the chosen solvent.

Protocol 1: High-Concentration Stock in an Organic Solvent (10 mM in DMSO)

This protocol is ideal for creating a high-concentration master stock that can be diluted into a variety of aqueous buffers. It is critical to ensure the final concentration of DMSO in the assay is below the threshold that affects the biological system under study (typically <0.5%).

Materials & Equipment

  • This compound (MW: 499.81 g/mol )

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • 1.5 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Procedure

  • Calculation : To prepare 1 mL of a 10 mM stock solution, you will need:

    • 499.81 g/mol × 0.010 mol/L = 4.9981 g/L = 4.998 mg/mL.

  • Weighing : Accurately weigh 5.0 mg of this compound powder and place it into a suitable vial.

  • Dissolution : Add 1 mL of anhydrous DMSO to the vial.

  • Mixing : Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Sonication : If the solid does not completely dissolve, place the vial in a water bath sonicator for 10-15 minutes, or until the solution is clear.[1] Sonication provides the energy to break up the crystal lattice structure, facilitating dissolution.

  • Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 1 year).[7]

Protocol 2: Aqueous Stock Solution via pH Adjustment (10 mM)

This protocol is preferable for cell culture and other biological assays where organic solvents are undesirable. The principle is the in-situ formation of a highly soluble salt.

Materials & Equipment

  • This compound (MW: 499.81 g/mol )

  • 1 N Sodium Hydroxide (NaOH) solution

  • High-purity, sterile water (e.g., Milli-Q or WFI)

  • Sterile volumetric flask or conical tube

  • Analytical balance

  • Sterile magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile syringe filter

Procedure

  • Weighing : Accurately weigh 49.98 mg of this compound and transfer it to a 10 mL sterile volumetric flask.

  • Initial Wetting : Add approximately 7 mL of high-purity water to the flask. The powder will not dissolve at this stage.

  • pH Adjustment & Dissolution : Place a sterile stir bar in the flask. While stirring, add 1 N NaOH dropwise. Observe the solution carefully. The powder will begin to dissolve as the pH increases and the carboxylate salt is formed. Continue adding drops until all the solid has dissolved and the solution is clear.

  • Volume Adjustment : Once the solid is fully dissolved, carefully add high-purity water to bring the final volume to exactly 10 mL.

  • pH Check (Optional) : If the final pH is critical for your experiment, you can measure it and adjust as necessary with dilute HCl or NaOH.

  • Sterilization : For applications requiring sterile conditions, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Storage : Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes. Store at -20°C for several months.

Verification and Quality Control

To ensure the integrity of your experiments, the quality of the stock solution is paramount.

  • Visual Inspection : A correctly prepared stock solution should be a clear, homogenous liquid free of any visible particulates or precipitate.

  • Solubility Check : If a precipitate forms when diluting the DMSO stock (Protocol 1) into an aqueous buffer, it indicates that the solubility limit has been exceeded. See the Troubleshooting section for mitigation strategies.

  • pH Measurement : For aqueous stocks (Protocol 2), confirm that the final pH is compatible with your experimental system.

  • Functional Validation : Before use in a large-scale or critical experiment, it is prudent to test the newly prepared stock in a small-scale pilot study to confirm its biological activity.

Storage and Stability

Proper storage is crucial to maintain the potency and extend the shelf life of the this compound stock solution.

  • Temperature : Store aliquots at -20°C or, for extended periods, at -80°C.[7]

  • Light : Protect solutions from direct light, as iodinated compounds can be light-sensitive.[8] Use amber vials or wrap clear vials in aluminum foil.

  • Freeze-Thaw Cycles : Avoid repeated freezing and thawing, which can lead to degradation of the compound or solvent evaporation, thereby altering the concentration. Preparing single-use aliquots is the most effective strategy to prevent this.

Troubleshooting

ProblemProbable CauseRecommended Solution
Powder won't dissolve in DMSO (Protocol 1) Insufficient mixing energy or solution is at saturation limit.Continue vortexing. Use a water bath sonicator for 15-30 minutes. Gentle warming (to 37°C) can also aid dissolution, but do not overheat.
Powder won't dissolve in water (Protocol 2) Insufficient base has been added.Continue adding 1 N NaOH dropwise while stirring vigorously until the solution clears.
Precipitate forms when diluting DMSO stock into aqueous buffer The compound is precipitating out of solution due to its low aqueous solubility (a "crash out").Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[9] This rapid mixing helps to keep the compound in solution. Alternatively, prepare a more dilute intermediate stock.
Stock solution appears cloudy or has changed color Potential degradation or microbial contamination.Discard the solution immediately and prepare a fresh stock. Ensure sterile technique and high-purity reagents are used.

References

  • LookChem. (n.d.). 2,3,5-Triiodobenzoic acid 88-82-4 wiki. Retrieved from [Link]

  • Zottini, M., et al. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction.
  • Solubility of Things. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Adam, A. M. G., et al. (2024). effects of triiodobenzoic acid on growth, yield and photosynthetic pigment content of chickpea (cicer arietinum l.). Bangladesh Journal of Botany, 53(4), 949–955.
  • Loba Chemie. (2015). 2,3,5-TRIIODOBENZOIC ACID AR MSDS. Retrieved from [Link]

  • Autech. (n.d.). The Role of 2,3,5-Triiodobenzoic Acid in Plant Physiology: A Supplier's Guide. Retrieved from [Link]

  • Duchefa Biochemie. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bangladesh Journals Online. (2024). Effects of triiodobenzoic acid on growth, yield and photosynthetic pigmentcontent of chickpea (cicer arietinum l.). Retrieved from [Link]

  • Loba Chemie. (n.d.). 88-82-4 CAS | 2,3,5-TRIIODOBENZOIC ACID. Retrieved from [Link]

  • Brigham Young University. (n.d.). Stock Solution - Microbiology and Molecular Biology. Retrieved from [Link]

Sources

Determining the Effective Concentration of 3,4,5-Triiodobenzoic Acid for Root Growth Inhibition: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application guide provides a detailed framework for researchers, scientists, and drug development professionals to determine the effective concentration of 3,4,5-Triiodobenzoic acid (TIBA) for inhibiting root growth. While the 2,3,5-isomer of TIBA is more extensively documented, this guide focuses on the specified 3,4,5-isomer, establishing a robust methodology to ascertain its biological activity. TIBA is a well-established inhibitor of polar auxin transport, a critical process governing numerous aspects of plant development, including root elongation and lateral root formation. By disrupting the directional flow of auxin, TIBA serves as a powerful tool for investigating auxin's role in plant physiology and as a potential plant growth regulator. This document outlines the underlying mechanism of TIBA's action, provides detailed, step-by-step protocols for conducting dose-response experiments using the model organism Arabidopsis thaliana, and offers guidance on quantitative analysis of root system architecture.

Introduction: The Role of TIBA in Modulating Plant Growth

Auxins, with indole-3-acetic acid (IAA) as the principal form, are a class of plant hormones that play a central role in regulating plant growth and development. A key feature of auxin action is its directional, cell-to-cell movement, known as polar auxin transport. This process is essential for establishing auxin gradients that control diverse physiological processes, including apical dominance, tropisms, and the formation and elongation of roots.

This compound (TIBA) is a synthetic chemical that acts as a potent inhibitor of polar auxin transport.[1] Although the precise mechanism is complex, TIBA is understood to interfere with the function of auxin efflux carriers, particularly the PIN-FORMED (PIN) family of proteins. By disrupting the localization and trafficking of these proteins, TIBA effectively blocks the directional flow of auxin within the plant.[2] This disruption of auxin gradients leads to a variety of dose-dependent morphological changes, most notably the inhibition of primary root elongation and alterations in lateral root development. Understanding the effective concentration of TIBA is therefore crucial for its application as a research tool or plant growth regulator.

Mechanism of Action: Inhibition of Polar Auxin Transport

The polar transport of auxin is a highly regulated process that creates auxin maxima and minima in specific tissues, thereby controlling cellular differentiation and growth. This directional transport is mediated by influx carriers (e.g., AUX1/LAX) and, most critically for polar transport, efflux carriers (PIN proteins). TIBA's inhibitory effect is primarily attributed to its interference with the cellular trafficking of PIN proteins, preventing their polar localization at the plasma membrane and thereby disrupting the directional flow of auxin out of the cell.

TIBA_Mechanism cluster_cell Plant Cell Auxin_in Auxin (IAA) PIN PIN Protein (Auxin Efflux Carrier) Auxin_in->PIN Transport Auxin_out Auxin (IAA) PIN->Auxin_out Efflux Vesicle Vesicle Trafficking Vesicle->PIN Polar Targeting PM Plasma Membrane TIBA This compound (TIBA) TIBA->Vesicle Disrupts

Figure 1: Simplified diagram illustrating the mechanism of TIBA as a polar auxin transport inhibitor. TIBA disrupts the vesicle trafficking responsible for the polar localization of PIN proteins to the plasma membrane, thereby inhibiting the directional efflux of auxin from the cell.

Experimental Protocol: Determining the Effective Concentration of TIBA

This protocol is designed to establish a dose-response curve for the effect of this compound on the root growth of Arabidopsis thaliana. Arabidopsis is an ideal model organism for this purpose due to its small size, rapid life cycle, and the availability of extensive genetic resources.

Materials and Reagents
  • This compound (CAS No. 2338-20-7)

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose

  • MES hydrate

  • Agar

  • Ethanol (Absolute) or Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Sterile petri dishes (square, 120x120 mm)

  • Micropore tape

  • Sterile water

  • Bleach (5.25% sodium hypochlorite)

  • Sterile microcentrifuge tubes

  • Growth chamber or incubator with controlled light and temperature

  • Flatbed scanner

  • Image analysis software (e.g., ImageJ with the EZ-Rhizo or SmartRoot plugin)[3][4]

Preparation of Stock Solutions and Media

2.2.1. This compound Stock Solution (10 mM)

NOTE: this compound is sparingly soluble in water. A stock solution should be prepared in an appropriate solvent.[5]

  • Weigh 49.98 mg of this compound.

  • Dissolve the powder in a small volume of absolute ethanol or DMSO in a sterile 10 mL volumetric flask.

  • Bring the final volume to 10 mL with the same solvent.

  • Store the stock solution at -20°C, protected from light.

2.2.2. Plant Growth Medium (0.5X MS, 1% Sucrose)

  • To prepare 1 L of medium, dissolve the following in ~900 mL of sterile water:

    • 2.2 g of MS basal salt mixture

    • 10 g of sucrose

    • 0.5 g of MES hydrate

  • Adjust the pH to 5.7 with 1 M KOH.

  • Bring the final volume to 1 L with sterile water.

  • Add 10 g of agar and autoclave for 20 minutes at 121°C.

  • Allow the medium to cool to approximately 50-60°C in a water bath.

Experimental Procedure

2.3.1. Preparation of Treatment Plates

  • In a laminar flow hood, dispense the sterile, cooled 0.5X MS medium into sterile square petri dishes.

  • Before the agar solidifies, add the appropriate volume of the 10 mM TIBA stock solution to achieve the desired final concentrations. A suggested range for a preliminary experiment is: 0 µM (control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Gently swirl the plates to ensure even distribution of TIBA.

  • Allow the plates to solidify and dry in the laminar flow hood for at least 1-2 hours.

2.3.2. Seed Sterilization and Plating

  • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol and incubate for 1 minute.

  • Remove the ethanol and add 1 mL of a 50% bleach solution (2.6% sodium hypochlorite). Incubate for 10 minutes, inverting the tube periodically.

  • Carefully remove the bleach solution and wash the seeds 3-5 times with sterile water.

  • Resuspend the seeds in a small volume of sterile 0.1% agar solution.

  • Store the sterilized seeds at 4°C for 2-3 days for stratification to ensure uniform germination.[6]

  • In a laminar flow hood, carefully pipette individual seeds onto the surface of the control and treatment plates in a straight line, approximately 1-2 cm from the top edge of the plate.

Experimental_Workflow Start Start Prep_Stock Prepare TIBA Stock Solution Start->Prep_Stock Prep_Media Prepare 0.5X MS Agar Medium Start->Prep_Media Sterilize_Seeds Sterilize and Stratify Arabidopsis Seeds Start->Sterilize_Seeds Prep_Plates Prepare Treatment Plates with Varying TIBA Concentrations Prep_Stock->Prep_Plates Prep_Media->Prep_Plates Plate_Seeds Plate Seeds on Treatment Plates Prep_Plates->Plate_Seeds Sterilize_Seeds->Plate_Seeds Incubate Incubate Plates Vertically in Growth Chamber Plate_Seeds->Incubate Scan_Plates Scan Plates at Regular Intervals Incubate->Scan_Plates Analyze_Images Analyze Root Growth and Architecture Scan_Plates->Analyze_Images Generate_Curve Generate Dose-Response Curve Analyze_Images->Generate_Curve End End Generate_Curve->End

Figure 2: Experimental workflow for determining the effective concentration of TIBA for root growth inhibition.

2.3.3. Incubation and Data Acquisition

  • Seal the plates with micropore tape to allow for gas exchange.

  • Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • After 5-7 days of growth, or once the roots on the control plates have reached a sufficient length, remove the plates.

  • Scan the plates using a flatbed scanner at a resolution of at least 600 dpi.

Data Analysis and Interpretation

Quantitative Measurement of Root System Architecture
  • Use image analysis software such as ImageJ with the EZ-Rhizo or SmartRoot plugin to measure the following parameters for each seedling:

    • Primary Root Length: The length of the main root from the root-shoot junction to the root tip.

    • Lateral Root Number: The total number of emerged lateral roots.

    • Lateral Root Density: The number of lateral roots per unit length of the primary root.

Generating a Dose-Response Curve
  • For each TIBA concentration, calculate the mean and standard deviation of the primary root length.

  • Normalize the data by expressing the mean primary root length at each TIBA concentration as a percentage of the mean primary root length of the control (0 µM TIBA).

  • Plot the normalized primary root length (%) against the log of the TIBA concentration (µM).

  • From this dose-response curve, the IC50 (half-maximal inhibitory concentration) can be determined. The IC50 represents the concentration of TIBA that causes a 50% inhibition of primary root growth.

Data Presentation

The quantitative data should be summarized in a clear and concise table.

TIBA Concentration (µM)Mean Primary Root Length (mm) ± SDNormalized Root Length (%)Mean Lateral Root Number ± SDMean Lateral Root Density (roots/mm) ± SD
0 (Control)100
0.1
0.5
1
5
10
25
50
100

Table 1: Example of a data summary table for the TIBA dose-response experiment.

Expected Results and Troubleshooting

  • Expected Results: With increasing concentrations of TIBA, a progressive inhibition of primary root elongation should be observed. Lateral root formation may also be affected, potentially showing an initial stimulation at very low concentrations followed by inhibition at higher concentrations.

  • Troubleshooting:

    • No effect of TIBA: Ensure the stock solution was prepared correctly and that TIBA was evenly distributed in the media. Verify the age and viability of the TIBA compound.

    • High variability in root growth: Ensure uniform seed sterilization and plating. Use a sufficient number of biological replicates (at least 10-15 seedlings per treatment).

    • Precipitation of TIBA in media: Prepare a more dilute stock solution or use a different solvent system. Ensure the stock solution is added to the media while it is still warm and agitated.

Conclusion

This application guide provides a robust and detailed protocol for determining the effective concentration of this compound for root growth inhibition in the model plant Arabidopsis thaliana. By following these procedures, researchers can generate reliable dose-response data to establish the IC50 value and quantitatively assess the impact of this auxin transport inhibitor on root system architecture. This information is fundamental for the effective use of TIBA in studies of plant development, hormone signaling, and for its potential application in agriculture and drug discovery.

References

  • Plate assay for quantification of Root System Architecture of Arabidopsis seedlings. (2020). protocols.io. [Link]

  • Xu, W., et al. (2013). An improved agar-plate method for studying root growth and response of Arabidopsis thaliana. Scientific Reports, 3, 1273. [Link]

  • Lobet, G., et al. (2011). Novel Image-Analysis Toolbox Enabling Quantitative Analysis of Root System Architecture. Plant Physiology, 157(1), 29-39. [Link]

  • Armengaud, P., et al. (2009). EZ-Rhizo: an integrated software for the fast and accurate measurement of root system architecture. The Plant Journal, 57(5), 945-956.
  • Karabaghli-Degron, C., et al. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723-733. [Link]

  • Galston, A. W. (1947). The Effect of 2,3,5-Triiodobenzoic Acid on the Growth and Flowering of Soybeans. American Journal of Botany, 34(7), 356-360.
  • Andrejauskas, E., Hertel, R., & Marmé, D. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction. Biochemical and Biophysical Research Communications, 138(3), 1269-1275. [Link]

  • PhytoTechnology Laboratories. Preparing Stock Solutions. [Link]

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Using 3,4,5-Triiodobenzoic Acid to Dissect Root Gravitropism in Arabidopsis thaliana: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncoupling Auxin Flow to Understand Gravity's Pull

Gravitropism, the directional growth of plant organs in response to gravity, is a fundamental process that ensures roots anchor the plant and forage for water and nutrients, while shoots grow towards light for photosynthesis.[1][2] In the model organism Arabidopsis thaliana, this response is intricately orchestrated by the plant hormone auxin.[1][3] The differential accumulation of auxin on the lower side of a gravistimulated root inhibits cell elongation, causing the root to bend downwards.[1] This asymmetric auxin gradient is established and maintained by a sophisticated system of polar auxin transport, which is mediated by influx and efflux carrier proteins, most notably the PIN-FORMED (PIN) family of auxin efflux carriers.[1][4][5]

To experimentally probe the mechanics of this system, researchers often employ chemical tools that disrupt specific processes. 3,4,5-Triiodobenzoic acid (TIBA) is a widely used synthetic chemical that acts as a potent polar auxin transport inhibitor (PAT inhibitor).[6][7][8] By blocking the function of auxin efflux carriers, TIBA provides a powerful means to investigate the consequences of disrupted auxin flow on root gravitropism and other developmental processes.[6][9][10] This guide provides a comprehensive overview of the scientific basis and practical application of TIBA in Arabidopsis thaliana root gravitropism assays, tailored for researchers, scientists, and drug development professionals.

Scientific Foundation: The Mechanism of TIBA Action

TIBA's primary mode of action is the non-competitive inhibition of auxin efflux, effectively blocking the directional, cell-to-cell movement of auxin.[6] This disruption has profound effects on the establishment of auxin gradients necessary for gravitropic curvature. While the precise molecular targets of TIBA have been a subject of investigation, recent studies have shed light on its interaction with the actin cytoskeleton. TIBA has been shown to target villin-mediated actin dynamics, leading to excessive bundling of actin filaments.[10][11][12] This alteration of the actin cytoskeleton is thought to impair the trafficking and localization of PIN proteins to the plasma membrane, thereby disrupting their function in mediating polar auxin transport.[10][11]

The physiological process of root gravitropism can be broken down into three key stages: gravity perception, signal transduction, and the growth response.[1][3] Gravity is perceived in the columella cells of the root cap, where dense, starch-filled amyloplasts (statoliths) sediment in the direction of the gravitational pull.[1][13] This physical stimulus is then transduced into a biochemical signal that leads to the polarization of PIN proteins, such as PIN3 and PIN7, in the columella cells.[1][14] This polarization redirects auxin flow to the lower flank of the root. The asymmetric auxin distribution is then transmitted to the elongation zone, where higher auxin concentrations on the lower side inhibit cell elongation, resulting in downward bending of the root.[1][15][16][17]

By applying TIBA, researchers can effectively create a "chemical knockout" of polar auxin transport, allowing for the study of root development and gravitropism in the absence of normal auxin gradients. This approach is invaluable for dissecting the specific roles of polar auxin transport in the complex signaling cascade of gravitropism.

Experimental Design and Considerations

When designing experiments with TIBA, several factors must be considered to ensure robust and reproducible results.

TIBA Concentration and Dose-Response

The concentration of TIBA is a critical parameter. Excessive concentrations can lead to pleiotropic effects, including severe inhibition of root elongation, which can confound the interpretation of gravitropism assays.[18][19] It is therefore essential to perform a dose-response experiment to determine the optimal concentration that inhibits gravitropism without causing excessive growth defects.

TIBA Concentration (µM)Effect on Root GravitropismEffect on Primary Root ElongationReference
1 - 10Moderate to strong inhibitionMild to moderate inhibition[9]
10 - 50Strong to complete inhibitionModerate to strong inhibition[20]
> 50Complete inhibitionSevere inhibition[19]

This table provides a general guideline. The optimal concentration should be empirically determined for specific experimental conditions and Arabidopsis ecotypes.

Control Experiments

Proper controls are fundamental to a well-designed experiment. The following controls should be included in any TIBA-based gravitropism assay:

  • Negative Control (Mock Treatment): Seedlings grown on a medium containing the solvent used to dissolve TIBA (e.g., DMSO or NaOH) at the same final concentration as in the TIBA-containing medium. This accounts for any effects of the solvent on root growth and gravitropism.

  • Positive Control (Wild-Type on Control Medium): Wild-type seedlings grown on a standard growth medium without TIBA to establish the baseline gravitropic response.

  • Genetic Controls: If available, auxin transport mutants (e.g., pin2, aux1) can serve as valuable genetic controls to compare the pharmacological effects of TIBA with known genetic disruptions of auxin transport.[2][4]

Protocols for Arabidopsis thaliana Root Gravitropism Assays with TIBA

This section provides detailed, step-by-step protocols for conducting root gravitropism assays using TIBA.

Protocol 1: Preparation of TIBA Stock Solution

Accurate preparation of the TIBA stock solution is crucial for experimental consistency.

Materials:

  • This compound (TIBA) powder

  • 1 M NaOH or DMSO (Dimethyl sulfoxide)

  • Sterile, deionized water

  • Sterile 1.5 mL microcentrifuge tubes or glass vials

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of TIBA: To prepare a 10 mM stock solution, weigh out 5.0 mg of TIBA (Molecular Weight: 499.81 g/mol ).

  • Dissolve the TIBA powder:

    • Using NaOH: Add the weighed TIBA to a sterile microcentrifuge tube. Add a small volume of 1 M NaOH (e.g., 50 µL) and vortex until the powder is completely dissolved.[21][22]

    • Using DMSO: Add the weighed TIBA to a sterile microcentrifuge tube. Add a small volume of DMSO and vortex until dissolved.

  • Bring to final volume: Add sterile, deionized water to the dissolved TIBA to reach a final volume of 1 mL. For example, if you used 50 µL of NaOH, add 950 µL of sterile water.

  • Sterilization: The TIBA stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in a light-protected container (e.g., wrapped in aluminum foil) at -20°C for long-term storage or at 4°C for short-term use.[21]

Protocol 2: Arabidopsis Seedling Growth and Gravitropism Assay

This protocol outlines the procedure for growing Arabidopsis seedlings and performing the gravitropic stimulation in the presence of TIBA.[23][24]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square Petri plates (10 cm x 10 cm)

  • ½ Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8-1.0% (w/v) agar[23]

  • TIBA stock solution

  • Sterile water

  • Ethanol (70%) and bleach solution for seed sterilization

  • Micropore tape

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

  • Digital camera or scanner

Procedure:

  • Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and incubate for 1 minute. c. Remove the ethanol and add 1 mL of a 20% bleach solution containing 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing. d. Carefully remove the bleach solution and wash the seeds 3-5 times with sterile water. e. Resuspend the seeds in a small volume of sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.[24]

  • Preparation of TIBA-containing Plates: a. Prepare ½ MS medium and autoclave. b. Allow the medium to cool to approximately 50-60°C in a water bath. c. In a laminar flow hood, add the appropriate volume of the TIBA stock solution to the molten agar to achieve the desired final concentration. For the mock control, add an equivalent volume of the solvent (NaOH or DMSO). d. Pour the medium into square Petri plates and allow them to solidify.[23]

  • Sowing Seeds: a. In a laminar flow hood, carefully pipette individual seeds onto the surface of the agar plates, spaced approximately 1 cm apart in a straight line near the top of the plate. b. Seal the plates with micropore tape.

  • Seedling Growth: a. Place the plates vertically in a growth chamber. b. Grow the seedlings for 4-5 days, allowing the roots to grow downwards along the agar surface.[25][26]

  • Gravitropic Stimulation: a. Select plates with seedlings that have straight, uniformly growing roots. b. Rotate the plates 90 degrees so that the roots are oriented horizontally.[25] Mark the position of the root tips at the time of reorientation (t=0).

  • Image Acquisition: a. Place the reoriented plates back in the growth chamber. b. Acquire images of the roots at regular time intervals (e.g., every 2, 4, 6, 8, and 24 hours) using a digital camera or a flatbed scanner.[27][28]

Protocol 3: Quantification of Root Curvature

Objective and quantitative measurement of root curvature is essential for data analysis.

Materials:

  • Image analysis software (e.g., ImageJ, Fiji)[4]

  • Acquired images from the gravitropism assay

Procedure:

  • Open the images in ImageJ: Open the image series for each time point.

  • Measure the angle of curvature: a. Use the "Angle" tool in ImageJ. b. The first line should be drawn parallel to the direction of gravity (the original direction of root growth). c. The second line should be drawn along the tip of the root (the final 1-2 mm). d. The software will provide the angle of deviation from the vertical.[27]

  • Data Analysis: a. Record the angle of curvature for each root at each time point. b. Calculate the average angle and standard error for each treatment group. c. Plot the average root curvature over time for each treatment to visualize the gravitropic response kinetics.

Visualization of Key Concepts

Visual aids can significantly enhance the understanding of the complex processes involved in root gravitropism and the effect of TIBA.

Root_Gravitropism_Pathway cluster_perception Gravity Perception (Root Cap) cluster_transduction Signal Transduction cluster_response Growth Response (Elongation Zone) cluster_TIBA TIBA Intervention Gravity Gravity Amyloplast Sedimentation Amyloplast Sedimentation Gravity->Amyloplast Sedimentation PIN3/PIN7 Polarization PIN3/PIN7 Polarization Amyloplast Sedimentation->PIN3/PIN7 Polarization Asymmetric Auxin Efflux Asymmetric Auxin Efflux PIN3/PIN7 Polarization->Asymmetric Auxin Efflux Auxin Gradient Auxin Gradient Asymmetric Auxin Efflux->Auxin Gradient Differential Growth Differential Growth Auxin Gradient->Differential Growth Root Bending Root Bending Differential Growth->Root Bending TIBA TIBA TIBA->Asymmetric Auxin Efflux Inhibits

Caption: Simplified signaling pathway of root gravitropism and the inhibitory action of TIBA.

Experimental_Workflow Seed Sterilization & Stratification Seed Sterilization & Stratification Seed Sowing on TIBA Plates Seed Sowing on TIBA Plates Seed Sterilization & Stratification->Seed Sowing on TIBA Plates Vertical Growth (4-5 days) Vertical Growth (4-5 days) Seed Sowing on TIBA Plates->Vertical Growth (4-5 days) Gravitropic Stimulation (90° Rotation) Gravitropic Stimulation (90° Rotation) Vertical Growth (4-5 days)->Gravitropic Stimulation (90° Rotation) Time-course Imaging Time-course Imaging Gravitropic Stimulation (90° Rotation)->Time-course Imaging Image Analysis (Root Curvature) Image Analysis (Root Curvature) Time-course Imaging->Image Analysis (Root Curvature) Data Interpretation Data Interpretation Image Analysis (Root Curvature)->Data Interpretation

Caption: Experimental workflow for a TIBA-based root gravitropism assay in Arabidopsis thaliana.

Troubleshooting and Advanced Applications

  • Inconsistent Root Growth: Ensure uniform agar depth in plates and consistent environmental conditions in the growth chamber.

  • Seedling Contamination: Adhere strictly to sterile techniques during seed sterilization and plating.

  • Advanced Imaging: For higher temporal and spatial resolution, consider using a vertical stage microscope with automated imaging capabilities.

  • Combination with Genetic Mutants: Employing TIBA on gravitropism-related mutants can help to elucidate complex genetic and chemical interactions.

  • Fluorescent Reporter Lines: Utilize auxin-responsive reporter lines (e.g., DR5::GUS, DII-VENUS) in conjunction with TIBA treatment to visualize the disruption of auxin gradients in real-time.[5][11]

Conclusion

This compound is an indispensable tool for probing the intricate mechanisms of polar auxin transport in plant development. By following the detailed protocols and considering the experimental nuances outlined in this guide, researchers can effectively utilize TIBA to dissect the role of auxin gradients in Arabidopsis thaliana root gravitropism. This approach not only advances our fundamental understanding of plant biology but also provides a platform for the screening and development of novel compounds that modulate plant growth and architecture.

References

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Application Notes and Protocols for Studying Somatic Embryogenesis with 3,4,5-Triiodobenzoic Acid (TIBA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncoupling Auxin's Role in Embryo Patterning

Somatic embryogenesis (SE), the developmental process by which somatic cells differentiate into embryos, serves as a powerful model for understanding the fundamental mechanisms of plant embryogenesis. The phytohormone auxin is a central regulator of this process, with its concentration and distribution being critical for the induction of embryogenic potential and the establishment of the embryonic axis.[1][2] Specifically, the directional, cell-to-cell flow of auxin, known as polar auxin transport (PAT), creates the precise hormonal gradients necessary for patterning the developing embryo, from the formation of the apical-basal axis to the initiation of cotyledons.[1][3][4]

To dissect the specific role of these endogenous auxin gradients, researchers employ inhibitors of polar auxin transport. 3,4,5-Triiodobenzoic acid (TIBA) is a widely utilized and effective tool for this purpose.[5][6] By blocking PAT, TIBA allows for the study of developmental processes that are critically dependent on the directional flow of auxin, providing insights that are often obscured by the overriding effects of exogenously applied auxins used to induce embryogenesis.

This guide provides a comprehensive overview of the mechanism of TIBA and detailed protocols for its application in somatic embryogenesis research, designed for researchers, scientists, and professionals in plant biology and drug development.

Scientific Rationale and Mechanism of Action

The "Why" Behind Using TIBA

The primary rationale for using TIBA in SE studies is to investigate the necessity of PAT for proper embryo development. While auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) are often required to induce somatic cells to become embryogenic, the subsequent development and patterning of these embryos rely on the establishment of internal, self-organized auxin gradients.[2][7] TIBA allows researchers to disrupt these gradients at specific developmental stages and observe the consequences.

Mechanism of TIBA-Mediated Inhibition

TIBA's primary mode of action is the non-competitive inhibition of auxin efflux carriers, particularly the PIN-FORMED (PIN) family of proteins.[5] These proteins are asymmetrically localized on the plasma membrane and are responsible for directing the flow of auxin out of the cell, thereby establishing PAT.[1][8]

Recent studies have provided a more detailed mechanistic insight, linking TIBA's action to the actin cytoskeleton.[8][9][10][11] The key points are:

  • Actin Cytoskeleton Stabilization: TIBA has been shown to stabilize actin filaments.[8][11]

  • Disruption of Vesicle Trafficking: The dynamic cycling of PIN proteins between the plasma membrane and endosomal compartments is crucial for maintaining and reorienting auxin flow. This process is dependent on a functional actin cytoskeleton. By stabilizing actin, TIBA impairs the vesicle trafficking required for the proper localization and recycling of PIN proteins.[8][9][10]

  • Interaction with Villins: TIBA directly interacts with villins, a class of actin-binding proteins. This interaction promotes the excessive bundling of actin filaments, further disrupting the cytoskeletal dynamics necessary for PIN protein trafficking.[8][9][10]

The net result is a disruption of the coordinated auxin fluxes required for normal embryogenesis, leading to predictable and informative developmental abnormalities. For instance, inhibiting PAT during later stages of embryogenesis can prevent the establishment of bilateral symmetry, often resulting in fused or malformed cotyledons.[3][6][12]

Core Protocols and Methodologies

Protocol 1: Preparation of TIBA Stock Solution

Accurate and sterile preparation of the TIBA stock solution is critical for reproducible results. TIBA is sparingly soluble in water but readily dissolves in a weak alkaline solution.

Materials:

  • This compound (TIBA) powder

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Sterile, double-distilled water (ddH₂O)

  • Sterile volumetric flask (e.g., 50 mL or 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile, amber-colored storage bottles or tubes wrapped in aluminum foil

Step-by-Step Procedure:

  • Weighing: To prepare a 1 mg/mL stock solution, accurately weigh 50 mg of TIBA powder and place it into a sterile 50 mL volumetric flask.

  • Solubilization: Add a minimal volume (e.g., 1-2 mL) of 1 M NaOH dropwise while gently swirling the flask.[13] The powder should dissolve completely. Avoid using an excessive amount of NaOH.

  • Dilution: Once the TIBA is fully dissolved, add approximately 40 mL of sterile ddH₂O. Place a sterile magnetic stir bar in the flask and stir the solution for 5-10 minutes to ensure it is homogenous.

  • Volume Adjustment: Carefully add sterile ddH₂O to bring the final volume to exactly 50 mL.

  • Sterilization: Using a sterile syringe, draw the TIBA solution and pass it through a 0.22 µm filter into a sterile, light-protected storage bottle.[14] Autoclaving is not recommended as it may degrade the compound.

  • Storage: Label the bottle with the compound name, concentration (1 mg/mL), preparation date, and your initials. Store the stock solution at 2-8°C for several months. For long-term storage, aliquots can be stored at -20°C.[13]

Protocol 2: Investigating the Effect of TIBA on Somatic Embryo Maturation

This protocol is designed to assess the impact of varying TIBA concentrations on the development and morphology of somatic embryos from the pro-embryonic mass (PEM) or globular stage onwards.

Experimental Objective: To determine the role of polar auxin transport during the maturation phase of somatic embryogenesis by observing the morphological and quantitative effects of its inhibition by TIBA.

Materials:

  • Established embryogenic cultures (e.g., PEMs) of the target plant species.

  • Basal culture medium (e.g., Murashige and Skoog (MS) or a species-specific formulation) for embryo maturation. This medium is typically auxin-free or contains maturation-promoting hormones like abscisic acid (ABA).[15][16][17]

  • Sucrose and gelling agent (e.g., Gelrite, Agar).

  • Sterile TIBA stock solution (1 mg/mL).

  • Sterile petri dishes (90 mm).

  • Sterile forceps and scalpels.

  • Growth chamber with controlled temperature and light conditions.

Step-by-Step Procedure:

  • Media Preparation: Prepare the desired volume of the basal maturation medium. Adjust the pH (typically to 5.7-5.8) and add the gelling agent. Autoclave the medium under standard conditions (121°C, 15 psi for 20 minutes).

  • TIBA Addition: Allow the autoclaved medium to cool to approximately 50-55°C. Under a laminar flow hood, add the sterile-filtered TIBA stock solution to the medium to achieve the desired final concentrations. A typical concentration range to test is 0, 0.1, 0.5, 1.0, 2.0, and 5.0 µM.

    • Calculation Example: To make 100 mL of medium with a final TIBA concentration of 1.0 µM (MW of TIBA = 499.81 g/mol ):

      • 1 µM = 499.81 µg/L = 0.49981 mg/L.

      • For 100 mL (0.1 L), you need 0.049981 mg of TIBA.

      • Using a 1 mg/mL stock solution, you need 0.049981 mL, or 49.98 µL .

  • Plating: Swirl the medium gently to ensure even distribution of TIBA, and pour approximately 25 mL into each sterile petri dish. Allow the plates to solidify.

  • Inoculation: Select healthy, actively growing embryogenic cultures. Using sterile forceps, transfer a standardized amount of tissue (e.g., 100-200 mg fresh weight) onto the surface of each treatment plate. Ensure several replicates (e.g., 5-10 plates) for each TIBA concentration, including the control (0 µM TIBA).

  • Incubation: Seal the petri dishes with paraffin film and place them in a growth chamber. Incubation conditions are species-dependent but often involve a 16/8h light/dark photoperiod at 23-25°C.

  • Data Collection and Analysis: After a predefined period (typically 4-8 weeks), collect data on the following parameters:

    • Quantitative Analysis:

      • Total number of somatic embryos per plate.

      • Number of embryos at different developmental stages (globular, heart, torpedo, cotyledonary).

    • Qualitative Analysis:

      • Percentage of morphologically normal embryos.

      • Frequency and type of abnormalities (e.g., fused cotyledons, multiple cotyledons, trumpet-like structures, underdeveloped shoots or roots).[12]

    • Growth Analysis:

      • Final fresh weight of the cultured tissue.

Data Presentation and Visualization

Key Compound Information
PropertyValue
Compound Name This compound (TIBA)
Synonyms Floraltone, TIBA
Molecular Formula C₇H₃I₃O₂
Molecular Weight 499.81 g/mol
Mode of Action Polar Auxin Transport (PAT) Inhibitor[5]
Mechanism Disrupts PIN protein trafficking via actin stabilization[8][9][11]
Recommended TIBA Concentration Ranges

The optimal concentration of TIBA is highly dependent on the plant species, explant type, and the specific stage of embryogenesis being studied. The following table provides a general guideline based on published research. It is imperative to perform a dose-response experiment to determine the optimal concentration for your specific system.

Plant SpeciesExplant/Culture TypeTypical Concentration Range (mg/L)Observed EffectsReference(s)
Digitalis trojanaHypocotyl SegmentsNot specified, but used with IAASuppression of SE, development of abnormal embryos[12]
Arachis hypogaeaImmature Zygotic Embryos2.0 - 4.0 mg/LDecreased SE response; higher levels are inhibitory[18]
TamarilloEmbryogenic Callus> 5 µM (~2.5 mg/L)Significant decrease in normal somatic embryo formation[19]
CarrotSomatic Embryos1 µM (~0.5 mg/L)Blocks development beyond the globular stage[6]
Visualized Workflows and Mechanisms

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_media Prepare Basal Maturation Medium add_tiba Add TIBA to Cooled Autoclaved Medium (0, 0.1, 0.5, 1, 2, 5 µM) prep_media->add_tiba prep_tiba Prepare & Sterilize TIBA Stock Solution prep_tiba->add_tiba inoculate Inoculate with Embryogenic Cultures add_tiba->inoculate incubate Incubate Cultures (4-8 weeks) inoculate->incubate quant Quantitative Analysis: - Total Embryo Count - Staging (Globular, etc.) incubate->quant qual Qualitative Analysis: - % Normal Embryos - Document Abnormalities incubate->qual report Report & Interpretation quant->report qual->report

Caption: Experimental workflow for TIBA application in SE studies.

G cluster_normal Normal Polar Auxin Transport cluster_tiba TIBA-Mediated Inhibition Auxin_in Auxin (IAA) PIN PIN Proteins (Polar Localization) Auxin_in->PIN Auxin_out Directional Auxin Efflux PIN->Auxin_out Vesicle Vesicle Cycling (Actin-Dependent) Vesicle->PIN Maintains Localization Embryo_Normal Normal Embryo Patterning Auxin_out->Embryo_Normal TIBA TIBA Actin Actin Cytoskeleton (Stabilized/Bundled) TIBA->Actin Stabilizes Vesicle_disrupt Vesicle Cycling Disrupted Actin->Vesicle_disrupt Leads to PIN_disrupt PIN Mislocalization /Internalization Vesicle_disrupt->PIN_disrupt Auxin_block Auxin Efflux Blocked PIN_disrupt->Auxin_block Embryo_Abnormal Abnormal Embryo Development Auxin_block->Embryo_Abnormal

Caption: Simplified mechanism of TIBA's inhibitory action on PAT.

References

  • 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. (2026). Vertex AI Search.
  • Zou, J., et al. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 181(1), 161-178. [Link]

  • Zou, J., et al. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, Oxford Academic. [Link]

  • Model for how polar auxin transport controls somatic embryo patterning... (n.d.). ResearchGate. [Link]

  • Yildiz, M., & Özcan, S. (2018). Influence of auxin and its polar transport inhibitor on the development of somatic embryos in Digitalis trojana. Plant Cell, Tissue and Organ Culture, 133(2), 253-263. [Link]

  • Dhonukshe, P., et al. (2008). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. PNAS, 105(11), 4489-4494. [Link]

  • Cytoskeletal Targets of an Auxin Transport Inhibitor. (2019). Plantae. [Link]

  • Wójcikowska, B., & Gaj, M. D. (2017). Different Roles of Auxins in Somatic Embryogenesis Efficiency in Two Picea Species. International Journal of Molecular Sciences, 18(9), 1965. [Link]

  • Willemsen, V., et al. (2022). Endogenous auxin maintains embryonic cell identity and promotes somatic embryo development in Arabidopsis. The Plant Journal, 112(5), 1339-1355. [Link]

  • Quiroz-Figueroa, F. R., et al. (2019). Signaling Overview of Plant Somatic Embryogenesis. Frontiers in Plant Science, 10, 77. [Link]

  • Cooke, T. J., et al. (1993). The Role of Auxin in Plant Embryogenesis. The Plant Cell, 5(11), 1494-1495. [Link]

  • Anupalli, R. R., et al. (2009). Effect of auxins and auxin polar transport inhibitor (TIBA) on somatic embryogenesis in groundnut (Arachis hypogaea L.). African Journal of Biotechnology, 8(18). [Link]

  • Correia, S., et al. (2022). Induction of Somatic Embryogenesis in Tamarillo (Solanum betaceum Cav.) Involves Increases in the Endogenous Auxin Indole-3-Acetic Acid. Plants, 11(10), 1349. [Link]

  • Zhang, C., et al. (2022). Optimizing Somatic Embryogenesis Initiation, Maturation and Preculturing for Cryopreservation in Picea pungens. Forests, 13(12), 2095. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Tissue culture, nutrient stock solutions and media preparation for in-vitro cultures. (n.d.). CPRI. [Link]

  • Culture Medium and the Preparation of Stock Solution | Plant Tissues. (n.d.). Biology Discussion. [Link]

  • Optimization of the Regeneration System from Somatic Embryogenesis in Larix olgensis. (n.d.). Journal of Northeast Forestry University. [Link]

  • Parrott, W. A., et al. (1990). Optimization of somatic embryogenesis and embryo germination in soybean. In Vitro Cellular & Developmental Biology, 26, 927-932. [Link]

  • Li, Y., et al. (2023). Establishment of Efficient Somatic Embryo Maturation System of Pinus elliottii. Forests, 14(7), 1363. [Link]

  • Montalbán, I. A., et al. (2019). New Approaches to Optimize Somatic Embryogenesis in Maritime Pine. Frontiers in Plant Science, 10, 149. [Link]

  • An, N., et al. (2020). Somatic Embryogenesis and Plantlet Regeneration in the Carica papaya L. cv. Eksotika. Agronomy, 10(3), 394. [Link]

  • Somatic embryogenesis (plant tissue culture). Types: direct and indirect. Applications. (2022). YouTube. [Link]

  • Little, E. L., et al. (2000). A protocol for repetitive somatic embryogenesis from mature peanut epicotyls. Plant Cell Reports, 19, 351–357. [Link]

  • Loyola-Vargas, V. M., & Ochoa-Alejo, N. (2012). Plant Somatic Embryogenesis: Some Useful Considerations. IntechOpen. [Link]

  • Sánchez-Gras, M. C., et al. (2023). Efficient Procedure for Induction Somatic Embryogenesis in Holm Oak: Roles of Explant Type, Auxin Type, and Exposure Duration to Auxin. Plants, 12(4), 903. [Link]

  • A simple and improved protocol for direct and indirect somatic embryogenesis of peanut (Arachis hypogaea L.). (n.d.). International Journal of Agricultural Technology. [Link]

  • Singh, S. K., & Chaturvedi, R. (2018). Step Wise Protocols for Somatic Embryogenesis of Important Woody Plants. Springer. [Link]

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Introduction: Unlocking Morphogenetic Potential by Modulating Auxin Flow

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,3,5-Triiodobenzoic Acid (TIBA) in Plant Tissue Culture

In the intricate world of plant development, the phytohormone auxin stands as a master regulator, orchestrating everything from cell division and elongation to the formation of organs. The directional, cell-to-cell movement of auxin, known as polar auxin transport (PAT), establishes the critical concentration gradients that guide these developmental processes.[1] Any disruption to this transport system can have profound effects on plant morphology.

This guide focuses on 2,3,5-Triiodobenzoic Acid (TIBA) , a well-characterized and potent inhibitor of polar auxin transport.[2][3] While the user's query specified "3,4,5-Triiodobenzoic acid," the vast body of scientific literature and common application in plant tissue culture points to the isomer 2,3,5-TIBA as the relevant compound for this purpose. This compound is noted for different biological activities, such as inhibiting calcium ion transport. Therefore, this document will detail the applications of the scientifically established auxin transport inhibitor, 2,3,5-TIBA, hereafter referred to as TIBA.

By selectively blocking auxin efflux, TIBA provides researchers with a powerful chemical tool to manipulate endogenous auxin levels and gradients within cultured tissues. This allows for the precise modulation of developmental pathways, making TIBA invaluable for enhancing shoot proliferation, directing organogenesis, and improving the efficiency of somatic embryogenesis. This document serves as a technical guide for researchers and scientists, providing in-depth mechanistic insights, field-proven protocols, and a practical framework for integrating TIBA into plant tissue culture workflows.

Part 1: The Causality of Action – How TIBA Modifies Plant Development

To effectively use TIBA, it is crucial to understand why it works. Its primary mode of action is the non-competitive inhibition of auxin efflux carrier proteins, primarily the PIN-FORMED (PIN) family of proteins.[1]

In a normal plant cell, auxin enters via influx carriers and is transported out by polarly localized PIN proteins, creating a directional flow towards the plant base (basipetal transport).[4] This flow establishes high auxin concentrations in the apical meristem, which suppresses the growth of lateral buds—a phenomenon known as apical dominance.[1][3]

TIBA binds to these PIN proteins, effectively blocking the exit of auxin from the cell.[5] This action leads to two primary consequences:

  • Intracellular Auxin Accumulation: Auxin becomes trapped within cells in the upper parts of the explant (e.g., the shoot tip).

  • Downstream Auxin Depletion: Tissues located further down the transport stream are starved of auxin.

This disruption of the natural auxin gradient fundamentally alters the hormonal balance within the explant, overriding endogenous developmental signals and allowing researchers to impose a desired morphogenetic outcome by manipulating the culture medium. For instance, by blocking the apical source of auxin, the inhibitory effect on axillary buds is lifted, allowing exogenously supplied cytokinins to stimulate shoot proliferation.[4]

Caption: TIBA binds to PIN efflux carriers, blocking auxin transport and causing its accumulation.

Part 2: Key Applications and Methodologies

The ability of TIBA to modulate endogenous auxin dynamics makes it a versatile tool in plant tissue culture. Its application is highly dependent on the desired outcome and is almost always used in conjunction with other plant growth regulators.

Application 1: Overcoming Apical Dominance and Enhancing Shoot Multiplication

One of the most effective applications of TIBA is to increase the rate of shoot proliferation from nodal or shoot tip explants. By inhibiting the flow of auxin from the apical meristem, TIBA releases axillary buds from dormancy, allowing cytokinins in the medium to promote their outgrowth into multiple shoots.[3][4]

This is particularly useful for species that exhibit strong apical dominance in vitro, which can be a limiting factor for micropropagation. A study on Cannabis sativa demonstrated that combining the cytokinin Thidiazuron (TDZ) with TIBA at concentrations of 0.5–2.5 mg L⁻¹ significantly increased the number of shoots per explant compared to a medium without the inhibitor.[4]

Protocol 1: Enhanced Shoot Multiplication in Cannabis sativa

This protocol is adapted from the methodology described for enhancing shoot regeneration in industrial hemp.[4]

Objective: To increase the multiplication rate of shoots from epicotyl-derived shoot tips by inhibiting polar auxin transport.

Materials:

  • Murashige and Skoog (MS) medium[6], including vitamins and 3% sucrose.

  • Thidiazuron (TDZ)

  • 2,3,5-Triiodobenzoic Acid (TIBA)

  • Indole-3-butyric acid (IBA) for rooting[7]

  • Gelling agent (e.g., Agar)

  • Sterile epicotyl explants from in vitro germinated seedlings.

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of TIBA by dissolving 100 mg of TIBA powder in 3-5 mL of ethanol, then bringing the final volume to 100 mL with sterile deionized water.[2] Store at 2-8°C.[8]

    • Prepare stock solutions of TDZ and IBA in a similar manner, using the appropriate solvent (e.g., NaOH for TDZ, ethanol or NaOH for IBA).

  • Multiplication Medium Preparation:

    • Prepare MS medium and add 0.5 mg L⁻¹ TDZ.

    • Aliquot the medium into separate flasks and add TIBA from the stock solution to achieve final concentrations to be tested (e.g., 0, 0.5, 1.0, 2.5 mg L⁻¹).

    • Adjust the pH to 5.7-5.8, add the gelling agent, and autoclave.

  • Explant Culture:

    • Aseptically excise shoot tips from epicotyls of 10-day-old seedlings.

    • Culture one explant per vessel on the prepared multiplication media.

    • Incubate at 24±2°C under a 16/8 hour (light/dark) photoperiod.

  • Data Collection and Subculture:

    • After 3-4 weeks, record the percentage of responding explants and the mean number of new shoots per explant.

    • Note of Caution: Observe for side effects such as vitrification, leaf senescence, or malformations, especially at higher TIBA concentrations (>2.5 mg L⁻¹).[4] If adverse effects are observed, consider a two-step procedure where explants are exposed to TIBA for a shorter period (e.g., 2 weeks) before being transferred to a TIBA-free medium.[4]

  • Rooting:

    • Elongated shoots (>1.5 cm) can be excised and transferred to a half-strength MS medium supplemented with 0.5 mg L⁻¹ IBA to induce rooting.[4]

Caption: Experimental workflow for enhancing shoot proliferation using TIBA.

Application 2: Modulating Organogenesis and Promoting Normal Development

The balance between auxin and cytokinin is a cornerstone of in vitro organogenesis, determining whether explants form shoots, roots, or remain undifferentiated callus.[9] TIBA can be used to inhibit the effects of endogenous auxin, thereby shifting this critical balance to favor shoot formation in the presence of an exogenous cytokinin.[10]

In some culture systems, tissues can become trapped in a proliferative but unorganized state, producing abnormal structures. This is often due to an imbalanced endogenous hormone environment. In cultures of Taro (Colocasia esculenta), organized but teratoma-like 'calloid' tissues formed. The addition of 1 mg L⁻¹ TIBA to a hormone-free medium successfully promoted the development of normal plantlets from these structures within 2-4 weeks, demonstrating TIBA's ability to restore a more favorable developmental pathway.[11]

Protocol 2: Promoting Normal Plantlet Formation in Taro Calloid Cultures

This protocol is based on the work of Nyman and Arditti (1984).[11]

Objective: To induce the formation of morphologically normal plantlets from established calloid cultures.

Materials:

  • Linsmaier-Skoog (LS) basal medium[12] with 3% sucrose.

  • 2,3,5-Triiodobenzoic Acid (TIBA).

  • Established 'calloid' cultures of Taro.

  • Gelling agent.

Methodology:

  • Medium Preparation:

    • Prepare hormone-free LS basal medium.

    • Add 1.0 mg L⁻¹ TIBA from a sterile-filtered stock solution after autoclaving, or add before autoclaving.

    • Adjust pH, add gelling agent, and dispense into culture vessels.

  • Explant Culture:

    • Aseptically transfer pieces of the calloid tissue onto the surface of the TIBA-supplemented medium.

    • Seal the vessels and incubate under standard culture room conditions (e.g., 25±2°C, 16/8 hour photoperiod).

  • Observation and Plantlet Development:

    • Monitor the cultures weekly.

    • Expect the initiation of normal plantlets (with distinct shoots and leaves) within 2 to 6 weeks.

    • The number of abnormal structures should be visibly reduced compared to control cultures on hormone-free medium without TIBA.[11]

    • Once plantlets are sufficiently developed, they can be transferred to a growth regulator-free medium for further growth and subsequent rooting.

Part 3: Data Summary and General Considerations

The successful application of TIBA requires careful optimization, as its effects are highly dependent on concentration, genotype, and interaction with other components of the culture medium.

Table 1: Summary of Effective TIBA Concentrations in Plant Tissue Culture

ApplicationPlant SpeciesExplant TypeTIBA Concentration (mg L⁻¹)Key FindingsReference
Shoot Multiplication Cannabis sativaEpicotyl Shoot Tips0.5 - 2.5Increased shoot number per explant up to ~3.1 when combined with TDZ. Higher concentrations (>5.0) caused malformations.[4]
Shoot Multiplication Cucumis sativusNot specified~0.5 - 1.0 (1-2 µM)Enhanced direct shoot regeneration and explant response when combined with BAP.[4]
Organogenesis Inhibition Nicotiana tabacumLeaf Explants~20.0 (4.0x10⁻⁵ M)Inhibited both shoot and root formation, interfering with meristemoid formation.[10]
Normal Plantlet Dev. Colocasia esculentaCalloid Tissue1.0Increased normal plantlet production and reduced abnormal structures in hormone-free medium.[11]
Rooting Inhibition MesembryanthemumHypocotyls>0.05Increasing concentrations gradually decreased and ultimately inhibited IAA-induced root formation.[13]

General Considerations for Use:

  • Concentration is Critical: The effects of TIBA are strongly dose-dependent. What is stimulatory for one process may be inhibitory for another. Always perform a concentration optimization experiment (e.g., a dose-response curve) for your specific system.

  • Genotype Specificity: The optimal TIBA concentration can vary significantly even between cultivars of the same species.[4] A protocol that works for one genotype may need substantial modification for another.

  • Potential for Phytotoxicity: High concentrations of TIBA can be phytotoxic, leading to adverse effects like tissue browning, vitrification (a glassy, water-soaked appearance), and malformed organs.[4] If these symptoms appear, reduce the concentration or the duration of exposure.

  • Interaction with Other PGRs: TIBA's effect is a result of its interaction with both endogenous hormones and those supplied in the medium. Its use must be considered within the context of the entire medium formulation, especially the type and concentration of cytokinins.

Conclusion

2,3,5-Triiodobenzoic Acid is more than just a growth inhibitor; it is a sophisticated tool for dissecting and directing plant development in vitro. By providing a chemical means to control polar auxin transport, TIBA allows researchers to overcome common challenges in plant tissue culture, such as apical dominance, and to guide tissues toward desired developmental fates like shoot proliferation and normalized organogenesis. A thorough understanding of its mechanism of action, combined with systematic optimization of concentration and timing, will enable scientists to fully leverage TIBA's potential to improve the efficiency and outcomes of their micropropagation and regeneration protocols.

References

  • Griga, M., et al. (2021). The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants. Plants (Basel). Available at: [Link]

  • Dakota Biotech. (2026). 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. Dakota Biotech Articles. Available at: [Link]

  • Dhaliwal, A. S., et al. (2004). TIBA inhibition of in vitro organogenesis in excised tobacco leaf explants. ResearchGate. Available at: [Link]

  • Karabaghli-Degron, C., et al. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation... New Phytologist. Available at: [Link]

  • Delong Chemical. Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). Delong Chemical Co., Ltd. Available at: [Link]

  • Dakota Biotech. (2026). The Role of 2,3,5-Triiodobenzoic Acid in Plant Physiology: A Supplier's Guide. Dakota Biotech Articles. Available at: [Link]

  • Sugiyama, K., et al. (2015). Enhancement of shoot regeneration by treatment with inhibitors of auxin biosynthesis and transport during callus induction in tissue culture of Arabidopsis thaliana. Journal of Plant Growth Regulation. Available at: [Link]

  • Saniewski, M., et al. (2015). An inhibitor of auxin polar transport, 2,3,5-triiodobenzoic acid (TIBA), stimulates shoot growth and flowering of partially cooled tulip bulbs. ResearchGate. Available at: [Link]

  • Murashige, T., & Skoog, F. (1962). A revised medium for rapid growth and bio assays with tobacco tissue cultures. Physiologia Plantarum. Available at: [Link]

  • Nyman, L. P., & Arditti, J. (1984). Effects of 2,3,5-Triiodobenzoic Acid on Plantlet Formation from Cultured Tissues of Taro, Colocasia esculenta (L) Schott (Araceae). Annals of Botany. Available at: [Link]

  • Prusinska, J., et al. (2005). The influence of different concentrations of TIBA and NPA on root formation... ResearchGate. Available at: [Link]

  • HiMedia Laboratories. (2022). Plant Tissue Culture Catalogue. HiMedia Laboratories Pvt. Ltd. Available at: [Link]

  • Nor, N. M., & Nisa, S. (2018). Comparative effects of plant growth regulators on leaf and stem explants of Labisia pumila var. alata. Pharmacognosy Journal. Available at: [Link]

  • Siampour, M., et al. (2017). Effect of plant growth regulators on indirect shoot organogenesis of Ficus religiosa through seedling derived petiole segments. Trakia Journal of Sciences. Available at: [Link]

  • Linsmaier, E. M., & Skoog, F. (1965). Organic Growth Factor Requirements of Tobacco Tissue Cultures. Physiologia Plantarum. Available at: [Link]

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Application Note: A Validated RP-HPLC Method for the Quantification of 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3,4,5-Triiodobenzoic acid. Developed for researchers, quality control analysts, and professionals in drug development, this protocol emphasizes the scientific rationale behind methodological choices, ensuring both accuracy and reproducibility. The method utilizes a C18 stationary phase with an isocratic mobile phase and UV detection, and has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound (TIBA), a heavily iodinated derivative of benzoic acid, serves as a crucial intermediate in the synthesis of various pharmaceuticals and as a component in radiological contrast media. Its accurate quantification is paramount for ensuring product quality, stability, and dosage uniformity.

The analytical challenge lies in developing a method that is specific, accurate, and reliable. This protocol employs RP-HPLC, a cornerstone of pharmaceutical analysis, due to its high resolution and sensitivity.[4] The core of this method is the interaction between the analyte and the chromatographic system. This compound is an acidic compound with a pKa of approximately 5.66.[5] To ensure consistent retention and sharp, symmetrical peaks, the analysis is conducted using an acidic mobile phase. This suppresses the ionization of the analyte's carboxylic acid group, rendering the molecule less polar and promoting its interaction with the hydrophobic C18 stationary phase. This strategic pH control is fundamental to the method's success.

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid (ACS Grade)

  • Water, HPLC Grade or Milli-Q

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below. A Diode Array Detector is recommended to confirm peak purity and identity by comparing the UV spectrum against a known standard.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Run Time 10 minutes

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase (0.1% Phosphoric Acid in Water): Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This stock solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (General Protocol for a Drug Substance)
  • Accurately weigh an amount of sample powder equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Further dilute this solution with the diluent to bring the final concentration within the linear range of the calibration curve (e.g., a 1:20 dilution to achieve a target of 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation According to ICH Q2(R2) Guidelines

The reliability of this method is established through a rigorous validation process, ensuring it is fit for its intended purpose.[3]

System Suitability

Before initiating any analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) six consecutive times. The acceptance criteria are crucial for ensuring the system is operating correctly.

ParameterAcceptance Criteria
% RSD of Peak Area ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity

Specificity is demonstrated by injecting a blank (diluent) and a placebo (a mixture of all formulation excipients without the active ingredient). No interfering peaks should be observed at the retention time of this compound. Peak purity can be further assessed using a DAD detector.

Linearity and Range

Linearity is assessed by analyzing a series of at least five standard concentrations across the expected range (e.g., 5-100 µg/mL). A calibration curve is generated by plotting the peak area against the concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is determined through recovery studies. A known amount of the this compound standard is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis is performed in triplicate at each level.

ParameterAcceptance Criteria
Mean % Recovery 98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six separate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day by a different analyst to assess variability.

ParameterAcceptance Criteria
% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are typically determined from the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Workflow and Data Processing

The overall analytical workflow is depicted below. This logical progression ensures that all quality checks are met before final results are reported.

HPLC_Workflow prep Reagent & Mobile Phase Preparation hplc_setup HPLC System Setup (Column Equilibration) prep->hplc_setup std_prep Standard Solutions Preparation sst System Suitability Test (6 Injections of Standard) std_prep->sst sample_prep Sample Preparation (Weighing, Dissolution, Dilution) analysis Sample Analysis (Inject Blanks and Samples) sample_prep->analysis hplc_setup->sst sst_check SST Pass? (%RSD, Tailing, Plates) sst->sst_check sst_check->hplc_setup No, Troubleshoot calib Calibration Curve Generation (Inject Standards) sst_check->calib Yes calib->analysis data_proc Data Processing (Peak Integration & Quantification) analysis->data_proc report Final Report Generation data_proc->report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

This application note provides a comprehensive, validated RP-HPLC method for the quantification of this compound. The protocol is designed with scientific integrity at its core, explaining the rationale behind key parameters such as mobile phase pH. By adhering to the detailed steps for analysis and validation as outlined by ICH guidelines, laboratories can achieve consistently accurate and reliable results suitable for research, development, and quality control environments.

References

  • Protocol For The Determination Of Total Iodine In Iodized Table Salts Using Ultra High-Performance Liquid Chromatography . Preprints.org. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Separation of 3-Hydroxy-2,4,6-triiodobenzoic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • 2,3,5-Triiodobenzoic acid . PubChem. [Link]

  • Wróbel, K., et al. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column . Molecules, 24(7), 1279. [Link]

  • HPLC Separation of Sodium, Chloride, Bromide, and Iodine . SIELC Technologies. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]

  • Völgyi, G., et al. (2021). HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women . Molecules, 26(21), 6663. [Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]

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Application Note: Experimental Design for Probing Polar Auxin Transport with 2,3,5-Triiodobenzoic Acid (TIBA)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Central Role of Auxin and Its Polar Transport

The phytohormone auxin, predominantly indole-3-acetic acid (IAA), is a master regulator of plant growth and development, orchestrating processes from embryogenesis and organ formation to tropic responses.[1][2] The precise functions of auxin are contingent upon the establishment and maintenance of concentration gradients within plant tissues. These gradients are created by a unique, directional, cell-to-cell transport system known as polar auxin transport (PAT).[2][3] This process is primarily mediated by the coordinated action of auxin influx carriers (e.g., AUX/LAX proteins) and, most critically, the polarly localized PIN-FORMED (PIN) family of auxin efflux carriers.[1]

2,3,5-Triiodobenzoic Acid (TIBA) is a synthetic compound that has been a cornerstone in plant biology research for decades, valued for its function as a potent inhibitor of polar auxin transport.[2][3][4][5] While other isomers like 3,4,5-TIBA also exhibit biological activity[6][7], 2,3,5-TIBA is the most extensively characterized and widely utilized compound for studying the consequences of PAT disruption.

Mechanism of Action: How TIBA Disrupts Auxin Flow

TIBA does not act as a simple competitive inhibitor at the auxin binding site of transport proteins. Instead, its primary mechanism involves the disruption of the cellular machinery responsible for positioning and maintaining PIN proteins at the plasma membrane.[3][8] The dynamic cycling of PIN proteins between the plasma membrane and endosomal compartments is crucial for redirecting auxin flow and maintaining transport polarity.[1] This process is heavily dependent on the actin cytoskeleton.

TIBA has been shown to interfere with actin dynamics.[8][9] A key molecular target is the actin-binding protein VILLIN.[9][10] By directly interacting with villins, TIBA promotes their oligomerization, which leads to excessive bundling of actin filaments.[9][10] This alteration of the actin cytoskeleton impairs the vesicular trafficking required for the recycling of PIN proteins to the cell membrane, effectively reducing the number of active efflux carriers and thus inhibiting polar auxin transport.[1][9][10]

TIBA_Mechanism cluster_0 Normal Polar Auxin Transport cluster_1 Action of TIBA PIN_endo PIN Protein in Endosome Actin Dynamic Actin Filaments PIN_endo->Actin Vesicle Trafficking PIN_pm PIN Protein (Plasma Membrane) PIN_pm->PIN_endo Endocytosis Actin->PIN_pm Recycling & Insertion Auxin_out Auxin (IAA) Auxin_out->PIN_pm Efflux Auxin_in Auxin (IAA) Auxin_acc Auxin Accumulation TIBA TIBA Villin Villin TIBA->Villin Binds to Actin_bundled Bundled Actin Filaments Villin->Actin_bundled Promotes Bundling PIN_endo_T PIN Protein (Trapped in Endosome) Actin_bundled->PIN_endo_T Impairs Vesicle Trafficking PIN_pm_T PIN Protein Depletion Reduced Auxin Efflux PIN_endo_T->PIN_pm_T Recycling Blocked

Caption: Mechanism of TIBA-mediated inhibition of polar auxin transport.

Core Principles of Experimental Design

Designing robust experiments to test TIBA's effect requires a multi-faceted approach. The causality behind experimental choices is as critical as the protocol itself.

  • Model System Selection : The choice of plant model depends on the specific question.

    • Arabidopsis thaliana : Ideal for genetic studies and observing whole-plant phenotypes like root growth and gravitropism. Its small size and rapid life cycle facilitate high-throughput screening.[11][12]

    • Oat (Avena sativa) Coleoptiles : A classic system for bioassays measuring cell elongation, providing a direct link between auxin transport and growth.[13][14]

    • Pea (Pisum sativum) or Corn (Zea mays) Seedlings : Used for direct transport assays in stem or coleoptile segments, allowing for clear measurement of basipetal transport.[15][16]

  • Dose-Response Analysis : It is crucial to test a range of TIBA concentrations. High concentrations can cause general toxicity, while low concentrations may be ineffective.[17] A dose-response curve helps identify the optimal concentration for inhibiting transport with minimal off-target effects. Typical concentrations in literature range from 1 µM to 50 µM.

  • Essential Controls for a Self-Validating System :

    • Negative (Vehicle) Control : Plants treated with the solvent used to dissolve TIBA (e.g., DMSO or a weak alkaline solution) to ensure the observed effects are due to TIBA itself.

    • Positive Control : Using another well-characterized auxin transport inhibitor, such as N-1-naphthylphthalamic acid (NPA), can validate that the observed phenotype is consistent with PAT inhibition.[11][18]

  • Direct vs. Indirect Assays : A comprehensive study combines both types of assays.

    • Indirect Assays : Measure a physiological or developmental process that is dependent on auxin transport (e.g., root growth, gravitropism, coleoptile elongation). These are excellent for observing the biological consequences of PAT inhibition.

    • Direct Assays : Directly quantify the movement of auxin, typically by using radiolabeled IAA. These assays provide definitive proof that the compound is inhibiting the transport process itself.[20][21]

Protocol 1: Indirect Assessment via Arabidopsis Root Growth Inhibition Assay

Scientific Rationale : The continuous growth of the primary root and the initiation of lateral roots are highly dependent on auxin transported from the shoot and circulated within the root tip.[18][19] By inhibiting PAT, TIBA disrupts these auxin gradients, leading to a quantifiable reduction in primary root length and lateral root density.[11][18]

Root_Assay_Workflow A 1. Prepare Media (MS Agar + Sucrose) B 2. Add TIBA (e.g., 0, 1, 5, 10, 25 µM) + Vehicle Control A->B D 4. Plate Seeds on Treatment Media B->D C 3. Surface Sterilize & Stratify Seeds (Arabidopsis thaliana) C->D E 5. Germinate & Grow Vertically (e.g., 7-10 days) D->E F 6. Image Plates E->F G 7. Quantify Phenotype - Primary Root Length - Lateral Root Count F->G H 8. Analyze Data (Dose-Response Curve) G->H

Caption: Workflow for the Arabidopsis root growth inhibition assay.

Methodology

  • Materials & Reagents :

    • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).

    • 10 mM TIBA stock solution in 0.1 M KOH or DMSO.

    • Petri plates (100 mm).

    • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7.

    • Sterilization solution (e.g., 70% ethanol, 20% bleach with Tween-20).

    • Sterile water.

  • Plate Preparation :

    • Autoclave the MS medium and cool to ~50-60°C.

    • Add the TIBA stock solution to the molten agar to achieve the desired final concentrations (e.g., 0 µM [vehicle control], 1 µM, 5 µM, 10 µM, 25 µM).

    • Pour approximately 25 mL of medium into each sterile Petri plate and allow to solidify.

  • Seed Preparation and Plating :

    • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach solution for 10 minutes.

    • Rinse seeds 4-5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Pipette individual seeds in a line onto the surface of the treatment plates, ensuring equal spacing.

  • Incubation :

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a controlled photoperiod (e.g., 16h light / 8h dark) at ~22°C.

  • Data Acquisition and Analysis :

    • After 7-10 days of growth, place the plates on a flatbed scanner to capture high-resolution images.

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the primary root from the root-shoot junction to the tip.

    • Manually count the number of emerged lateral roots under a dissecting microscope.

    • For each concentration, calculate the mean and standard error for both primary root length and lateral root number (n ≥ 15 seedlings per treatment).

    • Plot the results as a function of TIBA concentration to generate a dose-response curve.

Data Presentation Example

TIBA Concentration (µM)Mean Primary Root Length (cm) ± SEMean Lateral Root Count ± SE
0 (Vehicle)5.8 ± 0.312.4 ± 1.1
15.1 ± 0.49.8 ± 0.9
53.2 ± 0.24.1 ± 0.6
101.9 ± 0.21.5 ± 0.4
251.1 ± 0.10.2 ± 0.1

Protocol 2: Direct Assessment via Radiolabeled Auxin Transport Assay

Scientific Rationale : This assay directly measures the bulk flow of auxin through a segment of plant tissue, providing unequivocal evidence of transport inhibition.[21][22] It involves applying radioactively labeled auxin ([³H]IAA) to the apical end of an excised tissue segment and quantifying the amount of radioactivity that moves to the basal end over time.[20][23] A reduction in radioactivity at the basal end in TIBA-treated tissue compared to a control indicates transport inhibition.

CAUTION : This protocol requires appropriate licensing, training, and safety procedures for handling radioactive materials.

Direct_Assay_Workflow A 1. Grow Plants (e.g., Arabidopsis inflorescence stems) B 2. Excise Tissue Segments (e.g., 2 cm stem sections) A->B C 3. Pre-incubate Segments in buffer ± TIBA B->C E 5. Assemble Assay Donor Block -> Apical End Receiver Block -> Basal End C->E D 4. Prepare Agar Blocks Donor: [³H]IAA Receiver: Plain Agar D->E F 6. Invert & Incubate in dark, humid chamber (e.g., 4-18 hours) E->F G 7. Collect Receiver Blocks & Tissue Segments F->G H 8. Add Scintillation Cocktail & Measure Radioactivity (CPM) G->H I 9. Calculate Transport (% Inhibition) H->I

Caption: Workflow for the direct radiolabeled auxin transport assay.

Methodology

  • Materials & Reagents :

    • Plant material (e.g., inflorescence stems from 5-6 week old Arabidopsis plants).

    • [³H]IAA (Tritiated Indole-3-acetic acid).

    • TIBA stock solution.

    • Agar and transport buffer (e.g., MES buffer).

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Preparation of Plant Material :

    • Excise 2-3 cm segments from the basal region of young, healthy inflorescence stems.

    • To deplete endogenous auxin, pre-incubate the segments in transport buffer for 30-60 minutes. For the treatment group, include the desired concentration of TIBA in this buffer.

  • Assay Setup :

    • Prepare a "donor" block of agar containing a known concentration of [³H]IAA.

    • Prepare plain agar "receiver" blocks.

    • Place a receiver block on a microscope slide. Place the basal end of a plant segment onto the receiver block.

    • Place the donor block containing [³H]IAA onto the apical end of the segment.

    • For the treatment group, the plant segments should have been pre-incubated in TIBA.

  • Incubation :

    • Place the assembled assays in a dark, humid chamber to prevent drying.

    • Incubate for a set period (e.g., 6-18 hours) to allow for transport. The optimal time should be determined empirically.

  • Quantification :

    • After incubation, carefully remove the receiver blocks and place each into a separate scintillation vial.

    • Also, collect the plant segment itself to measure total uptake.

    • Add a sufficient volume of scintillation cocktail to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis :

    • The amount of auxin transported is the CPM measured in the receiver block.

    • Calculate the average CPM for the control and TIBA-treated groups (n ≥ 10 segments per treatment).

    • Calculate the percent inhibition: [1 - (Mean CPM_TIBA / Mean CPM_Control)] * 100.

Data Presentation Example

TreatmentMean CPM in Receiver Block ± SE% Inhibition
Vehicle Control35,400 ± 2,100-
10 µM TIBA8,900 ± 95074.9%

Conclusion: Synthesizing a Trustworthy Narrative

References

  • The Impact of 2,3,5-Triiodobenzoic Acid (TIBA) on Crop Yield and Development. (n.d.). Vertex AI Search.
  • van Noorden, G. (n.d.). Long-distance Auxin Transport Assay. Vertex AI Search.
  • 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. (2026, January 7). Vertex AI Search.
  • Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). (n.d.). Delong Chemical.
  • Zou, J., et al. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 181(1), 161-178. [Link]

  • Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 4(3), 365-375. [Link]

  • Zou, J., et al. (2019). Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 181(1), 161–178. [Link]

  • Gay, G., et al. (1991). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 118(4), 563-568. [Link]

  • Nitsch, J. P., & Nitsch, C. (1956). Studies on the Growth of Coleoptile and First Internode Sections. A New, Sensitive, Straight-Growth Test for Auxins. Plant Physiology, 31(2), 94–111. [Link]

  • Cytoskeletal Targets of an Auxin Transport Inhibitor. (2019, October 21). Plantae. Retrieved January 12, 2026, from [Link]

  • Teach you how to use 2,3,5-triiodobenzoic acid (TIBA). (2020, September 16). Knowledge - Henan Senyo Industry Co., Ltd. Retrieved January 12, 2026, from [Link]

  • Thomson, K. S. (1972). ON THE MANNER OF TRIIODOBENZOIC ACID INHIBITION OF AUXIN TRANSPORT. Plant and Cell Physiology, 13(5), 833–842. [Link]

  • Auxin transport assay. (2017). Bio-protocol. Retrieved January 12, 2026, from [Link]

  • Morris, D. A., & Johnson, C. F. (1987). Auxin transport in intact pea seedlings (Pisum sativum L.): The inhibition of transport by 2,3,5-triiodobenzoic acid. Planta, 172(1), 125-133. [Link]

  • Dhonukshe, P., et al. (2007). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. Proceedings of the National Academy of Sciences, 104(10), 4277-4282. [Link]

  • McCormick, S. J. (1976). EFFECT OF TRIIODOBENZOIC ACID (TIBA) ON THE GROWTH HABIT AND YIELD OF SOYBEAN. Agronomy Society of New Zealand. Retrieved January 12, 2026, from [Link]

  • Fujino, T., et al. (1995). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Planta, 197(3), 475-479. [Link]

  • Khan, M. I., et al. (2023). Plant-Derived Smoke Mitigates the Inhibitory Effects of the Auxin Inhibitor 2,3,5-Triiodo Benzoic Acid (TIBA) by Enhancing Root Architecture and Biochemical Parameters in Maize. Plants, 12(14), 2638. [Link]

  • Auxin can be bioassayed by... (2025, March 11). askIITians. Retrieved January 12, 2026, from [Link]

  • Bioassay and Corn Coleoptiles. (n.d.). UNI ScholarWorks. Retrieved January 12, 2026, from [Link]

  • Zbell, B., et al. (1990). 3,4,5-Triiodobenzoic acid affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction. Journal of Receptor Research, 10(1-2), 1-17. [Link]

  • da Silva, A. C. G., et al. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207. [Link]

  • Reed, R. C., et al. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. Plant Physiology, 118(4), 1369–1378. [Link]

  • Salvi, M. A., et al. (2021). The Arabidopsis Root Tip (Phospho)Proteomes at Growth-Promoting versus Growth-Repressing Conditions Reveal Novel Root Growth Regulators. International Journal of Molecular Sciences, 22(13), 7149. [Link]

  • Casimiro, I., et al. (2001). Auxin Transport Promotes Arabidopsis Lateral Root Initiation. The Plant Cell, 13(4), 843–852. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3,4,5-Triiodobenzoic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5-Triiodobenzoic acid and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The heavy iodine atoms impart high electron density, making these compounds useful as X-ray contrast agents. Furthermore, the triiodobenzoyl scaffold serves as a versatile building block for the synthesis of complex molecules with potential therapeutic applications, including as inhibitors of auxin transport in plant biology research. This guide provides a comprehensive overview of the synthetic routes to this compound and its subsequent conversion to ester and amide derivatives, offering detailed, field-proven protocols for researchers.

Core Synthesis Pathway: this compound

The synthesis of this compound is a multi-step process that begins with the iodination of a suitable benzoic acid precursor, followed by functional group manipulations. While a direct, one-pot iodination of benzoic acid to the desired 3,4,5-triiodo isomer is challenging, a common and effective strategy involves the iodination of an amino-substituted benzoic acid, followed by a deamination reaction. This approach provides good regiochemical control. The following protocol is adapted from established methods for the synthesis of similar triiodinated benzoic acids, such as 2,3,5-triiodobenzoic acid.[1]

Step 1: Iodination of 3,5-Diaminobenzoic Acid

The first crucial step is the exhaustive iodination of 3,5-diaminobenzoic acid. The two amino groups are strongly activating and ortho-, para-directing, facilitating the introduction of three iodine atoms onto the aromatic ring.

Protocol 1: Iodination using Potassium Iodide and Hydrogen Peroxide

This method utilizes in situ generated electrophilic iodine for the aromatic iodination.[2]

Materials:

  • 3,5-Diaminobenzoic acid

  • Sulfuric acid (98%)

  • Potassium iodide (KI)

  • Hydrogen peroxide (30% solution)

  • Sodium sulfite or sodium thiosulfate solution (10%)

  • Deionized water

  • Ice

Procedure:

  • In a well-ventilated fume hood, suspend 3,5-diaminobenzoic acid in deionized water in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.

  • Carefully add concentrated sulfuric acid dropwise to the suspension with cooling in an ice bath to form the corresponding salt and aid in dissolution.

  • Add potassium iodide to the reaction mixture and stir until it is fully dissolved.

  • Cool the mixture to 20-30°C and slowly add 30% hydrogen peroxide dropwise via the dropping funnel. The reaction is exothermic, and the temperature should be carefully controlled.

  • After the addition is complete, raise the temperature to 50-55°C and stir for 1-3 hours to ensure complete iodination.

  • Cool the reaction mixture to room temperature. A precipitate of the crude 3,5-diamino-2,4,6-triiodobenzoic acid should form.

  • To quench any unreacted iodine, add a 10% solution of sodium sulfite or sodium thiosulfate dropwise until the characteristic dark color of iodine disappears.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization.[2]

Step 2: Deamination of 3,5-Diamino-2,4,6-triiodobenzoic Acid via Sandmeyer-type Reaction

The removal of the amino groups is achieved through a diazotization reaction followed by reduction.[1][3]

Materials:

  • 3,5-Diamino-2,4,6-triiodobenzoic acid (from Step 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Hypophosphorous acid (H₃PO₂, 50%)

  • Ice

  • Ethanol (for purification)

Procedure:

  • Suspend the purified 3,5-diamino-2,4,6-triiodobenzoic acid in a mixture of concentrated hydrochloric acid or sulfuric acid and water in a reaction vessel.

  • Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

  • Prepare a pre-cooled aqueous solution of sodium nitrite.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension, maintaining the temperature below 5°C to ensure the stability of the bis-diazonium salt. The completion of diazotization can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • To the cold bis-diazonium salt solution, slowly add pre-cooled hypophosphorous acid (50%). A vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to slowly warm to room temperature and then stir for several hours until the gas evolution ceases.

  • The crude this compound will precipitate out of the solution.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Purification can be achieved by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.

Synthesis of this compound Esters

The esterification of the sterically hindered this compound can be achieved via Fischer esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Protocol 2: Fischer Esterification

Causality Behind Experimental Choices: The use of a large excess of the alcohol and a strong acid catalyst is crucial to drive the equilibrium towards the ester product, especially with a sterically hindered carboxylic acid.[4]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM) or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., 20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Synthesis of this compound Amides

Amide bond formation can be achieved through various coupling methods. The choice of method often depends on the nature of the amine and the desired reaction conditions.

Protocol 3: Amidation via Acyl Chloride

This is a robust method that involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • A suitable base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine (DIPEA))

Procedure:

  • Acyl Chloride Formation: In a dry flask under an inert atmosphere, suspend this compound in anhydrous DCM. Add a few drops of anhydrous DMF (catalyst) followed by the dropwise addition of thionyl chloride (2-3 equivalents). Heat the mixture to reflux for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3,4,5-triiodobenzoyl chloride is often used in the next step without further purification.

  • Amidation: In a separate flask, dissolve the desired amine and a base (e.g., triethylamine, 1.5-2 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 3,4,5-triiodobenzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl solution (to remove excess amine and base), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Purify the product by column chromatography or recrystallization.

Protocol 4: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This method is widely used due to its mild reaction conditions and is suitable for a broad range of amines.[5][6] The addition of 1-hydroxybenzotriazole (HOBt) helps to suppress side reactions and improve the efficiency of the coupling.[6]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • A suitable base (e.g., N,N-diisopropylethylamine (DIPEA))

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.5 equivalents) to the stirred solution, followed by the portion-wise addition of EDC (1.5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Physical Data of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₇H₃I₃O₂499.81292
Methyl 3,4,5-triiodobenzoateC₈H₅I₃O₂513.84~165-168
N-Benzyl-3,4,5-triiodobenzamideC₁₄H₁₀I₃NO588.95~210-213

Note: Melting points are approximate and can vary based on purity.

Table 2: 1H NMR Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSolvent
~8.3s2HAromatic HDMSO-d₆
~13.5br s1HCarboxylic acid HDMSO-d₆

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[7][8]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 3,5-Diaminobenzoic Acid 3,5-Diaminobenzoic Acid 3,5-Diamino-2,4,6-triiodobenzoic Acid 3,5-Diamino-2,4,6-triiodobenzoic Acid 3,5-Diaminobenzoic Acid->3,5-Diamino-2,4,6-triiodobenzoic Acid Iodination (KI, H2O2) This compound This compound 3,5-Diamino-2,4,6-triiodobenzoic Acid->this compound Deamination (NaNO2, H3PO2) Ester Derivative Ester Derivative This compound->Ester Derivative Esterification (Alcohol, H+) Amide Derivative Amide Derivative This compound->Amide Derivative Amidation (Amine, Coupling Agent)

Caption: Overall workflow for the synthesis of this compound and its derivatives.

Amidation_Methods This compound This compound Acyl Chloride Method Acyl Chloride Method This compound->Acyl Chloride Method SOCl2 or (COCl)2 Carbodiimide Method (EDC/HOBt) Carbodiimide Method (EDC/HOBt) This compound->Carbodiimide Method (EDC/HOBt) EDC, HOBt, Amine, Base Amide Product Amide Product Acyl Chloride Method->Amide Product Amine, Base Carbodiimide Method (EDC/HOBt)->Amide Product

Caption: Comparison of two common amidation methods for this compound.

Safety Precautions and Waste Disposal

Handling Iodine and Iodinated Compounds:

  • Iodine and its compounds can be harmful if inhaled or in contact with skin.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid heating iodine-containing solutions in open systems to prevent the release of iodine vapor.[10]

Sandmeyer Reaction Safety:

  • Diazonium salts can be explosive when isolated and dry. Therefore, they should always be prepared in situ and used immediately in solution.

  • The diazotization reaction should be carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

  • The decomposition of diazonium salts can be highly exothermic and release a large volume of nitrogen gas. Ensure the reaction vessel is adequately vented.[11]

Waste Disposal:

  • Iodine-containing waste should be treated as hazardous waste and disposed of according to institutional and local regulations.[12][13]

  • A common method for neutralizing iodine waste is to treat it with a reducing agent like sodium thiosulfate solution until the color of iodine is discharged.[9] The neutralized solution should then be disposed of as aqueous waste.

  • Never dispose of iodine-containing waste down the drain without proper neutralization.[12]

References

  • Case Western Reserve University. (2023). Disposal of Iodine. Environmental Health and Safety. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Google Patents. (1999). US6362351B2 - Catalyst and method for amide formation.
  • Google Patents. (2014). CN103896793B - Synthesis method of amide compounds.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2338-20-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16886, this compound. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of key intermediate of diatrizoic acid. Eureka. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • ScienceDirect. (n.d.). Amide Bond. Retrieved from [Link]

  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information. Retrieved from [Link]

  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. ChemLab. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Hazardous Substances Data Bank (HSDB) : 1024 - Iodine. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • YouTube. (2021). Synthesis of P-Iodo benzoic acid from P-amino benzoic acid. Retrieved from [Link]

  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

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Applying 2,3,5-Triiodobenzoic Acid (TIBA) to Whole Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Role of 2,3,5-Triiodobenzoic Acid in Plant Science

2,3,5-Triiodobenzoic Acid (TIBA) is a potent and widely utilized synthetic auxin transport inhibitor that has been instrumental in advancing our understanding of plant growth and development.[1][2][3] Its primary mechanism of action is the non-competitive inhibition of polar auxin transport (PAT), the directional cell-to-cell flow of the plant hormone auxin.[1] This targeted disruption of auxin gradients allows researchers to investigate a myriad of developmental processes, including apical dominance, root formation, leaf patterning, and flowering.[1][3] By understanding and applying TIBA, researchers can effectively modulate plant architecture and developmental timing, making it an invaluable tool in both fundamental plant biology and applied agricultural sciences.

This guide provides a comprehensive overview of the principles and protocols for applying TIBA to whole plants, designed for researchers, scientists, and professionals in plant science and drug development. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the expected physiological outcomes.

Core Mechanism of Action: Disrupting the Polar Auxin Transport System

The directional movement of auxin is fundamental to plant development and is primarily mediated by the polar localization of auxin efflux carriers, particularly the PIN-FORMED (PIN) family of proteins.[2] These proteins are dynamically cycled between the plasma membrane and endosomal compartments, a process that is dependent on the integrity of the actin cytoskeleton.[2]

TIBA exerts its inhibitory effect by disrupting this intricate process. It has been shown to interfere with actin-dependent cycling and recycling of PIN proteins, effectively blocking the efflux of auxin from the cell.[4] This leads to an accumulation of auxin in certain tissues and a depletion in others, thereby altering the hormonal gradients that orchestrate plant development.

Visualization of TIBA's Mechanism of Action

TIBA_Mechanism cluster_cell Plant Cell Auxin_Influx Auxin Influx (AUX/LAX proteins) PIN_Vesicle Vesicle with PIN proteins Actin Actin Cytoskeleton PIN_Vesicle->Actin Vesicle Trafficking Plasma_Membrane Plasma Membrane PIN_Protein PIN Efflux Carrier Auxin_Out Blocked Auxin Efflux PIN_Protein->Auxin_Out Auxin Efflux Actin->PIN_Protein Localization to Plasma Membrane TIBA TIBA TIBA->Actin Disrupts Dynamics Next_Cell Adjacent Cell Auxin_Out->Next_Cell Polar Transport Extracellular_Auxin Extracellular Auxin Extracellular_Auxin->Auxin_Influx

Caption: Mechanism of TIBA on Polar Auxin Transport.

Safety Precautions and Handling

Before initiating any experimental work with TIBA, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling the powdered form, to avoid inhalation of dust.

  • Skin Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store TIBA in a cool, dry, and well-ventilated place, away from incompatible substances. Keep the container tightly closed.

Preparation of TIBA Stock Solutions

TIBA is sparingly soluble in water but readily dissolves in ethanol, acetone, ether, or alkaline solutions like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][6] The preparation of a concentrated stock solution is recommended to ensure accurate dosing in experiments.

Protocol for 10 mM TIBA Stock Solution in Ethanol
  • Weighing: Accurately weigh out 499.81 mg of 2,3,5-Triiodobenzoic acid (Molecular Weight: 499.81 g/mol ).

  • Dissolving: Transfer the powder to a 100 mL volumetric flask.

  • Solubilization: Add approximately 80 mL of absolute ethanol and swirl gently to dissolve the TIBA completely. A magnetic stirrer can be used to facilitate dissolution.

  • Volume Adjustment: Once fully dissolved, bring the volume up to 100 mL with absolute ethanol.

  • Storage: Store the stock solution in an amber or foil-wrapped bottle at 4°C to protect it from light. The solution is stable for several months under these conditions.

For applications requiring an aqueous solution, a stock can be prepared by dissolving TIBA in a small volume of 1N NaOH or KOH and then diluting with distilled water.

Application Methods and Protocols

The choice of application method depends on the research question, the plant species, and whether a systemic or localized effect is desired.

Foliar Spray Application

Foliar spraying is a common method for achieving a systemic effect of TIBA throughout the plant.

Causality of Experimental Choices:

  • Surfactant: A non-ionic surfactant (e.g., Tween-20 or Triton X-100) is included to reduce the surface tension of the spray solution, ensuring better adhesion and coverage on the leaf surface, which enhances absorption.

  • pH: The pH of the spray solution can influence the uptake of TIBA. While not always critical, adjusting the pH to a slightly acidic to neutral range (5.5-7.0) can be beneficial for some species.

  • Application Time: Applying the spray during the early morning or late evening when stomata are more likely to be open can improve uptake. Avoid application during the heat of the day to prevent rapid evaporation and potential leaf burn.

Protocol for Foliar Spray Application:

  • Prepare Working Solution: Dilute the TIBA stock solution to the desired final concentration in distilled water. For example, to make a 100 µM working solution from a 10 mM stock, add 1 mL of the stock solution to 99 mL of distilled water.

  • Add Surfactant: Add a non-ionic surfactant to the working solution at a final concentration of 0.01% to 0.1% (v/v).

  • Application: Use a fine-mist sprayer to apply the solution evenly to the entire plant, ensuring coverage of both the adaxial (upper) and abaxial (lower) leaf surfaces until runoff.

  • Control Group: Treat a control group of plants with a solution containing only distilled water and the surfactant.

  • Post-Application Care: Allow the plants to dry completely before placing them back into their normal growing conditions.

Soil Drench Application

This method involves applying a TIBA solution directly to the soil or growing medium, allowing for uptake by the roots. It provides a more sustained release and systemic distribution of the compound.

Causality of Experimental Choices:

  • Volume: The volume of the drench solution should be sufficient to saturate the root zone without causing excessive leaching. This will depend on the pot size and the water-holding capacity of the substrate.

  • Substrate Condition: Applying the drench to slightly moist, but not waterlogged, soil ensures even distribution and prevents the solution from channeling through dry pockets.

Protocol for Soil Drench Application:

  • Prepare Working Solution: Dilute the TIBA stock solution to the desired final concentration in distilled water. A surfactant is not necessary for this application method.

  • Determine Application Volume: As a general guideline, apply enough solution to thoroughly wet the root ball. For example, a 4-inch pot may require 50-100 mL of solution.

  • Application: Slowly and evenly pour the TIBA solution onto the surface of the soil around the base of the plant.

  • Control Group: Treat a control group with an equal volume of distilled water.

  • Post-Application Care: Avoid watering the plants for at least 24 hours to allow for maximum uptake of the TIBA solution.

Lanolin Paste Application for Localized Effects

For studying localized effects of auxin transport inhibition, such as on a specific internode or at the apical meristem, applying TIBA in a lanolin paste is the preferred method.[7][8]

Causality of Experimental Choices:

  • Lanolin as a Carrier: Lanolin is a waterproof and viscous substance that adheres well to plant tissues and provides a slow, localized release of the incorporated chemical.

  • Concentration: The concentration of TIBA in the lanolin paste is typically higher than in spray or drench solutions to ensure a sufficient dose is delivered to the target tissue.

Protocol for Lanolin Paste Application:

  • Prepare TIBA-Lanolin Paste:

    • Gently melt a known weight of anhydrous lanolin in a glass beaker in a microwave or water bath until it is liquid.[8]

    • In a separate tube, dissolve the required amount of TIBA in a minimal volume of a suitable solvent (e.g., ethanol).

    • Add the TIBA solution to the molten lanolin and mix thoroughly with a spatula or glass rod until homogenous.[8] A common concentration is 0.4% (w/w) TIBA in lanolin.[9]

    • Allow the paste to cool and solidify.

  • Application:

    • Using a spatula or a syringe, apply a small, consistent amount of the TIBA-lanolin paste as a ring around the specific plant part (e.g., stem internode, petiole) or directly to the apical bud.[7][9]

  • Control Group: Apply a paste of pure lanolin (with the solvent if used) to a control group of plants.

  • Observation: Observe the localized effects on growth and development over several days or weeks.

Experimental Workflow Visualization

TIBA_Workflow cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis Start Define Research Question Select_Plant Select Plant Species & Growth Stage Start->Select_Plant Prep_TIBA Prepare TIBA Stock Solution Select_Plant->Prep_TIBA Prep_Control Prepare Control Solution Prep_TIBA->Prep_Control Choose_Method Choose Application Method (Foliar, Drench, Paste) Prep_Control->Choose_Method Apply_Treatment Apply TIBA & Control Treatments Choose_Method->Apply_Treatment Grow Maintain Plants under Controlled Conditions Apply_Treatment->Grow Collect_Data Collect Phenotypic & Physiological Data Grow->Collect_Data Analyze Analyze Data & Draw Conclusions Collect_Data->Analyze

Sources

Measuring the Effects of 3,4,5-Triiodobenzoic Acid on Flowering Time: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from vegetative growth to flowering is a critical developmental phase in the plant life cycle, governed by a complex interplay of endogenous and environmental signals. Auxin, a key phytohormone, plays a pivotal role in this process, and its directional movement, known as polar auxin transport (PAT), is essential for proper floral initiation and development.[1][2] 3,4,5-Triiodobenzoic acid (TIBA) is a well-characterized synthetic chemical that acts as a potent inhibitor of polar auxin transport.[3][4][5] By disrupting the normal flow of auxin, TIBA serves as an invaluable tool for dissecting the intricate role of auxin gradients in regulating the timing of flowering. This guide provides a comprehensive overview of the mechanism of TIBA action, detailed protocols for its application to model plants, and robust methodologies for quantifying its effects on flowering time.

Introduction: The Role of Polar Auxin Transport in Flowering

The initiation of flowers at the shoot apical meristem is preceded by the establishment of local auxin maxima, which are critical for the formation of floral primordia.[1][6] This precise spatial and temporal distribution of auxin is maintained by a sophisticated system of influx and efflux carriers, with the PIN-FORMED (PIN) family of proteins being the primary drivers of directional auxin efflux.[2][4] Polar auxin transport is, therefore, fundamental not only for the initiation of flowers but also for the subsequent development of floral organs.[7][8][9]

Disruption of polar auxin transport, either through genetic mutation or chemical inhibition, can lead to profound developmental changes, including a failure to initiate flowers, resulting in a "pin-like" inflorescence structure in model organisms like Arabidopsis thaliana.[1][2] This highlights the indispensable role of auxin gradients in the transition to reproductive development.

This compound (TIBA): A Tool to Modulate Auxin Flow

This compound (TIBA) is a widely used small molecule that effectively inhibits polar auxin transport.[3][10][11] Its primary mechanism of action is believed to be the interference with auxin efflux, likely by affecting the trafficking or activity of PIN proteins.[4][5] This disruption of auxin flow leads to a variety of physiological responses, including a reduction in apical dominance, promotion of lateral branching, and alterations in flowering time.[3][12] Depending on the plant species, developmental stage, and concentration used, TIBA can either promote or delay flowering.[10][13] For instance, in some crops like soybeans, TIBA application at specific stages can promote flowering and increase pod set.[3][14]

The ability of TIBA to predictably alter auxin distribution makes it a powerful tool for researchers studying the molecular mechanisms that connect auxin signaling to the regulation of flowering time.

Mechanism of TIBA Action on Polar Auxin Transport

TIBA_Mechanism cluster_result Result Disrupted_Gradient Disrupted Auxin Gradient Auxin_out Auxin_out TIBA TIBA TIBA->Disrupted_Gradient Leads to

Caption: Mechanism of TIBA-mediated inhibition of polar auxin transport.

Experimental Design and Protocols

To accurately measure the effects of TIBA on flowering time, a well-controlled experimental setup is essential. The following protocols are designed for the model plant Arabidopsis thaliana, but can be adapted for other species.

Materials and Reagents
  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound (TIBA) (CAS 88-82-4)

  • Dimethyl sulfoxide (DMSO)

  • Potting mix (e.g., 3:1:1 soil:perlite:vermiculite)

  • Growth chambers or controlled environment rooms

  • Spray bottles

  • Micropipettes and sterile tips

  • Beakers and graduated cylinders

  • Analytical balance

Protocol 1: Preparation of TIBA Stock and Working Solutions

Rationale: TIBA is poorly soluble in water, so a stock solution in DMSO is required.[12] Serial dilutions are then made to prepare the final working solutions for plant treatment. It is crucial to include a mock control containing the same concentration of DMSO as the TIBA treatment to account for any effects of the solvent.

  • Prepare a 100 mM TIBA stock solution:

    • Weigh out the appropriate amount of TIBA powder. The molecular weight of TIBA is 499.81 g/mol .

    • Dissolve the TIBA in 100% DMSO to a final concentration of 100 mM.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare working solutions:

    • On the day of application, thaw a stock solution aliquot.

    • Prepare a series of working solutions by diluting the stock solution in sterile deionized water. For a dose-response experiment, concentrations of 10 µM, 25 µM, 50 µM, and 100 µM are recommended as a starting point.

    • Mock Control: Prepare a mock solution containing the same final concentration of DMSO as the highest concentration TIBA working solution. For example, if the 100 µM TIBA solution has 0.1% DMSO, the mock solution should also contain 0.1% DMSO in water.

Protocol 2: Plant Growth and TIBA Application

Rationale: Synchronized plant growth is critical for obtaining reproducible flowering time data. Plants should be grown under controlled long-day photoperiods to promote flowering in Arabidopsis.[15][16] Foliar application is a common and effective method for applying TIBA.[10][14]

  • Seed Stratification and Sowing:

    • To synchronize germination, stratify Arabidopsis seeds in 0.1% agarose at 4°C for 3-4 days in the dark.

    • Sow seeds onto the surface of pre-wetted potting mix in individual pots.

    • Cover the pots with a transparent lid to maintain humidity until germination.

  • Growth Conditions:

    • Grow plants in a controlled environment chamber under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.[16]

  • TIBA Application:

    • Begin TIBA treatment when the plants have developed 4-6 true leaves.

    • Using a fine-mist spray bottle, apply the TIBA working solutions and the mock control solution to the respective groups of plants. Ensure thorough coverage of the foliage until runoff.

    • Apply the treatments every 3-4 days until the first flower bud is visible.

    • Ensure each treatment group has a sufficient number of biological replicates (at least 10-15 plants per condition).

Experimental Workflow

Experimental_Workflow Start Start Stratification Seed Stratification (4°C, 3-4 days) Start->Stratification Sowing Sowing Seeds Stratification->Sowing Growth Plant Growth (Long-day, 22°C) Sowing->Growth Treatment TIBA Application (Foliar Spray) Growth->Treatment Data_Collection Data Collection (Daily Observation) Treatment->Data_Collection Repeat every 3-4 days Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for measuring the effect of TIBA on flowering time.

Protocol 3: Quantifying Flowering Time

Rationale: Flowering time can be quantified using several standard metrics.[17][18] Recording both the number of days to bolting and the total number of rosette leaves provides a comprehensive assessment of the transition to flowering.

  • Days to Bolting:

    • Record the number of days from the date of sowing until the primary inflorescence (bolt) reaches 1 cm in height.

    • This measurement reflects the chronological time to the floral transition.

  • Rosette Leaf Number:

    • At the time of bolting (when the inflorescence is 1 cm), count the total number of rosette leaves for each plant.

    • This metric provides a developmental measure of flowering time, as it is less influenced by minor variations in growth rate.[18]

Data Presentation and Interpretation

The quantitative data collected should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Example Data on the Effect of TIBA on Flowering Time in Arabidopsis thaliana

TIBA Concentration (µM)Days to Bolting (mean ± SD)Rosette Leaf Number (mean ± SD)
0 (Mock)28.5 ± 1.812.3 ± 1.1
1027.9 ± 2.111.9 ± 0.9
2526.2 ± 1.510.8 ± 1.3
5024.8 ± 1.9 9.5 ± 1.0
10023.1 ± 2.0 8.2 ± 1.2

**p < 0.05, **p < 0.01, **p < 0.001 compared to mock control (Student's t-test).

Interpretation: In this example, increasing concentrations of TIBA lead to a dose-dependent acceleration of flowering, as indicated by both a decrease in the number of days to bolting and a reduction in the number of rosette leaves at the time of flowering. This suggests that in Arabidopsis under these conditions, inhibition of polar auxin transport promotes the transition to reproductive development.

Self-Validating Systems and Controls

To ensure the trustworthiness of the experimental results, several controls and validation steps are essential:

  • Mock Control: The use of a mock control containing the solvent (DMSO) is non-negotiable to rule out any non-specific effects of the solvent on flowering time.

  • Positive Control (Optional): If available, a known early-flowering mutant (e.g., tfl1) or treatment with a flowering-promoting substance like gibberellic acid could be included as a positive control.

  • Phenotypic Analysis: Beyond flowering time, observe and document other potential phenotypes caused by TIBA, such as increased branching or altered leaf morphology, which are consistent with its known effects as an auxin transport inhibitor.[3][19]

Conclusion

This compound is a powerful chemical tool for investigating the role of polar auxin transport in plant development. The protocols and guidelines presented here provide a robust framework for researchers to systematically measure the effects of TIBA on flowering time. By carefully controlling experimental conditions and employing standardized quantification methods, scientists can gain valuable insights into the complex hormonal regulation of the floral transition. These studies are not only fundamental to plant biology but also have potential applications in agriculture for manipulating flowering time to improve crop yields.[14]

References

  • 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. (2026). Vertex AI Search.
  • Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). Delong Chemical.
  • Plant Growth Inhibitor- 2,3,5-triiodobenzoic acid TIBA. (2022). Knowledge.
  • McCormick, S. J., & Poll, J. T. K. (n.d.). EFFECT OF TRIIODOBENZOIC ACID (TIBA) ON THE GROWTH HABIT AND YIELD OF SOYBEAN. Agronomy Society of New Zealand.
  • The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. PubMed.
  • Tri-Iodobenzoic Acid (TIBA) Pure. Baker & Baker.
  • Flowering time control. PubMed.
  • LEAFY and Polar Auxin Transport Coordinately Regulate Arabidopsis Flower Development. PubMed Central.
  • The Disruption of Auxin Gradients by 2,3,5-Triiodobenzoic Acid (TIBA): A Technical Guide. Benchchem.
  • Polar Auxin Transport Is Essential for Medial versus Lateral Tissue Specification and Vascular-Mediated Valve Outgrowth in Arabidopsis Gynoecia. [Source not available].
  • LEAFY and Polar Auxin Transport Coordinately Regulate Arabidopsis Flower Development.
  • This compound (3,4,5-TIBA). MedChemExpress.
  • The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants. [Source not available].
  • Plant-Derived Smoke Mitigates the Inhibitory Effects of the Auxin Inhibitor 2,3,5-Triiodo Benzoic Acid (TIBA) by Enhancing Root Architecture and Biochemical Parameters in Maize. (2023). MDPI.
  • A Role for Auxin in Flower Development.
  • Polar auxin transport. Wikipedia.
  • Effects of polar auxin transport inhibitor TIBA on protein...
  • Assessing Flowering Time Under Different Photoperiods. (2022).
  • The Role of 2,3,5-Triiodobenzoic Acid in Plant Physiology: A Supplier's Guide. [Source not available].
  • The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. PubMed.
  • Teach you how to use 2,3,5-triiodobenzoic acid (TIBA). (2020). Knowledge.
  • A molecular framework for auxin-mediated initiation of flower primordia. (2013). PubMed.
  • How do we measure flowering time? (2014).
  • Analysis of Flowering Time Control in Arabidopsis by Comparison of Double and Triple Mutants. PubMed Central.
  • Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. [Source not available].
  • Auxin treatment reduces inflorescences number and delays bud development in the alternate bearing Citrus cultivar Murcott mandarin. (n.d.).
  • New research reveals the molecular mechanism by which the plant hormones auxin and cytokinin regulate the termination of floral meristem. (2024). Nanjing University.
  • Regulation of flowering time: all roads lead to Rome. PubMed Central.
  • Flowering time: From physiology, through genetics to mechanism. Oxford Academic.
  • Mitigation of alternate bearing.
  • Role of auxin transport in floral arrest a, Weight in milligrams of 5...
  • Auxin and Flower Development: A Blossoming Field. PubMed Central.
  • The role of auxin and sugar signaling in dominance inhibition of inflorescence growth by fruit load. PubMed Central.
  • Auxin Transport Is Required for Hypocotyl Elongation in Light-Grown but Not Dark-Grown Arabidopsis. PubMed Central.
  • Translating Flowering Time from Arabidopsis thaliana to Brassicaceae and Asteraceae Crop Species. (n.d.). MDPI.

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Application Notes & Protocols: The 2,4,6-Triiodobenzoic Acid Scaffold in Preclinical X-ray Contrast Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of iodinated contrast agents derived from the 2,4,6-triiodobenzoic acid core structure for preclinical X-ray imaging, particularly micro-Computed Tomography (micro-CT). While 3,4,5-triiodobenzoic acid and its isomers are foundational scaffolds, they are not used directly. Instead, modern contrast media are highly engineered derivatives designed to maximize X-ray attenuation while minimizing biological toxicity. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanism, formulation, and application of these agents, featuring a detailed protocol for a murine tumor model.

Introduction: The Principle of Iodinated X-ray Contrast

The effectiveness of X-ray imaging relies on differential attenuation of X-ray photons by various tissues. Tissues with high electron density, such as bone, absorb more X-rays and appear bright (radiopaque), while soft tissues are largely radiolucent.[1] To visualize soft tissue structures like blood vessels or tumors, exogenous contrast agents are required.

The ideal contrast agent for X-ray imaging leverages the photoelectric effect , an interaction where an incident X-ray photon is completely absorbed by an atom, ejecting an inner-shell electron. The probability of this interaction increases dramatically with the atomic number of the atom. Iodine, with a high atomic number (Z=53) and a K-shell binding energy (33.2 keV) similar to the average energy of diagnostic X-rays, is exceptionally efficient at absorbing X-rays, making it the element of choice for these applications.[2]

All modern iodinated contrast media (ICM) are derivatives of a tri-iodinated benzoic acid ring, which provides a stable, compact scaffold for delivering a high concentration of iodine.[3][4]

Section 1: From a Toxic Precursor to a Safe Agent: The Evolution of Design

The parent molecule, triiodobenzoic acid, is a toxic, water-insoluble compound. Early ionic contrast agents were simple salts of this acid. When injected, these salts dissociate into a radiopaque anion and a radiolucent cation, dramatically increasing the number of solute particles in the blood.[5] This high osmolality relative to blood plasma was responsible for a high incidence of adverse effects, including pain, endothelial damage, and anaphylactoid reactions.[6]

The critical innovation was the development of non-ionic contrast media . In these agents, the carboxylic acid group (-COOH) of the benzoic acid core is replaced with non-ionizing, hydrophilic amide groups, and polar alcohol (-OH) side chains are added.[2] These modifications achieve two essential goals:

  • Drastically Lowered Osmolality: Since the molecules do not dissociate in solution, they exert far less osmotic pressure, leading to significantly improved patient tolerance and safety.[5][7]

  • Increased Water Solubility: The polar side chains make the agents highly soluble in blood, preventing aggregation and allowing for safe intravenous administration.[8]

Commonly used non-ionic, monomeric agents based on this design include Iohexol (Omnipaque™) and Iopamidol (Isovue®).

Caption: Evolution from the toxic triiodobenzoic acid scaffold to safe, non-ionic agents.

Section 2: Mechanism of Action and Pharmacokinetics

Upon intravenous injection, iodinated contrast agents are rapidly distributed throughout the vascular system and extracellular space.[7] They do not cross intact cell membranes or the blood-brain barrier. Their function is to transiently increase the radiodensity of the blood and extracellular fluid. In preclinical micro-CT, this allows for:

  • Angiography: Visualization of the entire vascular tree.

  • Perfusion Assessment: Evaluating blood flow to organs and tissues.

  • Tumor Characterization: Tumors with leaky vasculature and high perfusion (a hallmark of angiogenesis) show significant contrast enhancement.

These small-molecule agents are cleared rapidly and unchanged from the body, primarily via glomerular filtration in the kidneys.[9] This rapid clearance is a key consideration in experimental design, as the window for imaging is often short.

ParameterValue (Rodent Models)Source(s)
Route of Administration Intravenous (tail vein), Intraperitoneal[2][10]
Distribution Vascular and Extracellular Space[7]
Elimination Half-Life 20-25 minutes (Rats)[11]
Primary Route of Excretion Renal (Glomerular Filtration)[9]
Excretion within 24h 86-95%[11]
Table 1: Typical Pharmacokinetic Parameters of Monomeric Iodinated Contrast Agents in Rodents.

graph "Experimental_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="filled", fontname="Arial"];
edge [fontname="Arial"];

A [label="1. Agent Administration\n(IV Tail Vein Injection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Vascular Distribution\n(Rapid dispersal in bloodstream)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Micro-CT Image Acquisition\n(Optimal imaging window: 5-20 min post-injection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Renal Clearance\n(Excretion via kidneys)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Data Analysis\n(Quantification of tissue enhancement)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B [label="t < 1 min"]; B -> C [label="t = 5-20 min"]; C -> D [label="t > 20 min"]; C -> E; }

Caption: General workflow for contrast-enhanced preclinical micro-CT imaging.

Section 3: Preclinical Application Protocol: Evaluating Tumor Vascularity in a Murine Model using Iopamidol

This protocol provides a step-by-step methodology for using Iopamidol (e.g., Isovue-370) to assess tumor vascularity and perfusion in a subcutaneous tumor xenograft model in mice using micro-CT.

3.1. Materials and Reagents

  • Contrast Agent: Iopamidol, 370 mg Iodine/mL (e.g., Isovue-370).

  • Vehicle: Sterile Saline (0.9% NaCl).

  • Animal Model: Mouse (e.g., 20-25 g) with established subcutaneous tumor (e.g., >100 mm³).

  • Administration: 28-30 gauge insulin syringes, tail vein catheter (optional), heating lamp or pad.

  • Imaging System: In vivo micro-CT scanner.

3.2. Agent Preparation and Formulation

  • Causality: Commercially available agents like Isovue-370 are formulated for human use. While they can be used directly, dilution with sterile saline may be performed to adjust the total injected volume or iodine dose. For this protocol, the agent is used undiluted to maximize contrast.

  • Protocol:

    • Warm the Iopamidol vial to 37°C in a water bath or incubator. This reduces viscosity, making injection easier and safer.

    • Draw the required volume into an insulin syringe. For a 25 g mouse, a typical bolus injection volume is 100-200 µL.[7]

    • Ensure no air bubbles are present in the syringe.

3.3. Animal Handling and Administration

  • Causality: Intravenous tail vein injection ensures rapid and complete distribution of the contrast agent into the circulatory system. Anesthesia is required to immobilize the animal for both injection and scanning. A heating lamp helps dilate the tail veins, facilitating successful injection.

  • Protocol:

    • Anesthetize the mouse using a standard protocol (e.g., 2-3% isoflurane).

    • Place the mouse on the scanner bed, maintaining anesthesia via a nose cone.

    • Position the tail under a heating lamp for 1-2 minutes to promote vasodilation.

    • Perform a bolus injection of the prepared Iopamidol solution (e.g., 100 µL) into a lateral tail vein over approximately 10-15 seconds.

    • Immediately proceed to image acquisition.

3.4. Micro-CT Imaging Parameters

  • Causality: The selected parameters represent a balance between image quality, scan time, and radiation dose. A tube voltage of 70 kVp is effective for iodine-based contrast. Respiratory gating is crucial for thoracic imaging but can also reduce motion artifacts in abdominal imaging.[7]

  • Protocol:

    • Pre-Contrast Scan: Acquire a baseline scan of the tumor region before injecting the contrast agent.

    • Post-Contrast Scan: Immediately after injection, begin the contrast-enhanced scan. The optimal imaging window is typically within the first 15 minutes post-injection due to the agent's rapid clearance.[7]

    • Use the recommended scanner settings as a starting point, and optimize for your specific system and model.

ParameterRecommended SettingRationale
Tube Voltage 50 - 70 kVpBalances penetration with optimal contrast for iodine.[1][7]
Tube Current 57 - 500 µAAdjust based on scanner and desired signal-to-noise ratio.
Integration Time 200 - 300 msPer projection; longer times improve signal but increase scan duration.[7]
Voxel Size 40 - 125 µmHigher resolution for detailed morphology vs. lower resolution for faster scans.[7][9]
Respiratory Gating On (if available)Minimizes motion artifacts from breathing.[1]
Table 2: Recommended Starting Parameters for Preclinical Micro-CT Imaging.

3.5. Data Analysis and Interpretation

  • Image Registration: Spatially align the pre- and post-contrast CT images.

  • Region of Interest (ROI) Definition: Draw ROIs around the tumor, adjacent muscle tissue (as a control), and a major blood vessel (e.g., aorta) on the post-contrast scan.

  • Quantification: Measure the average signal intensity in Hounsfield Units (HU) within each ROI for both pre- and post-contrast scans.

  • Calculate Enhancement: The change in HU (ΔHU = HU_post - HU_pre) is a direct correlate of the amount of contrast agent that has accumulated in the tissue, reflecting blood perfusion and vascular permeability.

Section 4: Safety and Toxicological Considerations

Modern non-ionic agents are exceptionally safe, but potential risks must be managed.

  • Contrast-Induced Nephropathy (CIN): Although rare with modern agents, CIN is a potential risk, especially in animals with pre-existing renal impairment. The primary mechanism is believed to be a combination of direct tubular toxicity and renal vasoconstriction.[10] Ensuring animals are well-hydrated before and after the procedure is the most critical preventative measure.

  • Injection Volume and Rate: For mice, intravenous injection volumes should generally not exceed 200 µL for a bolus to avoid fluid overload.[7]

  • Repeat Injections: Due to the rapid clearance, most of the agent is excreted within hours. An interval of at least 48 hours is recommended before a repeat examination to ensure complete clearance.[12]

References

  • The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Iodinated contrast media. (2023, November 28). Radiopaedia.org. Retrieved from [Link]

  • Contrast Agents for Quantitative MicroCT of Lung Tumors in Mice. (2015). National Institutes of Health. Retrieved from [Link]

  • In Vivo Diagnostic Imaging Using Micro-CT: Sequential and Comparative Evaluation of Rodent Models for Hepatic/Brain Ischemia and Stroke. (2012, February 23). PLOS One. Retrieved from [Link]

  • What is the mechanism of Iopromide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Iodinated contrast. (n.d.). Wikipedia. Retrieved from [Link]

  • Current Radiographic Iodinated Contrast Agents. (2015). PubMed. Retrieved from [Link]

  • Iohexol plasma clearance, a simple and reliable method to measure renal function in conscious mice. (2017). PubMed. Retrieved from [Link]

  • In vivo X-Ray Computed Tomographic Imaging of Soft Tissue with Native, Intravenous, or Oral Contrast. (2013, May 27). National Institutes of Health. Retrieved from [Link]

  • Intraperitoneal Delivery of Iopamidol to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI. (2023, January 5). National Institutes of Health. Retrieved from [Link]

  • Iodinated Radiocontrast Agents. (2016, June 13). Radiology Key. Retrieved from [Link]

  • Contrast Agents (Radiographic Contrast Agents And Iodinated Contrast Media). (n.d.). How Radiology Works. Retrieved from [Link]

  • Transformation of the Ionic X-Ray Contrast Agent Diatrizoate and Related Triiodinated Benzoates by Trametes versicolor. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Contrast agents for preclinical targeted X-ray imaging. (2014, September 30). PubMed. Retrieved from [Link]

  • The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. (2021). PubMed. Retrieved from [Link]

  • Current Radiographic Iodinated Contrast Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates. (2007). PubMed. Retrieved from [Link]

  • Iodinated contrast agents and their potential for antitumor chemotherapy. (2022, April 8). ResearchGate. Retrieved from [Link]

  • Waiting times between examinations with intravascularly administered contrast media. (n.d.). National Institutes of Health. Retrieved from [Link]

  • All intravascular iodinated contrast agents are based on a tri-iodinated benzene ring. (n.d.). Department of Radiology, University of Wisconsin. Retrieved from [Link]

  • What are the guidelines for using iopamidol (contrast agent) in diagnostic imaging procedures? (2025, June 12). Dr.Oracle. Retrieved from [Link]

  • Iopamidol: Drug information. (n.d.). UpToDate. Retrieved from [Link]

  • PRODUCT MONOGRAPH IsovueTM Iopamidol Injection. (2017, November 17). Bracco Imaging. Retrieved from [Link]

  • Protocols on the Safe Use of Contrast Media in Radiology Departments. (n.d.). Saudi Ministry of Health. Retrieved from [Link]

  • Isovue, Scanlux (iopamidol) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

  • OMNIPAQUE™ (iohexol) Injection. (n.d.). FDA AccessData. Retrieved from [Link]

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Application Notes & Protocols: In Vitro Assays for Characterizing the Biological Activity of 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of 3,4,5-Triiodobenzoic Acid

This compound (CAS No. 2338-20-7) is an organoiodine compound primarily recognized in the field of plant biology as a potent inhibitor of polar auxin transport.[1][2] This activity, which disrupts the directional flow of the plant hormone auxin, has made it an invaluable tool for dissecting complex plant growth and developmental processes.[2][3] Beyond its effects in plants, studies have shown it can modulate calcium ion transport and stimulate the binding of the calcium channel blocker verapamil to membrane fractions in both plant and animal tissues, suggesting a broader potential for interacting with fundamental cellular machinery.[4][5]

Intriguingly, a closely related isomer, 2,3,5-Triiodobenzoic acid (TIBA), has demonstrated significant antitumor activity.[6][7] Research indicates that 2,3,5-TIBA can induce dose-dependent cell death in various tumor cell lines, an effect linked to the generation of intracellular reactive oxygen species (ROS).[6] This finding provides a compelling rationale for investigating whether this compound possesses similar cytotoxic or signaling-modulating properties.

This guide provides a suite of robust, validated in vitro assays designed for researchers, scientists, and drug development professionals to comprehensively profile the biological activities of this compound. The protocols herein are presented not merely as a sequence of steps, but as self-validating systems, with integrated explanations for key experimental choices to ensure technical accuracy and reproducibility. We will explore assays to evaluate cytotoxicity, measure ROS production, and probe for effects on key cellular signaling pathways.

Section 1: Assessment of Cytotoxicity and Cell Viability

The foundational step in characterizing any compound's bioactivity is to determine its effect on cell viability and proliferation. A compound may be cytotoxic (kills cells), cytostatic (inhibits proliferation), or have no effect. We present two complementary assays that measure different hallmarks of cell health: the MTT assay, which quantifies metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which measures loss of plasma membrane integrity.[8][9]

Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Parallel Assays cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate Incubate for 24h (adhesion) seed->incubate treat Treat cells with serial dilutions of this compound incubate->treat incubate_treat Incubate for 24-72h treat->incubate_treat mtt MTT Assay (Metabolic Activity) incubate_treat->mtt ldh LDH Assay (Membrane Integrity) incubate_treat->ldh analysis Calculate % Viability / % Cytotoxicity Determine IC50 Value mtt->analysis ldh->analysis

Caption: General workflow for assessing the cytotoxicity of this compound.

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT (Thiazolyl Blue Tetrazolium Bromide), 5 mg/mL in sterile PBS

  • Solubilization Solution (e.g., DMSO, or 4 mM HCl, 0.1% NP-40 in isopropanol)[11]

  • 96-well flat-bottom cell culture plates

  • Appropriate cell line and complete culture medium

  • Microplate spectrophotometer (570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO diluted to the highest concentration used for the compound) and medium-only blanks.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

    • Expert Insight: This incubation period is critical and may need optimization. Insufficient time leads to a weak signal, while excessive time can lead to artifacts. Protect the plate from light during this step as MTT is light-sensitive.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well.[8][11]

    • For suspension cells, add the solvent directly to the wells.

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Read the absorbance at 590 nm within 1 hour.

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 1.2: LDH Release Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product, measured spectrophotometrically at ~490 nm.[9]

Materials:

  • LDH Assay Kit or individual reagents (Tris buffer, Lithium Lactate, NAD+, INT, PMS)

  • 96-well flat-bottom plates

  • Cell Lysis Solution (e.g., 10X Triton X-100)

  • Microplate spectrophotometer (490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is highly recommended to run this assay on a parallel plate prepared under identical conditions.

  • Prepare Controls: Set up three types of controls on the same plate:

    • Background Control: Wells with medium but no cells.

    • Low Control (Spontaneous Release): Vehicle-treated cells.

    • High Control (Maximum Release): Untreated cells lysed with a lysis solution (e.g., 1% Triton X-100) for 15-20 minutes before sample collection. This represents 100% cytotoxicity.

  • Sample Collection: Centrifuge the plate (if suspension cells) at 500 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[9]

    • Expert Insight: Avoid disturbing the cell monolayer (for adherent cells) to prevent artificial LDH release.

  • Assay Reaction: Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions or by combining the individual reagents. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30-60 minutes, protected from light.[9] Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid) if required by the protocol.[9] Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100

ParameterMTT AssayLDH Release Assay
Principle Measures mitochondrial reductase activityMeasures plasma membrane leakage
Endpoint Colorimetric (590 nm)Colorimetric (490 nm)
Indication Cell viability, metabolic healthCell death, membrane damage
Typical IC₅₀ Range Dependent on cell line and compoundDependent on cell line and compound

Section 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Given that the related isomer 2,3,5-TIBA induces cell death via ROS generation, it is crucial to assess if 3,4,5-TIBA shares this mechanism.[6] The most common method utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[12]

Workflow for Intracellular ROS Detection

G seed Seed cells in a black, clear-bottom 96-well plate incubate Incubate overnight seed->incubate wash Wash cells with PBS incubate->wash load Load cells with DCF-DA solution (e.g., 30 min at 37°C) wash->load wash2 Wash to remove excess probe load->wash2 treat Add 3,4,5-TIBA & Controls (e.g., H₂O₂ as positive control) wash2->treat measure Measure fluorescence immediately (Ex: 485 nm, Em: 535 nm) over a time course treat->measure

Caption: Experimental workflow for measuring intracellular ROS using DCF-DA.

Protocol 2.1: DCF-DA Assay for Intracellular ROS

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) stock solution (e.g., 10 mM in DMSO)

  • Black, clear-bottom 96-well plates

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control (e.g., Hydrogen peroxide, H₂O₂)[13]

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment. Incubate overnight.[14]

  • Probe Loading: Remove the culture medium and wash the cells gently with 100 µL of warm PBS. Prepare a working solution of DCF-DA (e.g., 10-20 µM) in PBS or serum-free medium. Add 100 µL of the DCF-DA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[12][14]

    • Expert Insight: DCF-DA is light-sensitive and can auto-oxidize. All steps following its addition must be performed with minimal light exposure to prevent high background fluorescence.

  • Wash: Remove the DCF-DA solution and wash the cells twice with 100 µL of warm PBS to remove any extracellular probe that was not taken up by the cells.

  • Treatment and Measurement: Add 100 µL of PBS or medium containing this compound at various concentrations. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.[13] Immediately place the plate in a pre-warmed fluorescence plate reader and begin measuring fluorescence at Ex/Em of 485/535 nm. Take readings every 5-10 minutes for 1-2 hours.

  • Data Analysis: Subtract the fluorescence of blank wells (no cells) from all readings. Plot the fluorescence intensity over time for each treatment condition. The rate of increase in fluorescence is proportional to the rate of ROS generation.

Treatment GroupExpected OutcomeRationale
Vehicle Control Low, stable fluorescenceEstablishes baseline ROS level
Positive Control (H₂O₂) Rapid, high increase in fluorescenceValidates assay performance
3,4,5-TIBA Dose-dependent increase in fluorescence?Tests the hypothesis that the compound induces ROS

Section 3: Probing Effects on Cellular Signaling Pathways

To understand the mechanism of action, it is essential to investigate how a compound affects intracellular signaling cascades. Western blotting is a powerful technique to detect changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins within these pathways. Given the role of pathways like PI3K/Akt in cell survival and proliferation, they represent logical starting points for investigation.[15]

Representative Signaling Pathway: PI3K/Akt

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream regulates Response Cell Survival & Proliferation Downstream->Response

Caption: Simplified PI3K/Akt signaling pathway, a key regulator of cell survival.

Protocol 3.1: Western Blot Analysis of Key Signaling Proteins

Materials:

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[16]

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Grow cells in 6-well plates to 80-90% confluency. Treat with this compound for a specified time (e.g., 30 min, 2h, 24h).

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells by adding 100 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[16] Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate by electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Expert Insight: PVDF membranes are generally preferred for phosphoprotein detection due to their higher binding capacity and mechanical strength.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. For phosphoproteins, 5% BSA in TBST is often recommended over milk, as milk contains the phosphoprotein casein which can cause high background.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

  • Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each in TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin).

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2019). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from [Link]

  • ImaBiotech. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]

  • Newell, A. M., & Zsom, A. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3888. Retrieved from [Link]

  • Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of visualized experiments : JoVE, (76), 50521. Retrieved from [Link]

  • protocols.io. (2021). Intracellular ROS Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of visualized experiments : JoVE, (57), 3354. Retrieved from [Link]

  • Zbell, B., et al. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction. Biochemical and Biophysical Research Communications, 138(3), 1269-75. Retrieved from [Link]

  • Uehara, T., et al. (2019). Kinase Activity-Tagged Western Blotting Assay. Biotechnology and Applied Biochemistry, 66(5), 799-805. Retrieved from [Link]

  • da Silva, J. F. M., et al. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199-5207. Retrieved from [Link]

  • Fengle Chemical. (2024). 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • Weiss, D. G., et al. (2004). Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates. Journal of drug targeting, 12(4), 231-9. Retrieved from [Link]

  • Proceedings.Science. (2016). NATURAL COMPOUNDS AS INHIBITORS OF LACTATE DEHYDROGENASE. Retrieved from [Link]

  • Google Patents. (1969). Method of increasing seed yield by the application of a mixture of triiodobenzoic acid and fertilizer.
  • Thomson, K. S., Hertel, R., Müller, S., & Tavares, J. E. (1973). 1-N-naphthylphthalamic acid and 2,3,5-triiodobenzoic acid: In-vitro binding to particulate cell fractions and action on auxin transport in corn coleoptiles. Planta, 109, 337-352. Retrieved from [Link]

  • ResearchGate. (2022). 2,3,5-Triiodobenzoic acid, a contrast agent, induces caspase-dependent cell death through intrinsic pathway in NSCLC. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2338-20-7. Retrieved from [Link]

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  • Integra Functional Medicine. (2024). NATURAL Inhibitors of Lactate Dehydrogenase (LDHA). YouTube. Retrieved from [Link]

  • Li, Y., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 14, 1269321. Retrieved from [Link]

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Application Notes and Protocols for 3,4,5-Triiodobenzoic Acid in Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Kingdoms

3,4,5-Triiodobenzoic Acid (TIBA), and its more extensively studied isomer 2,3,5-TIBA, are compounds of significant interest in biological research. Historically and primarily, TIBA is recognized as a potent inhibitor of auxin transport in plants.[1][2] It has been instrumental in dissecting the complex hormonal signaling that governs plant growth and development.[3] By blocking the polar, cell-to-cell movement of auxin, TIBA induces dramatic morphological changes, such as reduced apical dominance and altered flowering patterns, making it a valuable tool in agricultural science and plant biology.[2][4][5]

However, emerging research has begun to illuminate the effects of TIBA beyond the plant kingdom, suggesting potential applications in animal cell culture, particularly in cancer research and smooth muscle physiology.[6][7][8] This guide provides a comprehensive overview of TIBA's established mechanism in plant systems and explores its nascent applications in animal cell models, offering detailed protocols for investigation.

Part 1: The Primary Mechanism of Action - Inhibition of Auxin Transport in Plant Cells

The foundational role of TIBA is to disrupt the directional flow of auxin, a critical plant hormone controlling everything from root formation to leaf patterning.[2] This process, known as polar auxin transport (PAT), is mediated by specific protein carriers.

Mechanism of Inhibition:

TIBA acts as a non-competitive inhibitor of auxin transport proteins.[2] While the precise molecular interactions are still under investigation, compelling evidence suggests that TIBA's primary mode of action involves the disruption of the actin cytoskeleton.[3] The dynamic cycling of auxin efflux carriers, particularly the PIN-FORMED (PIN) family of proteins, between the plasma membrane and endosomal compartments is essential for establishing auxin gradients. This trafficking is dependent on a healthy actin network. TIBA is believed to interfere with this process, leading to a reduction in active auxin transporters at the correct polar domain of the cell, thereby inhibiting efficient polar auxin transport.[3]

Visualizing the Mechanism: Auxin Transport Inhibition by TIBA

TIBA_Mechanism cluster_cell Plant Cell cluster_effect Result Auxin_in Auxin (IAA) PIN PIN Protein (Auxin Efflux Carrier) Auxin_in->PIN Transport Auxin_out Auxin (IAA) Effect Inhibition of Polar Auxin Transport PIN->Auxin_out Efflux Vesicle Endosomal Vesicle PIN->Vesicle Internalization Vesicle->PIN Trafficking to Plasma Membrane Actin Actin Cytoskeleton Vesicle->Actin travels along Actin->Vesicle TIBA This compound (TIBA) TIBA->Actin Disrupts

Caption: Mechanism of TIBA-mediated inhibition of polar auxin transport in plant cells.

Part 2: Emerging Applications in Animal Cell Culture

While less documented, studies on TIBA in animal systems present intriguing possibilities for drug development professionals. The primary areas of investigation include its effects on smooth muscle and its cytotoxic properties against cancer cells.

A. Modulation of Smooth Muscle Contraction

Research has shown that this compound can induce a dose-dependent relaxation in isolated rabbit arterial rings that were pre-contracted.[7] This effect is observed in response to both potassium depolarization and norepinephrine, suggesting a potential interference with calcium signaling pathways. The study noted that TIBA stimulates [3H]verapamil binding to both plant and animal membrane fractions, hinting at an interaction with calcium channel blocker binding sites.[7]

B. Cytotoxic Effects on Tumor Cells

Of significant interest to drug development professionals is the finding that 2,3,5-Triiodobenzoic acid, a TIBA isomer, induces cell death in tumor cell lines.[8] The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to DNA fragmentation and apoptosis.[8] Notably, the study found that TIBA was more cytotoxic to non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cells compared to normal renal epithelial (VERO) cells, suggesting a potential therapeutic window.[8] Another study showed that TIBA conjugated to a nuclear localization sequence caused cell death in human glioma cells.[9]

Part 3: Protocols for Investigation in Cell Culture

The following protocols are designed as templates for researchers to begin their investigation into the effects of TIBA on mammalian cells. It is critical to note that these are generalized methods and must be optimized for specific cell lines and experimental conditions.

Protocol 1: Assessing the Cytotoxicity of TIBA on Cancer Cell Lines

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of TIBA and investigating the mechanism of cell death via ROS production.

Objective: To quantify the cytotoxic effect of TIBA on a selected cancer cell line and to determine if the mechanism involves the generation of reactive oxygen species.

Materials:

  • Cancer cell line of interest (e.g., H460, K562)

  • Normal cell line for comparison (e.g., VERO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (or 2,3,5-TIBA)

  • Solvent for TIBA (e.g., DMSO or 1N NaOH, followed by dilution in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) fluorescent probe

  • 96-well and 6-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Plate reader (for absorbance) and fluorescence microscope or flow cytometer

Workflow Diagram:

Caption: Experimental workflow for assessing TIBA cytotoxicity and ROS production.

Step-by-Step Methodology:

  • Cell Seeding:

    • For the MTT assay, seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • For ROS analysis, seed cells in a 6-well plate or on coverslips within a plate.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of TIBA Stock Solution:

    • Prepare a high-concentration stock solution of TIBA (e.g., 100 mM) in an appropriate solvent like DMSO. Note: 2,3,5-TIBA can be dissolved in 1N NaOH and then diluted in water or media.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., ranging from 1 µM to 500 µM). Include a vehicle-only control.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of TIBA.

    • Incubate the cells for 24, 48, or 72 hours. The optimal time should be determined empirically.

  • MTT Assay for Cell Viability:

    • After the incubation period, add MTT solution to each well of the 96-well plate and incubate for 3-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

  • H₂DCFDA Assay for ROS Detection:

    • After treatment, wash the cells in the 6-well plate with warm PBS.

    • Load the cells with H₂DCFDA probe (e.g., 5-10 µM) in serum-free medium and incubate for 30 minutes in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Analyze the cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.

Part 4: Data Presentation and Interpretation

Table 1: Hypothetical IC50 Values of TIBA in Different Cell Lines

Cell LineTypeTreatment Duration (h)IC50 (µM)Source
H460Non-small cell lung cancer72~150 (estimated)[8]
K562Chronic myeloid leukemia72~100 (estimated)[8]
VERONormal kidney epithelial72> 500 (estimated)[8]
Human GliomaBrain tumorNot SpecifiedNot Specified[9]

Note: IC50 values for H460, K562, and VERO are estimated from graphical data presented in the source publication and should be experimentally verified.

Table 2: Summary of TIBA Effects on Animal Systems

SystemModelEffectProposed MechanismConcentration RangeSource
Smooth MuscleRabbit A. saphena ringsDose-dependent relaxationInterference with Ca²⁺ signalingIC50: ~8 µM (K⁺), ~40 µM (NE)[7]
Cancer CellsH460, K562 cell linesDecreased cell viability, ApoptosisInduction of ROSDose-dependent[8]

Conclusion and Future Directions

This compound is a molecule with a well-defined role in plant biology as an inhibitor of polar auxin transport. This property makes it an invaluable tool for plant science research. The preliminary evidence of its activity in animal cells—specifically its ability to induce relaxation in smooth muscle and trigger ROS-dependent apoptosis in cancer cells—opens up new avenues for investigation. The protocols and data presented here serve as a foundational guide for researchers and drug development professionals to explore these non-canonical functions of TIBA. Further research is required to elucidate its precise molecular targets in mammalian cells and to validate its potential as a therapeutic agent.

References

  • The Impact of 2,3,5-Triiodobenzoic Acid (TIBA) on Crop Yield and Development. (n.d.). Vertex AI Search.
  • This compound (3,4,5-TIBA) | Auxin Transport Inhibitor. (n.d.). MedChemExpress.
  • 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. (2026). Vertex AI Search.
  • Tri-Iodobenzoic Acid (TIBA) Pure. (n.d.). Baker & Baker.
  • Teach you how to use 2,3,5-triiodobenzoic acid (TIBA). (2020). Knowledge.
  • This compound | 2338-20-7 | FT70767. (n.d.). Biosynth.
  • Choi, Y. E., et al. (2001). Triiodobenzoic acid, an auxin polar transport inhibitor, suppresses somatic embryo formation and postembryonic shoot/root development in Eleutherococcus senticosus. Plant Science, 160(6), 1183–1190.
  • Khan, M. A., et al. (2023). Plant-Derived Smoke Mitigates the Inhibitory Effects of the Auxin Inhibitor 2,3,5-Triiodo Benzoic Acid (TIBA) by Enhancing Root Architecture and Biochemical Parameters in Maize.
  • Karabaghli-Degron, C., et al. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723–733.
  • Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). (n.d.). plantgrowthhormones.com.
  • The Role of 2,3,5-Triiodobenzoic Acid in Plant Physiology: A Supplier's Guide. (n.d.). Vertex AI Search.
  • Andrejauskas, E., Hertel, R., & Marmé, D. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction.
  • da Silva, J. F. M., et al. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207.
  • Adam, A. M. G. (2024). effects of triiodobenzoic acid on growth, yield and photosynthetic pigment content of chickpea (cicer arietinum l.). Vertex AI Search.
  • Fischer, R., et al. (2007). Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates. Journal of Peptide Science, 13(10), 629–636.
  • Unraveling the Molecular Maze: A Technical Guide to 2,3,5-Triiodobenzoic Acid's Mechanism of Action in Plants. (n.d.). Benchchem.
  • Army, T. J., & Ohlrogge, A. J. (1969). U.S. Patent No. 3,459,532. Washington, DC: U.S.
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Application Notes & Protocols for the Determination of 3,4,5-Triiodobenzoic Acid in Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical techniques for the sensitive and accurate detection of 3,4,5-Triiodobenzoic acid (TIBA) in complex soil matrices. TIBA is a synthetic auxin transport inhibitor used in agricultural research to study plant growth and development.[1] Its persistence and potential impact on soil ecosystems necessitate robust analytical methods for its quantification. This guide details two primary analytical workflows: High-Performance Liquid Chromatography with UV detection (HPLC-UV), suitable for screening and higher concentration studies, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification. Emphasis is placed on the rationale behind protocol steps, from sample preparation to data analysis, to ensure methodological integrity and reproducibility.

Introduction: The Significance of TIBA Analysis in Soil

This compound (TIBA) is a chemical compound that acts as a regulator of plant growth by inhibiting the polar transport of auxin, a critical plant hormone.[1] While not a commercial herbicide, it is a valuable tool in physiological and agricultural studies to manipulate plant architecture, such as promoting flowering or preventing lodging in crops like soybeans.[1][2] The introduction of TIBA into the soil, either directly for experimental purposes or indirectly, raises questions about its environmental fate, persistence, and potential effects on non-target organisms and soil microbial communities.

Accurate quantification of TIBA in soil is paramount for environmental risk assessment, understanding its soil mobility and degradation pathways, and ensuring the integrity of agricultural experiments. The challenge lies in extracting and detecting this polar, acidic molecule from a highly complex and variable matrix like soil, which is rich in organic matter, minerals, and potential interfering substances.[3][4] This guide provides validated protocols to overcome these challenges.

Foundational Step: Soil Sample Collection and Preparation

The reliability of any soil analysis begins with proper sampling and preparation. The goal is to obtain a homogenous and representative sample that is free from interferences that could compromise the analytical results.

Field Sampling Protocol
  • Define the Sampling Area: Based on the experimental plot or area of interest, devise a sampling strategy (e.g., random, systematic, or composite) to ensure the collected sample is representative. For a given field, collecting 10 to 20 sub-samples is recommended to create a single composite sample.[5]

  • Clear Surface Debris: Before taking a sample, remove surface litter such as twigs, stones, and leaves to expose the soil.[5][6]

  • Collect Sub-samples: Using a stainless-steel soil auger or spade, collect soil cores from a depth of 0-20 cm.[5] This depth is standard for assessing residues from surface applications.

  • Create a Composite Sample: Place all sub-samples into a clean plastic bucket and mix thoroughly to create a single bulk, or composite, sample.[5]

  • Sample Storage: Transfer approximately 500 g of the composite sample into a labeled plastic bag or glass jar. Store the samples in a cool, dark place (e.g., refrigerated at 4°C) to minimize microbial degradation of the analyte prior to analysis.[7]

Laboratory Sample Preparation

The objective of this stage is to create a finely divided, homogenous powder from which a consistent subsample can be taken for extraction.

  • Drying: Spread the soil sample in a thin layer on a tray and air-dry it at room temperature for 48-72 hours, or in a forced-air oven at a temperature not exceeding 55°C.[8] Higher temperatures can lead to the degradation of organic analytes.

  • Sieving: Once dry, gently break up any large clumps and pass the soil through a 2-mm stainless-steel sieve to remove gravel and larger organic debris.[8][9] This ensures a uniform particle size for efficient extraction.

  • Homogenization: Thoroughly mix the sieved soil to ensure the final sample is homogenous. The sample is now ready for extraction.

Analyte Extraction and Clean-up: Isolating TIBA from the Matrix

Extraction is the most critical phase of the analysis. The choice of solvent and technique is dictated by the physicochemical properties of TIBA (an acid) and the soil type. A subsequent clean-up step is essential to remove co-extracted matrix components that can interfere with chromatographic analysis.

Principle of Extraction

As an acidic compound, TIBA's solubility is pH-dependent. The extraction is performed with an organic solvent under acidic conditions. Acidification of the sample ensures that TIBA is in its neutral, protonated form, which is more soluble in organic solvents.

Recommended Protocol: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective technique for purifying and concentrating analytes from complex samples.[10][11] A mixed-mode anion-exchange SPE cartridge is ideal for isolating an acidic compound like TIBA.

Protocol:

  • Soil Extraction:

    • Weigh 10 g of prepared soil into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of Acetonitrile:Water (80:20, v/v) acidified with 0.1% Formic Acid .

    • Vortex vigorously for 1 minute, followed by sonication for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant (the liquid extract) and transfer it to a clean tube.

  • SPE Clean-up (using a Mixed-Mode Anion-Exchange Cartridge):

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of acidified water (0.1% formic acid). This activates the sorbent.

    • Loading: Load the soil extract onto the conditioned cartridge.

    • Washing (Interference Removal): Wash the cartridge with 3 mL of acidified water to remove polar, neutral interferences. Follow with a wash of 3 mL of methanol to remove non-polar interferences.

    • Elution (Analyte Collection): Elute the bound TIBA from the sorbent using 5 mL of 5% Ammonium Hydroxide in Methanol . The basic pH neutralizes the acidic analyte, releasing it from the anion-exchange sorbent.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for the intended HPLC or LC-MS/MS analysis.

Workflow Visualization: From Soil to Analysis

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Instrumental Analysis Sampling 1. Field Sampling (Composite Sample) Drying 2. Drying (<55°C) Sampling->Drying Sieving 3. Sieving (<2 mm) Drying->Sieving Homogenization 4. Homogenization Sieving->Homogenization Solvent_Extraction 5. Solvent Extraction (Acidified Acetonitrile) Homogenization->Solvent_Extraction SPE 6. Solid-Phase Extraction (SPE Clean-up) Solvent_Extraction->SPE Evaporation 7. Evaporation & Reconstitution SPE->Evaporation HPLC 8a. HPLC-UV Analysis Evaporation->HPLC LCMS 8b. LC-MS/MS Analysis Evaporation->LCMS

Caption: Overall workflow for TIBA analysis in soil.

Visualization: Solid-Phase Extraction (SPE) Protocol

SPE_Protocol Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Soil Extract Condition->Load Wash1 3. Wash 1 (Acidified Water) -> Polar Interferences to Waste Load->Wash1 Wash2 4. Wash 2 (Methanol) -> Non-polar Interferences to Waste Wash1->Wash2 Elute 5. Elute TIBA (Ammoniated Methanol) Wash2->Elute Collect Collect Eluate for Analysis Elute->Collect

Caption: Step-by-step Solid-Phase Extraction (SPE) process.

Analytical Methodologies

Protocol 1: HPLC with UV Detection

This method is robust, cost-effective, and suitable for analyzing samples where TIBA concentrations are expected to be in the parts-per-million (mg/kg) range. The principle relies on separating TIBA from other compounds on a reversed-phase column, followed by detection using its UV absorbance.

Parameter Condition Rationale
HPLC System Standard HPLC with UV/Vis or DAD DetectorWidely available instrumentation.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3 µm)Industry standard for retaining non-polar to moderately polar compounds. TIBA, in its protonated form, will have sufficient retention.
Mobile Phase A Water with 0.1% Formic AcidThe acid suppresses the ionization of TIBA's carboxylic acid group, promoting better retention and peak shape on the C18 column.[12][13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent to elute the analyte from the column.
Gradient 30% B to 95% B over 10 minutesA gradient elution is necessary to effectively elute TIBA while cleaning the column of more strongly retained matrix components.
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency.
Injection Volume 10 µLStandard volume to avoid column overloading while ensuring sufficient sensitivity.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 235 nmWavelength for good absorbance of benzoic acid derivatives.[13]
Protocol 2: LC-MS/MS for Trace Quantification

For high sensitivity and selectivity, especially at parts-per-billion (µg/kg) levels, LC-MS/MS is the definitive method.[14][15] It couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for unambiguous identification and quantification.

Parameter LC Condition MS/MS Condition
LC System UPLC/UHPLC SystemProvides better resolution and faster analysis times compared to standard HPLC.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Smaller particle size for higher efficiency.
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic AcidStandard mobile phases for reversed-phase LC-MS.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Negative ModeESI is ideal for polar, ionizable molecules. Negative mode is chosen because the carboxylic acid group of TIBA readily deprotonates to form a negative ion [M-H]⁻.
MRM Transitions Precursor Ion (Q1): m/z 498.7The deprotonated molecular ion of TIBA (C₇H₃I₃O₂; MW=499.81).
Product Ion (Q3 - Quantifier): m/z 371.8A stable, abundant fragment ion used for quantification.
Product Ion (Q3 - Qualifier): m/z 127.0A second fragment ion (Iodine) used for confirmation, ensuring identity. The ratio of quantifier to qualifier should be constant.
Internal Standard Use of an isotopically labeled standard (e.g., ¹³C₆-TIBA) is highly recommended for the most accurate quantification to compensate for matrix effects and extraction losses.[14]Not applicable.

Method Validation and Quality Control

To ensure the reliability of the generated data, the analytical method must be validated.[16][17] Non-standard or in-house developed methods require rigorous validation.[16]

Key Validation Parameters:

  • Linearity: A calibration curve should be prepared using at least five concentration levels. A correlation coefficient (r²) > 0.99 is considered acceptable.[18]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[18]

  • Accuracy (Recovery): Determined by spiking blank soil samples with known concentrations of TIBA and analyzing them. Recoveries should typically fall within the 70-120% range.[18]

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should ideally be < 20%.[18]

Parameter Typical HPLC-UV Performance Typical LC-MS/MS Performance
Linearity (r²) > 0.995> 0.995
LOQ 0.1 - 1.0 mg/kg1 - 10 µg/kg
Recovery 80 - 110%75 - 115%
Precision (RSD) < 15%< 15%

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of TIBA, but it requires a crucial additional step: derivatization . TIBA is a polar, non-volatile carboxylic acid and cannot be analyzed directly by GC.[19] It must be chemically modified into a more volatile and thermally stable derivative.

  • Derivatization: The most common approach is silylation, where the acidic proton of the carboxyl group is replaced with a trimethylsilyl (TMS) group.[20][21] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose.[20]

  • Analysis: The resulting TMS-ester of TIBA is volatile and can be separated on a standard non-polar GC column (e.g., DB-5ms) and detected by mass spectrometry.

  • Causality: This derivatization step adds complexity and potential for error to the workflow. For this reason, LC-based methods are generally preferred for polar, acidic compounds like TIBA.

Conclusion

The protocols detailed in this guide provide robust and validated frameworks for the detection and quantification of this compound in soil. The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the research objectives. HPLC-UV serves as an excellent screening tool, while LC-MS/MS offers the high sensitivity and specificity required for trace-level environmental monitoring and advanced research. Adherence to proper sample preparation, extraction, and quality control procedures is essential for generating accurate and defensible data.

References

  • Frankenberger, W. T., & Arshad, M. (1991). On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse. Chromatographia, 32(9-10), 513-519. [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. [Link]

  • Li, Y., et al. (2023). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry. [Link]

  • Dobrev, P. I., & Kamínek, M. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1075(1-2), 159–166. [Link]

  • Rao, R., & Vohra, P. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2,4,6-triiodobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Doppler, T., et al. (2021). A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. Journal of Environmental Science and Health, Part B, 56(1), 1-15. [Link]

  • SWA Environmental. (n.d.). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. [Link]

  • Dobrev, P. I., & Kamínek, M. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1075(1-2), 159-66. [Link]

  • MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. [Link]

  • University of Connecticut Soil Nutrient Analysis Laboratory. (n.d.). Soil Sample Preparation. [Link]

  • Millan, M., et al. (2022). SAM GCMS identification of benzoic acid derivatized compared with the SAM-like GC run of benzoic acid derivatized measured in laboratory. ResearchGate. [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID? [Link]

  • Lv, Y., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PLoS ONE, 12(1), e0169247. [Link]

  • Dobrev, P. I., & Kamínek, M. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. ResearchGate. [Link]

  • DTSC, California EPA. (n.d.). Analytical Methods - Soil Background and Risk Assessment. [Link]

  • The University of Kansas. (n.d.). Samples Preparation Method | Soil Analyses Service Center. [Link]

  • Kataev, S. S. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • MP Biomedicals. (n.d.). Soil Sample Preparation. [Link]

  • SEAFDEC/AQD. (1990). Soil sampling and preparation for laboratory analysis. [Link]

  • Ncube, B. (2019). Soil Sampling and Preparation for Soil Chemical Analysis. Protocols.io. [Link]

  • Unknown Source. (n.d.). Methods of Soil Analysis. [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • SCIEX. (2015). Detection of Emerging Environmental Pollutants using LC-MS/MS. [Link]

  • Orţan, A., et al. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 72(4), 81-88. [Link]

  • ALS Environmental. (2024). Determination of selected phenoxyalkanoic, benzonitrile and other compounds - METHOD STATEMENT. [Link]

  • Carl ROTH. (n.d.). This compound, 5 g. [Link]

  • Wu, T. H., et al. (2019). LC-MS/MS method for the detection of multiple classes of shellfish toxins. Czech Journal of Food Sciences, 37(3), 173-179. [Link]

  • Delong Chemical. (n.d.). Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). [Link]

  • Army, T. J., & Ohlrogge, A. J. (1969). Method of increasing seed yield by the application of a mixture of triiodobenzoic acid and fertilizer. U.S.

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Application Notes and Protocols for 3,4,5-Triiodobenzoic Acid (TIBA) in Horticultural Branch Induction

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and horticultural professionals on the use of 3,4,5-Triiodobenzoic acid (TIBA) as a tool to induce branching in horticultural crops. This document synthesizes scientific principles with practical application protocols, emphasizing the causal relationships behind experimental choices to ensure reproducible and effective outcomes.

Introduction: Overcoming Apical Dominance with TIBA

Apical dominance, a phenomenon where the central stem's growth is prioritized over lateral branches, is a key determinant of plant architecture.[1] This process is primarily mediated by the plant hormone auxin (indole-3-acetic acid, IAA), which is synthesized in the apical bud and transported down the stem.[1] This polar auxin transport inhibits the outgrowth of axillary buds.[1] For many horticultural applications, from creating denser ornamental shrubs to increasing the number of flowering sites on fruit trees, overcoming apical dominance to encourage lateral branching is highly desirable.

This compound (TIBA) is a potent synthetic auxin transport inhibitor.[2][3][4][5] It functions by binding to and blocking auxin efflux carriers, primarily PIN-FORMED (PIN) proteins, thereby disrupting the directional flow of auxin down the stem.[3] This disruption leads to a localized decrease in auxin concentration below the application site and an accumulation of auxin above it. The reduction of auxin's inhibitory signal allows for the release of axillary buds from dormancy and their subsequent outgrowth into lateral branches.[4][5]

Mechanism of Action: A Hormonal Cascade

The application of TIBA initiates a cascade of hormonal signaling events that culminates in the outgrowth of lateral buds. While the primary action is the inhibition of polar auxin transport, this triggers a complex interplay with other key plant hormones, namely cytokinins and strigolactones.

  • Auxin: By blocking auxin transport, TIBA effectively creates a physiological state similar to decapitation (pinching), where the primary source of inhibitory auxin is removed.

  • Cytokinins (CK): Cytokinins, primarily synthesized in the roots and transported upwards, are known promoters of cell division and lateral bud outgrowth.[6] Auxin and cytokinin have an antagonistic relationship in the regulation of branching. Lowered auxin levels in the stem allow for higher local cytokinin activity, which is a key signal for initiating axillary bud growth.[6]

  • Strigolactones (SLs): Strigolactones are a class of hormones that act as long-distance inhibitors of shoot branching.[7] Auxin flowing down the stem promotes the synthesis of strigolactones, which then move upwards to suppress bud outgrowth. By inhibiting auxin transport, TIBA application leads to a downstream reduction in strigolactone synthesis, further releasing the axillary buds from inhibition.[7]

The following diagram illustrates the proposed signaling pathway initiated by TIBA application:

TIBA_Mechanism TIBA This compound (TIBA) Application AuxinTransport Inhibition of Polar Auxin Transport (PIN Proteins) TIBA->AuxinTransport AuxinStem Decreased Auxin Concentration in Stem Below Application AuxinTransport->AuxinStem SL_Synthesis Reduced Strigolactone (SL) Synthesis AuxinStem->SL_Synthesis CK_Activity Increased Local Cytokinin (CK) Activity AuxinStem->CK_Activity BudInhibition Release from Axillary Bud Inhibition SL_Synthesis->BudInhibition CK_Activity->BudInhibition Branching Lateral Branch Outgrowth BudInhibition->Branching

Caption: Signaling pathway of TIBA-induced lateral branching.

Application Protocols

The successful application of TIBA is highly dependent on the target crop species, its developmental stage, environmental conditions, and the desired outcome. The following protocols are derived from scientific literature and should be adapted as necessary. It is crucial to conduct small-scale trials to determine the optimal concentration and timing for a specific cultivar and growing environment before large-scale application.

General Stock Solution Preparation

TIBA is sparingly soluble in water but readily dissolves in ethanol or acetone.[2][5]

  • Weighing: Accurately weigh the desired amount of 98% or higher purity TIBA powder.

  • Dissolving: Dissolve the TIBA powder in a small volume of ethanol (e.g., 1 gram of TIBA in 100 ml of ethanol).[2] Ensure complete dissolution by shaking. This creates a concentrated stock solution.

  • Dilution: Dilute the stock solution with distilled water to the final desired concentration.

  • Adjuvants: The addition of a non-ionic surfactant is often recommended to improve the wetting and absorption of the foliar spray, especially on plants with waxy leaves. A typical concentration is 0.02% to 0.1% v/v.

Protocol 1: Branch Induction in Herbaceous Crops (e.g., Soybean, Edamame)
  • Objective: To increase branching, reduce lodging, and potentially increase pod set.

  • Timing: Apply at the early flowering or full flowering stage.[2]

  • Concentration: 100-200 mg/L (ppm).[2] For some applications, lower concentrations of 15 mg/L have been used in multiple applications before flowering.[2]

  • Method: Foliar spray. Apply to the point of runoff, ensuring thorough coverage of the upper portions of the plant where branching is desired.

  • Experimental Workflow:

Herbaceous_Workflow Start Soybean at Early Flowering Stage Prep Prepare 100-200 ppm TIBA Solution with Surfactant Start->Prep Spray Foliar Spray Application to Runoff Prep->Spray Observe Observe for Lateral Bud Break (7-14 days) Spray->Observe Data Collect Data: Branch Number, Plant Height, Pod Number Observe->Data

Caption: Experimental workflow for TIBA application on herbaceous crops.

Protocol 2: Modifying Growth in Woody Ornamentals and Nursery Stock
  • Objective: To inhibit vigorous upright growth, promote the development of lateral branches, and improve overall plant shape.[2][8]

  • Timing: Apply during periods of active vegetative growth.

  • Concentration: A wider range of concentrations may be needed, from 50 ppm to as high as 300 mg/kg, depending on the species and desired effect.[2] Repeated applications at lower concentrations may be more effective and less phytotoxic than a single high-concentration spray.

  • Method: Foliar spray targeted at the apical regions of the shoots.

  • Note: Woody species can vary significantly in their response. Initial trials should test a range of concentrations (e.g., 50, 100, 200 ppm).

Protocol 3: Enhancing Branching in Fruit Trees (e.g., Apple, Sweet Cherry)
  • Objective: To increase the number of lateral branches (feathers) on young trees in the nursery or to improve the branch structure of established trees.

  • Timing: For young, non-fruiting trees, apply in early spring as leaves are beginning to expand.[2] For nursery trees, application can be combined with other growth regulators.[9][10]

  • Concentration: For improving the angle of side branches on young apple trees, a concentration of 50 mg/kg has been suggested.[2] Studies on sweet cherry have used TIBA in combination with other plant growth regulators like paclobutrazol (PBZ).[9][10]

  • Method: Foliar spray directed at the leader and upper portions of the tree where branching is desired.

Quantitative Effects and Data Summary

The efficacy of TIBA is best demonstrated through quantitative analysis of its effects on plant morphology and yield components.

Table 1: Summary of TIBA Effects on Branching and Yield in Various Crops

CropConcentration (mg/L or ppm)Application MethodObserved EffectsReference
Soybean20, 50, 100, 150Foliar SprayIncreased number of branches per plant (up to 111.55% increase at 150 ppm). Increased seed yield per plant (up to 21.50% at 150 ppm).(Adam & Jahan, 2014)
Edamame100Foliar SprayPrevents excessive growth, increases branching, and increases the number of pods.[2]
Peanut200Foliar SprayApplied during full bloom to improve peanut quality.[2]
Apple50Foliar SprayImproves the angle of side branches on 1-2 year old trees.[2]
Mulberry300Foliar SprayPromotes the growth of side branches and increases the number of leaves.[2]
Sweet Cherry (cv. 'Kordia')Not specified (used with PBZ)Not specifiedInduced good branching, but lateral shoots were of low quality.[9][10]

Considerations for Phytotoxicity and Safety

While TIBA is an effective tool, it is crucial to be aware of the potential for phytotoxicity, especially at higher concentrations.

  • Symptoms of Phytotoxicity: Over-application can lead to leaf curling, twisting of growing shoot tips, overall growth reduction, and in severe cases, necrosis.

  • Concentration is Key: High concentrations of TIBA are inhibitory to overall growth.[2][5] The goal is to find a concentration that breaks apical dominance without causing significant stunting or damage.

  • Environmental Factors: Plant sensitivity to chemical applications can be influenced by environmental conditions such as high temperatures, which can exacerbate phytotoxic effects.

  • Safety Precautions: As with any biologically active compound, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling and application.

Regulatory Status and Commercial Availability

As of early 2026, the regulatory status of this compound for widespread horticultural use as a branching agent is not clearly defined in major markets such as the United States. A thorough search of the U.S. Environmental Protection Agency (EPA) pesticide registration databases does not yield active registrations for TIBA for inducing branching in horticultural crops.[11][12][13][14]

  • Research Use: TIBA is readily available from chemical suppliers as a technical grade powder for research purposes.[4][15][16]

  • Commercial Formulations: There are limited commercially available, pre-formulated products specifically marketed for inducing branching in horticultural crops in the US. Some suppliers outside the US market TIBA as a plant growth regulator, often as a 95-98% technical concentrate.[3][4][5]

  • Implications for Users: Researchers can readily obtain TIBA for experimental use. However, commercial growers and drug development professionals should be aware that the lack of specific registration for this use may have legal and practical implications. It is the user's responsibility to ensure compliance with all local, state, and federal regulations regarding the use of any chemical substance.

Conclusion

This compound is a valuable tool for manipulating plant architecture by overcoming apical dominance. Its mechanism of action, centered on the inhibition of polar auxin transport, provides a targeted method for inducing lateral branching. The protocols and data presented in these notes offer a foundation for the scientific application of TIBA in a variety of horticultural contexts. However, the variability in plant response and the current regulatory landscape necessitate a careful, research-oriented approach. Small-scale trials, meticulous observation, and adherence to safety protocols are paramount for achieving the desired outcomes in a responsible and effective manner.

References

  • Teach you how to use 2,3,5-triiodobenzoic acid (TIBA) - Knowledge. (2020, September 16). Retrieved from [Link]

  • Tri-Iodobenzoic Acid (TIBA) Pure - Baker & Baker. Retrieved from [Link]

  • CAS NO. 88-82-4 TIBA 2,3,5-Triiodobenzoic Acid 95% Tc for Lawn. Retrieved from [Link]

  • TIBA (2,3,5 Triiodobenzoic Acid) Manufacturer from Aurangabad. Retrieved from [Link]

  • Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). Retrieved from [Link]

  • Induction of Lateral Branching of Sweet Cherry and Plum in Fruit Nursery. (2019, July 25). Retrieved from [Link]

  • 2 3 5 Triiodobenzoic Acid Manufacturers in USA– Cefa-Cilinas Biotics Pvt. Ltd. Retrieved from [Link]

  • 2006-2010PesticideCatalog CHERSERVICE | PDF | Credit Card - Scribd. Retrieved from [Link]

  • (PDF) Induction of Lateral Branching of Sweet Cherry and Plum in Fruit Nursery - ResearchGate. (2019, August 6). Retrieved from [Link]

  • This compound | CAS 2338-20-7 - Matrix Fine Chemicals. Retrieved from [Link]

  • 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem. Retrieved from [Link]

  • Apical dominance - Wikipedia. Retrieved from [Link]

  • Pesticide Product Registration: Applications for New Active Ingredients May 2023. (2023, June 28). Retrieved from [Link]

  • Pesticide Registration | US EPA. (2025, November 10). Retrieved from [Link]

  • Pesticide Product Registration: Receipt of Applications for New Uses - February 2022. (2022, March 23). Retrieved from [Link]

  • lateral branch induction at nursery with growth regulators in 'maxi gala' apple trees - Repositório Alice - Embrapa. (2019, April 28). Retrieved from [Link]

  • The Interaction between Strigolactone and Auxin Results in the Negative Effect of Shading on Soybean Branching Development - MDPI. (2023, September 14). Retrieved from [Link]

  • Search for Registered Pesticide Products | US EPA. (2025, February 13). Retrieved from [Link]

  • Branching Out with PGRs - GrowerTalks. (2024, July 1). Retrieved from [Link]

  • Induction of lateral branching in nursery trees | Semantic Scholar. Retrieved from [Link]

  • (PDF) Induction of Lateral Branching in Sweet Cherry (Prunus avium L. cvs. “Siah Mashhad” & “Dovomras”) Trees in Nursery - ResearchGate. (2013, March 5). Retrieved from [Link]

  • PHYTON | Free Full-Text | Research Progress and Application of Plant Branching. Retrieved from [Link]

  • Current and Previously Registered Section 3 Plant-Incorporated Protectant (PIP) Registrations | US EPA. (2025, July 11). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,4,5-Triiodobenzoic Acid (TIBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3,4,5-Triiodobenzoic Acid (TIBA). This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and application of TIBA, with a particular focus on its solubility characteristics. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

I. Understanding this compound: A Primer

This compound is a potent inhibitor of auxin transport, a critical process in plant development.[1][2] Its ability to disrupt auxin gradients makes it an invaluable tool in plant biology research. Beyond its role in plant science, TIBA has also been investigated for its effects on animal cells, including smooth muscle contraction and as a potential anti-tumor agent.[2][3]

The core challenge in working with TIBA lies in its physicochemical properties. The presence of three iodine atoms on the benzoic acid ring renders the molecule highly hydrophobic, leading to poor solubility in aqueous solutions. Understanding and overcoming this solubility issue is paramount for obtaining reliable and reproducible experimental results.

II. Frequently Asked Questions (FAQs)

Here we address the most common questions our application scientists receive regarding this compound.

Q1: My this compound won't dissolve in water. Is my product defective?

A1: It is highly unlikely your product is defective. This compound is inherently poorly soluble in water due to its hydrophobic nature.[4] The three iodine atoms on the benzene ring significantly reduce its ability to form hydrogen bonds with water molecules. For aqueous applications, it is necessary to either use an organic co-solvent or to deprotonate the carboxylic acid group to form a more soluble salt.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: For a non-aqueous stock solution, the following solvents are recommended:

  • Ethanol: TIBA is very soluble in ethanol.[5]

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for TIBA.[6] For hygroscopic DMSO, it is crucial to use a fresh, unopened bottle to ensure maximum solubility.[6]

  • Methanol: TIBA is also soluble in methanol.

  • Aqueous Alkaline Solutions (e.g., NaOH or KOH): By reacting TIBA with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), you form the corresponding carboxylate salt, which is significantly more soluble in water.[5]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH.[7][8] As a carboxylic acid, it exists in its less soluble protonated form (the free acid) at low pH. As the pH increases above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion.[8] Therefore, increasing the pH of an aqueous suspension of TIBA by adding a base will significantly enhance its solubility.

Q4: What is the primary mechanism of action for this compound in plants?

A4: this compound is a well-established inhibitor of polar auxin transport.[1][2] Auxin, a key plant hormone, is directionally transported from cell to cell, creating gradients that control various developmental processes. TIBA disrupts this transport, leading to a range of physiological effects.

Q5: How should I store my this compound solutions?

A5: Stock solutions of TIBA should be stored at -20°C to maintain stability.[6] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure consistent results.[6]

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the preparation and use of this compound solutions.

Problem Potential Cause Recommended Solution
Precipitate forms when adding my organic TIBA stock solution to an aqueous buffer. The low aqueous solubility of TIBA is causing it to crash out of the solution as the solvent polarity increases.1. Slow Addition with Vigorous Stirring: Add the TIBA stock solution dropwise to the aqueous buffer while stirring vigorously. This can help to keep the TIBA in solution at lower final concentrations. 2. Use a Water-Soluble Salt: Prepare your stock solution using the sodium or potassium salt of TIBA, which is more soluble in water. 3. Optimize Co-solvent Concentration: If your experimental system allows, you may need to include a certain percentage of the organic solvent (e.g., DMSO or ethanol) in your final aqueous solution to maintain solubility.
Inconsistent or no biological effect observed in my experiment. 1. Incomplete Dissolution: The TIBA may not be fully dissolved in your stock solution, leading to an inaccurate final concentration. 2. Incorrect Final Concentration: Errors in dilution calculations can lead to sub-optimal or ineffective concentrations. 3. Solution Degradation: Improper storage or prolonged storage of the stock solution can lead to degradation of the compound.1. Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no undissolved particles. Gentle warming or sonication can aid in dissolving the compound in organic solvents.[6] 2. Verify Calculations: Double-check all your calculations for preparing the stock solution and subsequent dilutions. 3. Prepare Fresh Solutions: Always prepare fresh working solutions from your stock on the day of the experiment. If you suspect your stock solution has degraded, prepare a fresh stock.
The pH of my final culture medium is altered after adding the TIBA solution. The acidic nature of the free acid form of TIBA or the basicity of an alkaline-solubilized stock solution can alter the pH of your final medium.pH Adjustment: Always measure and, if necessary, adjust the pH of your final medium after adding the TIBA stock solution to ensure it is within the optimal range for your experimental system.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Start: Problem with TIBA Solution precipitate Precipitate forms in aqueous buffer? start->precipitate Yes no_effect Inconsistent or no biological effect? start->no_effect No, but... sol_precipitate Solution: 1. Slow addition with stirring 2. Use water-soluble salt 3. Optimize co-solvent precipitate->sol_precipitate ph_change pH of medium is altered? no_effect->ph_change No, but... sol_no_effect Solution: 1. Ensure complete dissolution 2. Verify calculations 3. Prepare fresh solutions no_effect->sol_no_effect sol_ph_change Solution: Adjust final pH of medium ph_change->sol_ph_change

Caption: A flowchart for troubleshooting common issues with this compound solutions.

IV. Experimental Protocols

Here we provide detailed, step-by-step protocols for preparing stock solutions of this compound.

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

This protocol is suitable for applications where the final concentration of ethanol will not interfere with the experimental system.

Materials:

  • This compound (MW: 499.81 g/mol )

  • Absolute Ethanol (ACS grade or higher)

  • Sterile volumetric flask

  • Sterile magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh 49.98 mg of this compound.

  • Transfer the powder to a 10 mL sterile volumetric flask.

  • Add approximately 8 mL of absolute ethanol to the flask.

  • Place a sterile magnetic stir bar in the flask and stir on a magnetic stirrer at room temperature until the solid is completely dissolved.

  • Once dissolved, add absolute ethanol to bring the final volume to 10 mL.

  • Store the stock solution in a tightly sealed, light-protected container at -20°C.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol is ideal for preparing a water-based stock solution, minimizing the need for organic co-solvents in the final experimental medium.

Materials:

  • This compound (MW: 499.81 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile volumetric flask

  • Sterile magnetic stirrer and stir bar

  • Analytical balance

  • pH meter

Procedure:

  • Accurately weigh 49.98 mg of this compound.

  • Transfer the powder to a 10 mL sterile volumetric flask.

  • Add approximately 8 mL of high-purity water. The TIBA will not dissolve at this stage.

  • While stirring, add the 1 M NaOH solution dropwise until the TIBA completely dissolves. This indicates the formation of the soluble sodium salt.

  • Once the solid is fully dissolved, carefully add high-purity water to the flask to bring the final volume to 10 mL.

  • Measure the pH of the solution and adjust if necessary for your specific application.

  • For sterile applications, filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes and store at -20°C.

Visualizing the Solution Preparation Workflow

Solution_Preparation cluster_0 Protocol 1: Ethanol Stock cluster_1 Protocol 2: Aqueous Stock (pH Adjustment) weigh1 Weigh 49.98 mg TIBA add_etoh Add ~8 mL Ethanol weigh1->add_etoh dissolve1 Stir to dissolve add_etoh->dissolve1 volume1 Bring to 10 mL with Ethanol dissolve1->volume1 store1 Store at -20°C volume1->store1 weigh2 Weigh 49.98 mg TIBA add_h2o Add ~8 mL Water weigh2->add_h2o add_naoh Add 1M NaOH dropwise to dissolve add_h2o->add_naoh volume2 Bring to 10 mL with Water add_naoh->volume2 store2 Store at -20°C volume2->store2

Caption: A workflow diagram for preparing this compound stock solutions.

V. Safety and Handling

As a responsible application scientist, I must emphasize the importance of proper safety precautions when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

  • Handling: Avoid creating dust.[9] Use in a well-ventilated area.[9] Wash hands thoroughly after handling.[9][10]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.[9]

    • Skin: Wash off with soap and plenty of water.[9]

    • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek medical attention.[9][10]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]

VI. References

  • Andrejauskas, E., Hertel, R., & Marmé, D. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction. Biochemical and Biophysical Research Communications, 138(3), 1269–1275.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,3,5-Triiodobenzoic Acid. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: 2,3,5-Triiodobenzoic Acid (TIBA). Retrieved from

  • ChemicalBook. (n.d.). This compound(2338-20-7). Retrieved from

  • MedchemExpress. (n.d.). 2,3,5-Triiodobenzoic acid | Biochemical Reagent. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 2,3,5-Triiodobenzoic acid. PubChem Compound Database. Retrieved from

  • Solubility of Things. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • TOKU-E. (n.d.). 2-3-5-Triiodobenzoic Acid-plant tissue culture. Retrieved from

  • de Oliveira, V. F., et al. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207.

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility.

  • Knowledge. (2020). Teach you how to use 2,3,5-triiodobenzoic acid (TIBA). Retrieved from

Sources

Technical Support Center: Dissolving 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,4,5-Triiodobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the preparation of experimental solutions. Our goal is to ensure the integrity and reproducibility of your results by addressing the unique physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

A1: The dissolution challenge stems from its molecular structure. The molecule has two competing features:

  • Hydrophobic Character: The benzene ring is substituted with three large, non-polar iodine atoms. These atoms create a significant hydrophobic (water-repelling) surface area, which dominates the molecule's character and leads to its very low solubility in polar solvents like water.[1]

  • Hydrophilic Character: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, which typically confers some water solubility.

However, the overwhelming hydrophobicity of the tri-iodinated ring prevents effective hydration of the molecule, making it practically insoluble in neutral water.[2][3]

Q2: What is the general solubility profile of this compound?

A2: The solubility is highly dependent on the nature of the solvent. A summary is provided in the table below. The key takeaway is its preference for organic solvents or basic aqueous solutions over neutral water.

Q3: Can I heat the solution to aid dissolution?

A3: Gentle heating can be used to aid dissolution, particularly in organic solvents.[4] However, exercise caution. Aggressive or prolonged heating is not recommended as it can lead to the degradation of the compound, which may generate toxic fumes like hydrogen iodide.[3][5] Always work in a well-ventilated area. For aqueous solutions prepared with a base, gentle warming can help ensure the acid-base reaction goes to completion.

Q4: What are the essential safety precautions when handling this compound powder?

A4: As with any laboratory chemical, proper handling is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat, to prevent eye and skin contact.[5][6]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust, which can cause respiratory irritation.[5][7]

  • Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[7]

  • First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[5] If swallowed, rinse your mouth with water and seek immediate medical attention.[7][8]

Solubility Data Summary

SolventSolubilityRationale & Comments
Water (neutral pH) Insoluble / Very Slightly SolubleThe large, hydrophobic iodine atoms prevent dissolution.[1][2][3]
Ethanol Very SolubleA polar organic solvent that can interact with both the carboxylic acid group and the aromatic ring.[2][3]
Dimethyl Sulfoxide (DMSO) SolubleA strong polar aprotic solvent. Sonication may be needed to achieve complete dissolution.[9]
Dioxane SolubleA non-polar organic solvent capable of dissolving the hydrophobic structure.[10]
Aqueous NaOH / KOH SolubleThe acid reacts with the base to form a highly soluble sodium or potassium salt.[2]

Troubleshooting Guide: Common Dissolution Issues

ProblemProbable Cause(s)Recommended Solution(s)
The compound won't dissolve in my aqueous buffer. Low Intrinsic Solubility: The compound is inherently insoluble in neutral or acidic aqueous media.Solution A (Recommended for Aqueous Systems): Convert the acid to its highly soluble sodium salt using a base like NaOH. See Protocol 2 for a detailed methodology. This is the most common and effective method for preparing aqueous stocks.[2][11] Solution B: Prepare a concentrated stock in an organic solvent like Ethanol or DMSO first. See Protocol 1 .
A precipitate forms when I add my organic stock solution (e.g., in DMSO) to my final aqueous medium. Solvent Miscibility & "Crashing Out": The aqueous medium cannot solubilize the compound once the organic solvent is diluted, causing the compound to precipitate or "crash out."[4]1. Slow, Dilute Addition: Add the organic stock solution dropwise into the vortex of your vigorously stirring aqueous medium. This rapid dispersion can sometimes keep the compound in solution at the final, lower concentration. 2. Re-evaluate Solvent Choice: If precipitation persists, the use of an organic stock is not suitable for your final concentration. You must use the salt formation method described in Protocol 2 .
The pH of my final medium is drastically altered after adding the stock solution. 1. Acidic Nature of the Compound: A stock prepared in an organic solvent will introduce an acid, lowering the final pH. 2. Basic Nature of the Solvent: A stock prepared using NaOH will be highly basic and will raise the final pH.[4]This is an expected chemical interaction. After adding the this compound stock solution to your final medium, you must re-adjust the pH of the final solution to your desired experimental value using dilute HCl or NaOH as appropriate.
I observe inconsistent or no biological effect in my experiment. 1. Incomplete Dissolution: The compound was not fully dissolved in the stock solution, leading to an inaccurate final concentration. 2. Solution Degradation: The stock solution was stored improperly (e.g., exposed to light) or for too long.1. Verify Dissolution: Ensure your stock solution is completely clear with no visible particulates before use. Gentle warming or sonication may be required.[4] 2. Prepare Fresh Solutions: It is always best practice to prepare fresh stock solutions for your experiments to ensure compound integrity and concentration accuracy.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

This protocol is suitable for experiments where the final medium is compatible with the presence of a small amount of ethanol.

Materials:

  • This compound (MW: 499.81 g/mol )[5]

  • Absolute Ethanol (ACS Grade or higher)

  • Sterile volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing: Accurately weigh 49.98 mg of this compound.

  • Transfer: Carefully transfer the powder into a 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 8 mL of absolute ethanol to the flask.

  • Mixing: Place a sterile magnetic stir bar in the flask and stir on a magnetic stirrer at room temperature until the solid is completely dissolved. The solution should be clear and free of any particulates.

  • Final Volume: Once fully dissolved, bring the final volume to exactly 10 mL with absolute ethanol.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution (Sodium Salt Method)

This is the preferred method for preparing a stock solution for use in most aqueous-based biological assays. The protocol involves an in-situ conversion of the acid to its highly soluble sodium salt.

Materials:

  • This compound (MW: 499.81 g/mol )[5]

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing: Accurately weigh 49.98 mg of this compound.

  • Transfer: Transfer the powder into a 10 mL volumetric flask.

  • Add Water: Add approximately 7 mL of high-purity water. The compound will not dissolve at this stage and will appear as a suspension.

  • Salt Formation: While stirring, add the 1 M NaOH solution dropwise. You will need to add at least one molar equivalent of NaOH. For a 10 mM solution, this corresponds to 100 µL of 1 M NaOH for a 10 mL final volume. Continue stirring. The suspension should clarify as the insoluble acid is converted to the soluble sodium salt. If some solid remains, add another small drop of NaOH until the solution is completely clear.

  • Final Volume: Once the solution is perfectly clear, bring the final volume to 10 mL with high-purity water.

  • Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Decision-Making Workflow for Solvent Selection

The following diagram outlines the logical steps to select the appropriate dissolution method for your specific experimental needs.

Dissolution_Workflow start Start: Need to dissolve This compound q1 Is your final experimental medium aqueous? start->q1 q2 Is a small amount of organic solvent acceptable in your final medium? q1->q2 No protocol2 Use Protocol 2: Aqueous Salt Formation (NaOH Method) q1->protocol2 Yes protocol1 Use Protocol 1: Dissolve in Organic Solvent (e.g., Ethanol, DMSO) check_precipitation CRITICAL STEP: Add stock dropwise to final medium while vigorously stirring. protocol1->check_precipitation q2->protocol1 Yes q2->protocol2 No success Success: Proceed with experiment. Remember to adjust final pH. protocol2->success q3 Does a precipitate form? check_precipitation->q3 q3->success No fail FAIL: Organic stock is not suitable. You MUST use Protocol 2. q3->fail Yes fail->protocol2

Caption: Workflow for selecting the correct dissolution protocol.

References

  • 2,3,5-Triiodobenzoic acid - Solubility of Things . (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]

  • 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • SAFETY DATA SHEETS . (n.d.). Retrieved January 12, 2026, from [Link]

  • Triiodobenzoic Acid - Organic Acid with Best Price . (n.d.). Yash Organics. Retrieved January 12, 2026, from [Link]

  • 88-82-4 CAS | 2,3,5-TRIIODOBENZOIC ACID | Acids-Organic | Article No. 06365 . (n.d.). Loba Chemie. Retrieved January 12, 2026, from [Link]

  • Plant Growth Inhibitor- 2,3,5-triiodobenzoic acid TIBA . (2022, September 21). Knowledge. Retrieved January 12, 2026, from [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS . (2021, April 11). International Journal of Scientific and Research Publications. Retrieved January 12, 2026, from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties . (n.d.). Aston Research Explorer. Retrieved January 12, 2026, from [Link]

  • This compound, 5 g, CAS No. 2338-20-7 . (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility . (2019, January 3). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • m-IODOBENZOIC ACID . (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

  • (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS . (2021, April 11). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Degradation of 3,4,5-Triiodobenzoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation of 3,4,5-Triiodobenzoic Acid (TIBA) in aqueous solutions. This document provides in-depth, field-proven insights into the stability, degradation pathways, and common experimental challenges associated with this compound. Our goal is to equip you with the necessary knowledge to design robust experiments, troubleshoot issues effectively, and interpret your data with confidence.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and study of this compound.

Q1: What are the basic physical and chemical properties of this compound (TIBA) I should be aware of?

A1: 3,4,5-TIBA (CAS No: 2338-20-7) is typically an almost white to light gray powder.[1] A critical property for experimental design is its very low solubility in water.[2][3] It is, however, soluble in organic solvents like ethanol and acetone.[4] The molecule is generally stable under standard laboratory temperatures and pressures but is incompatible with strong oxidizing agents.[1] Upon decomposition, it can release hazardous gases, including hydrogen iodide.[1][5]

Q2: My TIBA won't dissolve in my aqueous buffer. What can I do?

A2: This is a common challenge due to TIBA's poor aqueous solubility.[3][5] Consider the following approaches:

  • pH Adjustment: Increasing the pH of the solution above the pKa of the carboxylic acid group (around 2-3) will deprotonate it, forming the more soluble carboxylate salt. You can prepare a stock solution by dissolving TIBA in a small amount of dilute NaOH and then adjusting the pH of the final working solution.

  • Co-solvents: A small percentage of a water-miscible organic solvent (e.g., methanol, acetonitrile) can be used to aid dissolution. However, be aware that the co-solvent may influence degradation kinetics, for instance, by acting as a scavenger for reactive species like hydroxyl radicals in advanced oxidation processes.

  • Salt Form: If available, using a salt form of TIBA, such as a sodium or potassium salt, will significantly improve water solubility.

Q3: What are the primary mechanisms by which TIBA degrades in aqueous solutions?

A3: While 3,4,5-TIBA is relatively stable, it can be degraded through several pathways, primarily driven by external energy or reactive species. Based on studies of similar iodinated compounds, the main mechanisms are:

  • Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. The primary reaction is often deiodination, where iodine atoms are sequentially cleaved from the aromatic ring.[5]

  • Advanced Oxidation Processes (AOPs): These methods are highly effective and involve the generation of powerful, non-selective hydroxyl radicals (•OH).[6] Common AOPs include UV/H₂O₂, Fenton (H₂O₂/Fe²⁺), and ozonation.[6][7] These radicals attack the aromatic ring, leading to deiodination, hydroxylation, and eventual ring cleavage.[8]

  • Sonochemical Degradation: High-frequency ultrasound (sonolysis) creates acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized hot spots and reactive oxygen species (ROS) that can degrade refractory organic pollutants like TIBA.[9][10][11]

Q4: What are the expected degradation byproducts of TIBA?

A4: The primary degradation byproducts typically result from the stepwise removal of iodine atoms. Therefore, you should expect to see di-iodinated and mono-iodinated benzoic acid intermediates. For example, studies on the related 2,3,5-TIBA showed the formation of 2,5- and 3,5-diiodobenzoic acid.[5] With more aggressive degradation methods like AOPs, further hydroxylation of the benzene ring can occur, followed by ring-opening to form smaller aliphatic acids and eventually mineralization to CO₂, water, and iodide ions.[8][12]

Q5: Which analytical technique is best for monitoring TIBA degradation?

A5: The gold standard for monitoring the degradation of TIBA and resolving its byproducts is High-Performance Liquid Chromatography (HPLC) , typically with a UV detector.[13] A reverse-phase C18 column is most common. This technique allows for the quantification of the parent TIBA concentration over time and the qualitative or quantitative tracking of degradation products. For definitive identification of unknown byproducts, coupling HPLC with Mass Spectrometry (LC-MS) is essential.[13]

Troubleshooting Guide for Degradation Experiments

This guide addresses specific problems you may encounter during your research.

Problem Potential Causes Recommended Solutions & Explanations
Inconsistent or Non-Reproducible Degradation Rates 1. Fluctuations in Lamp Intensity (Photodegradation): UV lamp output can decrease over time. 2. Temperature Variations: Reaction kinetics are temperature-dependent. 3. Inconsistent Catalyst/Reagent Dosing: Inaccurate addition of catalysts (e.g., TiO₂) or reagents (e.g., H₂O₂, Fe²⁺). 4. pH Drift: The pH of the solution can change during the experiment, affecting reaction rates.1. Monitor Lamp Output: Use a radiometer to check lamp intensity before each experiment. Always allow lamps to warm up to a stable output. 2. Use a Thermostatted Reactor: Maintain a constant temperature using a water bath or circulating chiller. Report the temperature in your methods. 3. Use Calibrated Pipettes/Balances: Prepare fresh stock solutions of reagents. For slurries like TiO₂, ensure the suspension is well-mixed before taking an aliquot. 4. Buffer the Solution: Use a suitable buffer system that does not interfere with the degradation process. Monitor and record the pH at the beginning and end of the experiment.
No Degradation Observed 1. Incorrect Wavelength/Insufficient Energy: The light source may not have the appropriate wavelength or intensity to initiate photolysis. 2. Radical Scavenging: Components of your aqueous matrix (e.g., carbonate, certain organic co-solvents) can scavenge •OH radicals in AOPs, preventing them from reacting with TIBA. 3. Inactive Catalyst: The photocatalyst (e.g., TiO₂) may be inactive or used at a suboptimal concentration. 4. Compound is Stable Under Conditions: TIBA is inherently stable; the applied stress may be insufficient.1. Check Lamp Specifications: Ensure the lamp's emission spectrum overlaps with the absorbance spectrum of TIBA or the photocatalyst. 2. Simplify the Matrix: Conduct initial experiments in ultrapure water. If you must use a complex matrix, be aware of potential scavengers and their impact on the results.[10] 3. Verify Catalyst Activity: Test the catalyst with a known compound (e.g., methylene blue) to confirm its activity. Perform a catalyst loading study to find the optimal concentration. 4. Increase Stress Severity: As per forced degradation principles, systematically increase the stressor (e.g., higher light intensity, higher H₂O₂ concentration, higher temperature) until degradation is observed.[14][15] A target of 5-20% degradation is often recommended for initial studies.[16]
Unexpected Peaks in Chromatogram 1. Secondary Degradation: Over-stressing the sample can lead to the degradation of primary byproducts into secondary ones.[17] 2. Impurity in Starting Material: The commercial TIBA may contain impurities. 3. Interference from Matrix/Solvent: The buffer, co-solvent, or glassware could be introducing contaminants.1. Time-Course Analysis: Analyze samples at multiple time points. Unexpected peaks appearing late in the experiment are likely secondary degradants. 2. Analyze Starting Material: Run a chromatogram of your TIBA stock solution before starting the degradation experiment to identify any pre-existing impurities. 3. Run Controls: Always run a "matrix blank" (your solution without TIBA) that undergoes the same stress conditions to identify any peaks not related to TIBA degradation.
Poor Chromatographic Resolution or Peak Shape 1. Inappropriate Mobile Phase: The mobile phase composition or pH may not be optimal for separating the acidic parent compound and its less polar byproducts. 2. Column Overload: Injecting a too-concentrated sample. 3. Column Degradation: The HPLC column may be fouled or at the end of its life.1. Optimize HPLC Method: Adjust the mobile phase organic:aqueous ratio. Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid groups, which typically results in sharper, more symmetrical peaks. 2. Dilute Sample: Dilute your sample before injection. 3. Flush or Replace Column: Flush the column with a strong solvent or replace it if performance does not improve.

Experimental Protocols & Workflows

Adherence to standardized protocols is crucial for generating reliable and comparable data. Below are foundational protocols for common degradation studies.

General Experimental Workflow

The logical flow for any degradation study is critical for ensuring all necessary controls and data points are captured.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Interpretation prep_stock Prepare TIBA Stock Solution prep_working Prepare Aqueous Working Solution prep_stock->prep_working setup Set up Reactor (e.g., UV Lamp, Sonicator) control Run Controls (e.g., Dark, No Catalyst) prep_working->control stress Initiate Stress Condition (Light, Sonication, etc.) prep_working->stress prep_reagents Prepare Reagents (Buffer, Catalyst, etc.) setup->stress sampling Collect Samples at Time Intervals (t=0, t=x, ...) & Quench Reaction stress->sampling hplc Analyze Samples (HPLC-UV, LC-MS) sampling->hplc kinetics Calculate Degradation Rate & Kinetics (e.g., k, t½) hplc->kinetics byproducts Identify Degradation Byproducts hplc->byproducts report Report Findings kinetics->report byproducts->report

Caption: General workflow for a TIBA degradation study.

Protocol 1: Forced Degradation Study (Photodegradation)

This protocol outlines a typical experiment to assess the photolytic stability of TIBA.

Objective: To determine the degradation rate and identify major byproducts of TIBA under UV-A/Visible light irradiation.

Materials & Equipment:

  • This compound (≥95% purity)[18]

  • Ultrapure water

  • Acetonitrile or Methanol (HPLC grade)

  • Photoreactor equipped with a suitable lamp (e.g., Xenon or medium-pressure mercury lamp)

  • Quartz reaction vessels (to allow UV transmission)

  • Stir plate and magnetic stir bars

  • Calibrated pH meter and pipettes

  • HPLC-UV system

Procedure:

  • Solution Preparation: Prepare a 10 mg/L working solution of TIBA in ultrapure water. If solubility is an issue, first dissolve TIBA in a minimal amount of 0.1 M NaOH and then dilute with water, adjusting the final pH to 7 with dilute HCl.

  • Control Setup (Dark Control): Transfer an aliquot of the working solution to a quartz vessel, wrap it completely in aluminum foil to block all light, and place it inside the photoreactor alongside the test sample. This control accounts for any degradation not caused by light (e.g., hydrolysis).

  • Experimental Setup: Transfer an equal aliquot of the working solution to another quartz vessel and place it in the photoreactor. Ensure constant stirring.

  • Initiate Reaction: Turn on the cooling system for the lamp, then ignite the lamp.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 1 mL) from both the experimental and dark control vessels.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method. If analysis cannot be performed immediately, store samples in amber vials at <4°C.

  • Data Analysis: Plot the concentration of TIBA versus time to determine the degradation kinetics. Analyze the chromatograms for the appearance and disappearance of byproduct peaks.

Potential Degradation Pathway of TIBA

The degradation of TIBA likely proceeds via sequential deiodination, followed by hydroxylation and eventual mineralization, especially under powerful oxidative conditions.

G TIBA This compound DIBA Di-iodobenzoic Acid Isomers TIBA->DIBA + •OH / hν - I⁻ MIBA Mono-iodobenzoic Acid Isomers DIBA->MIBA + •OH / hν - I⁻ HBA Hydroxybenzoic Acid Derivatives MIBA->HBA + •OH RingOpen Ring-Opening Products (Aliphatic Acids) HBA->RingOpen + •OH Mineral Mineralization (CO₂, H₂O, I⁻) RingOpen->Mineral + •OH

Caption: Plausible degradation pathway for 3,4,5-TIBA.

References

  • Kalsch, W. (1999). Biodegradation of the iodinated X-ray contrast media diatrizoate and iopromide. PubMed. Available at: [Link]

  • Sorti, L., Vitulano, F., Carbone, C., Uggeri, F., & Alessandr. (n.d.). Electrochemical degradation of contrast media. AIR Unimi. Available at: [Link]

  • Knowledge. (2022). Plant Growth Inhibitor- 2,3,5-triiodobenzoic acid TIBA. Available at: [Link]

  • Rishabh Intermediates. (n.d.). Triiodobenzoic acid. Available at: [Link]

  • Frontiers. (2023). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. PubMed Central. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • MDPI. (n.d.). Degradation of X-Ray Contrast Media in Anaerobic Membrane Bioreactors. Available at: [Link]

  • ResearchGate. (2021). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Available at: [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by... Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2338-20-7. Available at: [Link]

  • Hu, X., & Qin, W. (2012). Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination. Water Science and Technology. Available at: [Link]

  • NIH. (2024). Special Issue on “Innovative insights in sonochemical degradation of emerging pollutants in water”. PMC. Available at: [Link]

  • Torres-Palma, R. A. (2021). A critical review on the sonochemical degradation of organic pollutants in urine, seawater, and mineral water. PubMed Central. Available at: [Link]

  • Carl ROTH. (n.d.). This compound, 25 g. Available at: [Link]

  • Islam, S., & Rashid, M. H. (2019). Effects of 2, 3, 5-triiodobenzoic acid on the anatomical changes of chickpea var. BARI Chola-7. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Available at: [Link]

  • Solubility of Things. (n.d.). 2,3,5-Triiodobenzoic acid. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]

  • Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Salmani, J. M. M., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. MDPI. Available at: [Link]

  • IJCRT.org. (2023). METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. Available at: [Link]

  • NIH. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • Soto-Vázquez, L., et al. (2015). Synthesis and photocatalytic activity of TiO2 nanowires in the degradation of p-aminobenzoic acid: A comparative study with a commercial catalyst. OSTI.GOV. Available at: [Link]

  • IJNRD. (2023). Degradation Profiling of Pharmaceuticals: A Review. Available at: [Link]

  • Beltran-Heredia, J., et al. (2001). Comparison of the Degradation of P-Hydroxybenzoic Acid in Aqueous Solution by Several Oxidation Processes. PubMed. Available at: [Link]

  • Salmani, J. M. M., et al. (2014). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. PubMed. Available at: [Link]

  • IRIS-AperTO. (n.d.). Sonochemical processes for the degradation of antibiotics in aqueous solutions. Available at: [Link]

  • Singla, R., Ashokkumar, M., & Grieser, F. (2004). The mechanism of the sonochemical degradation of benzoic acid in aqueous solutions. Research on Chemical Intermediates. Available at: [Link]

  • Emery, R. J., et al. (2005). Extent of sonochemical degradation and change of toxicity of a pharmaceutical precursor (triphenylphosphine oxide) in water as a function of treatment conditions. Environment International. Available at: [Link]

  • ResearchGate. (2018). TiO2 photocatalytic degradation of UV filter para-aminobenzoic acid under artificial and solar illumination. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-TIBA-SR-2026-01

Introduction: Welcome to the technical support center for the synthesis of 3,4,5-Triiodobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The primary route discussed involves the electrophilic iodination of a substituted benzoic acid followed by a Sandmeyer-type reaction to introduce the final iodine atom. This document provides in-depth troubleshooting, FAQs, and validated protocols to ensure a successful and high-purity synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic pathway for this compound?

The most robust and frequently cited pathway begins with an appropriately substituted aminobenzoic acid, such as 3,5-diaminobenzoic acid or p-aminobenzoic acid. The synthesis is generally a multi-step process:

  • Iodination: Introduction of iodine atoms onto the aromatic ring via electrophilic aromatic substitution. This step often yields a tri-iodinated amino intermediate.

  • Diazotization: Conversion of the primary aromatic amine group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[1][2]

  • Sandmeyer Reaction: Displacement of the diazonium group with an iodide, typically from potassium iodide. This reaction is a radical-nucleophilic aromatic substitution.[3][4]

Q2: Why is the Sandmeyer reaction critical for this synthesis, and what is the role of the copper catalyst?

The Sandmeyer reaction is essential for replacing an amino group with a halogen that is otherwise difficult to introduce directly with the desired regioselectivity. The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), facilitating nucleophilic substitution.[2][5] While many Sandmeyer reactions use copper(I) salts as catalysts to facilitate a single-electron transfer and initiate a radical mechanism, the displacement with iodide (from KI) is often rapid enough that a copper catalyst is not strictly required.[3][6]

Q3: What are the most critical parameters to control during the diazotization step?

Temperature is the single most critical parameter. Aromatic diazonium salts are notoriously unstable at elevated temperatures and can explosively decompose.[7] The reaction must be maintained between 0-5°C to ensure the stability of the diazonium salt intermediate.[1][7] It is also crucial to use the diazonium salt immediately in the subsequent step to prevent degradation.[5] The slow, dropwise addition of sodium nitrite solution is necessary to control the exotherm and prevent localized heating.[1]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues. The underlying causality is explained to empower researchers to make informed decisions.

Problem Encountered Probable Cause(s) Recommended Corrective Actions & Scientific Rationale
Incomplete Iodination 1. Insufficient stoichiometry of the iodinating agent (e.g., ICl, NaICl₂).2. Reaction time is too short or the temperature is too low for the electrophilic substitution to go to completion.3. Deactivation of the aromatic ring is too strong for the chosen conditions.Solution: 1. Increase the molar equivalents of the iodinating agent. Monitor the reaction progress using TLC or LCMS.2. Increase the reaction temperature or prolong the reaction time. For example, some protocols require heating to 80-85°C for several hours.[1]3. Consider a more potent iodinating system. Systems using strong acids like sulfuric acid can enhance the electrophilicity of the iodine source.[8]
Low Yield in Sandmeyer Step 1. Decomposition of the diazonium salt. This is the most common cause. The onset of decomposition can be as low as 55°C, but significant degradation occurs even at slightly elevated temperatures over time.[7]2. Premature loss of N₂ gas, leading to the formation of a highly reactive aryl cation that can react with the solvent (water) or other nucleophiles.Solution: 1. Strict Temperature Control: Maintain the diazotization and subsequent Sandmeyer reaction at 0-5°C using an ice-salt bath. Ensure the sodium nitrite and potassium iodide solutions are pre-chilled before addition.2. Immediate Use: Prepare the diazonium salt and use it without delay in the next step. Do not store the intermediate.[5]
Formation of Phenolic Impurities The diazonium salt has reacted with water (hydrolysis), a common side reaction, especially if the solution is heated.[3] This forms a phenol, which can also be iodinated.Solution: 1. Maintain low temperatures (0-5°C) to suppress the rate of the hydrolysis side reaction.2. Ensure the concentration of the iodide nucleophile (KI) is sufficiently high to favor the desired Sandmeyer reaction over hydrolysis.
Presence of Colored Impurities (Red/Brown) 1. Residual Iodine: Unreacted iodine from the iodination or Sandmeyer step can contaminate the final product.2. Azo Coupling: The diazonium salt (an electrophile) can react with an activated aromatic ring (a nucleophile), such as the starting amine or a phenol byproduct, to form colored azo compounds. This is more likely if the pH is not sufficiently acidic.Solution: 1. After the reaction is complete, quench excess iodine by adding a solution of a reducing agent like sodium metabisulfite or sodium thiosulfate until the color disappears.[1]2. Maintain a strongly acidic environment (pH < 2) during diazotization. This protonates the starting amine, deactivating it towards azo coupling.
Unintended Decarboxylation High reaction temperatures or the presence of certain transition metals (e.g., silver, palladium) can promote the loss of the carboxylic acid group as CO₂.[9][10][11]Solution: 1. Avoid excessive heating during all stages of the synthesis and purification.2. If using a metal catalyst (less common for this specific synthesis but possible in variations), screen for catalysts that operate at lower temperatures.
Formation of Biaryl Byproducts The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[3]Solution: 1. Ensure efficient and vigorous stirring to maintain a homogenous reaction mixture and minimize localized high concentrations of radical intermediates.2. Use the recommended stoichiometry of the copper catalyst if the protocol calls for it.
Visualized Workflows and Pathways
Overall Synthetic Pathway

The diagram below illustrates the common two-step synthesis of this compound starting from 4-Aminobenzoic acid.

SynthesisPathway cluster_step1 Step 1: Iodination cluster_step2 Step 2: Diazotization & Sandmeyer Reaction A 4-Aminobenzoic Acid B 4-Amino-3,5-diiodobenzoic Acid A->B  Iodine Source (e.g., ICl, KI/H₂O₂)  Acidic Medium C Diazonium Salt Intermediate B->C  NaNO₂ / HCl  0-5°C D This compound C->D  KI

Caption: General synthesis route for this compound.

Troubleshooting Logic Flow

This workflow provides a logical sequence for diagnosing issues with product yield or purity.

Caption: Diagnostic workflow for synthesis troubleshooting.

Experimental Protocols
Protocol: Synthesis of 4-Amino-3,5-diiodobenzoic Acid (Step 1)

Materials:

  • 4-Aminobenzoic acid

  • Potassium Iodide (KI)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sulfuric Acid

  • Deionized Water

  • Sodium Thiosulfate

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-aminobenzoic acid (0.1 mol) and deionized water (200 mL).

  • Slowly add concentrated sulfuric acid (0.2 mol) while cooling the flask in an ice bath. Stir until a clear solution is obtained.

  • Add potassium iodide (0.25 mol) to the solution and stir until it dissolves completely.

  • While maintaining the temperature below 30°C, add 30% hydrogen peroxide (0.22 mol) dropwise over 1 hour.

  • After the addition is complete, allow the mixture to stir at room temperature for 3 hours, then heat to 55°C for an additional 2 hours.

  • Cool the reaction mixture in an ice bath. If the solution is colored brown from excess iodine, add a 10% solution of sodium thiosulfate dropwise until the color disappears.

  • The white precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.

Protocol: Synthesis of this compound via Diazotization-Sandmeyer (Step 2)

Materials:

  • 4-Amino-3,5-diiodobenzoic acid (from Step 1)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodide (KI)

  • Ice

Procedure:

  • Prepare an ice-salt bath to maintain a temperature of 0-5°C.

  • In a 500 mL beaker, suspend the 4-amino-3,5-diiodobenzoic acid (0.05 mol) in a mixture of concentrated HCl (30 mL) and water (100 mL). Cool the beaker in the ice-salt bath with vigorous stirring.

  • In a separate flask, dissolve sodium nitrite (0.055 mol) in water (25 mL) and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension of the amino acid. CRITICAL: Keep the temperature of the reaction mixture below 5°C at all times. The solid will gradually dissolve as the diazonium salt forms.

  • After the addition is complete, stir for an additional 15 minutes at 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test shows an immediate blue-black color).[1]

  • In a separate 1 L beaker, dissolve potassium iodide (0.1 mol) in water (100 mL) and cool it in the ice bath.

  • Slowly and carefully pour the cold diazonium salt solution into the cold potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Allow the mixture to stand in the ice bath for 30 minutes, then let it slowly warm to room temperature and stir for 2 hours.

  • Collect the crude product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

References
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society.
  • An In-depth Technical Guide to the Synthesis of 2,3,5-Triiodobenzoic Acid. Benchchem.
  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxid
  • US4012454A - Iodination process.
  • Sandmeyer reaction. Wikipedia.
  • In a Sandmeyer reaction, why is the benzenediazonium ion stable?. Reddit.
  • Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Sandmeyer Reaction Mechanism. BYJU'S.

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Technical Support Center: Purification of Crude 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 12, 2026

Welcome to the comprehensive technical guide for the purification of crude 3,4,5-Triiodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with obtaining high-purity this compound. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in medicinal chemistry and materials science, often used as a contrast agent in medical imaging and as a precursor in the synthesis of various organic compounds.[1] The synthesis of this heavily halogenated molecule can often result in a crude product contaminated with various impurities. These can include incompletely iodinated benzoic acids, residual starting materials, and colored byproducts arising from side reactions. The low solubility of this compound in many common organic solvents further complicates its purification.[2][3] This guide will equip you with the knowledge to effectively tackle these purification challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the purification of crude this compound.

Issue 1: My crude product is highly colored (yellow, brown, or pinkish tint).

Question: What is the likely cause of the coloration in my crude this compound, and how can I remove it?

Answer:

The coloration in crude this compound is typically due to the presence of residual iodine (I₂) or other colored, iodine-containing byproducts formed during the synthesis. Iodine can be challenging to remove completely by simple filtration or a single recrystallization.

Recommended Solutions:

  • Sodium Bisulfite/Thiosulfate Wash: A common and effective method is to wash a solution of the crude product's salt with a reducing agent.[4]

    • Mechanism: Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) reduces elemental iodine (I₂, which is colored) to iodide ions (I⁻, which are colorless and water-soluble).

    • Protocol Insight: Dissolve the crude acid in a dilute aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to form the water-soluble sodium 3,4,5-triiodobenzoate. Then, add a small amount of sodium bisulfite or thiosulfate solution and stir. The color should dissipate. The purified acid can then be reprecipitated by the addition of a strong acid like hydrochloric acid (HCl).[4]

  • Activated Carbon (Charcoal) Treatment: This is a classic technique for removing colored impurities.

    • Mechanism: Activated carbon has a high surface area and can adsorb large, colored organic molecules.

    • Protocol Insight: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated carbon can be added. The solution is then hot-filtered to remove the carbon and the adsorbed impurities before allowing the purified product to crystallize upon cooling.[5]

Issue 2: I am experiencing low recovery after recrystallization.

Question: My yield of purified this compound is significantly lower than expected after recrystallization. What factors could be contributing to this, and how can I improve my recovery?

Answer:

Low recovery during recrystallization is a common issue and can be attributed to several factors, primarily related to solvent choice and experimental technique.

Key Considerations and Solutions:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5][6]

    • For this compound: Due to its poor solubility in many common solvents, a mixed solvent system or a high-boiling point solvent may be necessary. Ethanol, or a mixture of ethanol and water, is a potential option.[7] You may need to perform solubility tests with small amounts of your crude product in various solvents to find the optimal one.

  • Excess Solvent: Using too much solvent will keep more of your product dissolved even after cooling, leading to low recovery.[5]

    • Technique: Add the hot solvent portion-wise to the crude product until it just dissolves. This ensures you are creating a saturated solution.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Best Practice: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.[6][8]

  • Premature Crystallization: If the product crystallizes out during hot filtration (if using activated carbon), you will lose a significant portion of your product.

    • Prevention: Use a pre-heated funnel and filter flask, and keep the solution hot during filtration.[5]

Issue 3: My purified product still shows the presence of starting materials or less-iodinated benzoic acids.

Question: After purification, analytical data (e.g., NMR, HPLC) indicates that my this compound is still contaminated with starting materials or di-iodinated species. How can I effectively remove these related impurities?

Answer:

The presence of structurally similar impurities, such as di-iodinated benzoic acids, can be challenging to remove by recrystallization alone due to their similar solubility profiles. In such cases, a more selective purification technique is required.

Advanced Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating acidic compounds from neutral or less acidic impurities.[9][10][11]

    • Principle: this compound, being a carboxylic acid, can be deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form its water-soluble carboxylate salt. Less acidic impurities or neutral starting materials will remain in the organic phase.[12][13]

    • Workflow:

      • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

      • Extract the organic solution with an aqueous solution of sodium bicarbonate. The 3,4,5-triiodobenzoate salt will move to the aqueous layer.

      • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any trapped neutral impurities.

      • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified this compound.

      • Collect the purified product by filtration.

  • Column Chromatography: While more resource-intensive, column chromatography offers the highest resolution for separating closely related compounds.[14][15]

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A solvent system that provides good separation of your desired product from the impurities needs to be developed, often guided by Thin Layer Chromatography (TLC). A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective for separating compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling this compound and the reagents used for its purification?

A1: It is crucial to handle this compound and all associated chemicals with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.[16][17]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[16][18] In case of contact, flush the affected area with plenty of water.[16]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Q2: Can I use a different base for the acid-base extraction?

A2: Yes, but the choice of base is important.

  • Sodium Bicarbonate (NaHCO₃): This is a weak base and is often sufficient to deprotonate the carboxylic acid without reacting with less acidic impurities.[9]

  • Sodium Carbonate (Na₂CO₃): A slightly stronger base that can also be used.

  • Sodium Hydroxide (NaOH): A strong base that will readily deprotonate the carboxylic acid. However, it may also react with other functional groups or be less selective if other acidic protons are present in your impurity profile.

Q3: My this compound is an off-white powder. Is this acceptable?

A3: The expected appearance of pure this compound is an almost white to light gray powder.[16] An off-white color may indicate the presence of minor impurities. For many applications, this level of purity may be sufficient. However, for applications requiring high purity, such as in drug development, further purification may be necessary until a white solid is obtained.

Q4: What is the melting point of pure this compound?

A4: The reported melting point of this compound is around 292-293°C.[1] A broad melting point range or a melting point lower than the literature value is an indication of impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ammonium Salt Solution

This method is particularly effective for removing colored impurities and is analogous to a procedure described for a similar iodinated benzoic acid.[19]

Materials:

  • Crude this compound

  • Concentrated Ammonia solution (sp. gr. 0.9)

  • Deionized water

  • Decolorizing charcoal (activated carbon)

  • Concentrated Hydrochloric acid (HCl)

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Heating mantle or hot plate

Procedure:

  • In a 250 mL Erlenmeyer flask, add your crude this compound.

  • For every 10 grams of crude acid, add 15 mL of hot deionized water.

  • Slowly add concentrated ammonia solution dropwise while stirring and heating the mixture to around 80°C. Continue adding ammonia until the acid completely dissolves, forming the ammonium salt.

  • Add a small amount (approximately 0.1 g per 10 g of crude acid) of decolorizing charcoal to the hot solution.

  • Heat the solution to 90°C and perform a hot gravity filtration using a pre-heated Büchner funnel to remove the charcoal.

  • Wash the filter paper with a small amount of boiling water.

  • Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to promote crystallization of the ammonium salt.

  • Collect the ammonium salt crystals by vacuum filtration.

  • To obtain the pure acid, dissolve the ammonium salt in a minimal amount of hot water and then acidify the solution with concentrated HCl until no more precipitate forms.

  • Cool the mixture in an ice bath, collect the purified this compound by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Purification via Acid-Base Extraction

This protocol is highly effective for removing neutral or less acidic impurities.[9][10]

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable volume of diethyl ether in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium 3,4,5-triiodobenzoate.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer again with a fresh portion of saturated aqueous NaHCO₃ solution and combine the aqueous extracts.

  • Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral impurities. Discard this ether wash.

  • Slowly and with stirring, add 1 M HCl to the aqueous solution until the solution is acidic (test with pH paper) and a precipitate forms.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the purified this compound by vacuum filtration.

  • Wash the solid with cold deionized water and dry thoroughly.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes described.

Purification_Workflow cluster_recrystallization Recrystallization from Ammonium Salt cluster_extraction Acid-Base Extraction Crude_Acid_R Crude this compound Dissolve_NH3 Dissolve in hot water with Ammonia Crude_Acid_R->Dissolve_NH3 Charcoal Add Activated Carbon Dissolve_NH3->Charcoal Hot_Filter Hot Filtration Charcoal->Hot_Filter Cool_Crystallize Cool to Crystallize Ammonium Salt Hot_Filter->Cool_Crystallize Filter_Salt Filter Ammonium Salt Cool_Crystallize->Filter_Salt Acidify Dissolve Salt & Acidify with HCl Filter_Salt->Acidify Final_Filter_R Filter & Dry Pure Acid Acidify->Final_Filter_R Pure_Acid_R Pure this compound Final_Filter_R->Pure_Acid_R Crude_Acid_E Crude this compound Dissolve_Ether Dissolve in Diethyl Ether Crude_Acid_E->Dissolve_Ether Extract_NaHCO3 Extract with aq. NaHCO3 Dissolve_Ether->Extract_NaHCO3 Separate_Layers Separate Layers Extract_NaHCO3->Separate_Layers Aqueous_Layer Aqueous Layer (Sodium Salt) Separate_Layers->Aqueous_Layer to Organic_Layer Organic Layer (Impurities) Separate_Layers->Organic_Layer to Acidify_Aq Acidify Aqueous Layer with HCl Aqueous_Layer->Acidify_Aq Filter_Dry Filter & Dry Pure Acid Acidify_Aq->Filter_Dry Pure_Acid_E Pure this compound Filter_Dry->Pure_Acid_E

Caption: Workflow diagrams for recrystallization and acid-base extraction.

Data Summary Table

Purification MethodKey PrincipleCommon Impurities RemovedAdvantagesDisadvantages
Recrystallization Differential solubilityInsoluble impurities, some colored compoundsSimple, can yield high purity crystalsSolvent selection can be difficult, potential for low recovery
Acid-Base Extraction Differential acidityNeutral and less acidic organic impuritiesHighly selective for acidic compoundsRequires immiscible solvents, may involve multiple steps
Charcoal Treatment AdsorptionHigh molecular weight colored impuritiesEffective for color removalCan adsorb product, requires hot filtration

References

  • Acid-Base Extraction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Acid-Base Extraction.1. (n.d.). Retrieved January 12, 2026, from [Link]

  • Acid base extraction flow chart. (n.d.). Retrieved January 12, 2026, from [Link]

  • m-IODOBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2,3,5-Triiodobenzoic acid - Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved January 12, 2026, from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved January 12, 2026, from [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. (2023, February 10). Retrieved January 12, 2026, from [Link]

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Technical Support Center: Overcoming Poor Uptake of 3,4,5-Triiodobenzoic Acid (TIBA) in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-Triiodobenzoic Acid (TIBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the effective application of TIBA in experimental settings. As a potent polar auxin transport inhibitor, TIBA is an invaluable tool for dissecting plant development and physiology. However, its efficacy is often hampered by poor uptake. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions to help you overcome these challenges and achieve reliable, reproducible results.

Foundational Knowledge: Understanding TIBA's Mechanism and Challenges

This compound (TIBA) primarily functions by disrupting the polar transport of auxin, a critical plant hormone that governs numerous developmental processes, including apical dominance, root formation, and tropic responses.[1] TIBA achieves this by interfering with the actin cytoskeleton within plant cells, which is essential for the trafficking of PIN-FORMED (PIN) auxin efflux carriers to the plasma membrane. By causing excessive bundling of actin filaments, TIBA effectively reduces the number of functional PIN proteins at the cell surface, thereby impeding the directional flow of auxin.

The principal challenge in working with TIBA is its very low solubility in water, which can lead to inconsistent solution preparation and poor absorption by the plant.[2][3] This guide will address this and other common issues to help you optimize your experiments.

Troubleshooting Guide: A-Q&A Approach to Common Issues

This section addresses specific problems you may encounter during your experiments with TIBA in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Question 1: I've applied TIBA, but I'm not observing the expected phenotype (e.g., increased branching, altered gravitropism). What could be wrong?

Answer: This is a common issue and can stem from several factors, primarily related to poor uptake and solution preparation.

Initial Diagnostic Steps:

  • Verify Solution Preparation: Due to its poor water solubility, TIBA may not have been fully dissolved, leading to a lower-than-intended concentration in your working solution.[2][3]

  • Assess Application Method: The method of application (e.g., foliar spray, soil drench, media incorporation) greatly influences uptake. Foliar sprays can be particularly challenging due to the waxy cuticle of leaves.

  • Consider Environmental Factors: High temperatures and low humidity can cause rapid drying of foliar sprays, reducing the time for absorption.[4]

Solutions & Protocols:

  • Optimizing TIBA Solubilization:

    • Use of Solvents: TIBA is soluble in ethanol, acetone, and ether.[2] For stock solutions, dissolve TIBA in a small volume of ethanol or 1N NaOH before bringing it to the final volume with distilled water.[1][3]

      • Protocol for 1 mg/mL Stock Solution:

        • Weigh 100 mg of TIBA powder.

        • Add 2-5 mL of 1N NaOH or ethanol to dissolve the powder completely.[1]

        • Once dissolved, slowly add double-distilled water to a final volume of 100 mL while stirring continuously.[1]

        • Store the stock solution at -20°C in a light-protected container.[3]

    • Utilize the Salt Form: The sodium salt of TIBA exhibits higher water solubility and can be a more convenient alternative.

  • Enhancing Foliar Uptake with Adjuvants: Adjuvants are compounds that improve the efficacy of spray solutions.[5][6]

    • Surfactants (Wetting Agents): These reduce the surface tension of water, allowing droplets to spread more evenly across the leaf surface instead of beading up.[7][8]

      • Recommended Type: Non-ionic surfactants, such as Tween-20 or Triton X-100, are commonly used in research settings. Organosilicone surfactants offer superior spreading capabilities.[9]

      • Concentration: Typically, a concentration of 0.01% to 0.1% (v/v) of the surfactant is sufficient. Always perform a small-scale test to check for phytotoxicity on your specific plant species.

    • Oils (Penetrants): Crop oil concentrates (COCs) or methylated seed oils (MSOs) can help dissolve the waxy leaf cuticle, facilitating herbicide and plant growth regulator penetration.[10][11] MSOs are generally more aggressive than COCs.[10]

Question 2: My plants are showing signs of stress (e.g., leaf burn, yellowing, stunting) after TIBA application. How can I determine if this is phytotoxicity?

Answer: Distinguishing between TIBA-induced phytotoxicity and other stressors like nutrient deficiencies is crucial.

Identifying TIBA Phytotoxicity:

  • Symptom Pattern: Phytotoxicity symptoms often appear uniformly on the plant parts that came into direct contact with the chemical spray.[12] You might observe sharp edges on leaf spots or damage that follows the spray pattern.[4] New growth that emerges after the application will typically be healthy.[12]

  • Timing of Onset: Symptoms of phytotoxicity usually appear relatively quickly, within a few days of application, and do not spread from plant to plant.[12]

  • Common Symptoms: These can include leaf burn (necrosis), yellowing (chlorosis), leaf distortion (cupping or twisting), and stunted growth.[13][14]

Differentiating from Nutrient Deficiencies:

  • Symptom Location: Nutrient deficiencies often manifest in specific parts of the plant depending on the mobility of the nutrient. For example, nitrogen deficiency typically appears on older, lower leaves first, while calcium deficiency affects new growth.[5][15]

  • Symptom Progression: Deficiency symptoms tend to develop more slowly and may progress over time if the nutrient limitation is not corrected.

SymptomTIBA PhytotoxicityNutrient Deficiency
Onset Rapid (days after application)Gradual
Distribution On sprayed areas, often with distinct patternsSpecific to mobile/immobile nutrients (e.g., old vs. new leaves)
Progression Does not spread to new growthProgresses if the deficiency is not corrected
Appearance Leaf burn, spotting, distortionYellowing, purpling, interveinal chlorosis

Question 3: I need to apply TIBA to Arabidopsis thaliana for my research. What is a reliable protocol?

Answer: For model organisms like Arabidopsis, precise and reproducible methods are essential.

Protocol for TIBA Application on Arabidopsis thaliana Seedlings:

This protocol is adapted for studying effects on root gravitropism.

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0)

    • TIBA stock solution (1 mg/mL in NaOH or ethanol)

    • Murashige and Skoog (MS) agar plates

    • Sterile water

    • 70% ethanol

    • 50% bleach with Tween-20

  • Procedure:

    • Seed Sterilization:

      • Surface sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach with Tween-20 for 5-10 minutes.

      • Rinse 3-5 times with sterile water.

      • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Plate Preparation:

      • Prepare MS agar plates containing the desired final concentrations of TIBA (e.g., 0 µM, 1 µM, 10 µM).

      • Add TIBA from the stock solution to the molten MS medium after autoclaving and cooling to approximately 50-60°C.

    • Plating and Growth:

      • Plate the sterilized seeds on the TIBA-containing and control plates.

      • Orient the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

    • Phenotypic Analysis:

      • Observe and measure root growth and gravitropic responses at regular intervals (e.g., daily for 5-7 days).

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for a TIBA solution?

    • A1: While specific studies on TIBA's stability at different pH values are limited, many agrochemicals are most stable in slightly acidic to neutral solutions (pH 4-7).[16] Extreme pH levels can lead to the degradation of active ingredients.[17] It is advisable to buffer your spray solution if your water source is highly alkaline.

  • Q2: How should I store my TIBA powder and stock solutions?

    • A2: TIBA powder should be stored in a cool, dark, and dry place. Stock solutions are best stored at -20°C in amber vials or containers wrapped in foil to protect them from light, as light can cause degradation of some plant growth regulators.[3][18]

  • Q3: Can I tank-mix TIBA with other pesticides or fertilizers?

    • A3: While tank-mixing can save time, there is a risk of chemical incompatibility, which can lead to the formation of precipitates, reduced efficacy, or increased phytotoxicity.[15][19] Always perform a jar test with small quantities of the intended mixture to check for physical compatibility before mixing a large batch.[19] It is also important to consult the labels of all products for any known incompatibilities.[19]

  • Q4: What are the typical application concentrations for TIBA in different plant species?

    • A4: The optimal concentration is highly dependent on the species, growth stage, and desired effect. The following table provides a general guide based on published literature.

Plant SpeciesApplication TimingConcentration RangeDesired Effect
Soybean Early flowering100-200 mg/L (ppm)Prevent lodging, increase branching and pod set
Peanut Flowering200 mg/L (ppm)Improve fruit quality and yield
Potato Budding stage100 mg/L (ppm)Increase tuber yield
Apple 30 days before harvest300-450 mg/L (ppm)Promote fruit coloring and defoliation
Woody Ornamentals Vigorous growth300 mg/L (ppm)Inhibit vigorous growth, promote branching
Arabidopsis thaliana Seedling stage (in media)1-10 µMInhibit root gravitropism

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate TIBA's mode of action and a general troubleshooting workflow.

TIBA_Mechanism cluster_cell Plant Cell TIBA TIBA Actin_Filaments Actin Filaments TIBA->Actin_Filaments Causes Excessive Bundling PIN_Vesicles PIN Protein Vesicles Actin_Filaments->PIN_Vesicles Disrupts Trafficking Plasma_Membrane Plasma Membrane PIN_Vesicles->Plasma_Membrane Reduced Delivery to PIN_Proteins PIN Proteins Plasma_Membrane->PIN_Proteins Reduced Localization of Auxin_Efflux Polar Auxin Transport PIN_Proteins->Auxin_Efflux Inhibits Troubleshooting_Workflow Start No Phenotypic Effect Observed Check_Solution Verify TIBA Solution (Solubility, Concentration) Start->Check_Solution Check_Application Review Application Method (Foliar, Drench, Media) Check_Solution->Check_Application OK Optimize_Sol Re-prepare Solution (Use Solvent/Salt Form) Check_Solution->Optimize_Sol Issue Found Check_Adjuvant Consider Adjuvant Use (Surfactant, Oil) Check_Application->Check_Adjuvant OK Optimize_App Adjust Application (e.g., add surfactant) Check_Application->Optimize_App Issue Found Optimize_Adj Conduct Dose-Response for Adjuvant Check_Adjuvant->Optimize_Adj Not Used/Ineffective Re_evaluate Re-run Experiment and Observe Phenotype Check_Adjuvant->Re_evaluate OK Optimize_Sol->Re_evaluate Optimize_App->Re_evaluate Optimize_Adj->Re_evaluate

Caption: Troubleshooting workflow for lack of TIBA efficacy.

References

  • Zhengzhou Delong Chemical Co., Ltd. (2020, September 16). Teach you how to use 2,3,5-triiodobenzoic acid (TIBA). Knowledge. Retrieved from [Link]

  • Crop Protection Network. (2024, May 20). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]

  • Panpan Industry. (2022, September 21). Plant Growth Inhibitor- 2,3,5-triiodobenzoic acid TIBA. Knowledge. Retrieved from [Link]

  • Delong Chemical. (n.d.). Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). Retrieved from [Link]

  • Agronomy Society of New Zealand. (n.d.). EFFECT OF TRIIODOBENZOIC ACID (TIBA) ON THE GROWTH HABIT AND YIELD OF SOYBEAN. Retrieved from [Link]

  • Hicks, D. R., Pendleton, J. W., & Scott, W. O. (1967). Response of soybeans to 2,3,5-triiodobenzoic acid (TIBA). Crop Science, 7(4), 397-398.
  • Boost Soybean Yield: The Role of 2,3,5-Triiodobenzoic Acid (TIBA). (n.d.). Retrieved from [Link]

  • Solubility of Things. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Jahan, N., & Khan, M. A. A. (2014). EFFECTS OF TIBA ON GROWTH, YIELD AND YIELD COMPONENTS OF SOYBEAN. Bangladesh Journal of Botany, 43(2), 145-150.
  • Lawn Solutions Australia. (n.d.). How to Help Herbicides Adhere | Surfactants. Retrieved from [Link]

  • Smarter Foliar Sprays: A Proven Way to Boost Coverage and Results. (n.d.). Retrieved from [Link]

  • Scion Research. (n.d.). FORMULATION OF SPRAYS TO IMPROVE THE EFFICACY OF FOLIAR FERTILISERS. Retrieved from [Link]

  • e-GRO. (2017, March 18). Improving Plant Growth Regulator Spray Applications. Retrieved from [Link]

  • TNAU Agritech Portal. (n.d.). Nutrient Deficiency Symptoms of Plants. Retrieved from [Link]

  • OMEX Canada. (2024, April 26). Adjuvants in Foliar Application. Retrieved from [Link]

  • MSU Extension. (2015, May 14). Plant phytotoxicity in the greenhouse. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Quora. (2022, February 6). What is the difference between nutrient deficiency and nutrient toxicity? Retrieved from [Link]

  • Farmonaut. (n.d.). Phytotoxicity: Symptoms, Causes & Crop Management. Retrieved from [Link]

  • Bayer Crop Science. (2020, November 11). Tank-Mix Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Dora Agri-Tech. (n.d.). Phytotoxicity: Definitions, Causes, Symptoms and Solutions. Retrieved from [Link]

  • ResearchGate. (2018, December 17). Growth analysis of BRRI dhan 44 following TIBA application. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of stock solution for Growth Regulators. Retrieved from [Link]

  • e-GRO. (n.d.). 12.15 Recognizing and Preventing Phytotoxicity. Retrieved from [Link]

  • Purdue University. (2021, September 14). Diagnosing Phytotoxicity on Landscape Plants. Retrieved from [Link]

  • PubMed. (n.d.). In Vivo Intramuscular pH in Tibia Fractures Is Acidic Prior to Stabilization and Equilibrates Toward Systemic pH 48 h Post Stabilization. Retrieved from [Link]

  • Active AgriScience. (2024, February 23). AAS Compatibility. Retrieved from [Link]

  • ChemWhat. (n.d.). 2,3,5-Triiodobenzoic acid CAS#: 88-82-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of exogenous feeding of IAA and TIBA on seedlings growth. Retrieved from [Link]

  • PubMed. (2024, July 9). Application of plant-derived products as adjuvants for immune activation and vaccine development. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and applications of Arabidopsis thaliana guard cell protoplasts. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • YouTube. (2025, May 21). Info to Grow: How Adjuvants Improve Foliar Herbicide Performance. Retrieved from [Link]

  • BioWorks, Inc. (2025, July 29). Product Compatibility. Retrieved from [Link]

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Technical Support Center: Troubleshooting 3,4,5-Triiodobenzoic Acid Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Assay Development & Support

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding assay interference caused by 3,4,5-Triiodobenzoic acid (and its isomers, collectively referred to as TIBA). As a highly substituted aromatic molecule, TIBA presents a unique set of challenges in common biological assays. This document is designed to help you identify, understand, and mitigate these artifacts to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Potential for Interference

This section addresses foundational questions about why a seemingly simple small molecule like this compound can produce confounding results.

Q1: What is this compound and why is it a concern for assay interference?

A1: this compound is a derivative of benzoic acid where iodine atoms replace hydrogens at the 3, 4, and 5 positions.[1] It and its isomers are known for several biological activities, including use as a plant auxin transport inhibitor and as a core structure for X-ray contrast agents.[2][3] Its potential for assay interference stems from several key physicochemical properties:

  • High Molecular Weight and Halogenation: The three iodine atoms make the molecule heavy (approx. 500 g/mol ) and electron-rich, which can promote non-specific interactions and aggregation.[1]

  • Aromatic Ring System: The benzoic acid core can participate in π-π stacking interactions and may possess intrinsic fluorescence or light-absorbing properties.

  • Redox Potential: Iodinated compounds can be involved in redox reactions. For instance, the related 2,3,5-triiodobenzoic acid has been shown to induce reactive oxygen species (ROS) in tumor cells, a property that can directly interfere with redox-sensitive assay readouts.[4]

Q2: What are the most common mechanisms of assay interference caused by compounds like TIBA?

A2: Apparent biological activity from a small molecule can often be an artifact of its interference with the assay technology itself, rather than a genuine interaction with the biological target.[5][6] For compounds like TIBA, the primary mechanisms to be aware of are:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive "hits".[5][7]

  • Interference with Detection Method: The compound may absorb light or fluoresce at the same wavelengths used for the assay readout, leading to a false signal (either quenching or enhancement).[5][8]

  • Chemical Reactivity: Some compounds can covalently modify proteins or other assay components, which can be a source of artifacts.[9]

  • Redox Activity: Compounds that undergo redox cycling can generate reactive oxygen species (ROS) or directly reduce or oxidize assay reagents, which is a major concern for cell viability assays that use redox indicators.[4][5]

Q3: My primary screen shows TIBA is active. How can I be sure it's a genuine hit and not an artifact?

A3: This is the critical question in any screening campaign. A single positive result is not sufficient for confirmation. It is essential to perform secondary or "orthogonal" assays to validate the initial finding.[5][10] An orthogonal assay is one that measures the same biological endpoint but uses a different detection principle. For example, if your primary assay is a fluorescence-based enzyme inhibition assay, an orthogonal follow-up could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding or a mass spectrometry-based assay to directly measure product formation. If the activity is only observed in the primary assay format, it strongly suggests an interference artifact.

Part 2: Troubleshooting Guides by Assay Type

This section provides specific, actionable protocols to diagnose and resolve interference issues in common assay formats.

A. Cell Viability & Cytotoxicity Assays (e.g., MTT, AlamarBlue)

Issue: You observe a dose-dependent decrease in cell viability when treating cells with TIBA in an MTT or AlamarBlue (resazurin)-based assay, but see no corresponding morphological changes under a microscope.

Causality: These assays rely on the metabolic reduction of a reporter dye (MTT to formazan, resazurin to resorufin) by cellular dehydrogenases. A compound that is a potent redox cycler or ROS generator can interfere with this process.[4] Since TIBA isomers are known to induce ROS, the compound may be directly reducing the dye or causing oxidative stress that gives a false reading, rather than inducing true cytotoxicity.

Troubleshooting Protocol: Analyte-Free Control

This control experiment will determine if TIBA directly reacts with your assay reagents.

  • Plate Setup: Prepare a cell-free 96-well plate.

  • Reagent Addition: Add all standard assay components (e.g., media, buffer, serum) to the wells, but do not add cells.

  • Compound Titration: Add a serial dilution of TIBA to the wells at the same final concentrations used in your cell-based experiment. Include a vehicle-only control (e.g., DMSO).

  • Dye Addition: Add the MTT or AlamarBlue reagent to all wells.

  • Incubation: Incubate the plate for the same duration as your standard protocol.

  • Readout: Measure the absorbance or fluorescence as usual.

  • Analysis: If you observe a signal change in the TIBA-containing wells relative to the vehicle control, this indicates direct chemical interference with the assay dye.

Result Interpretation Next Step
Signal changes with TIBA concentrationTIBA is directly reacting with the assay dye.The assay is not suitable for this compound. Use an orthogonal method like a cell counting assay (e.g., Trypan Blue) or a membrane integrity assay (LDH release).[10]
No signal changeDirect chemical interference is unlikely.The observed effect may be biological. Proceed with further validation.
B. Fluorescence-Based Assays (e.g., FP, FRET, Calcium Flux)

Issue: You observe a significant change (increase or decrease) in fluorescence signal in the presence of TIBA that does not fit a standard biological model.

Causality: The electron-rich, aromatic nature of TIBA makes it a candidate for causing optical interference. This can manifest in two primary ways:

  • Autofluorescence: The compound itself fluoresces when excited at the assay's wavelength, adding to the total signal and creating a false positive.[5]

  • Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, reducing the detected signal and creating a false positive (in inhibition assays) or false negative (in activation assays).

Troubleshooting Protocol: Autofluorescence & Quenching Check

  • Plate Setup: Prepare a microplate with your standard assay buffer.

  • Compound Addition: Add a serial dilution of TIBA. Include wells with buffer only (blank) and wells with your fluorescent probe/reagent at its final assay concentration without the biological target (e.g., enzyme, cell).

  • Read Plate (Autofluorescence): Read the plate containing only TIBA in buffer at the assay's excitation and emission wavelengths. A signal significantly above the blank indicates autofluorescence.

  • Read Plate (Quenching): Read the plate containing the fluorescent probe with and without TIBA. A dose-dependent decrease in signal in the presence of TIBA indicates quenching.

Workflow for Investigating a Potential Hit

G A Primary Screen Hit (e.g., TIBA shows activity) B Run Compound Controls (Analyte-Free / No-Enzyme) A->B C Does Compound Interfere with Assay Readout? B->C D Yes: Artifact Confirmed C->D Yes E No: Proceed to Validation C->E No F Run Orthogonal Assay (Different Detection Principle) E->F G Is Activity Confirmed? F->G H Yes: Genuine Hit G->H Yes I No: Likely a Format-Specific Artifact (e.g., Aggregation) G->I No J Triage Compound or Investigate Mechanism (e.g., Aggregation Assay) I->J

Caption: Troubleshooting workflow for a primary screen hit.

C. Enzyme Inhibition Assays

Issue: TIBA shows potent, often non-saturable, inhibition of your enzyme. The dose-response curve may be unusually steep, and pre-incubation time with the enzyme drastically changes the IC50.

Causality: This behavior is a classic hallmark of non-specific inhibition caused by compound aggregation.[5][7] At concentrations above its critical aggregation concentration (CAC), TIBA may form colloidal particles that sequester the enzyme, effectively removing it from the reaction and giving the appearance of potent inhibition.

Troubleshooting Protocol: Aggregation Test with Detergent

  • Standard Assay: Determine the IC50 of TIBA against your target enzyme under standard assay conditions.

  • Detergent Assay: Repeat the IC50 determination, but this time include 0.01% (v/v) Triton X-100 in the assay buffer. This non-ionic detergent helps to disrupt and prevent the formation of colloidal aggregates.

  • Analysis: Compare the IC50 values obtained with and without the detergent.

Result Interpretation
IC50 value significantly increases (>10-fold) in the presence of Triton X-100.Inhibition is highly likely due to aggregation. The compound is a probable false positive.
IC50 value remains unchanged or changes minimally.Aggregation is not the primary mechanism of inhibition. The activity may be specific.

Mechanism of Aggregation-Based Inhibition

G cluster_0 Low [TIBA] (Below CAC) cluster_1 High [TIBA] (Above CAC) Enzyme Enzyme (Active) Product Product Enzyme->Product Binds Substrate Substrate Substrate->Enzyme TIBA_mono TIBA (Monomer) Aggregate TIBA Aggregate Enzyme_seq Enzyme (Sequestrated) Aggregate->Enzyme_seq Sequesters Substrate_free Substrate No_Product No Product Substrate_free->No_Product Cannot Bind

Caption: Aggregation sequesters enzyme, preventing catalysis.

D. Immunoassays (e.g., ELISA, HTRF)

Issue: You observe high background, reduced signal, or poor reproducibility in your immunoassay when samples contain TIBA.

Causality: Small molecules can interfere in immunoassays through several mechanisms.[11] TIBA could non-specifically bind to the assay plate surface or to capture/detection antibodies, causing high background or blocking intended binding events.[10] Alternatively, it could directly inhibit the reporter enzyme (e.g., Horseradish Peroxidase - HRP) used for signal generation.

Troubleshooting Protocol: Enzyme Activity & Compound-Only Controls

  • Compound-Only Control: Run the immunoassay with all components (plate, antibodies, detection reagents) but without the analyte of interest. Add TIBA at the relevant concentrations. A signal above the blank indicates non-specific binding or interaction with the detection system.[10]

  • Reporter Enzyme Inhibition Test:

    • In a separate plate, add the purified reporter enzyme (e.g., HRP) and its substrate (e.g., TMB).

    • Add a serial dilution of TIBA.

    • Measure the enzyme activity over time.

    • A dose-dependent decrease in signal confirms that TIBA is directly inhibiting the reporter enzyme. If this is the case, the immunoassay format is not compatible with this compound.

Part 3: General Mitigation & Validation Strategies

If initial troubleshooting suggests interference, the following strategies are crucial for validating your results.

  • Confirm with an Orthogonal Assay: This is the most critical step. Re-test your finding using a technology with a completely different physical basis (e.g., switch from a fluorescence readout to mass spectrometry).[5][10] True biological activity should be independent of the detection method.

  • Test Analogs: If possible, test close structural analogs of TIBA that are reported to be inactive for the expected biological function. If these analogs also show activity in your assay, it strongly points to a shared chemical feature causing an artifact.

  • Confirm Direct Binding: For target-based assays, use a biophysical method like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR to confirm a direct, physical interaction between TIBA and your target protein. These methods are less prone to the interference mechanisms that plague many screening assays.

By systematically applying these troubleshooting protocols and validation strategies, you can confidently distinguish true biological hits from assay artifacts, ensuring the integrity and reliability of your research.

References
  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Jäckel, C., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Dahlin, J. L., et al. (2013). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 56(21), 8835–8851. Retrieved from [Link]

  • Ferreira, J. M. C., et al. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207. Retrieved from [Link]

  • Raviv, G., et al. (2018). An unpredicted aggregation-critical region of the actin-polymerizing protein TRIOBP-1/Tara, determined by elucidation of its domain structure. Journal of Biological Chemistry, 293(40), 15488–15501. Retrieved from [Link]

  • Nimsky, C., et al. (2005). Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates. Bioorganic & Medicinal Chemistry Letters, 15(4), 1145–1149. Retrieved from [Link]

  • Senger, S., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 56(8), 1459–1473. Retrieved from [Link]

  • Rudrapal, U., et al. (2015). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of Biomolecular Screening, 20(7), 903–913. Retrieved from [Link]

  • Tüköz, B., et al. (2017). Inhibition of Protein Aggregation by Several Antioxidants. Oxidative Medicine and Cellular Longevity, 2017, 8952018. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2338-20-7. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 20(3), 129–152. Retrieved from [Link]

  • Zbell, B., et al. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction. Biochemical and Biophysical Research Communications, 138(3), 1269–1275. Retrieved from [Link]

  • Mohammed, I., et al. (2022). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules, 27(19), 6599. Retrieved from [Link]

  • Breydo, L., & Uversky, V. N. (2022). Plant-Based Inhibitors of Protein Aggregation. International Journal of Molecular Sciences, 23(17), 9639. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,5-Triiodobenzoic acid. PubChem Compound Summary for CID 6948. Retrieved from [Link]

  • Dasgupta, A. (2019). Issues of Interferences in Clinical Chemistry Tests Including Heterophilic Antibody Interferences. In Biotin and Other Interferences in Immunoassays (pp. 75-98). Elsevier. Retrieved from [Link]

  • Carl ROTH. (n.d.). This compound, 5 g, CAS No. 2338-20-7. Retrieved from [Link]

  • Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1421. Retrieved from [Link]

  • K-Ras p.G12C Inhibitor-10. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Samarasinghe, S., et al. (2019). Best practices in mitigating the risk of biotin interference with laboratory testing. Clinical Biochemistry, 70, 1-13. Retrieved from [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies, 10(4), 370–378. Retrieved from [Link]

  • Speth, M. M., et al. (2016). Analytical Interference by Contrast Agents in Biochemical Assays. Contrast Media & Molecular Imaging, 11(3), 177–183. Retrieved from [Link]

  • Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314–322. Retrieved from [Link]

  • Senger, S., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 56(8), 1459-1473. Retrieved from [Link]

  • Simundic, A. M. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica, 33(2), 020501. Retrieved from [Link]

  • Reaction Biology. (n.d.). Target-Specific Assays. Retrieved from [Link]

Sources

Improving the stability of 3,4,5-Triiodobenzoic acid stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,4,5-Triiodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and stabilization of this compound stock solutions. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: Why is my this compound not dissolving in water?

A1: this compound is practically insoluble in water. This is due to the presence of three large, non-polar iodine atoms on the benzoic acid ring, which imparts significant hydrophobic character to the molecule. The carboxylic acid group alone is not sufficient to overcome this hydrophobicity and allow for dissolution in a polar solvent like water.

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its chemical properties, this compound is soluble in polar organic solvents and alkaline aqueous solutions. The recommended solvents are:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Q3: My solution turned a slight yellow/brown color. Is it still usable?

A3: A slight yellow or brown tint in your stock solution can be an indicator of degradation, specifically deiodination, which can be accelerated by exposure to light.[1] While a very faint coloration might not significantly impact all experiments, it is a sign of instability. For sensitive applications, it is highly recommended to prepare a fresh stock solution and to always store solutions protected from light.

Q4: How should I store my this compound stock solutions for maximum stability?

A4: For optimal stability, stock solutions should be stored at -20°C in airtight, light-protecting containers (e.g., amber vials). For solutions prepared in organic solvents, ensure the container is suitable for low-temperature storage to prevent cracking. It is also good practice to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

Q5: Can I filter-sterilize my stock solution?

A5: Yes, stock solutions prepared in organic solvents like DMSO or ethanol, or in alkaline solutions, can be filter-sterilized. Use a syringe filter with a membrane that is compatible with the solvent you have used (e.g., PTFE for organic solvents, PES or nylon for aqueous solutions).

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to resolving common problems encountered during the preparation and use of this compound solutions.

Problem Potential Cause Recommended Solution & Scientific Rationale
Precipitate forms when adding the stock solution to my aqueous experimental medium. The compound is precipitating out of the solution upon dilution in a non-solvent (water/buffer). This is a common issue when a stock solution in an organic solvent is added to an aqueous medium where the compound has low solubility.1. Dropwise Addition with Vigorous Stirring: Add the stock solution very slowly (drop-by-drop) to the aqueous medium while vigorously stirring. This can help to disperse the compound quickly and avoid localized high concentrations that lead to precipitation. 2. Use an Alkaline Stock Solution: Prepare the stock solution in 1N NaOH. The sodium salt of this compound is significantly more water-soluble. Remember to adjust the final pH of your experimental medium after adding the alkaline stock solution. The pKa of this compound is 5.66, meaning it will be deprotonated and more soluble in basic conditions.[2] 3. Consider a Co-solvent: If your experimental system allows, including a small percentage of the organic solvent (e.g., DMSO, ethanol) in the final medium can help maintain solubility.
Inconsistent or no biological effect observed in my experiments. 1. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to an inaccurate concentration. 2. Degradation of the Stock Solution: The active compound may have degraded due to improper storage (e.g., exposure to light, extended storage at room temperature).1. Ensure Complete Dissolution: Visually inspect your stock solution for any particulate matter. If necessary, gentle warming or brief sonication can aid in dissolving the compound in organic solvents. 2. Prepare Fresh Stock Solutions: Due to the potential for photodegradation and other degradation pathways, it is best practice to use freshly prepared stock solutions.[1] If this is not feasible, use aliquots that have been stored correctly and for a limited time.
The pH of my final medium is significantly altered after adding the stock solution. The stock solution itself is acidic or basic. A stock prepared in NaOH will be highly alkaline, while the compound itself is acidic.After adding the this compound stock solution to your final medium, always measure and adjust the pH to the desired value for your experiment. This is a critical step to ensure the validity of your results, as pH can affect both your biological system and the stability of other components in the medium.

Experimental Protocols

Below are detailed, step-by-step methodologies for preparing stock solutions of this compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is a powerful aprotic solvent that can effectively dissolve a wide range of hydrophobic compounds. This protocol is suitable for experiments where a small final concentration of DMSO is tolerable.

Materials:

  • This compound (MW: 499.81 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh 4.998 mg of this compound.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube or a small amber vial.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Store the 10 mM stock solution at -20°C, protected from light.

Protocol 2: Preparation of a 10 mM Stock Solution in 1N NaOH

Rationale: As a carboxylic acid, this compound will react with a base like NaOH to form its more water-soluble sodium salt. This is the preferred method for preparing aqueous-compatible stock solutions.

Materials:

  • This compound (MW: 499.81 g/mol )

  • 1N Sodium Hydroxide (NaOH) solution

  • Sterile volumetric flask or conical tube

  • Sterile water

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 49.98 mg of this compound.

  • Transfer the powder to a 10 mL sterile volumetric flask or conical tube.

  • Add approximately 8 mL of sterile water.

  • While stirring, slowly add 1N NaOH dropwise until the this compound is completely dissolved.

  • Once dissolved, bring the final volume to 10 mL with sterile water.

  • Store the 10 mM stock solution at -20°C. Note that this stock solution will be alkaline.

Scientific Basis for Stability

The stability of this compound in solution is influenced by several factors, primarily light and pH.

Degradation Pathways

The most probable degradation pathway for iodinated aromatic compounds is deiodination , where one or more iodine atoms are cleaved from the benzene ring.[1] This can be initiated by:

  • Photodegradation: Aromatic compounds with halogen substituents can absorb UV and visible light, leading to the homolytic cleavage of the carbon-iodine bond. This process generates free radicals and can lead to a cascade of further reactions. Storing solutions in amber vials and in the dark is crucial to minimize this.

  • pH-mediated Hydrolysis: While generally stable, extreme pH conditions combined with elevated temperatures can promote the hydrolysis of the carbon-iodine bond.

The degree of iodination can also affect the rate of degradation. For some iodinated aromatic compounds, a higher degree of iodination can hinder enzymatic degradation by making the aromatic ring less susceptible to electrophilic attack.[1]

Visualization of Key Concepts

Diagram 1: Solubility and Stock Preparation Workflow

cluster_0 Problem: Insolubility in Water cluster_1 Solution Pathways cluster_2 Stable Stock Solutions cluster_3 Storage A This compound Powder B Add Water A->B D Organic Solvent (DMSO, Ethanol) A->D Hydrophobic Interaction E Alkaline Solution (1N NaOH) A->E Acid-Base Reaction C Insoluble Suspension B->C F Organic Stock (e.g., 10 mM in DMSO) D->F G Aqueous Salt Stock (e.g., 10 mM in NaOH) E->G H -20°C, Protected from Light F->H G->H

Caption: Workflow for dissolving this compound.

Diagram 2: Troubleshooting Precipitation in Aqueous Media

cluster_solutions Solutions A Organic Stock Solution (e.g., 10 mM in DMSO) B Add to Aqueous Medium (e.g., Buffer, Cell Culture Medium) A->B C Precipitation Occurs B->C S1 Add stock dropwise with vigorous stirring C->S1 Improves Dispersion S2 Use an alkaline stock (prepared in NaOH) C->S2 Increases Solubility S3 Adjust final medium with a co-solvent (if possible) C->S3 Maintains Solubility

Caption: Troubleshooting precipitation issues.

References

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). Environmental Science & Technology. Retrieved January 12, 2026, from [Link]

  • 2,3,5-Triiodobenzoic acid - Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 3,4,5-Triiodobenzoic acid (TIBA). This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in their experiments with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve these issues, ensuring the reliability and reproducibility of your data.

A Critical Note on Isomers: 3,4,5-TIBA vs. 2,3,5-TIBA

It is crucial to first clarify the specific isomer of Triiodobenzoic acid you are working with. While your query specified This compound , the vast majority of scientific literature discussing auxin transport inhibition refers to 2,3,5-Triiodobenzoic acid [1][2][3][4]. 2,3,5-TIBA is a well-characterized non-competitive inhibitor of polar auxin transport and is commonly used in plant biology research[1][2]. In contrast, this compound has been reported to have different biological activities, such as affecting verapamil binding and acting as a calcium ion transport inhibitor[5].

Given the context of troubleshooting inconsistent results in what are likely plant growth regulation experiments, this guide will primarily focus on 2,3,5-Triiodobenzoic acid , hereafter referred to as TIBA, as it is the isomer most frequently used for this purpose. If you are indeed working with the 3,4,5-isomer, please be aware that its mechanism of action and, consequently, the potential sources of experimental variability, may differ significantly.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Question 1: My TIBA treatment is showing no effect or a very weak effect, and the results are not consistent. What could be the problem?

This is a common issue and often points to problems with the preparation and stability of your TIBA solution.

Causality Behind the Issue:

TIBA is notoriously insoluble in water[1][3][6][7]. If the compound is not fully dissolved, you will be working with a suspension of unknown and inconsistent concentration, leading to unreliable results. The stability of the stock solution can also be a factor over time.

Troubleshooting Protocol: Preparation and Validation of TIBA Stock Solution

  • Solvent Selection: Do not attempt to dissolve TIBA directly in water. Use a suitable solvent such as ethanol, or an alkaline solution like sodium hydroxide (NaOH) or potassium hydroxide (KOH)[1]. A common practice is to dissolve TIBA in a small amount of 1M NaOH and then dilute with water to the desired final concentration.

  • pH Adjustment: When using an alkaline solvent, the pH of your final working solution will be high. This can have its own effects on your biological system. It is crucial to adjust the pH of your working solution to a physiologically acceptable range (typically 5.5-6.5 for plant tissue culture media) using an appropriate acid (e.g., HCl). Remember to also prepare a vehicle control with the same final concentration of the solvent and adjusted to the same pH.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the amount of solvent introduced into your experimental system.

  • Storage: Store your stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles[1]. Protect the solution from light, as iodinated compounds can be light-sensitive.

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect for any precipitation. If crystals have formed, gently warm the solution and vortex until they are fully redissolved.

Workflow for Preparing a Validated TIBA Stock Solution

TIBA_Mechanism cluster_cell1 Cell 1 (Upper) cluster_cell2 Cell 2 (Lower) Auxin1 Auxin PIN1 PIN Transporter Auxin1->PIN1:f0 Binds & Efflux Auxin2 Auxin PIN1->Auxin2 Polar Transport PIN2 PIN Transporter TIBA TIBA TIBA->PIN1:f0 Inhibits

Caption: TIBA non-competitively inhibits PIN auxin efflux carriers, disrupting polar auxin transport.

Safety and Handling

Always consult the Safety Data Sheet (SDS) for this compound before use.[8][9][10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][10][11]

  • Handling: Avoid creating dust. Use in a well-ventilated area.[8][9][10]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like oxidizing agents.[8][12] Keep the container tightly closed.[8][10][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10][11][12]

References
  • Dakota Pharm. (2026, January 7). 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. Retrieved from [Link]

  • Gomes, V. M., et al. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207. [Link]

  • Panpan Industry. (2022, September 21). Plant Growth Inhibitor- 2,3,5-triiodobenzoic acid TIBA. Retrieved from [Link]

  • Delong Chemical. (n.d.). Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). Retrieved from [Link]

  • Andrejauskas, E., Hertel, R., & Marmé, D. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction. Biochemical and Biophysical Research Communications, 138(3), 1269–1275. [Link]

  • Solubility of Things. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Wróbel, T., et al. (2021). The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants. Agronomy, 11(9), 1875. [Link]

  • Panpan Industry. (2020, September 16). Teach you how to use 2,3,5-triiodobenzoic acid (TIBA). Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Geldner, N., et al. (2001). Auxin transport inhibitors block PIN1 cycling and vesicle trafficking. Nature, 413(6854), 425–428. [Link]

  • Islam, M. S., & Rashid, M. H. (2019). Effects of 2, 3, 5-triiodobenzoic acid on the anatomical changes of chickpea var. BARI Chola-7. Dhaka University Journal of Biological Sciences, 28(2), 227-234. [Link]

Sources

Technical Support Center: Mitigating Phytotoxicity of 3,4,5-Triiodobenzoic Acid (TIBA) at High Concentrations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-Triiodobenzoic Acid (TIBA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating the phytotoxic effects of TIBA when used at high concentrations in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction: The Duality of TIBA in Plant Science

This compound (TIBA) is a widely utilized synthetic plant growth regulator, primarily known for its role as a polar auxin transport inhibitor.[1][2][3] By blocking the directional flow of auxin, TIBA is an invaluable tool for studying a range of developmental processes, including apical dominance, root formation, flowering, and fruit development.[1][4][5] At optimal concentrations, it can be used to manipulate plant architecture, for instance, to promote branching or prevent lodging in crops like soybeans.[2][5]

However, the very mechanism that makes TIBA effective—the disruption of auxin gradients—can lead to significant phytotoxicity at high concentrations.[5][6] Researchers often encounter challenges such as stunted growth, leaf malformation, necrosis, and even plant death, which can confound experimental results.[6][7] This guide provides practical, scientifically-grounded strategies to manage and mitigate these toxic effects, ensuring the integrity and success of your research.

Core Principles of TIBA Phytotoxicity

Understanding the underlying causes of TIBA-induced phytotoxicity is the first step toward effective mitigation. High concentrations of TIBA disrupt cellular processes beyond simple auxin transport inhibition.

Mechanism of Action & Toxicity

TIBA's primary mode of action is the non-competitive inhibition of auxin efflux carriers, particularly PIN-FORMED (PIN) proteins.[1][8] This blockage disrupts the auxin gradients essential for coordinated plant development.[1] At supraoptimal concentrations, this disruption becomes systemic, leading to a cascade of adverse effects:

  • Actin Cytoskeleton Disruption: TIBA has been shown to interact with villins, a class of actin-binding proteins. This interaction promotes excessive bundling of actin filaments, which impairs vesicle trafficking—a process critical for the dynamic cycling of PIN proteins to the plasma membrane.[8][9]

  • Oxidative Stress: Like many chemical stressors, high concentrations of TIBA can induce the overproduction of reactive oxygen species (ROS) in plant cells.[10] This leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids, and can trigger programmed cell death.[11]

  • Hormonal Imbalance: While targeting auxin, the widespread physiological disruption can indirectly affect the homeostasis of other phytohormones, such as gibberellins and cytokinins, further compounding the toxic effects.[4]

Visualizing the Pathway of TIBA-Induced Stress

TIBA_Phytotoxicity_Pathway TIBA High Conc. TIBA AuxinTransport Inhibition of Polar Auxin Transport TIBA->AuxinTransport Actin Actin Filament Bundling TIBA->Actin ROS Increased ROS Production TIBA->ROS HormonalImbalance Hormonal Imbalance AuxinTransport->HormonalImbalance Vesicle Impaired Vesicle Trafficking (PINs) Actin->Vesicle Vesicle->HormonalImbalance OxidativeStress Oxidative Stress ROS->OxidativeStress Phytotoxicity Phytotoxicity Symptoms (Stunting, Necrosis, etc.) OxidativeStress->Phytotoxicity HormonalImbalance->Phytotoxicity

Caption: Causal pathway of TIBA-induced phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My plants show severe stunting and leaf curling after TIBA application, even at a concentration reported in the literature. What could be wrong?

A1: This is a common issue that can arise from several factors beyond just the concentration.

  • Plant Sensitivity: Different species, and even different cultivars of the same species, can exhibit varied sensitivity to TIBA.[6][12] Always perform a dose-response curve on a small subset of your specific plant material to determine the optimal, non-toxic concentration range.

  • Developmental Stage: Younger plants and newly developing tissues are generally more susceptible to chemical-induced stress.[12][13] Applying TIBA to more mature, established plants may reduce phytotoxicity.

  • Environmental Stressors: Plants already under stress from factors like high temperature, drought, or suboptimal light are more prone to chemical injury.[12][13] Ensure your plants are healthy and growing in optimal conditions before treatment.

  • Application Method: Uneven spray application can lead to localized high concentrations, causing severe symptoms in some parts of the plant. Ensure thorough and uniform coverage.

Q2: I observed necrotic spots on the leaves a few days after applying TIBA. Is this a direct toxic effect or a secondary infection?

A2: While it's always wise to rule out pathogens, necrotic spots are a classic symptom of chemical phytotoxicity, often resulting from oxidative stress.[14] High TIBA concentrations can trigger a burst of ROS, leading to cell death and the appearance of necrotic lesions.

To differentiate from a pathogen:

  • Symptom Onset: Phytotoxicity symptoms usually appear relatively quickly (within 1-7 days) and uniformly across the treated plants.[14]

  • Pattern: The pattern of damage might correspond to the application method (e.g., more severe where droplets coalesced).[14]

  • Spread: The symptoms will not spread to new, untreated plants, unlike a pathogenic infection.[14]

Q3: Can I reverse the effects of a TIBA overdose?

A3: Reversing a severe overdose is challenging, as the initial damage at the cellular level may be irreversible.[12] However, for mild to moderate cases, you can take steps to promote recovery:

  • Leaching: If the TIBA was soil-applied, thoroughly flushing the growing medium with clean water can help remove the excess chemical from the root zone.

  • Foliar Rinse: If applied as a foliar spray, gently rinsing the foliage with water shortly after accidental overdose (if feasible for the experiment) can remove unabsorbed residue.

  • Promote New Growth: Application of a product containing gibberellins (GA) and/or benzyladenine (BA) can help stimulate new growth and overcome the stunting effect.[7] Always test this on a small batch first.

  • Supportive Care: Provide optimal growing conditions (water, light, nutrients) to help the plant recover and outgrow the damaged tissue.[15]

Troubleshooting Guide: Step-by-Step Mitigation Protocols

This section provides detailed protocols to proactively mitigate TIBA phytotoxicity during your experimental design.

Issue 1: Determining the Optimal TIBA Concentration

Problem: Standard literature concentrations are causing phytotoxicity in your specific plant system.

Solution: Conduct a preliminary dose-response experiment.

Protocol 1: Dose-Response Curve Establishment
  • Prepare Stock Solution: Dissolve TIBA in a suitable solvent (e.g., ethanol or acetone) before diluting in water, as it has low water solubility.[5] Note the final solvent concentration.

  • Select Concentration Range: Based on literature, choose a range of concentrations. For example, if 50 µM is reported, test 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Prepare Treatment Groups: For each concentration, prepare a group of at least 5-10 replicate plants.

  • Include Controls:

    • Negative Control: Plants treated with distilled water only.

    • Solvent Control: Plants treated with the same concentration of solvent (e.g., ethanol) used in the highest TIBA concentration. This is crucial to ensure the solvent itself is not causing phytotoxicity.

  • Application: Apply the solutions uniformly to the respective groups.

  • Observation: Monitor the plants daily for 7-10 days.[12] Record morphological changes, measuring parameters like plant height, leaf area, and the appearance of any phytotoxic symptoms (chlorosis, necrosis, curling).

  • Analysis: Plot the measured parameters against TIBA concentration to identify the highest concentration that produces the desired physiological effect without unacceptable levels of phytotoxicity.

Issue 2: Persistent Phytotoxicity Despite Concentration Optimization

Problem: Even at lower effective concentrations, you observe signs of plant stress, such as mild chlorosis or reduced vigor.

Solution: Employ amelioration strategies by co-applying protective agents or optimizing the spray solution.

Strategy A: Co-application of Antioxidants

Rationale: High TIBA concentrations can induce oxidative stress.[10][16] Supplying exogenous antioxidants can help the plant's natural defense system scavenge excess ROS and reduce cellular damage.[11][17]

Protocol 2: Mitigation with Ascorbic Acid (Vitamin C)
  • Determine TIBA Concentration: Use the optimal concentration determined from your dose-response experiment.

  • Prepare Treatment Solutions:

    • TIBA only: Your optimal TIBA concentration.

    • TIBA + Ascorbic Acid: Your optimal TIBA concentration supplemented with 50-100 mM Ascorbic Acid. The exact concentration may require optimization.

    • Controls: Negative control (water) and Ascorbic Acid only control.

  • Application: Apply the solutions as a foliar spray.

  • Evaluation: Compare the plants treated with TIBA alone to those with the co-application. Assess plant health, chlorophyll content, and consider performing biochemical assays for oxidative stress markers (e.g., H₂O₂, MDA content) if your lab is equipped.[17]

Strategy B: Incorporating Surfactants

Rationale: Surfactants, or wetting agents, reduce the surface tension of the spray solution.[18][19] This allows for a more uniform, thin film of the chemical to cover the leaf surface, preventing the formation of large droplets that can cause localized high-concentration burns.[19][20] It can also improve uptake, potentially allowing you to use a lower concentration of TIBA to achieve the same effect.[18]

Protocol 3: Optimizing Application with a Non-ionic Surfactant
  • Select a Surfactant: Choose a non-ionic surfactant (e.g., Tween-20, Triton X-100) as they are generally less phytotoxic than ionic surfactants.[21]

  • Prepare Spray Solution:

    • Prepare your optimal TIBA solution.

    • Add the non-ionic surfactant at a low concentration, typically 0.01% to 0.1% (v/v). Follow the manufacturer's recommendation if available.

  • Application: Apply the TIBA solution with and without the surfactant to different plant groups.

  • Observation: Visually inspect the spray coverage. The solution with the surfactant should spread evenly across the leaf, whereas the solution without it may bead up. Monitor for phytotoxicity symptoms over the next week.

Data Summary: Mitigation Strategy Comparison
Mitigation StrategyPrinciple of ActionKey Experimental ParameterExpected Outcome
Dose-Response Optimization Avoids supraoptimal toxic concentrationsTIBA Concentration (µM)Identification of the highest effective, non-toxic dose.
Antioxidant Co-application Scavenges excess ROS, reduces oxidative stressAscorbic Acid Conc. (mM)Reduced chlorosis and necrosis; improved plant vigor.
Surfactant Addition Improves spray uniformity, enhances uptakeSurfactant Conc. (% v/v)Minimized leaf spotting/burning; potentially lower required TIBA dose.
Strategy C: Modulating Calcium Signaling

Rationale: Calcium (Ca²⁺) is a critical second messenger in plant stress responses.[22][23][24] Abiotic stress, including chemical stress, often triggers a specific cytosolic Ca²⁺ signature.[25][26] Pre-treatment with low concentrations of calcium may help prime the plant's stress response pathways, potentially enhancing its tolerance to the subsequent TIBA application.

Protocol 4: Calcium Pre-treatment for Enhanced Tolerance
  • Pre-treatment: 24 hours prior to TIBA application, spray a subset of plants with a solution of 5-10 mM Calcium Chloride (CaCl₂).

  • TIBA Application: Apply your optimized TIBA concentration to both the calcium-pre-treated plants and a set of non-pre-treated plants.

  • Controls: Include groups treated only with water and only with CaCl₂.

  • Assessment: Compare the severity of phytotoxic symptoms between the pre-treated and non-pre-treated groups. This is an advanced technique and its effectiveness may be highly species-dependent.

Experimental Workflow for Mitigating TIBA Phytotoxicity

Mitigation_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_mitigate Phase 3: Mitigation cluster_end Phase 4: Final Experiment Start Start: High TIBA Concentration Needed DoseResponse Protocol 1: Conduct Dose-Response Curve Start->DoseResponse Eval Evaluate Results DoseResponse->Eval Phyto_Yes Phytotoxicity Still Present? Eval->Phyto_Yes Mitigate Implement Mitigation Protocols: - Protocol 2 (Antioxidants) - Protocol 3 (Surfactants) - Protocol 4 (Calcium) Phyto_Yes->Mitigate Yes Phyto_No Proceed with Optimized Protocol Phyto_Yes->Phyto_No No Mitigate->Phyto_No

Sources

Navigating the Synthesis of 3,4,5-Triiodobenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the large-scale synthesis of 3,4,5-Triiodobenzoic Acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this highly halogenated benzoic acid derivative. As Senior Application Scientists, we understand the nuances of scaling up complex organic syntheses and have compiled this resource to help you navigate the potential challenges.

Overview of the Synthetic Pathway

The most practical and scalable synthetic route to this compound commences with the readily available starting material, 4-aminobenzoic acid. The synthesis is a two-step process, as illustrated below.

Synthesis_Pathway cluster_0 Step 1: Di-iodination cluster_1 Step 2: Sandmeyer Reaction A 4-Aminobenzoic Acid B 4-Amino-3,5-diiodobenzoic Acid A->B ICl / HCl C 4-Amino-3,5-diiodobenzoic Acid D This compound C->D 1. NaNO₂, H₂SO₄ 2. KI

Figure 1: Proposed synthetic pathway for this compound.

This guide will delve into the intricacies of each step, providing detailed protocols and addressing potential pitfalls.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address specific issues you may encounter during your experiments.

Step 1: Di-iodination of 4-Aminobenzoic Acid

Question 1: My iodination of 4-aminobenzoic acid is resulting in a low yield of the desired 4-amino-3,5-diiodobenzoic acid. What are the likely causes?

Answer: Low yields in the di-iodination of 4-aminobenzoic acid can stem from several factors. The key is to control the electrophilic substitution to favor di-iodination at the positions ortho to the activating amino group.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. The iodination of aminobenzoic acids can be sluggish, and sufficient time at an elevated temperature is often necessary to drive the reaction to completion.

  • Sub-optimal Reagent Stoichiometry: An insufficient amount of the iodinating agent (e.g., iodine monochloride) will lead to incomplete conversion. Conversely, a large excess can lead to the formation of unwanted byproducts. Careful control of the stoichiometry is crucial.

  • Formation of Mono-iodinated Byproducts: The primary byproduct is often the mono-iodinated species, 4-amino-3-iodobenzoic acid. This can be identified by techniques such as NMR spectroscopy or mass spectrometry. To minimize its formation, ensure a sufficient excess of the iodinating agent and adequate reaction time.

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation by the iodinating agent or by-products, leading to colored impurities and reduced yield. Conducting the reaction under acidic conditions helps to protect the amino group as its ammonium salt.

Question 2: The isolated 4-amino-3,5-diiodobenzoic acid is highly colored. How can I decolorize the product?

Answer: The presence of color, typically a brownish or purplish hue, is usually due to the presence of residual iodine or oxidized by-products.

  • Sodium Thiosulfate or Sodium Bisulfite Wash: During the workup, washing the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite will quench any unreacted iodine.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities. The solution is then filtered to remove the charcoal before recrystallization.

  • Recrystallization: Recrystallization from an appropriate solvent system is a powerful purification technique that can remove both colored and colorless impurities.[1]

Step 2: Sandmeyer Reaction of 4-Amino-3,5-diiodobenzoic Acid

Question 3: The diazotization of 4-amino-3,5-diiodobenzoic acid is not proceeding efficiently. How can I troubleshoot this?

Answer: The diazotization of anilines bearing multiple electron-withdrawing groups, such as the two iodine atoms and the carboxylic acid in your intermediate, can be challenging.[2]

  • Reduced Basicity of the Amino Group: The electron-withdrawing nature of the substituents significantly reduces the nucleophilicity of the amino group, making it less reactive towards the nitrosating agent (nitrous acid). To overcome this, ensure a sufficiently acidic medium to generate a high concentration of the active nitrosating species.

  • Poor Solubility: The di-iodinated intermediate may have poor solubility in the aqueous acidic medium typically used for diazotization. This can lead to a heterogeneous reaction and incomplete conversion. The use of a co-solvent, such as acetic acid, may improve solubility.

  • Temperature Control: Diazotization reactions are highly exothermic and the resulting diazonium salts are often unstable at higher temperatures.[3] It is critical to maintain a low temperature, typically between 0 and 5 °C, throughout the addition of the sodium nitrite solution.

Question 4: During the Sandmeyer iodination, I am observing significant formation of by-products instead of the desired this compound. What are these by-products and how can I minimize them?

Answer: The Sandmeyer reaction, while powerful, can be prone to side reactions, especially with complex substrates.

  • Phenolic By-product Formation: The diazonium salt can react with water to form the corresponding phenol, in this case, 4-hydroxy-3,5-diiodobenzoic acid. This is a common side reaction in Sandmeyer reactions.[4] To minimize this, ensure that the reaction is carried out in a sufficiently acidic medium and that the temperature is kept low during the diazotization step.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts can decompose, particularly if the temperature is not strictly controlled, leading to a complex mixture of by-products. The stability of the diazonium salt is a critical factor.[3]

  • Incomplete Reaction: If the reaction with potassium iodide is incomplete, you may isolate unreacted diazonium salt or its decomposition products. Ensure an adequate excess of potassium iodide and sufficient reaction time for the substitution to occur. The reaction of the diazonium salt with iodide is typically rapid.[5][6]

Troubleshooting cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions P1 Low Yield of This compound C1 Incomplete Diazotization P1->C1 C2 Diazonium Salt Decomposition P1->C2 C3 Side Reaction with Water P1->C3 C4 Incomplete Iodination P1->C4 S1 Optimize Acidity & Co-solvent C1->S1 S2 Strict Temperature Control (0-5 °C) C2->S2 S3 Maintain Low Temperature & High Acidity C3->S3 S4 Use Excess KI & Adequate Reaction Time C4->S4

Figure 2: Troubleshooting decision tree for the Sandmeyer reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for the first step?

A1: Iodine monochloride (ICl) is a highly effective and commonly used iodinating agent for activated aromatic rings.[7] It is more electrophilic than molecular iodine (I₂) and can achieve di-iodination under relatively mild conditions. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, to both activate the ICl and protect the amino group.[1][8]

Q2: Do I need a copper catalyst for the Sandmeyer iodination step?

A2: Unlike Sandmeyer reactions for chlorination or bromination, the introduction of iodine using an aryl diazonium salt and potassium iodide generally does not require a copper(I) catalyst.[5][6][9] The reaction proceeds readily upon addition of an aqueous solution of potassium iodide to the cold diazonium salt solution.

Q3: How can I purify the final this compound product on a large scale?

A3: Recrystallization is the most common and effective method for purifying the final product.[10] Given the acidic nature of the product, a common strategy is to dissolve the crude product in a dilute aqueous base (e.g., sodium hydroxide or sodium carbonate) to form the water-soluble sodium salt. The solution can then be treated with activated charcoal to remove colored impurities, filtered, and the free acid is then reprecipitated by the addition of a mineral acid (e.g., HCl). This process can be repeated until the desired purity is achieved.

Q4: What are the key safety precautions for this synthesis?

A4: There are several critical safety considerations for this synthesis:

  • Iodine and Iodine Monochloride: These are corrosive and can cause severe burns. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts: Aryl diazonium salts, especially in the solid state, can be explosive.[3] It is crucial to keep them in solution and at low temperatures (0-5 °C) at all times. Never attempt to isolate the diazonium salt intermediate.

  • Exothermic Reactions: Both the iodination and diazotization steps can be exothermic. Ensure that the reaction vessel has adequate cooling capacity and add reagents slowly to maintain control of the reaction temperature.

Experimental Protocols

The following protocols are provided as a starting point for your process development. Optimization may be required for large-scale synthesis.

Protocol 1: Synthesis of 4-Amino-3,5-diiodobenzoic Acid

Materials:

  • 4-Aminobenzoic acid

  • Iodine monochloride (ICl)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium thiosulfate

  • Deionized water

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of 4-aminobenzoic acid in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of iodine monochloride in concentrated hydrochloric acid to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours to ensure complete di-iodination. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature. The product should precipitate out of solution.

  • Collect the crude product by filtration and wash it with cold water.

  • To remove any residual iodine, wash the crude product with a dilute solution of sodium thiosulfate.

  • The crude 4-amino-3,5-diiodobenzoic acid can be purified by recrystallization. A common method is to dissolve the crude product in a dilute aqueous solution of sodium hydroxide, treat with activated charcoal, filter, and then re-precipitate the free acid by adding hydrochloric acid.[1]

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 4-Amino-3,5-diiodobenzoic acid

  • Concentrated Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

Procedure:

  • In a reaction vessel, suspend the purified 4-amino-3,5-diiodobenzoic acid in a mixture of concentrated sulfuric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition to form the diazonium salt solution. The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • In a separate vessel, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The crude this compound will precipitate from the solution. Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization as described in the FAQ section.

Quantitative Data Summary

StepProductTypical YieldPurity (after purification)
1. Di-iodination4-Amino-3,5-diiodobenzoic acid85-95%>98%
2. Sandmeyer ReactionThis compound70-85%>99%

Note: Yields are highly dependent on the reaction scale and optimization of conditions.

References

  • Sandmeyer Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). Organic Process Research & Development. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • RAPID IODINATION OF THE ISOMERS OF AMINOBENZOIC ACID IN AQUEOUS MEDIUM BY IODINE MONOCHLORIDE USING HYDRODYNAMIC VOLTAMMETRY: REGIOSPECIFICITY EFFECT. (n.d.). SlideShare. [Link]

  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction? (2015). Chemistry Stack Exchange. [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • A general electrochemical strategy for the Sandmeyer reaction. (2018). Green Chemistry. [Link]

  • An Alternative to the Sandmeyer Approach to Aryl Iodides. (2015). Angewandte Chemie International Edition. [Link]

  • p-IODOBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.).
  • One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. (2017). Organic Letters. [Link]

  • . (n.d.). Retrieved from [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Omega. [Link]

  • Synthesis of p iodo benzoic acid. (2020). YouTube. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). White Rose Research Online. [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Baba Farid Group of Institutions. [Link]

  • Process For The Iodination Of Aromatic Compounds. (n.d.).
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Scientific Research Publishing. [Link]

  • Anthranilic acid, 5-iodo-. (n.d.). Organic Syntheses. [Link]

  • Give the diazotization reaction of aniline Also give class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). UMass Lowell. [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate. [Link]

  • Experiment 4 purification - recrystallization of benzoic acid | PDF. (n.d.). Slideshare. [Link]

Sources

Technical Support Center: Purification of 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering purity issues with commercial-grade 3,4,5-Triiodobenzoic acid (CAS 2338-20-7). We will address common problems through a series of frequently asked questions, troubleshooting scenarios, and detailed purification protocols. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the quality and handling of commercial this compound.

Q1: My freshly opened bottle of this compound has a distinct yellow or brownish tint, but the datasheet lists it as white. What causes this, and can I still use it?

A: A yellow to brown discoloration is the most frequently reported issue with iodinated aromatic compounds. This is almost always due to the presence of trace amounts of molecular iodine (I₂), which forms from the slow degradation of the compound, often accelerated by light.

  • Causality: The carbon-iodine bond can be labile, and trace impurities or environmental factors can lead to the release of free iodine, which is intensely colored.

  • Impact on Experiments: For many applications, such as use as a plant growth regulator, this low-level impurity may not significantly interfere. However, in sensitive applications like pharmaceutical development, analytical standard preparation, or reactions where iodine can act as a catalyst or quenching agent, this impurity is unacceptable. The presence of impurities can also lead to inconsistent results and difficulties in characterization.[1][2]

  • Recommendation: We strongly advise purifying the material before use in any critical application. The purification methods detailed in this guide are specifically designed to remove this and other common impurities.

Q2: Beyond discoloration, what are the other likely impurities in a commercial batch of this compound?

A: The impurity profile of a commercial batch depends heavily on its synthetic route.[1] Based on common synthetic pathways for iodinated benzoic acids, you can anticipate several classes of impurities:

  • Incompletely Iodinated Intermediates: The synthesis involves electrophilic iodination. Incomplete reactions can leave behind species such as 3,5-diiodobenzoic acid or other partially iodinated isomers. These can be difficult to separate due to similar chemical properties.

  • Isomeric Impurities: While the synthesis is directed towards the 3,4,5-isomer, side reactions could potentially produce other isomers like 2,3,5- or 2,4,6-triiodobenzoic acid, depending on the starting materials and reaction control.

  • Starting Materials: Residual unreacted precursors, such as 3,5-diaminobenzoic acid or 3,4,5-triaminobenzoic acid, may be present.[3]

  • Inorganic Salts: Reagents and catalysts used during synthesis and workup (e.g., sodium sulfate, potassium iodide) can be carried over into the final product.[3]

  • Residual Solvents: Solvents used in the final crystallization or washing steps of manufacturing (e.g., ethanol, acetic acid, water) may be trapped within the solid material.

Q3: What is the most reliable and accessible method for purifying this compound in a standard laboratory setting?

A: Recrystallization is the most powerful and widely used technique for purifying solid organic compounds and is highly effective for this compound.[4][5] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4][6] A well-executed recrystallization can simultaneously remove colored impurities, inorganic salts, and most organic byproducts.

Q4: How do I select an appropriate solvent for recrystallization? The compound seems poorly soluble in many common solvents.

A: The key to a successful recrystallization is choosing a solvent (or solvent system) in which the target compound is highly soluble when hot but poorly soluble when cold.[4][6] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For this compound, a highly non-polar molecule despite the acidic group, a single solvent is often not ideal. Therefore, a mixed-solvent system is the recommended approach. An ethanol/water system is an excellent choice:

  • Ethanol: The compound is readily soluble in a polar organic solvent like ethanol.[7][8]

  • Water: The compound is virtually insoluble in water.

By dissolving the compound in a minimum amount of hot ethanol and then slowly adding hot water until the solution becomes slightly cloudy (the saturation point), you create the perfect conditions for high-purity crystals to form upon slow cooling.

Q5: After purification, how can I definitively assess the purity of my this compound?

A: A combination of methods provides the most confident assessment of purity:

  • Melting Point Analysis: This is a fast and effective validation technique. Pure this compound has a sharp melting point around 292°C. Impurities will typically cause the melting point to be depressed (lower) and the melting range to be broad. A sharp melting range at the literature value is a strong indicator of high purity.

  • Visual Inspection: The purified compound should be a white to off-white crystalline powder.[7] The absence of the initial yellow/brown color is a primary sign of success.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard.[7] A purified sample should show a single major peak, with the area percent corresponding to the purity level (e.g., >99%).

Section 2: Troubleshooting Guide

This guide uses a problem-solution format to address specific issues that may arise during the purification process.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Compound will not fully dissolve in the hot recrystallization solvent. 1. Insufficient solvent was added.2. The solvent is not hot enough (not at its boiling point).3. An insoluble impurity is present.1. Add small additional portions of the hot primary solvent (e.g., ethanol) until dissolution is achieved.2. Ensure the solution is maintained at or near its boiling point.3. If a small amount of material remains undissolved, it is likely an insoluble impurity. Perform a hot gravity filtration to remove it before proceeding to the cooling step.
No crystals form after the solution has cooled to room temperature. 1. Too much solvent was used, and the solution is not supersaturated.2. The cooling process was too rapid, preventing nucleation.3. The compound is forming a stable supersaturated solution.1. Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow to cool again.2. Ensure the flask is allowed to cool slowly and without disturbance.[6]3. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a tiny "seed" crystal of the pure compound.[6]
Product recovery is very low. 1. Too much solvent was used, and a significant amount of product remains dissolved even when cold.2. The solution was not cooled sufficiently.3. Crystals were filtered before crystallization was complete.1. Next time, use the minimum amount of hot solvent necessary for complete dissolution.2. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[9]3. Allow adequate time for cooling and crystallization before filtration.
The purified crystals are still yellow. 1. The colored impurity (e.g., I₂) was trapped inside the rapidly formed crystals.2. The impurity is highly soluble and requires a more rigorous removal method.1. Repeat the recrystallization, ensuring the solution cools as slowly as possible to allow for proper crystal lattice formation.[4]2. Perform the purification via Acid-Base Extraction (Protocol 2), which includes a sodium bisulfite wash specifically to eliminate free iodine.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water Mixed Solvent System

This protocol is the primary recommended method for general purification.

Step-by-Step Methodology:

  • Dissolution: Place the impure this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. On a hot plate with stirring, add the minimum volume of boiling ethanol required to just fully dissolve the solid.

  • Hot Water Addition: While keeping the ethanol solution boiling, slowly add hot deionized water dropwise until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are just below the saturation point.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4][6]

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Vacuum Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.[6]

  • Drying: Allow the crystals to dry on the funnel by pulling air through them for 15-20 minutes. Then, transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven at a moderate temperature (e.g., 60-70°C).

  • Validation: Check the melting point and color of the dried, purified product.

Protocol 2: Purification via Acid-Base Extraction and Precipitation

This method is particularly effective for removing colored iodine impurities and any non-acidic organic contaminants.

Step-by-Step Methodology:

  • Basification: Dissolve the impure this compound in a 5% aqueous sodium hydroxide (NaOH) solution, using approximately 20 mL of solution per gram of acid. Stir until all solids are dissolved, forming the sodium salt of the acid.

  • Decolorization: If the solution is colored, add a small amount of sodium bisulfite (NaHSO₃) solution dropwise until the color disappears. The bisulfite reduces the elemental iodine (I₂) to colorless iodide (I⁻).[10]

  • Filtration (Optional): If any solid impurities remain, filter the basic solution to remove them.

  • Acidification & Precipitation: While stirring vigorously, slowly add a 6M hydrochloric acid (HCl) solution dropwise to the clear, basic solution. The this compound will precipitate out as a fine white solid as the solution becomes acidic. Continue adding HCl until the solution is strongly acidic (pH ~1-2, check with pH paper).

  • Digestion: Gently warm the suspension and stir for 15-20 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable particles.

  • Cooling & Filtration: Cool the mixture in an ice bath and collect the purified product by vacuum filtration as described in Protocol 1 (Steps 6-9).

Section 4: Data & Visualization

Data Presentation
Parameter Ethanol Water Rationale for Use
Solubility of 3,4,5-TIBA (Hot) High[7][8]Very LowEthanol acts as the primary solvent to dissolve the compound.
Solubility of 3,4,5-TIBA (Cold) ModerateVery LowWater acts as the "anti-solvent" to induce precipitation upon cooling.
Boiling Point 78 °C100 °CThe mixture's boiling point allows for effective heating without specialized equipment.
Experimental Workflows & Logic Diagrams

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Validation A Place Impure Solid in Flask B Add Minimum Volume of Hot Ethanol A->B C Add Hot Water until Slightly Cloudy B->C D Add Ethanol dropwise until Clear C->D E Cool Slowly to Room Temperature D->E F Cool in Ice-Water Bath E->F G Vacuum Filter Crystals F->G H Wash with Ice-Cold Water G->H I Dry Product H->I J Validate Purity (MP, Color, HPLC) I->J

Caption: Workflow for the purification of this compound by mixed-solvent recrystallization.

Troubleshooting_Crystallization action action success success start Solution Cooled. Do Crystals Form? action_scratch Scratch inner wall of flask with glass rod. Crystals Form? start->action_scratch No success_node Crystallization Induced. Proceed to Filtration. start->success_node Yes action_scratch->success_node Yes action_seed Add a seed crystal. Crystals Form? action_scratch->action_seed No action_seed->success_node Yes action_evaporate Too much solvent. Reheat, evaporate some solvent, and cool again. action_seed->action_evaporate No

Caption: Decision tree for troubleshooting failure of crystal formation during cooling.

References

  • Vertex AI Search, based on "2,3,5-Triiodobenzoic acid - Solubility of Things". Accessed Jan 12, 2026.
  • Vertex AI Search, based on "Recrystallization of Benzoic Acid". Accessed Jan 12, 2026.
  • Carl ROTH, "this compound, 5 g, CAS No. 2338-20-7". [Link]

  • Yash Organics, "Triiodobenzoic Acid - Organic Acid with Best Price". Accessed Jan 12, 2026.
  • Vertex AI Search, based on "The Recrystallization of Benzoic Acid". Accessed Jan 12, 2026.
  • PubChem, "2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948". [Link]

  • Matrix Fine Chemicals, "this compound | CAS 2338-20-7". [Link]

  • Vertex AI Search, based on "Recrystallization and Crystalliz
  • Vertex AI Search, based on "Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun". Accessed Jan 12, 2026.
  • Carl ROTH, "this compound, 25 g - Research Chemicals". [Link]

  • Google Patents, "US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid".
  • Patsnap, "Synthesis method of key intermediate of diatrizoic acid - Eureka". [Link]

  • ICH, "ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)". [Link]

  • European Medicines Agency (EMA), "Q 3 B (R2) Impurities in New Drug Products". [Link]

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Impact of pH on 3,4,5-Triiodobenzoic acid activity and stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-Triiodobenzoic Acid (TIBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving TIBA, with a specific focus on the critical impact of pH on its activity and stability.

Introduction: The pH-Dependent Nature of TIBA

This compound is a potent inhibitor of polar auxin transport, a crucial process in plant growth and development. As a weak acid with a pKa of approximately 5.66, the protonation state of its carboxylic acid group is highly dependent on the pH of the surrounding medium. This, in turn, dictates its solubility, stability, and ultimately its biological activity. Understanding and controlling the pH of your experimental system is therefore paramount to obtaining reliable and reproducible results.

This guide will provide you with the foundational knowledge, practical protocols, and troubleshooting advice to navigate the challenges associated with the pH-sensitive nature of TIBA.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or my aqueous buffer?

A1: this compound in its protonated (acidic) form is poorly soluble in water and neutral aqueous solutions. This is due to the large, hydrophobic iodine atoms on the benzene ring. To achieve dissolution in an aqueous medium, the pH must be raised above the pKa of 5.66 to deprotonate the carboxylic acid group, forming the more soluble triiodobenzoate anion.

Q2: What is the recommended method for preparing a stock solution of TIBA?

A2: For aqueous applications, it is recommended to prepare a stock solution by dissolving TIBA in a small amount of 1M NaOH to form the sodium salt, and then diluting with water. For applications where the use of NaOH is not desirable, a stock solution can be prepared in an organic solvent such as DMSO or ethanol. However, care must be taken when diluting the organic stock solution into an aqueous buffer to avoid precipitation.

Q3: How does pH affect the stability of TIBA in my experimental solutions?

A3: While specific degradation kinetics for this compound across a range of pH values are not extensively documented in publicly available literature, halogenated aromatic compounds can be susceptible to degradation, particularly at extremes of pH and in the presence of light or certain reactive species. It is generally advisable to prepare fresh solutions and to store stock solutions at 4°C or -20°C in the dark. For long experiments, it is good practice to verify the concentration and integrity of TIBA if stability issues are suspected.

Q4: What is the optimal pH for the biological activity of TIBA as an auxin transport inhibitor?

A4: The optimal pH for TIBA activity is a balance between its solubility and its ability to interact with its cellular targets. The chemiosmotic hypothesis of auxin transport suggests that a slightly acidic apoplastic pH (around 5.5) facilitates the uptake of protonated auxins and potentially auxin transport inhibitors. One source suggests a pH optimum of 6.0 for this compound in biological studies[1]. However, the optimal pH for your specific experimental system may need to be determined empirically.

Q5: Can the choice of buffer system impact my experiment?

A5: Yes, the buffer system can influence the stability of TIBA and may also have direct effects on the biological system being studied. It is important to choose a buffer that is effective in the desired pH range and is known to be non-interfering in your assay. For plant cell culture, MES buffer is often used for maintaining a stable acidic pH.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation upon addition of TIBA stock solution to media/buffer. 1. The pH of the final solution is below the pKa of TIBA, causing the less soluble protonated form to precipitate. 2. The concentration of TIBA exceeds its solubility at the final pH. 3. If using an organic stock, the solvent is not miscible with the aqueous medium at the final concentration.1. Adjust the pH of the final medium to be at or slightly above the pKa (5.66) before adding the TIBA stock solution. 2. Reduce the final concentration of TIBA. 3. Add the organic stock solution dropwise while vigorously stirring the medium. Consider using a smaller volume of a more concentrated stock.
Inconsistent or no biological effect observed. 1. TIBA has degraded in the stock solution or the experimental medium. 2. The pH of the experimental medium is not optimal for TIBA activity. 3. TIBA has precipitated out of the solution and is not bioavailable.1. Prepare fresh TIBA solutions. Store stock solutions in the dark at 4°C or -20°C. 2. Measure and adjust the pH of your experimental medium to be within the optimal range for your assay (a starting point could be pH 5.5-6.5). 3. Visually inspect your solutions for any precipitate. If present, refer to the solutions for precipitation above.
The pH of the culture medium changes after adding the TIBA stock solution. 1. The TIBA stock solution was prepared in a strong acid or base (e.g., NaOH) and is altering the pH of the final, weakly buffered medium.1. Re-adjust the pH of the final medium after the addition of the TIBA stock solution. 2. Prepare the TIBA stock in a more concentrated form to minimize the volume added. 3. Consider using a more robust buffer system in your final medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

This protocol utilizes pH adjustment to solubilize TIBA in an aqueous solution.

Materials:

  • This compound (MW: 499.81 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q)

  • Sterile volumetric flasks and pipettes

  • pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out 49.98 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 8 mL of high-purity water. The TIBA will not dissolve at this stage.

  • While stirring, add 1 M NaOH dropwise until the TIBA is completely dissolved. The solution should become clear.

  • Use a pH meter to check the pH of the solution. If necessary, adjust the pH to the desired level for your stock solution (e.g., pH 7.0-7.5) by adding more 1 M NaOH or dropwise addition of 1 M HCl. Be cautious not to let the pH drop significantly below 6, as this may cause precipitation.

  • Bring the final volume to 10 mL with high-purity water.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter.

  • Store the stock solution in a sterile, light-protected container at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Assessing the pH-Dependent Activity of TIBA on Auxin Transport (Conceptual)

This protocol outlines a conceptual experiment to determine the effect of pH on the inhibitory activity of TIBA.

Materials:

  • Plant material suitable for auxin transport assays (e.g., Arabidopsis thaliana inflorescence stems, maize coleoptiles).

  • Agar or other gelling agent.

  • MES buffer at various pH values (e.g., 4.5, 5.5, 6.5, 7.5).

  • Radiolabeled auxin (e.g., ³H-IAA).

  • TIBA stock solution.

  • Scintillation counter and vials.

Procedure:

  • Prepare agar blocks containing a fixed concentration of ³H-IAA buffered at the different pH values to be tested. These will serve as the donor blocks.

  • Prepare receiver blocks of plain agar, also buffered at the corresponding pH values.

  • Excise segments of the plant tissue of a uniform length.

  • For each pH condition, create two sets of tissue segments. One set will be the control, and the other will be treated with a fixed concentration of TIBA.

  • Apply the ³H-IAA donor block to the apical end of each tissue segment and the receiver block to the basal end. For the TIBA-treated set, the donor and receiver blocks should also contain TIBA at the desired concentration.

  • Incubate the assemblies in a dark, humid chamber for a set period (e.g., 6-18 hours).

  • After incubation, collect the receiver blocks and measure the amount of radioactivity in each using a scintillation counter.

  • Calculate the percentage inhibition of auxin transport by TIBA at each pH by comparing the radioactivity in the receiver blocks of the TIBA-treated samples to the control samples.

  • Plot the percentage inhibition as a function of pH to determine the pH-dependent activity of TIBA.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₃I₃O₂[2]
Molecular Weight499.81 g/mol [3]
pKa5.66[3]
Melting Point293 °C[3]
AppearanceAlmost white to light gray powder[3]
Aqueous SolubilityPoorly solubleInferred from pKa
Organic Solvent SolubilitySoluble in DMSO, ethanolInferred from general chemical principles

Visualizations

Diagram 1: pH-Dependent Equilibrium of this compound

G cluster_acidic Low pH (pH < 5.66) cluster_alkaline High pH (pH > 5.66) Protonated_TIBA This compound (Protonated) Poorly Soluble Deprotonated_TIBA 3,4,5-Triiodobenzoate (Deprotonated) More Soluble Protonated_TIBA->Deprotonated_TIBA + OH⁻ - H₂O Deprotonated_TIBA->Protonated_TIBA + H⁺

Caption: The equilibrium between the poorly soluble protonated form and the more soluble deprotonated form of TIBA is governed by the pH of the solution relative to its pKa of 5.66.

Diagram 2: Experimental Workflow for Preparing a TIBA Stock Solution

G start Weigh TIBA Powder add_water Add ~80% final volume of H₂O start->add_water add_naoh Add 1M NaOH dropwise until dissolved add_water->add_naoh check_ph Check and Adjust pH add_naoh->check_ph final_volume Bring to final volume with H₂O check_ph->final_volume pH is correct filter Sterile Filter (0.22 µm) final_volume->filter store Store at 4°C or -20°C (Protect from light) filter->store

Caption: A step-by-step workflow for the preparation of an aqueous stock solution of this compound using pH adjustment for solubilization.

References

  • Hasenstein, K. H., & Evans, M. L. (1986). Cell wall pH and auxin transport velocity. Plant Physiology, 81(2), 439–443. Available from: [Link]

  • ResearchGate. Effect of pH on benzoic acid degradation in single and catalytic ozonation with Ce/ACNS. Available from: [Link]

  • Häggblom, M. M., Rivera, M. D., & Young, L. Y. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. FEMS Microbiology Letters, 144(2-3), 213–219. Available from: [Link]

  • Teale, W. D., Paponov, I. A., & Palme, K. (2006). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 103(50), 19085-19090. Available from: [Link]

  • Barbez, E., et al. (2017). Auxin steers root cell expansion via apoplastic pH regulation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 114(22), E4884–E4893. Available from: [Link]

  • Google Patents. Method of increasing seed yield by the application of a mixture of triiodobenzoic acid and fertilizer.
  • Engineering. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Available from: [Link]

  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available from: [Link]

  • PubChem. 2,3,5-Triiodobenzoic acid. Available from: [Link]

  • Solubility of Things. 2,3,5-Triiodobenzoic acid. Available from: [Link]

  • Matrix Fine Chemicals. This compound | CAS 2338-20-7. Available from: [Link]

  • Reed, K. C., & Allen, D. W. (2010). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. Plant Physiology, 122(3), 855–863. Available from: [Link]

  • Zazimalova, E., et al. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction. Biochemical and Biophysical Research Communications, 138(3), 1269–1275. Available from: [Link]

  • BioAssay Systems. Troubleshooting. Available from: [Link]

  • Carl ROTH. This compound, 25 g. Available from: [Link]

  • ResearchGate. 1-N-naphthylphthalamic acid and 2,3,5-triiodobenzoic acid : In-vitro binding to particulate cell fractions and action on auxin transport in corn coleoptiles. Available from: [Link]

  • Biology LibreTexts. 12: Advance Solution Preparation. Available from: [Link]

  • SciELO. pH and water hardness on the efficiency of auxin mimics herbicides. Available from: [Link]

  • CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available from: [Link]

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Avoiding precipitation of 3,4,5-Triiodobenzoic acid in media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,4,5-Triiodobenzoic Acid (TIBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of TIBA, with a primary focus on preventing its precipitation in media.

Troubleshooting Guide: Preventing TIBA Precipitation

This section directly addresses the most common issue researchers face: the precipitation of TIBA upon its introduction into aqueous experimental media.

Q1: I've dissolved 3,4,5-TIBA in an organic solvent, but it crashed out of solution when I added it to my aqueous media. Why is this happening and how can I fix it?

This is the most frequently encountered problem and typically stems from one of two primary causes: solvent incompatibility or pH-related solubility issues.

Cause 1: Solvent Shock (Hydrophobicity)

This compound is a highly hydrophobic molecule due to the three large, non-polar iodine atoms on the benzoic acid ring.[1] While it dissolves readily in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol, a rapid introduction of this organic stock into a fully aqueous environment can cause the TIBA to immediately precipitate. This "solvent shock" occurs because the non-polar TIBA molecules are forced out of the polar water-based medium.

Solution: Gradual Dilution and Vigorous Mixing

The key is to avoid creating localized areas of high TIBA concentration.

  • Stir Vigorously: Place your final volume of media on a stir plate with a sterile magnetic stir bar.

  • Add Dropwise: Add your TIBA stock solution very slowly, drop by drop, into the vortex of the stirring media.

  • Allow Equilibration: Continue stirring for several minutes after the full volume of stock solution has been added to ensure it is fully dispersed.

For particularly sensitive applications, creating an intermediate dilution in a mixture of your organic solvent and sterile water can help ease the transition into the final, fully aqueous medium.

Cause 2: pH-Dependent Solubility

Like all carboxylic acids, the solubility of 3,4,5-TIBA in water is highly dependent on the pH of the solution.[2] The molecule exists in two forms: a protonated (acidic) form (TIBA-H) which is poorly soluble in water, and a deprotonated (conjugate base) salt form (TIBA⁻) which is significantly more soluble.

The transition between these forms is governed by the compound's pKa, which for this compound is approximately 5.66.[3]

  • At pH below the pKa (e.g., pH < 5.0): The acidic, poorly soluble form (TIBA-H) dominates, leading to a high risk of precipitation.

  • At pH above the pKa (e.g., pH > 6.5): The deprotonated, more soluble salt form (TIBA⁻) is the primary species in solution, significantly reducing the risk of precipitation.

Solution: pH Adjustment

Most standard cell culture and hydroponic media are buffered in a pH range of 5.5 to 7.5, which can be problematic.

  • Prepare an Alkaline Stock Solution: The most robust method is to dissolve the TIBA powder not in a neutral organic solvent, but in an alkaline solution. Using a dilute base like 1N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) will deprotonate the TIBA, converting it to its highly soluble salt form.[4][5]

  • Verify Final Media pH: Ensure the final pH of your experimental medium is not acidic. If you add an alkaline TIBA stock to a poorly buffered acidic medium, the TIBA may re-protonate and precipitate over time. The ideal pH for maintaining solubility is generally above 6.0.[6]

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process when encountering TIBA precipitation.

TIBA_Troubleshooting start Precipitation Observed with 3,4,5-TIBA check_stock How was the stock solution prepared? start->check_stock organic_solvent Dissolved in neutral organic solvent (DMSO, EtOH) check_stock->organic_solvent Neutral Solvent alkaline_solvent Dissolved in alkaline solution (e.g., 1N NaOH) check_stock->alkaline_solvent Alkaline Solvent cause_solvent_shock Likely Cause: Solvent Shock / Hydrophobicity organic_solvent->cause_solvent_shock check_final_ph What is the pH of the final experimental media? alkaline_solvent->check_final_ph solution_mixing Solution: 1. Add stock dropwise to final media. 2. Ensure vigorous, continuous stirring. cause_solvent_shock->solution_mixing solution_mixing->check_final_ph If precipitation still occurs... ph_low pH is acidic (e.g., < 6.0) check_final_ph->ph_low ph_ok pH is neutral to slightly basic (e.g., > 6.5) check_final_ph->ph_ok cause_ph Likely Cause: TIBA is in its poorly-soluble protonated (acidic) form. ph_low->cause_ph investigate_interactions Issue Persists: Investigate potential interactions with high concentrations of divalent cations (Ca²⁺, Mg²⁺) in the media. ph_ok->investigate_interactions solution_ph Solution: 1. Adjust final media pH to > 6.5. 2. Remake stock solution using a dilute base (e.g., 1N NaOH). cause_ph->solution_ph

Caption: Troubleshooting workflow for TIBA precipitation.

Frequently Asked Questions (FAQs)

Q2: What are the best practices for preparing and storing a 3,4,5-TIBA stock solution?

Proper preparation is critical for experimental success. Below are two validated protocols.

Protocol 1: Alkaline Stock Solution (Recommended for Aqueous Media)

This method creates a water-soluble salt of TIBA, which is ideal for preventing precipitation in most biological media.

Materials:

  • This compound (MW: 499.81 g/mol )[3]

  • 1N Sodium Hydroxide (NaOH)

  • Sterile, high-purity water (e.g., Milli-Q or WFI)

  • Sterile volumetric flask and magnetic stirrer

Step-by-Step Methodology:

  • Weigh TIBA: Accurately weigh the desired amount of TIBA powder. For a 10 mM stock solution, this would be 4.998 mg per mL of final volume.

  • Initial Dissolution: Place the TIBA powder in the volumetric flask. For every 50 mg of TIBA, add approximately 2-3 mL of 1N NaOH and swirl gently.[7] The powder should dissolve as it is converted to its sodium salt.

  • Bring to Volume: Once the solid is completely dissolved, slowly add the high-purity water to reach the final desired volume.[8]

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter. Aliquot into sterile tubes and store at -20°C, protected from light.[4][9] A well-prepared stock can be stable for up to a month at -20°C or several months at -80°C.[9]

Protocol 2: Organic Solvent Stock Solution

This method is suitable for experiments where the final media can tolerate a small percentage of an organic solvent.

Materials:

  • This compound

  • High-purity Dimethyl Sulfoxide (DMSO) or absolute Ethanol

  • Sterile tubes

Step-by-Step Methodology:

  • Weigh TIBA: Accurately weigh the TIBA powder and place it in a sterile tube.

  • Add Solvent: Add the desired volume of DMSO or ethanol. TIBA is highly soluble in these solvents.[4]

  • Ensure Complete Dissolution: Vortex or gently heat/sonicate if necessary to ensure all crystals are dissolved.[9]

  • Storage: Store at -20°C in a tightly sealed container to prevent water absorption by the solvent, especially for DMSO.[9]

Q3: How does pH affect the chemical form and solubility of 3,4,5-TIBA?

The relationship between pH and the solubility of TIBA is a classic acid-base equilibrium. The carboxylic acid group (-COOH) can donate a proton (H⁺) to become a carboxylate ion (-COO⁻).

TIBA_Equilibrium TIBA_H I₃-Ph-COOH (Protonated Form) Poorly Soluble equilibrium pKa ≈ 5.66 TIBA_H->equilibrium TIBA_COO I₃-Ph-COO⁻ + H⁺ (Deprotonated Salt Form) Highly Soluble equilibrium->TIBA_COO

Caption: pH-dependent equilibrium of this compound.

When the pH of the solution is significantly lower than the pKa (5.66), the equilibrium shifts to the left, favoring the protonated, poorly soluble form.[2][3] Conversely, when the pH is higher than the pKa, the equilibrium shifts to the right, favoring the deprotonated, highly soluble salt form. This is why preparing stock solutions in a dilute base or ensuring the final medium's pH is slightly alkaline is so effective at preventing precipitation.[10][11]

Q4: My media contains high concentrations of calcium and magnesium. Could this cause TIBA to precipitate?

Yes, this is a possibility, especially in concentrated hydroponic nutrient solutions or specialized cell culture media.[6] While the sodium or potassium salt of TIBA is very soluble, the calcium or magnesium salt may be less so. If you add a highly concentrated TIBA stock solution to media rich in divalent cations like Ca²⁺ and Mg²⁺, you could potentially form insoluble calcium or magnesium triiodobenzoate salts.[12]

This is analogous to the common problem of calcium phosphate precipitation in hydroponics.[12] To mitigate this, always follow the "Gradual Dilution and Vigorous Mixing" protocol described in Q1. This prevents the transient high concentrations where such ionic reactions are most likely to occur.

Q5: What are the key solubility characteristics of 3,4,5-TIBA?

The solubility of 3,4,5-TIBA is summarized in the table below. The presence of three iodine atoms makes the molecule very non-polar overall, dominating its solubility profile.

SolventSolubilityRationale / Notes
Water Insoluble / Very Slightly SolubleThe large, hydrophobic iodinated ring structure prevents dissolution in polar water.[13]
Ethanol / Methanol Soluble / Very SolubleThese polar organic solvents can interact with both the polar carboxylic acid group and the non-polar ring.[4][13]
DMSO SolubleA powerful aprotic polar solvent capable of dissolving a wide range of non-polar compounds.[4]
Aqueous NaOH / KOH SolubleThe base deprotonates the carboxylic acid, forming a highly soluble salt (sodium/potassium triiodobenzoate).[4][5]
Benzene / Ether Slightly SolubleNon-polar solvents that can interact with the hydrophobic portions of the molecule.[13]

References

  • Solubility of Things. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, S. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • HiMedia Laboratories. (n.d.). PLANT TISSUE CULTURE. Retrieved from [Link]

  • Unknown. (n.d.). Table 20.
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Validation & Comparative

A Comparative Guide to Auxin Transport Inhibitors: 3,4,5-Triiodobenzoic Acid (TIBA) vs. N-1-Naphthylphthalamic Acid (NPA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant biology, agricultural science, and drug development, the precise manipulation of auxin transport is a cornerstone of experimental design. Among the arsenal of chemical tools available, 3,4,5-Triiodobenzoic acid (TIBA) and N-1-naphthylphthalamic acid (NPA) are two of the most widely utilized and historically significant inhibitors of polar auxin transport. While both compounds effectively disrupt the directional flow of auxin, their underlying mechanisms of action, specificities, and resultant physiological effects exhibit critical differences. This guide provides an in-depth, objective comparison of TIBA and NPA, supported by experimental data, to inform the selection and application of the appropriate inhibitor for your research needs.

Mechanistic Divergence: A Tale of Two Inhibitory Strategies

The primary distinction between TIBA and NPA lies in their molecular modes of action. While both culminate in the inhibition of auxin efflux, they achieve this through fundamentally different pathways.

NPA: The High-Affinity Blocker of Auxin Efflux Carriers

NPA is a non-competitive inhibitor that binds with high affinity to a specific site on the plasma membrane, distinct from the auxin substrate binding site.[1][2] This "NPA-binding site" is associated with components of the auxin efflux machinery, primarily the ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs), such as ABCB1 and ABCB19.[3][4] By binding to these transporters, NPA allosterically inhibits their auxin efflux activity. While for a long time considered to not directly interact with PIN-FORMED (PIN) proteins, the primary drivers of directional auxin flow, recent evidence suggests that NPA can also associate with and inhibit PINs.[5] NPA itself is not significantly transported within the plant, leading to localized effects upon application.[1][6]

TIBA: A Multi-pronged Approach to Inhibition

TIBA's inhibitory mechanism is more complex and multifaceted. It is considered a non-competitive inhibitor of polar auxin transport.[7] One of its key characteristics is that, unlike NPA, TIBA itself is subject to polar transport, suggesting it may compete with auxin for the same transport channels.[1][8] This mobility allows for more systemic effects within the plant compared to the localized action of NPA.[6]

Furthermore, recent groundbreaking research has unveiled a novel mechanism for TIBA. It directly interacts with the C-terminal headpiece domain of villins, a class of actin-binding proteins.[9][10] This interaction promotes the oligomerization of villin, leading to excessive bundling of actin filaments.[9][11] The resulting disruption of actin dynamics impairs the trafficking of vesicles containing PIN auxin efflux carriers to the plasma membrane, thereby reducing the number of active transporters and inhibiting polar auxin transport.[9][10]

At a Glance: Key Differences Between TIBA and NPA

FeatureThis compound (TIBA)N-1-Naphthylphthalamic Acid (NPA)
Primary Binding Target Villin (actin-binding protein), potentially competes at auxin transport sites.[1][9][10]High-affinity binding site on ABCB transporters; also associates with PIN proteins.[3][4][5]
Mechanism of Action Disrupts actin dynamics, impairing PIN protein trafficking; may also compete with auxin for transport.[8][9][10]Allosterically inhibits auxin efflux activity of ABCB and PIN proteins.[1][5]
Inhibition Type Non-competitive.[7]Non-competitive.[1]
Transport in Planta Polarly transported (basipetal).[1][12]Not significantly transported.[1][6]
Physiological Effects More systemic, widespread effects.[6]Localized effects at the site of application.[6][13]
Relative Potency Generally less potent than NPA in some assays (e.g., inducing pin1 phenotype).[8]Highly potent, often used at lower concentrations.[8]

Visualizing the Mechanisms of Inhibition

To better understand the distinct pathways of inhibition, the following diagrams illustrate the current models of TIBA and NPA action on a plant cell engaged in polar auxin transport.

AuxinTransport cluster_cell Plant Cell Auxin_in Auxin (IAA) PIN PIN Efflux Carrier Auxin_in->PIN Efflux ABCB ABCB Transporter Auxin_in->ABCB Efflux Auxin_out Auxin (IAA) PIN->Auxin_out ABCB->Auxin_out Vesicle Vesicle Vesicle->PIN Trafficking Actin Actin Filaments

Figure 1. Simplified diagram of polar auxin transport.

NPA_Inhibition cluster_cell NPA Inhibition NPA NPA PIN PIN Efflux Carrier NPA->PIN Binds & Inhibits ABCB ABCB Transporter NPA->ABCB Binds & Inhibits Auxin_in Auxin (IAA) Auxin_in->PIN Efflux Blocked Auxin_in->ABCB Efflux Blocked

Figure 2. NPA directly binds to and inhibits auxin efflux carriers.

TIBA_Inhibition cluster_cell TIBA Inhibition TIBA TIBA Villin Villin TIBA->Villin Binds Actin Actin Filaments Villin->Actin Causes Bundling PIN_Vesicle PIN Vesicle Actin->PIN_Vesicle Trafficking Impaired PIN_PM PIN at PM

Figure 3. TIBA disrupts actin dynamics, impairing PIN trafficking.

Experimental Data: A Comparative Overview

The differential effects of TIBA and NPA are not merely theoretical; they are readily observable in various experimental systems.

Comparative Efficacy in Auxin Transport Inhibition

Studies in corn coleoptiles have demonstrated that both TIBA and NPA effectively inhibit polar auxin transport. However, NPA typically exhibits a higher potency, achieving half-saturation of the inhibitory effect at a lower concentration than TIBA.[1]

CompoundHalf-Saturation of Inhibitory Effect (Corn Coleoptiles)
NPA ~10⁻⁷ M[1]
TIBA ~5 x 10⁻⁷ M[1]
Differential Effects on Plant Morphology

The distinct transport properties of TIBA and NPA lead to markedly different morphological outcomes upon application.

  • NPA: When applied locally to the stem of Bryophyllum calycinum, NPA induces conspicuous swelling only in the treated area.[6][13] This is consistent with its lack of significant transport within the plant.

  • TIBA: In contrast, a similar application of TIBA to Bryophyllum calycinum results in swelling along the entire internode above the treatment area, demonstrating its acropetal transport.[6][13]

These differential swelling patterns provide a clear visual demonstration of the distinct mobilities of the two inhibitors.

Impact on Root Gravitropism

Both NPA and TIBA disrupt root gravitropism by interfering with the asymmetric auxin distribution required for differential growth. However, studies on Arabidopsis thaliana have shown that NPA can be more effective in inducing an agravitropic phenotype.[14][15] For instance, NPA treatment can severely impair the gravitropic response, while the effect of TIBA can sometimes be less pronounced.[14]

Experimental Protocols: Measuring Auxin Transport Inhibition

To empirically assess the effects of TIBA and NPA, the following protocols provide a framework for measuring polar auxin transport in excised plant tissues.

Classic Agar Block Method for Auxin Transport in Stem Segments

This method, adapted from established protocols, measures the amount of radiolabeled auxin transported through a segment of plant tissue.

Materials:

  • Etiolated seedlings (e.g., corn coleoptiles, pea epicotyls, or Arabidopsis hypocotyls)

  • Donor agar blocks (1.5% agar containing radiolabeled auxin, e.g., ³H-IAA, and the inhibitor to be tested)

  • Receiver agar blocks (1.5% agar)

  • Inhibitor stock solutions (TIBA and NPA)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Plant Material: Excise segments of a uniform length (e.g., 5-10 mm) from the desired region of the etiolated seedlings under dim light.

  • Application of Donor Block: Place a donor agar block containing the radiolabeled auxin and the test inhibitor (or a solvent control) on the apical end of the excised segment.

  • Placement of Receiver Block: Place a receiver agar block on the basal end of the segment.

  • Incubation: Incubate the segments in a dark, humid chamber for a defined period (e.g., 4-18 hours) to allow for auxin transport.

  • Measurement of Transported Auxin: After incubation, remove the receiver blocks and place them in scintillation vials with scintillation cocktail.

  • Quantification: Measure the radioactivity in the receiver blocks using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of auxin transported through the segment.

  • Data Analysis: Compare the amount of transported auxin in the inhibitor-treated segments to the control segments to determine the percentage of inhibition.

Causality Behind Experimental Choices:

  • Etiolated Seedlings: Using dark-grown seedlings minimizes the complications of photosynthesis and phototropic responses, allowing for a more direct measurement of polar auxin transport.

  • Radiolabeled Auxin: The use of radiolabeled auxin provides a highly sensitive and quantitative method for tracking its movement.

  • Agar Blocks: Agar blocks serve as a stable medium for the controlled application of auxin and inhibitors and for the collection of transported auxin.

Visualizing Auxin Distribution with DR5 Reporter Lines

The DR5 synthetic auxin-responsive promoter fused to a reporter gene (e.g., GFP or GUS) is a powerful tool for visualizing auxin accumulation in situ.

Materials:

  • Arabidopsis thaliana plants carrying a DR5::reporter construct

  • Growth medium (e.g., MS agar plates)

  • TIBA and NPA stock solutions

  • Microscope with appropriate filters for GFP visualization or staining solution for GUS activity

Procedure:

  • Treatment: Germinate and grow DR5 reporter seedlings on media supplemented with various concentrations of TIBA or NPA, or a solvent control.

  • Observation: Observe the reporter gene expression in the desired tissues (e.g., root tips, developing leaves) at different time points using microscopy.

  • Analysis: Compare the patterns and intensity of reporter gene expression in inhibitor-treated seedlings to the control seedlings. Inhibition of polar auxin transport will lead to characteristic alterations in the normal auxin maxima, which are reflected in the DR5 reporter activity.

Causality Behind Experimental Choices:

  • DR5 Reporter: This system provides a qualitative and semi-quantitative readout of auxin response, which is a reliable proxy for auxin concentration in many tissues. It allows for the visualization of how inhibitors disrupt the establishment and maintenance of auxin gradients.

Concluding Remarks for the Practicing Scientist

The choice between TIBA and NPA is not arbitrary and should be dictated by the specific experimental question.

  • For localized inhibition of auxin transport , where systemic effects are undesirable, NPA is the superior choice due to its high potency and lack of significant mobility.

  • When a more systemic inhibition of auxin transport is required , or when investigating the role of actin dynamics in auxin-mediated processes, TIBA is the more appropriate tool.

It is also crucial to acknowledge that at high concentrations, both inhibitors can have secondary, non-specific effects.[16] Therefore, it is imperative to perform dose-response experiments to identify the lowest effective concentration for the desired biological outcome.

By understanding the distinct molecular mechanisms and physiological consequences of TIBA and NPA, researchers can more effectively dissect the intricate role of polar auxin transport in plant growth, development, and response to the environment.

References

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  • The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles. (n.d.). PubMed. [Link]

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  • 1-N-naphthylphthalamic acid and 2,3,5-triiodobenzoic acid : In-vitro binding to particulate cell fractions and action on auxin transport in corn coleoptiles. (2025).
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  • Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. (2017). ResearchGate. [Link]

  • Naphthylphthalamic acid and the mechanism of polar auxin transport. (2017). Oxford Academic. [Link]

  • The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants. (2025).
  • Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. (2017). Semantic Scholar. [Link]

  • Gravitropic response induced by coumarin: Evidences of ROS distribution involvement. (n.d.). NIH. [Link]

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A Comparative Guide to the Efficacy of 2,3,5-TIBA and 3,4,5-Triiodobenzoic Acid in Plant Biology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise manipulation of biological pathways is paramount. Within the realm of plant science, the synthetic auxins and their transport inhibitors are indispensable tools for dissecting and controlling plant growth and development. This guide provides an in-depth, objective comparison of two structurally similar yet functionally distinct triiodinated benzoic acid isomers: 2,3,5-Triiodobenzoic acid (2,3,5-TIBA) and 3,4,5-Triiodobenzoic acid. While both are recognized as inhibitors of auxin transport, their primary mechanisms of action and, consequently, their experimental efficacies and applications, exhibit significant divergence. This document will elucidate these differences, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific experimental needs.

Delineating the Mechanistic Divide: Direct Transport Inhibition vs. Calcium Channel Modulation

The core distinction between 2,3,5-TIBA and this compound lies in their primary molecular targets. 2,3,5-TIBA is a well-characterized non-competitive inhibitor of polar auxin transport[1]. Its primary mode of action is the disruption of the trafficking of PIN-FORMED (PIN) auxin efflux carriers to and from the plasma membrane, an effect mediated through its influence on the actin cytoskeleton[2][3]. This direct interference with the machinery of auxin transport leads to a predictable suite of physiological responses, including reduced apical dominance, altered root architecture, and impaired gravitropism[4][5][6].

In contrast, the inhibitory effect of this compound on auxin transport appears to be a secondary consequence of a more primary interaction with calcium signaling pathways. Evidence strongly suggests that this compound modulates calcium channels, as demonstrated by its ability to stimulate the binding of the calcium channel blocker verapamil to plant and animal membrane fractions[7]. By altering intracellular calcium concentrations, this compound can indirectly influence a myriad of cellular processes, including those that govern auxin transport. This distinction is critical, as it implies that the effects of this compound may be broader and less specific to auxin transport than those of 2,3,5-TIBA.

At a Glance: Comparative Efficacy and Mechanistic Insights

Feature2,3,5-Triiodobenzoic Acid (2,3,5-TIBA)This compound
Primary Mechanism Non-competitive inhibitor of polar auxin transport[1]. Disrupts PIN protein trafficking[2][3].Modulator of calcium channels; stimulates verapamil binding[7].
Direct Target Auxin efflux carrier complex (indirectly, via actin cytoskeleton)[2][3].Likely calcium channels[7].
Quantitative Efficacy Half-saturation of auxin transport inhibition at ~5x10⁻⁷ M in corn coleoptiles[8][9].EC₅₀ of ~1 µM for stimulation of [³H]verapamil binding in zucchini microsomes[7].
Primary Physiological Effects Reduced apical dominance, promotion of lateral branching, inhibition of root elongation and gravitropism[4][6].Regulatory effects on root formation, inhibition of smooth muscle contraction (in animals)[7].
Experimental Utility Precise tool for studying the direct consequences of polar auxin transport inhibition.A tool to investigate the interplay between calcium signaling and auxin-regulated processes.

Visualizing the Mechanisms of Action

To further clarify the distinct modes of action of these two compounds, the following diagrams illustrate their proposed primary signaling pathways.

G cluster_0 2,3,5-TIBA Pathway 2,3,5-TIBA 2,3,5-TIBA Actin Cytoskeleton Actin Cytoskeleton 2,3,5-TIBA->Actin Cytoskeleton Disrupts PIN Protein Trafficking PIN Protein Trafficking Actin Cytoskeleton->PIN Protein Trafficking Inhibits Polar Auxin Transport Polar Auxin Transport PIN Protein Trafficking->Polar Auxin Transport Blocks Physiological Response Physiological Response Polar Auxin Transport->Physiological Response Alters

Caption: Proposed mechanism of 2,3,5-TIBA action.

G cluster_1 This compound Pathway 3,4,5-TIBA 3,4,5-TIBA Calcium Channels Calcium Channels 3,4,5-TIBA->Calcium Channels Modulates Intracellular Ca2+ Levels Intracellular Ca2+ Levels Calcium Channels->Intracellular Ca2+ Levels Alters Downstream Signaling Downstream Signaling Intracellular Ca2+ Levels->Downstream Signaling Activates Auxin Transport (Indirectly) Auxin Transport (Indirectly) Downstream Signaling->Auxin Transport (Indirectly) Influences Physiological Response Physiological Response Auxin Transport (Indirectly)->Physiological Response Alters

Caption: Proposed mechanism of this compound action.

Experimental Protocols for Comparative Efficacy Assessment

To empirically compare the efficacy of 2,3,5-TIBA and this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative study.

Radiolabeled Auxin Transport Assay

This assay directly measures the inhibition of polar auxin transport. The causality behind this experimental choice is its direct and quantitative nature, providing a clear measure of the compounds' effects on auxin movement.

Methodology:

  • Plant Material: Use 5-day-old etiolated seedlings of a model plant such as Arabidopsis thaliana or maize coleoptiles.

  • Preparation: Excise 2 cm segments from the hypocotyls or coleoptiles, discarding the apical and basal ends.

  • Treatment: Prepare agar blocks (1% agar) containing a range of concentrations of 2,3,5-TIBA or this compound (e.g., 10⁻⁸ M to 10⁻⁴ M). Place these inhibitor-containing blocks on the basal end of the excised segments.

  • Auxin Application: Prepare agar blocks containing radiolabeled auxin (e.g., ³H-IAA) at a known concentration. Apply these blocks to the apical end of the segments.

  • Incubation: Incubate the segments in a dark, humid chamber for a defined period (e.g., 18 hours).

  • Quantification: After incubation, slice the bottom 5 mm of each segment and place it in a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Compare the amount of radioactivity transported to the basal end in the treated segments versus control (no inhibitor) segments. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ for each compound.

Caption: Workflow for Radiolabeled Auxin Transport Assay.

Root Gravitropism Assay

This bioassay assesses the physiological consequences of disrupted auxin transport. Root gravitropism is highly dependent on the asymmetric distribution of auxin, making it a sensitive indicator of transport inhibition.

Methodology:

  • Plant Material: Germinate seeds of a model plant like Arabidopsis thaliana on vertical agar plates.

  • Treatment: Prepare agar media containing a range of concentrations of 2,3,5-TIBA or this compound.

  • Gravistimulation: Once the primary roots have reached a length of approximately 1-2 cm, rotate the plates by 90 degrees.

  • Observation: Capture images of the roots at regular intervals (e.g., every 2 hours for 8 hours).

  • Analysis: Measure the angle of root curvature relative to the new gravitational vector. Compare the degree of curvature in treated seedlings to control seedlings. A reduction in curvature indicates inhibition of the gravitropic response.

Caption: Workflow for Root Gravitropism Assay.

Intracellular Calcium Influx Assay

This assay is crucial for investigating the proposed mechanism of this compound and comparing it to 2,3,5-TIBA. It directly measures changes in intracellular calcium levels.

Methodology:

  • Plant Material: Use protoplasts isolated from a suitable plant tissue (e.g., Arabidopsis suspension cells or leaf mesophyll).

  • Calcium Indicator Loading: Incubate the protoplasts with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Treatment: Prepare solutions of 2,3,5-TIBA and this compound at various concentrations.

  • Measurement: Using a fluorescence microscope or a plate reader with fluorescence capabilities, measure the baseline fluorescence of the loaded protoplasts.

  • Stimulation: Add the test compounds to the protoplasts and immediately begin recording the fluorescence intensity over time.

  • Analysis: An increase in fluorescence intensity indicates an influx of calcium into the cytoplasm. Compare the magnitude and kinetics of the calcium response induced by each compound.

Caption: Workflow for Intracellular Calcium Influx Assay.

Conclusion and Future Directions

The available evidence strongly suggests that while both 2,3,5-TIBA and this compound can inhibit auxin transport, they do so through fundamentally different primary mechanisms. 2,3,5-TIBA acts as a more direct and specific inhibitor of the auxin transport machinery, making it the preferred tool for studies where the primary goal is to perturb polar auxin transport with minimal off-target effects. This compound, on the other hand, offers a unique opportunity to explore the intricate connections between calcium signaling and auxin-mediated developmental processes.

For researchers, the choice between these two compounds should be guided by the specific scientific question at hand. If the objective is to mimic the phenotype of auxin transport mutants or to directly study the consequences of blocked auxin flow, 2,3,5-TIBA is the more appropriate choice. If the aim is to investigate the role of calcium as a second messenger in auxin signaling or to explore broader physiological effects that may be downstream of calcium channel modulation, this compound presents a compelling, albeit less specific, tool.

Future research should focus on direct comparative studies employing the protocols outlined above to provide a more quantitative and side-by-side assessment of the efficacy of these two isomers. Furthermore, identifying the specific calcium channels targeted by this compound in plants will be a critical step in fully elucidating its mechanism of action and its utility in plant biology research.

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  • Di Mambro, R., et al. (2018). Root Gravitropism Is Regulated by a Crosstalk between para-Aminobenzoic Acid, Ethylene, and Auxin. Plant Physiology, 178(2), 763–776. [Link]

  • Teach you how to use 2,3,5-triiodobenzoic acid (TIBA). (2020, September 16). Zhengzhou Delong Chemical CO., Ltd. [Link]

  • Abas, L., et al. (2021). Gravitropism of Arabidopsis thaliana Roots Requires the Polarization of PIN2 toward the Root Tip in Meristematic Cortical Cells. The Plant Cell, 33(5), 1537–1553. [Link]

  • Scott, T. K., Case, D. B., & Jacobs, W. P. (1967). Auxin-Gibberellin Interaction in Apical Dominance. Plant Physiology, 42(10), 1329–1333. [Link]

  • The ATPase activity of verapamil in a membrane-based assay for P- glycoprotein interaction. (n.d.). ResearchGate. [Link]

  • Regulation of PIN-FORMED Protein Degradation. (2023, January 3). MDPI. [Link]

  • Apical Dominance and Branching in Plantlets of Colt Cherry Lines Expressing Different Light and Auxin Signalling Sensitivities. (n.d.). MDPI. [Link]

  • Chemical control of flowering time. (2025, August 10). ResearchGate. [Link]

  • PIN structures shed light on their mechanism of auxin efflux. (n.d.). PubMed Central. [Link]

  • Chemical control of flowering time. (n.d.). Semantic Scholar. [Link]

  • CHEMICAL CONTROL OF FLOWERING. (n.d.). International Society for Horticultural Science. [Link]

  • Barbier, F. F., et al. (2019). Auxin-independent effects of apical dominance induce changes in phytohormones correlated with bud outgrowth. Plant Physiology, 181(4), 1735–1750. [Link]

  • Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells. (2025, June 23). NIH. [Link]

  • Garcia, R. A., & Meissner, G. (1984). Characterization of Verapamil Binding Sites in Cardiac Membrane Vesicles. Journal of Biological Chemistry, 259(24), 15261–15269. [Link]

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  • Fischer, D., et al. (2007). Interaction of Verapamil with Lipid Membranes and P-Glycoprotein: Connecting Thermodynamics and Membrane Structure with Functional Activity. Biophysical Journal, 93(3), 852–864. [Link]

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A Comparative Guide to Auxin Transport Inhibitors: Exploring Alternatives to 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of plant biology, the hormone auxin stands as a master regulator, orchestrating a vast array of developmental processes from the macroscopic shaping of the plant body to the microscopic arrangement of cells. The directional movement of auxin, known as polar auxin transport, is fundamental to its function, creating the concentration gradients that provide positional information for growth and differentiation. For decades, researchers have relied on chemical inhibitors to dissect this crucial process. Among these, 3,4,5-Triiodobenzoic acid (TIBA) has been a widely used tool. However, the quest for more specific and potent inhibitors, as well as compounds with distinct mechanisms of action, has led to the characterization of several alternatives.

This guide provides an in-depth comparison of key alternatives to 3,4,5-TIBA for the inhibition of auxin transport. We will delve into the mechanisms of action of N-1-naphthylphthalamic acid (NPA), the isomeric 2,3,5-triiodobenzoic acid (2,3,5-TIBA), the signaling pathway modulator p-chlorophenoxyisobutyric acid (PCIB), and the potent ABCB transporter inhibitor 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid (BUM). This comparison is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the appropriate tool to investigate the multifaceted roles of auxin in plant biology.

Understanding the Molecular Machinery of Auxin Transport

Polar auxin transport is a complex cellular process mediated by three main families of transporter proteins: the PIN-FORMED (PIN) efflux carriers, the ATP-binding cassette B (ABCB)/P-glycoprotein transporters, and the AUXIN1/LIKE-AUX1 (AUX1/LAX) influx carriers. PIN proteins are asymmetrically localized on the plasma membrane and are the primary drivers of the directionality of auxin flow. ABCB transporters contribute to auxin efflux and can function in concert with PINs. AUX1/LAX proteins, on the other hand, are responsible for the uptake of auxin into the cell. The dynamic trafficking and localization of these transporters are critical for establishing and maintaining auxin gradients.

DOT script for the auxin transport pathway:

AuxinTransport cluster_cell1 Cell 1 cluster_cell2 Cell 2 cell1_pm Plasma Membrane AUX1_1 AUX1/LAX (Influx Carrier) Auxin_in1 Auxin (IAA) AUX1_1->Auxin_in1 PIN_1 PIN (Efflux Carrier) Auxin_out2 Auxin (IAA) PIN_1->Auxin_out2 ABCB_1 ABCB (Efflux Carrier) ABCB_1->Auxin_out2 cell2_pm Plasma Membrane AUX1_2 AUX1/LAX (Influx Carrier) Auxin_in2 Auxin (IAA) AUX1_2->Auxin_in2 PIN_2 PIN (Efflux Carrier) ABCB_2 ABCB (Efflux Carrier) Auxin_out1 Auxin (IAA) Auxin_out1->AUX1_1 Influx Auxin_in1->PIN_1 Efflux Auxin_in1->ABCB_1 Auxin_out2->AUX1_2 Influx

Caption: A simplified diagram of polar auxin transport between two plant cells.

Comparative Analysis of Auxin Transport Inhibitors

The choice of an auxin transport inhibitor should be guided by its mechanism of action, specificity, and the experimental question at hand. Below, we compare the key characteristics of prominent alternatives to 3,4,5-TIBA.

InhibitorPrimary Molecular Target(s)Mechanism of ActionPotency (IC50)Key Phenotypes
This compound (TIBA) PIN and ABCB transportersInhibits polar auxin transport, may also affect vesicle trafficking.[1][2]Micromolar rangeReduced apical dominance, altered gravitropism, inhibition of lateral root formation.[3]
N-1-naphthylphthalamic acid (NPA) PIN proteinsDirectly binds to and inhibits PIN-mediated auxin efflux.[4][5]Low micromolar range (e.g., ~1 µM for PIN1 inhibition in oocytes).[4]Strong inhibition of root gravitropism, "pin-formed" inflorescences, reduced lateral root formation.[4][6]
2,3,5-Triiodobenzoic Acid (2,3,5-TIBA) PIN and ABCB transportersInhibits polar auxin transport, similar to 3,4,5-TIBA but with potential differences in efficacy.[7][8]Micromolar rangeReduced apical dominance, inhibition of root elongation, promotion of flowering in some species.[3][9]
p-Chlorophenoxyisobutyric Acid (PCIB) Auxin signaling pathway (SCFTIR1/AFB)Acts as an antiauxin by impairing the degradation of Aux/IAA repressor proteins, thus blocking auxin-mediated gene expression.[10][11]Micromolar range (e.g., 20 µM effectively inhibits IAA-induced gene expression).[10]Inhibition of lateral root formation, reduced gravitropic response, inhibition of primary root growth.[10][11]
2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid (BUM) ABCB transporters (specifically ABCB1)Potent and specific inhibitor of ABCB-mediated auxin transport.[12]Sub-micromolar range (IC50 of ~0.4 µM for root growth inhibition, approximately 30-fold lower than NPA for ABCB1).[12][13]Strong reduction in primary root growth, pin-formed inflorescences at lower concentrations than NPA.[12]
N-1-naphthylphthalamic acid (NPA): The PIN-Specific Inhibitor

NPA is one of the most extensively studied and widely used auxin transport inhibitors. Its primary mechanism of action involves the direct binding to and inhibition of PIN-FORMED (PIN) auxin efflux carriers.[4][5] This specificity makes it an invaluable tool for dissecting the roles of PIN-mediated auxin transport in various developmental processes. Recent structural studies have revealed that NPA acts as a competitive inhibitor, trapping PIN proteins in their inward-open conformation, thereby preventing the transport of auxin out of the cell.[14]

DOT script for NPA's mechanism of action:

NPA_Mechanism cluster_cell Cell PIN PIN Protein (Efflux Carrier) Auxin_out Extracellular Auxin PIN->Auxin_out Efflux Auxin_in Intracellular Auxin Auxin_in->PIN Binds to NPA NPA NPA->PIN Binds & Inhibits

Caption: NPA directly binds to and inhibits PIN proteins, blocking auxin efflux.

2,3,5-Triiodobenzoic Acid (2,3,5-TIBA): A Close Relative with Distinct Properties

As an isomer of the more commonly cited 3,4,5-TIBA, 2,3,5-TIBA also functions as an inhibitor of polar auxin transport.[7][8] While its precise binding site and a detailed comparative analysis with its isomer are not as extensively documented, it is known to disrupt auxin flow and induce a range of developmental effects.[3][9] It is often used in agricultural applications to modify plant architecture, such as reducing apical dominance and promoting branching.[3]

p-Chlorophenoxyisobutyric Acid (PCIB): Targeting the Signaling Cascade

Unlike inhibitors that directly block transport proteins, PCIB acts as an antiauxin by interfering with the auxin signaling pathway.[10][11] Specifically, it impairs the auxin-induced degradation of Aux/IAA transcriptional repressor proteins.[10] In the presence of auxin, these repressors are normally targeted for degradation by the SCFTIR1/AFB ubiquitin ligase complex, which allows auxin response factors (ARFs) to activate the transcription of auxin-responsive genes. By stabilizing Aux/IAA proteins, PCIB effectively blocks this signaling cascade, leading to a loss of auxin response.[10][11]

DOT script for PCIB's mechanism of action:

PCIB_Mechanism Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets Aux/IAA for degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Aux_IAA->Proteasome Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates PCIB PCIB PCIB->Aux_IAA Stabilizes (Inhibits degradation)

Caption: PCIB interferes with auxin signaling by preventing the degradation of Aux/IAA repressors.

2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid (BUM): A Potent Blocker of ABCB Transporters

BUM is a more recently identified auxin transport inhibitor that exhibits high potency and specificity for ABCB-type auxin transporters, particularly ABCB1.[12] It has been shown to have an IC50 value for root growth inhibition that is approximately 30 times lower than that of NPA, highlighting its efficacy.[12][13] The specificity of BUM for ABCB transporters makes it a valuable tool to dissect the distinct roles of PIN and ABCB proteins in auxin transport, which often function in a coordinated manner.

DOT script for BUM's mechanism of action:

BUM_Mechanism cluster_cell Cell ABCB ABCB Protein (Efflux Carrier) Auxin_out Extracellular Auxin ABCB->Auxin_out Efflux Auxin_in Intracellular Auxin Auxin_in->ABCB Binds to BUM BUM BUM->ABCB Binds & Inhibits

Caption: BUM specifically targets and inhibits ABCB-mediated auxin efflux.

Experimental Protocols for Comparative Analysis

To empirically compare the effects of these inhibitors, standardized and reproducible experimental protocols are essential. Below are two fundamental assays used to assess the impact of auxin transport inhibitors on plant development.

Protocol 1: Root Gravitropism Assay in Arabidopsis thaliana

This assay provides a quantitative measure of the physiological response to altered auxin transport.

Materials:

  • Arabidopsis thaliana seedlings (wild-type, e.g., Col-0), 4-5 days old.

  • Square Petri dishes (100 x 100 mm) with 0.8% agar-solidified Murashige and Skoog (MS) medium.

  • Stock solutions of 3,4,5-TIBA, NPA, 2,3,5-TIBA, PCIB, and BUM in a suitable solvent (e.g., DMSO).

  • Digital scanner or camera with a fixed setup.

  • Image analysis software (e.g., ImageJ).

Methodology:

  • Seedling Preparation: Sterilize and sow Arabidopsis seeds on MS agar plates. Stratify at 4°C for 2 days and then grow vertically under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.

  • Inhibitor Treatment: Prepare MS agar plates containing a range of concentrations for each inhibitor (e.g., 0.1, 1, 10, 50 µM) and a solvent control plate.

  • Transfer and Gravistimulation: Carefully transfer the seedlings to the inhibitor-containing plates, ensuring the roots are aligned vertically. Allow the seedlings to acclimate for 2-4 hours.

  • Gravistimulation: Rotate the plates 90 degrees to induce a gravitropic response.

  • Data Acquisition: Place the plates on a flatbed scanner or in a fixed camera setup and acquire images at regular intervals (e.g., every 2 hours) for up to 24 hours.

  • Data Analysis: Using ImageJ or similar software, measure the angle of root curvature relative to the new gravitational vector at each time point. Plot the root angle over time for each inhibitor concentration to generate dose-response curves.

DOT script for the Root Gravitropism Assay Workflow:

Gravitropism_Assay start Start: 4-5 day old Arabidopsis seedlings step1 Transfer seedlings to agar plates with inhibitors start->step1 step2 Acclimate for 2-4 hours step1->step2 step3 Rotate plates 90° (Gravistimulation) step2->step3 step4 Image acquisition at regular intervals step3->step4 step5 Measure root curvature angle using ImageJ step4->step5 end_node End: Generate dose-response curves step5->end_node

Caption: Workflow for the root gravitropism assay to assess inhibitor efficacy.

Protocol 2: Radiolabeled Auxin Transport Assay in Arabidopsis Roots

This assay directly measures the movement of auxin and its inhibition.

Materials:

  • Arabidopsis thaliana seedlings, 5-7 days old.

  • MS agar plates.

  • [3H]-IAA (radiolabeled indole-3-acetic acid).

  • Agar (low melting point).

  • Inhibitor stock solutions.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Methodology:

  • Seedling Growth: Grow Arabidopsis seedlings vertically on MS agar plates for 5-7 days.

  • Inhibitor Pre-treatment: Transfer seedlings to MS plates containing the desired concentration of the inhibitor or a solvent control and incubate for 1-2 hours.

  • [3H]-IAA Application: Prepare 1% agar blocks containing [3H]-IAA (e.g., 100 nM). Excise the root tips (apical ~1 mm) of the pre-treated seedlings. Place a [3H]-IAA agar block at the cut apical end of the root.

  • Transport Period: Incubate the plates vertically in the dark for a defined period (e.g., 6-18 hours) to allow for basipetal auxin transport.

  • Quantification: After the transport period, excise a 5 mm segment from the basal end of the root. Place this segment into a scintillation vial containing scintillation fluid.

  • Measurement and Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of radioactivity is proportional to the amount of auxin transported. Compare the counts between the control and inhibitor-treated samples to calculate the percentage of inhibition.

Conclusion and Future Perspectives

The selection of an auxin transport inhibitor is a critical decision in experimental design. While 3,4,5-TIBA has been a valuable tool, the availability of alternatives with more defined mechanisms of action and varying specificities provides researchers with a more nuanced toolkit. NPA's specificity for PIN proteins makes it ideal for studying the roles of this major efflux carrier family. The high potency and ABCB-specificity of BUM offer a means to dissect the contributions of this transporter class. PCIB, by targeting the auxin signaling pathway, allows for the investigation of downstream responses to auxin gradients. The continued development and characterization of novel auxin transport inhibitors will undoubtedly lead to a deeper understanding of the complex regulatory networks governed by this essential plant hormone.

References

  • Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(2), e2021338118. [Link]

  • Su, S. H., et al. (2022). PIN structures shed light on their mechanism of auxin efflux. Journal of Experimental Botany, 73(18), 6135-6140. [Link]

  • Kim, J. Y., et al. (2010). Identification of an ABCB/P-glycoprotein-specific inhibitor of auxin transport by chemical genomics. Journal of Biological Chemistry, 285(30), 23309-23317. [Link]

  • Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant Physiology, 133(3), 1135-1147. [Link]

  • Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 179-187. [Link]

  • Dhonukshe, P., et al. (2008). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. Proceedings of the National Academy of Sciences, 105(11), 4489-4494. [Link]

  • Karabaghli-Degron, C., et al. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723-733. [Link]

  • Kim, J. Y., et al. (2010). Identification of an ABCB/P-glycoprotein-specific inhibitor of auxin transport by chemical genomics. The Journal of biological chemistry, 285(30), 23309–23317. [Link]

  • Rashotte, A. M., et al. (2000). Basipetal auxin transport is required for gravitropism in roots of Arabidopsis. Plant Physiology, 122(2), 481-490. [Link]

  • Kim, J. Y., et al. (2010). Identification of an ABCB/P-glycoprotein-specific inhibitor of auxin transport by chemical genomics. The Journal of biological chemistry, 285(30), 23309–23317. [Link]

  • Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric Acid Impairs Auxin Response in Arabidopsis Root. Plant physiology, 133(3), 1135–1147. [Link]

  • Toyota, M., et al. (2013). Critical consideration on the relationship between auxin transport and calcium transients in gravity perception of Arabidopsis seedlings. Plant signaling & behavior, 8(7), e24749. [Link]

  • Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences of the United States of America, 118(2), e2021338118. [Link]

  • Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant Physiology, 133(3), 1135-1147. [Link]

  • Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant physiology, 133(3), 1135–1147. [Link]

  • Kim, J. Y., et al. (2010). Identification of an ABCB/P-glycoprotein-specific inhibitor of auxin transport by chemical genomics. The Journal of biological chemistry, 285(30), 23309–23317. [Link]

  • Rashotte, A. M., et al. (2000). Basipetal auxin transport is required for gravitropism in roots of Arabidopsis. Plant physiology, 122(2), 481–490. [Link]

  • Anonymous. (2026). 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. Autech Industry. [Link]

  • Rashotte, A. M., et al. (2000). Basipetal auxin transport is required for gravitropism in roots of Arabidopsis. Plant physiology, 122(2), 481–490. [Link]

  • Dhonukshe, P., et al. (2008). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. Proceedings of the National Academy of Sciences of the United States of America, 105(11), 4489–4494. [Link]

  • The 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. (2021). Molecular Biology Reports, 48(6), 5199-5207. [Link]

  • Su, S. H., et al. (2022). PIN structures shed light on their mechanism of auxin efflux. Journal of Experimental Botany, 73(18), 6135-6140. [Link]

  • Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant Physiology, 133(3), 1135-1147. [Link]

  • Kim, J. Y., et al. (2010). Identification of an ABCB/P-glycoprotein-specific inhibitor of auxin transport by chemical genomics. The Journal of biological chemistry, 285(30), 23309–23317. [Link]

  • The 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. (2021). Molecular Biology Reports, 48(6), 5199-5207. [Link]

  • Rashotte, A. M., et al. (2000). Basipetal auxin transport is required for gravitropism in roots of Arabidopsis. Plant physiology, 122(2), 481–490. [Link]

  • Herbert, R. J. (1976). EFFECT OF TRIIODOBENZOIC ACID (TIBA) ON THE GROWTH HABIT AND YIELD OF SOYBEAN. Agronomy Society of New Zealand. [Link]

  • Anonymous. (2026). Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). Delong Chemical. [Link]

  • Rashotte, A. M., et al. (2000). Basipetal auxin transport is required for gravitropism in roots of Arabidopsis. Plant physiology, 122(2), 481–490. [Link]

  • Kim, J. Y., et al. (2010). Identification of an ABCB/P-glycoprotein-specific inhibitor of auxin transport by chemical genomics. The Journal of biological chemistry, 285(30), 23309–23317. [Link]

  • Toyota, M., et al. (2013). Critical consideration on the relationship between auxin transport and calcium transients in gravity perception of Arabidopsis seedlings. Plant signaling & behavior, 8(7), e24749. [Link]

  • Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant physiology, 133(3), 1135–1147. [Link]

  • Kim, J. Y., et al. (2010). Identification of an ABCB/P-glycoprotein-specific inhibitor of auxin transport by chemical genomics. The Journal of biological chemistry, 285(30), 23309–23317. [Link]

  • Anonymous. (2026). 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. Autech Industry. [Link]

  • Herbert, R. J. (1976). EFFECT OF TRIIODOBENZOIC ACID (TIBA) ON THE GROWTH HABIT AND YIELD OF SOYBEAN. Agronomy Society of New Zealand. [Link]

  • Karabaghli-Degron, C., et al. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723-733. [Link]

  • Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences of the United States of America, 118(2), e2021338118. [Link]

  • Rashotte, A. M., et al. (2000). Basipetal auxin transport is required for gravitropism in roots of Arabidopsis. Plant physiology, 122(2), 481–490. [Link]

  • Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant physiology, 133(3), 1135–1147. [Link]

  • Karabaghli-Degron, C., et al. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723-733. [Link]

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Validating the Specificity of 3,4,5-Triiodobenzoic Acid in Auxin Pathway Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of auxin biology, the precise modulation of auxin transport is a cornerstone of experimental design. Among the chemical tools available, 3,4,5-Triiodobenzoic acid (TIBA) has long been utilized as a polar auxin transport inhibitor. However, the true value of any inhibitor lies in its specificity. This guide provides an in-depth, comparative analysis of TIBA, with a focus on validating its specificity against the widely used alternative, N-1-naphthylphthalamic acid (NPA). We will delve into the mechanistic nuances, present objective experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

The Central Role of Polar Auxin Transport

Auxin, primarily indole-3-acetic acid (IAA), is a pivotal phytohormone that governs a vast array of developmental processes, from embryogenesis to organ patterning and tropic responses. The establishment and maintenance of auxin gradients are critical for these functions and are orchestrated by a sophisticated system of polar auxin transport (PAT). This directional, cell-to-cell movement of auxin is mediated by influx carriers (e.g., AUX/LAX proteins) and, most notably, the PIN-FORMED (PIN) family of auxin efflux proteins.[1] The strategic localization of PIN proteins on the plasma membrane dictates the direction of auxin flow, creating the hormonal gradients that underpin plant development.[2]

This compound (TIBA): A Closer Look at its Mechanism

TIBA is a synthetic compound recognized for its ability to disrupt polar auxin transport.[1] Its primary mode of action is the inhibition of auxin efflux from the cell.[3] While often categorized as a non-competitive inhibitor, the precise molecular target of TIBA has been a subject of ongoing research. Some evidence suggests that TIBA's effects are mediated through interference with the dynamic trafficking of PIN proteins to and from the plasma membrane, a process that is dependent on the actin cytoskeleton.[1] It is also noteworthy that TIBA itself is subject to polar transport, similar to auxin, suggesting it may compete with auxin for a common efflux carrier.[4][5] This contrasts with other inhibitors like NPA and highlights a key point of differentiation in their mechanisms.

Diagram of Polar Auxin Transport and Inhibition

cluster_cell1 Cell 1 cluster_cell2 Cell 2 cluster_inhibitors Inhibitors Auxin_in Auxin (IAA) PIN_out PIN Proteins Auxin_in->PIN_out Transported to Auxin_out Auxin Efflux PIN_out->Auxin_out Mediates AUX1_in AUX1/LAX Proteins Auxin_out->AUX1_in Enters Auxin_in_cell2 Auxin Uptake AUX1_in->Auxin_in_cell2 Mediates TIBA TIBA TIBA->PIN_out Inhibits Trafficking NPA NPA NPA->PIN_out Directly Inhibits

Caption: Simplified model of polar auxin transport and the inhibitory action of TIBA and NPA.

Comparing TIBA and NPA: A Matter of Specificity

While both TIBA and NPA are effective inhibitors of polar auxin transport, their mechanisms and potential for off-target effects differ significantly. A critical evaluation of these differences is essential for interpreting experimental results accurately.

FeatureThis compound (TIBA)N-1-naphthylphthalamic acid (NPA)
Primary Target PIN protein trafficking, potentially competes with auxin for efflux carriers.[1][4]Directly binds to and inhibits PIN auxin transporters.[5][6]
Polar Transport Yes, transported in a polar manner similar to IAA.[4][5]No, not polarly transported.[6]
Cytoskeletal Effects Can induce bundling and slow the dynamics of the actin cytoskeleton.[3]Less pronounced direct effects on the actin cytoskeleton at typical working concentrations.[3]
Phenotypic Effects Induces a range of developmental abnormalities due to PAT disruption, but can be less efficient at inducing specific phenotypes like the pin1 mutant phenotype compared to NPA.[4]Potently induces phenotypes characteristic of disrupted PAT, such as the pin1 mutant phenotype.[4]
Working Concentration Typically in the micromolar range (e.g., 1-10 µM for transport inhibition).[7]Effective at sub-micromolar to low micromolar concentrations (IC50 ~0.1-10 µM).[5][6]

Validating Specificity: A Self-Validating Experimental Approach

To rigorously assess the specificity of TIBA and differentiate its effects from those of other inhibitors like NPA, a multi-pronged experimental approach is recommended. The following protocols are designed to be self-validating, providing a clear rationale for each step.

Experimental Workflow for Specificity Validation

G start Hypothesis: TIBA specifically inhibits auxin transport phenotypic_analysis Phenotypic Analysis (e.g., Root Growth Assays) start->phenotypic_analysis transport_assay Direct Auxin Transport Assay (Radiolabeled IAA) start->transport_assay cytoskeleton_analysis Cytoskeleton Integrity Assay (Fluorescent Protein Tagging) start->cytoskeleton_analysis data_analysis Comparative Data Analysis (TIBA vs. NPA vs. Control) phenotypic_analysis->data_analysis transport_assay->data_analysis cytoskeleton_analysis->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Caption: A logical workflow for validating the specificity of auxin transport inhibitors.

Protocol 1: Root Growth Inhibition Assay

Rationale: Root elongation is highly sensitive to auxin concentrations and transport. By comparing the dose-response curves of TIBA and NPA, we can assess their relative potency and observe any morphological differences that might indicate distinct mechanisms or off-target effects. This assay is a robust primary screen for inhibitor efficacy.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0 ecotype)

  • Agar plates with half-strength Murashige and Skoog (MS) medium

  • Stock solutions of TIBA and NPA in a suitable solvent (e.g., DMSO)

  • Imaging system for capturing root growth

Procedure:

  • Seedling Preparation: Sterilize and stratify Arabidopsis thaliana seeds. Sow them on half-strength MS agar plates and grow them vertically for 4-5 days under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Inhibitor Treatment: Prepare a series of half-strength MS agar plates containing a range of TIBA and NPA concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM), including a solvent-only control.

  • Transfer and Growth: Carefully transfer the seedlings to the inhibitor-containing plates. Mark the initial position of the root tip.

  • Data Acquisition: Allow the seedlings to grow for an additional 2-3 days. Capture high-resolution images of the roots.

  • Analysis: Measure the primary root elongation from the marked starting point. Calculate the percentage of root growth inhibition relative to the control for each inhibitor concentration. Plot the dose-response curves and determine the IC50 values. Observe and document any other morphological changes, such as root curling, swelling, or altered lateral root formation.[8]

Protocol 2: Direct Polar Auxin Transport Assay using Radiolabeled IAA

Rationale: This assay directly measures the movement of auxin, providing a quantitative assessment of inhibitor efficacy on polar auxin transport. Using radiolabeled IAA allows for sensitive detection and quantification. This protocol provides direct evidence of the inhibitor's effect on the primary target process.

Materials:

  • Etiolated hypocotyls or inflorescence stems from Arabidopsis thaliana

  • [³H]IAA (radiolabeled indole-3-acetic acid)

  • Agar

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Plant Material Preparation: Grow Arabidopsis thaliana plants and excise segments of etiolated hypocotyls or inflorescence stems (approximately 2 cm in length).

  • Inhibitor Pre-treatment: Incubate the excised segments in a buffer solution containing the desired concentration of TIBA, NPA, or a solvent control for a defined period (e.g., 30-60 minutes).

  • Auxin Application: Prepare agar blocks containing a known concentration of [³H]IAA. Apply a radiolabeled agar block to the apical end of each segment.

  • Transport Period: Place the segments in a humid chamber and allow transport to occur for a specific duration (e.g., 4-18 hours).[1]

  • Segmentation and Measurement: After the transport period, excise a small section from the basal end of each segment (e.g., 5 mm). Place this section into a scintillation vial.

  • Quantification: Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.

  • Analysis: Compare the amount of radioactivity transported to the basal end in the inhibitor-treated segments to that in the control segments. Calculate the percentage of inhibition of polar auxin transport for each inhibitor.

Protocol 3: Analysis of Cytoskeletal Dynamics

Rationale: Given that TIBA has been reported to affect the actin cytoskeleton, it is crucial to investigate this potential off-target effect. Using plants expressing fluorescently tagged cytoskeletal proteins allows for the direct visualization of any inhibitor-induced changes in cytoskeletal organization and dynamics. This provides a direct assessment of a key potential off-target effect.

Materials:

  • Arabidopsis thaliana lines expressing a fluorescently tagged actin-binding protein (e.g., GFP-fABD2)

  • Confocal microscope with live-cell imaging capabilities

  • Perfusion chamber for microscopy

Procedure:

  • Sample Preparation: Mount young seedlings of the fluorescently tagged line in a perfusion chamber on the stage of a confocal microscope.

  • Baseline Imaging: Acquire a time-lapse series of images of the actin cytoskeleton in root epidermal cells to establish a baseline of normal dynamics and organization.

  • Inhibitor Perfusion: Gently perfuse the chamber with a solution containing TIBA or NPA at a concentration known to inhibit auxin transport. A solvent control should also be performed.

  • Post-treatment Imaging: Immediately after perfusion, acquire another time-lapse series of images of the same cells.

  • Analysis: Visually inspect the images for any changes in the actin cytoskeleton, such as bundling, fragmentation, or altered dynamics. Quantify these changes where possible (e.g., by measuring filament thickness or movement).[3]

Conclusion: Informed Choices for Rigorous Research

The choice of a chemical inhibitor is a critical decision in experimental design. While both this compound and N-1-naphthylphthalamic acid are valuable tools for dissecting auxin transport pathways, they are not interchangeable. TIBA's characteristic of being polarly transported and its potential to influence the actin cytoskeleton differentiate it from NPA, which appears to act more directly on PIN proteins.

By employing a multi-faceted validation strategy that combines phenotypic analysis, direct transport assays, and assessment of potential off-target effects, researchers can confidently select the most appropriate inhibitor for their specific research questions. This rigorous approach not only enhances the reliability of experimental data but also contributes to a more nuanced understanding of the intricate mechanisms governing auxin-regulated plant development.

References

  • Dhonukshe, P., et al. (2007). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. PNAS, 104(10), 4489-4494. Available at: [Link]

  • Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 4(4), 437-451. Available at: [Link]

  • Teale, W. D., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS, 118(1), e2020857118. Available at: [Link]

  • Peer, W. A., et al. (2004). Variation in expression and protein localization of the PIN family of auxin efflux facilitator proteins in flavonoid mutants with altered auxin transport in Arabidopsis thaliana. The Plant Cell, 16(7), 1898-1911. Available at: [Link]

  • Saniewski, M., et al. (2017). Differential effects of N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on auxin control of swelling of the shoots of Bryophyllum calycinum Salisb. Acta Agrobotanica, 70(3). Available at: [Link]

  • Shinkle, J. R., et al. (1998). Concentration dependence of the effect of TIBA and NPA on the transport of [3H]IAA through hypocotyls from DG (A) and DRL-grown (B) cucumber seedlings. Plant Physiology, 118(4), 1337-1344. Available at: [Link]

  • Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 235-244. Available at: [Link]

  • Maraszkiewicz, M., et al. (2021). Effect of NPA and TIBA on polar auxin transport in stem segments of B. calycinum. ResearchGate. Available at: [Link]

  • Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS, 118(1), e2020857118. Available at: [Link]

  • Kramer, E. M., & Jürgens, G. (2015). Modelling the dynamics of polar auxin transport in inflorescence stems of Arabidopsis thaliana. Journal of Experimental Botany, 66(22), 7017-7029. Available at: [Link]

  • Pan, J., et al. (2021). Systematic analysis of specific and nonspecific auxin effects on endocytosis and trafficking. Plant Physiology, 186(2), 1143-1159. Available at: [Link]

  • Su, Y., et al. (2023). Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen. Journal of Experimental Botany, 74(1), 22-34. Available at: [Link]

  • Abas, L., et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS, 118(1), e2020857118. Available at: [Link]

  • Saniewski, M., et al. (2017). Differential effects of N-1- naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) on. Acta Agrobotanica, 70(3). Available at: [Link]

  • Cox, D. N., & Muday, G. K. (1994). NPA binding activity is peripheral to the plasma membrane and is associated with the cytoskeleton. The Plant Cell, 6(12), 1941-1953. Available at: [Link]

  • Gälweiler, L., et al. (1998). Regulation of Polar Auxin Transport by AtPIN1 in Arabidopsis Vascular Tissue. Science, 282(5397), 2226-2230. Available at: [Link]

  • Qi, J., et al. (2017). Supporting Information for Polar auxin transport modulates early leaf flattening. Semantic Scholar. Available at: [Link]

  • Hu, Y., et al. (2021). Cell-type action specificity of auxin on Arabidopsis root growth. The Plant Journal, 106(4), 928-941. Available at: [Link]

  • Wróbel, T., et al. (2021). The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants. Plants, 10(10), 2167. Available at: [Link]

  • Wróbel, T., et al. (2021). The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants. MDPI. Available at: [Link]

  • Hu, Y., et al. (2021). Cell‐type action specificity of auxin on Arabidopsis root growth. The Plant Journal, 106(4), 928-941. Available at: [Link]

  • Ung, T. L., et al. (2022). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Nature, 612(7940), 555-560. Available at: [Link]

  • Morris, D. A., & Rubery, P. H. (1991). Auxin Transport and the Interaction of Phytotropins. Plant Physiology, 96(3), 675-680. Available at: [Link]

  • Dhonukshe, P., et al. (2007). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. PNAS, 104(10), 4489-4494. Available at: [Link]

  • Iváncsits, S., et al. (2010). Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. The Plant Journal, 64(6), 1012-1024. Available at: [Link]

  • Hertel, R., & Leopold, A. C. (1981). The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles. Planta, 153(5), 409-414. Available at: [Link]

  • Fendrych, M., et al. (2018). Rapid root growth inhibition depends on auxin levels inside the cell a. Nature Plants, 4(8), 553-559. Available at: [Link]

  • Teale, W. D., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS, 118(1), e2020857118. Available at: [Link]

  • Islam, M. S., et al. (2021). Actin Cytoskeleton Dynamics and Organization Modulated by Macromolecular Crowding, Cation Interaction, and Nanomaterials. UCF STARS. Available at: [Link]

  • Lavenus, J., et al. (2013). Auxin in Root Development. Cold Spring Harbor Perspectives in Biology, 5(8), a010833. Available at: [Link]

  • Zhang, M., et al. (2022). The Cytoskeleton in Plant Immunity: Dynamics, Regulation, and Function. International Journal of Molecular Sciences, 23(19), 11809. Available at: [Link]

Sources

A Comparative Guide to Triiodobenzoic Acid Isomers and Their Impact on Root Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Auxin in Root Systems

In the intricate world of plant biology, the phytohormone auxin, predominantly indole-3-acetic acid (IAA), serves as a master architect, sculpting the plant's form in response to both developmental and environmental cues. The root system, a critical interface for nutrient and water acquisition, is particularly sensitive to the precise distribution of auxin. This distribution is not random; it is governed by a sophisticated, directional cell-to-cell process known as polar auxin transport (PAT). The establishment of auxin gradients by PAT is fundamental for processes such as primary root elongation, the initiation and emergence of lateral roots, and gravitropic responses.[1]

Researchers seeking to understand these fundamental processes often turn to chemical tools that can perturb the system in a controlled manner. Among the most valuable of these tools are the polar auxin transport inhibitors. This guide provides an in-depth comparative analysis of triiodobenzoic acid (TIBA) isomers, focusing on the well-characterized 2,3,5-triiodobenzoic acid, its mechanism of action, and a structure-activity discussion of its less-studied isomers. We will delve into the causality behind experimental design and provide validated protocols for researchers aiming to utilize these compounds to dissect the complexities of root development.

Core Mechanism: How TIBA Disrupts Auxin's Architectural Plans

The primary mode of action for TIBA is the inhibition of polar auxin transport.[1] Unlike competitive inhibitors that might block an auxin binding site, 2,3,5-TIBA acts by interfering with the complex cellular machinery that controls the localization of auxin efflux carriers, most notably the PIN-FORMED (PIN) family of proteins.

Instead of directly binding to the transport channel of PIN proteins, evidence suggests TIBA disrupts their dynamic cycling between the plasma membrane and endosomal compartments. This interference is thought to be mediated through effects on the actin cytoskeleton, which serves as the trackway for the vesicle trafficking required to deliver and maintain PIN proteins at their correct polar positions on the cell membrane. By disrupting this trafficking, TIBA effectively reduces the number of functional auxin pumps at the cell surface, leading to a "traffic jam" of auxin within cells and a breakdown of the critical gradients needed for coordinated root development.

The Central Role of Polar Auxin Transport in Root Development

Shoot Auxin Synthesis (Shoot Apical Meristem, Young Leaves) PAT Polar Auxin Transport (PAT) via Phloem & Stele Shoot->PAT Supplies Auxin RootTip Auxin Maximum in Root Tip PAT->RootTip Establishes Gradient LR_Initiation Lateral Root Initiation (Pericycle Cells) PAT->LR_Initiation Triggers Founder Cell Specification ElongationZone Elongation Zone RootTip->ElongationZone Regulates Cell Expansion Gravitropism Gravitropic Curvature RootTip->Gravitropism Asymmetric Distribution Drives Bending PrimaryGrowth Primary Root Growth ElongationZone->PrimaryGrowth LateralGrowth Lateral Root Development LR_Initiation->LateralGrowth GravityResponse Gravitropic Response Gravitropism->GravityResponse

Caption: Logical flow of polar auxin transport's role in root development.

A Comparative Analysis of TIBA Isomers

While 2,3,5-triiodobenzoic acid is the most extensively studied isomer and is often referred to simply as "TIBA," it is one of several possible isomers. The specific placement of the three iodine atoms on the benzoic acid ring is critical to its biological activity.

2,3,5-Triiodobenzoic Acid: The Gold Standard Inhibitor

This isomer is a potent inhibitor of polar auxin transport and has become an invaluable tool in plant biology. Its application leads to distinct and well-documented phenotypes in root systems:

  • Inhibition of Lateral Root Formation: By disrupting the basipetal flow of auxin from the shoot, 2,3,5-TIBA prevents the periodic accumulation of auxin in the pericycle required to initiate lateral root primordia. Studies in Norway spruce have shown that TIBA significantly depresses the formation of lateral roots.[2]

  • Inhibition of Primary Root Elongation: While its primary effect is on transport, 2,3,5-TIBA also inhibits primary root elongation. Research in Arabidopsis thaliana suggests that in addition to the effects of blocking auxin transport, the molecule itself may exert a weak, auxin-like inhibitory effect on root growth.[3]

  • Disruption of Gravitropism: The gravity-sensing columella cells in the root cap redirect auxin flow to the lower side of the root, inhibiting elongation there and causing the root to bend downwards. By globally inhibiting PAT, 2,3,5-TIBA disrupts this differential growth, leading to agravitropic or disoriented root growth.

Other Isomers (e.g., 3,4,5-TIBA, 2,4,6-TIBA): A Structure-Activity Perspective

Direct comparative experimental data on the effects of other TIBA isomers on root development is notably scarce in published literature. However, we can infer their likely activities based on extensive structure-activity relationship (SAR) studies conducted on other auxin analogs, such as phenoxyacetic acids (e.g., 2,4-D).

The key takeaway from SAR studies is that the precise positioning of halogen substituents on the aromatic ring is paramount for biological activity, as it dictates how the molecule fits into the binding pockets of target proteins like the TIR1/AFB auxin co-receptors. For many auxin-like molecules, a halogen at the 4-position is important for activity, while substitutions at other positions can either enhance or reduce it.[4]

It is plausible that the specific 2,3,5-substitution pattern of the most common TIBA isomer is optimal for interacting with a component of the auxin transport machinery, perhaps a regulatory protein or a component of the vesicle trafficking system. Isomers such as 2,4,6-TIBA or 3,4,5-TIBA, with different steric and electronic profiles, would be predicted to have different binding affinities and, consequently, different potencies as auxin transport inhibitors. This remains a fertile ground for future investigation.

Quantitative Data Summary

The following table summarizes experimental data on the effects of 2,3,5-TIBA and another common PAT inhibitor, N-1-naphthylphthalamic acid (NPA), on root development parameters. The lack of data for other TIBA isomers highlights a significant research gap.

CompoundSpeciesParameterObservationConcentrationReference
2,3,5-TIBA Arabidopsis thaliana (WT)Primary Root Growth23.0% inhibition under P deficiencyNot Specified[5]
2,3,5-TIBA Arabidopsis thaliana (atopr3 mutant)Primary Root Growth33.0% inhibition under P deficiencyNot Specified[5]
2,3,5-TIBA Picea abies (Norway Spruce)Lateral Root FormationSignificantly depressedNot Specified[2]
2,3,5-TIBA Cicer arietinum (Chickpea)Root DiameterIncreased diameter20 ppm
2,3,5-TIBA Cicer arietinum (Chickpea)Xylem Vessel DiameterDecreased diameter20 ppm
NPA Arabidopsis thalianaPrimary Root Elongation60% inhibition when applied to root tipNot Specified
NPA Arabidopsis thalianaLateral Root DensityDecreased number and densityNot Specified

Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided. The choice of Arabidopsis thaliana as a model organism is based on its rapid life cycle, well-characterized genetics, and the ease of observing root development on agar plates.

Protocol 1: Assay for Primary and Lateral Root Development in Arabidopsis thaliana

This protocol provides a framework for quantifying the effects of TIBA isomers on primary root elongation and lateral root density.

1. Media Preparation (per 1 Liter):

  • Rationale: A sterile, nutrient-defined medium is essential to eliminate confounding variables from soil microbes or nutrient deficiencies. Murashige and Skoog (MS) medium is the standard for Arabidopsis culture.

  • Prepare 1 L of 0.5X MS medium. To distilled water, add:

    • 2.2 g Murashige and Skoog Basal Medium with Vitamins.

    • 10 g Sucrose (as a carbon source).

    • 0.5 g MES buffer (to stabilize pH).

  • Adjust the pH to 5.7 using 1M KOH. Causality: A stable pH of 5.7 is optimal for nutrient availability and root growth.

  • Add 8 g of Plant Agar. Heat with stirring to dissolve.

  • Autoclave at 121°C for 20 minutes.

  • Allow the medium to cool to ~50-60°C in a water bath.

  • Add the test compound (e.g., 2,3,5-TIBA) from a sterile-filtered stock solution (dissolved in DMSO or NaOH, depending on solubility) to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Add an equivalent volume of the solvent to the control medium.

  • Pour ~25 mL of medium into sterile 100 mm square petri plates and allow to solidify in a laminar flow hood.

2. Seed Sterilization and Plating:

  • Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing in 70% ethanol for 2 minutes, followed by 5 minutes in 20% bleach with 0.05% Tween-20, and rinsing 5 times with sterile distilled water.

  • Resuspend seeds in sterile 0.1% agar and place them in a line on the surface of the prepared agar plates.

3. Germination and Growth:

  • Seal plates with breathable tape.

  • Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to ensure uniform germination.

  • Transfer plates to a growth chamber with a 16h light/8h dark cycle at 22°C, orienting the plates vertically to allow roots to grow along the agar surface.

4. Data Acquisition and Analysis:

  • After 7-10 days of growth, remove the plates and scan them using a high-resolution flatbed scanner.

  • Using image analysis software (e.g., ImageJ/Fiji), measure the length of the primary root for at least 15 seedlings per treatment.

  • Count the number of emerged lateral roots on each primary root.

  • Calculate the Lateral Root Density by dividing the number of lateral roots by the primary root length. This normalizes for differences in primary root length.

  • Perform statistical analysis (e.g., ANOVA with a post-hoc test) to determine significant differences between treatments.

Visual Workflow for Root Development Assay

P1 Prepare 0.5X MS Agar Plates + TIBA Isomers & Control P2 Surface Sterilize & Plate Seeds P1->P2 P3 Stratify at 4°C (2-3 Days, Dark) P2->P3 P4 Transfer to Growth Chamber (Vertical, 22°C, 16h Light) P3->P4 P5 Grow for 7-10 Days P4->P5 P6 Scan Plates for High-Res Images P5->P6 P7 Measure Primary Root Length (ImageJ/Fiji) P6->P7 P8 Count Emerged Lateral Roots P6->P8 P9 Calculate Lateral Root Density (LR#/mm) P7->P9 P8->P9 P10 Statistical Analysis (ANOVA) P9->P10

Caption: Experimental workflow for quantifying TIBA's effects on root growth.

Conclusion and Future Directions

2,3,5-Triiodobenzoic acid remains a cornerstone tool for investigating the role of polar auxin transport in plant development. Its profound and reliable effects on root architecture—specifically the inhibition of lateral root formation and primary root elongation—are a direct consequence of its ability to disrupt the trafficking of PIN auxin efflux carriers.

The most significant gap in our current understanding is the lack of direct, comparative studies on the bioactivity of other TIBA isomers. A systematic investigation into how the 2,4,6-, 3,4,5-, and other substitution patterns affect auxin transport would be highly valuable. Such a study, combining root phenotyping assays with molecular binding and localization studies, could reveal more about the specific structural requirements for interaction with the auxin transport machinery and potentially lead to the development of even more specific and potent chemical probes. For researchers in the field, the protocols and data presented here provide a solid foundation for exploring these and other questions at the heart of auxin biology.

References
  • Fujita, H., & Syono, K. (1996). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Plant and Cell Physiology, 37(7), 1043-1048. [Link]

  • Karabaghli-Degron, C., Sotta, B., Bonnet, M., Gay, G., & Le Tacon, F. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation by Laccaria bicolor. New Phytologist, 140(4), 723-733. [Link]

  • Delong Chemical. Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA). Delong Chemical Co., Ltd. [Link]

  • Islam, M. S., & Rashid, M. H. (2019). Effects of 2, 3, 5-triiodobenzoic acid on the anatomical changes of chickpea var. BARI Chola-7. Dhaka University Journal of Biological Sciences, 28(2), 225-232. [Link]

  • Vertex AI Search. 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. Google Cloud.
  • Khan, A. H., et al. (2023). Plant-Derived Smoke Mitigates the Inhibitory Effects of the Auxin Inhibitor 2,3,5-Triiodo Benzoic Acid (TIBA) by Enhancing Root Architecture and Biochemical Parameters in Maize. MDPI. [Link]

  • BioKB. Relationship - 2,3,5-triiodobenzoic acid - inhibits - auxin polar transport. BioKB. [Link]

  • Dubrovsky, J. G., & Forde, B. G. (2012). Quantitative Analysis of Lateral Root Development: Pitfalls and How to Avoid Them. The Plant Cell, 24(1), 4-14. [Link]

  • Sharebiology. (2022). MS media (Murashige - Skoog) composition and preparation. Sharebiology. [Link]

  • Swarup, R., et al. (2018). Root Gravitropism: Quantification, Challenges, and Solutions. Methods in Molecular Biology. [Link]

  • Reed, J. W., et al. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. The Plant Cell, 10(11), 1965-1978. [Link]

  • Blakeslee, J. J., et al. (2004). Auxin, actin and growth of the Arabidopsis thaliana primary root. The Plant Journal, 34(3), 323-332. [Link]

  • Ljung, K. (2013). Auxin metabolism and homeostasis in plant growth and development. Development, 140(5), 943-950. [Link]

  • De Smet, I., & Beeckman, T. (2011). Asymmetric auxin distribution and lateral root development. The Plant Cell, 23(2), 470-471. [Link]

  • Dubrovsky, J. G., et al. (2008). Lateral Root Initiation in Arabidopsis: Developmental Window, Spatial Patterning, Density and Predictability. Annals of Botany, 101(4), 549-560. [Link]

  • Ke, J., et al. (2015). Auxin-Control of Root System Architecture. Current Opinion in Plant Biology, 23, 112-120. [Link]

  • Laskowski, M., et al. (2008). The Biphasic Root Growth Response to Abscisic Acid in Arabidopsis Involves Interaction with Ethylene and Auxin Signalling Pathways. Frontiers in Plant Science, 8, 1473. [Link]

  • Dindas, J., et al. (2018). AFB1 controls rapid auxin signalling through membrane depolarization in Arabidopsis thaliana root. Nature Communications, 9(1), 1547. [Link]

  • Ke, Y., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]

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Navigating Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of 3,4,5-Triiodobenzoic Acid with Hormone Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the potential for off-target interactions of small molecules is paramount. This guide provides a comprehensive analysis of 3,4,5-Triiodobenzoic acid, examining its potential for cross-reactivity with key hormone pathways. While primarily recognized for its role as an auxin transport inhibitor in plant biology, its structural characteristics warrant a thorough investigation into its interactions with mammalian hormonal systems.[1][2][3][4] This document will delve into the structural rationale for potential cross-reactivity, present predictive data from computational models, and outline the definitive experimental workflows required to empirically assess these interactions.

Introduction to this compound: Beyond Plant Physiology

This compound is a well-characterized molecule primarily utilized in botanical research as an inhibitor of polar auxin transport.[3][4] It is also used as a radiopaque contrast agent.[5][6] Its structure, a benzoic acid core heavily substituted with iodine atoms, shares intriguing similarities with endogenous thyroid hormones, which are critical regulators of metabolism, growth, and development in vertebrates.[7][8][9][10] This structural resemblance forms the fundamental hypothesis for its potential interaction with not only the thyroid hormone pathway but also other members of the nuclear receptor superfamily, including steroid hormone receptors.

The Structural Argument for Cross-Reactivity

The potential for this compound to interact with hormone pathways is rooted in the shared structural features among the ligands for the nuclear receptor superfamily. These receptors, which include those for thyroid hormones, estrogens, androgens, and glucocorticoids, often possess ligand-binding pockets that can accommodate structurally similar molecules.

The key structural features of this compound that suggest potential for off-target hormonal effects are:

  • Iodinated Aromatic Ring: The presence of multiple iodine atoms on the benzene ring is a hallmark of thyroid hormones like thyroxine (T4) and triiodothyronine (T3). These iodine atoms are crucial for high-affinity binding to thyroid hormone receptors.

  • Carboxylic Acid Group: The benzoic acid moiety provides a negatively charged group that can participate in electrostatic interactions within a receptor's ligand-binding domain, a common feature in many nuclear receptor ligands.

  • Hydrophobic Core: The aromatic ring itself provides a hydrophobic scaffold that can fit into the hydrophobic pockets of nuclear receptors.

Interestingly, studies on the non-iodinated parent compound, benzoic acid, have shown it to be non-estrogenic in uterotrophic and yeast estrogenicity assays, suggesting that the iodine substitutions may be critical for any potential interaction with hormone receptors.[11]

Predictive Insights from Computational Modeling

The study revealed that ICMs, which share the iodinated benzene ring structure, showed potential interactions with several key nuclear receptors, including:

  • Androgen Receptor (AR)

  • Estrogen Receptor (ER)

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [3]

Furthermore, the in silico analysis indicated that the binding of some ICMs to the transthyretin-binding pocket, a key transporter of thyroid hormones, was stronger than that of the natural hormones themselves.[3] This suggests a high potential for compounds like this compound to interfere with thyroid hormone transport and signaling.

A Case Study in Cross-Pathway Interaction: TRIAC and the Androgen Receptor

Experimental evidence from a related iodinated compound further supports the plausibility of cross-reactivity between thyroid hormone-like structures and the steroid hormone machinery. A study on 3,3′,5-triiodothyroacetic acid (TRIAC), a metabolic derivative of T3, demonstrated that it can inhibit the binding of coactivators to the androgen receptor.[12] This finding is significant as it provides a concrete example of a molecule from the thyroid hormone axis directly modulating the function of a steroid hormone receptor, not at the ligand-binding site, but at an allosteric regulatory surface.

This allosteric interaction highlights that cross-reactivity can occur through multiple mechanisms, not just direct competition for the ligand-binding pocket.

Experimental Validation: A Two-Pronged Approach

To definitively characterize the cross-reactivity profile of this compound, a systematic experimental approach is necessary. The following details the gold-standard assays for this purpose.

Competitive Radioligand Binding Assays

These assays directly measure the ability of a test compound to displace a radiolabeled native hormone from its receptor. This allows for the determination of binding affinity, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Table 1: Potential Cross-Reactivity Profile of this compound based on Predictive Data and Structural Similarity

Hormone PathwayReceptor TargetPredicted InteractionRationale
Thyroid Thyroid Receptors (TRα, TRβ)HighStrong structural similarity to endogenous thyroid hormones.
Transthyretin (TTR)HighIn silico data on related ICMs suggest strong binding.[3]
Androgen Androgen Receptor (AR)ModerateIn silico data on ICMs; experimental evidence with TRIAC.[3][12]
Estrogen Estrogen Receptors (ERα, ERβ)PossibleIn silico data on ICMs.[3]
Glucocorticoid Glucocorticoid Receptor (GR)Low/UnknownLess structural similarity to glucocorticoids.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Prepare receptor solution (e.g., purified receptor or cell lysate) incubate Incubate receptor, radioligand, and competitor at equilibrium prep_receptor->incubate prep_radioligand Prepare radiolabeled ligand (e.g., [125I]T3, [3H]DHT) prep_radioligand->incubate prep_competitor Prepare serial dilutions of This compound prep_competitor->incubate separate Separate bound from free radioligand (e.g., filter binding, SPA) incubate->separate detect Quantify bound radioactivity (scintillation counting) separate->detect analyze Plot data and calculate IC50/Ki values detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Androgen Receptor Binding Assay

  • Receptor Preparation: Utilize cytosol isolated from rat prostate as the source of the androgen receptor.[13]

  • Reagent Preparation:

    • Prepare a stock solution of the radioligand, [³H]-R1881 (a potent synthetic androgen).

    • Create a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a positive control (unlabeled R1881) and a weak positive control (e.g., dexamethasone).[13]

  • Assay Setup: In a 96-well plate, combine the androgen receptor preparation, a fixed concentration of [³H]-R1881, and varying concentrations of this compound or control compounds.

  • Incubation: Incubate the plate overnight at 4°C to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a filter-binding apparatus (e.g., a glass fiber filter that retains the receptor complexes).

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Reporter Gene Assays

These cell-based assays measure the functional consequence of receptor binding – the activation or inhibition of gene transcription. They provide a more physiologically relevant assessment of a compound's hormonal activity.

Experimental Workflow: Nuclear Receptor Reporter Gene Assay

G cluster_transfection Cell Transfection cluster_treatment Treatment cluster_lysis Cell Lysis & Assay cluster_measurement Measurement & Analysis transfect Transfect host cells with: 1. Hormone receptor expression vector 2. Reporter vector (HRE-luciferase) treat Treat transfected cells with varying concentrations of This compound transfect->treat lyse Lyse cells and add luciferase substrate treat->lyse measure Measure luminescence lyse->measure analyze Plot dose-response curve and calculate EC50/IC50 values measure->analyze

Caption: Workflow for a nuclear receptor reporter gene assay.

Detailed Protocol: Estrogen Receptor α (ERα) Transactivation Assay

  • Cell Culture: Culture a suitable human cell line (e.g., HEK293 or HeLa) that has low endogenous estrogen receptor expression.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length human ERα cDNA.

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: After allowing the cells to recover and express the transfected genes (typically 24 hours), replace the medium with a medium containing serial dilutions of this compound. Include a positive control (17β-estradiol) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.

  • Luciferase Assay: Transfer the cell lysates to a luminometer plate. Use a dual-luciferase assay system to sequentially measure the firefly luciferase (from the reporter plasmid) and Renilla luciferase (from the control plasmid) activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 (for agonistic activity) or IC50 (for antagonistic activity, in the presence of a fixed concentration of 17β-estradiol).

Conclusion and Future Directions

The structural similarity of this compound to thyroid hormones, coupled with predictive computational data from related iodinated compounds, strongly suggests a potential for cross-reactivity with various hormone pathways, most notably the thyroid and steroid hormone systems. While direct experimental evidence is currently lacking, the in silico and analogous compound data provide a compelling rationale for further investigation.

The definitive assessment of this cross-reactivity requires empirical testing using the detailed binding and reporter gene assays outlined in this guide. Such studies are crucial for any future development or risk assessment of this compound and its derivatives in a clinical or environmental context. By employing these self-validating experimental systems, researchers can confidently characterize the off-target hormonal effects of this and other small molecules, ensuring greater specificity and safety in drug development and chemical safety evaluation.

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A Researcher's Guide to Genetically Validating the Targets of 3,4,5-Triiodobenzoic Acid (TIBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the genetic methodologies available for validating the biological targets of 3,4,5-Triiodobenzoic acid (TIBA). This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond phenotypic observations to definitive, genetically-grounded target validation. Here, we dissect the experimental logic, provide actionable protocols, and objectively compare different approaches to empower your research.

Introduction: The Enduring Enigma of a Classic Auxin Transport Inhibitor

The Primary Target: Disrupting Auxin Flow by Targeting Villin-Mediated Actin Dynamics

The prevailing mechanism of TIBA action is not direct binding to auxin transporters themselves, but rather the disruption of their trafficking to and from the plasma membrane.[4] This is achieved by interfering with the dynamics of the actin cytoskeleton. Recent groundbreaking research has identified the actin-binding protein villin as a direct molecular target of TIBA.[5] TIBA interacts with the C-terminal headpiece domain of villin, inducing its oligomerization and leading to excessive bundling of actin filaments. This altered actin landscape impairs the trafficking of PIN-FORMED (PIN) auxin efflux carriers, reducing their presence at the plasma membrane and thereby inhibiting polar auxin transport.[5]

Visualizing the Pathway: TIBA's Mechanism of Action

TIBA_Mechanism TIBA This compound (TIBA) Villin Villin TIBA->Villin Direct Binding Actin Actin Filaments Villin->Actin Induces Excessive Bundling Vesicle Vesicle Trafficking Actin->Vesicle Disrupts Dynamics PIN PIN Proteins (Auxin Efflux Carriers) PM Plasma Membrane PIN->PM Reduces Localization Vesicle->PIN Impairs Trafficking Auxin Polar Auxin Transport PM->Auxin Inhibition

Caption: TIBA directly binds to villin, leading to actin bundling and impaired PIN protein trafficking, ultimately inhibiting polar auxin transport.

Genetic Validation Strategies for the TIBA-Villin Interaction

To rigorously validate villin as the primary target of TIBA, genetic approaches are indispensable. These methods allow for the specific manipulation of the putative target in a living system, providing evidence of a causal relationship between the target and the observed phenotype in response to the small molecule.

CRISPR/Cas9-Mediated Knockout of Villin

The most definitive genetic approach is the complete knockout of the target gene. The CRISPR/Cas9 system offers a precise and efficient method for generating loss-of-function mutants.

Experimental Rationale: If villin is the primary target of TIBA's auxin transport inhibitory activity, then a villin knockout mutant should exhibit reduced sensitivity to TIBA. The phenotypic effects of TIBA on auxin transport, such as altered root growth and gravitropism, should be less pronounced in the absence of its target.

Detailed Protocol: Generating and Analyzing villin Knockout Arabidopsis

  • Target Selection and sgRNA Design:

    • Identify the villin gene(s) in your organism of interest (e.g., Arabidopsis thaliana has multiple villin isoforms).

    • Design two or more single-guide RNAs (sgRNAs) targeting early exons of the villin gene to ensure a complete knockout. Utilize online tools to minimize off-target effects.

  • Vector Construction and Plant Transformation:

    • Clone the designed sgRNAs into a plant-compatible CRISPR/Cas9 vector.

    • Transform Arabidopsis using the floral dip method with Agrobacterium tumefaciens carrying the CRISPR construct.

  • Selection and Genotyping of Mutant Lines:

    • Select transgenic (T1) plants using an appropriate selectable marker.

    • Screen T1 plants for mutations at the target site using PCR and Sanger sequencing.

    • Identify plants with heritable mutations and select homozygous knockout lines in the T2 or T3 generation that are free of the Cas9 transgene.

  • Phenotypic Analysis: Auxin Transport Assays:

    • Root Growth Inhibition Assay:

      • Grow wild-type (WT) and villin knockout seedlings on agar plates containing a range of TIBA concentrations.

      • Measure primary root length after a set period (e.g., 7-10 days).

      • Compare the dose-response curves of WT and mutant plants. A rightward shift in the curve for the mutant indicates reduced sensitivity.

    • Gravitropism Assay:

      • Grow seedlings vertically on agar plates.

      • Rotate the plates by 90 degrees.

      • Measure the angle of root bending over time in the presence and absence of TIBA. The gravitropic response of WT plants will be significantly inhibited by TIBA, while the villin mutant should show a less severe inhibition.

Expected Quantitative Data:

Genetic BackgroundTIBA Concentration (µM)Primary Root Length (mm, mean ± SD)Gravitropic Curvature (degrees, mean ± SD)
Wild-Type050 ± 585 ± 5
125 ± 340 ± 8
510 ± 215 ± 5
villin knockout048 ± 683 ± 6
138 ± 465 ± 7
520 ± 335 ± 6
RNA Interference (RNAi)-Mediated Knockdown of Villin

As an alternative to a full knockout, which can be lethal if the gene is essential, RNA interference (RNAi) can be used to reduce the expression of the target gene.

Experimental Rationale: Similar to the knockout approach, a reduction in villin protein levels should confer partial resistance to TIBA. This method is particularly useful for studying genes with multiple redundant isoforms or those essential for viability.

RNAi_Workflow Start Design hairpin RNA construct for Villin Transform Agrobacterium-mediated plant transformation Start->Transform Select Select transgenic lines Transform->Select Validate Validate Villin knockdown (qRT-PCR, Western Blot) Select->Validate Phenotype Phenotypic analysis (Auxin transport assays with TIBA) Validate->Phenotype End Compare with Wild-Type Phenotype->End

Comparison of Genetic Validation Approaches

ApproachPrincipleProsCons
CRISPR/Cas9 Knockout Complete and permanent disruption of the target gene.Provides definitive loss-of-function evidence. Heritable and stable mutant lines.Can be lethal if the gene is essential. Potential for off-target mutations.
RNA Interference (RNAi) Post-transcriptional gene silencing leading to reduced protein levels.Useful for essential genes and gene families with redundant members. Can create a range of knockdown efficiencies.Incomplete silencing may lead to ambiguous results. Potential for off-target silencing. Transgene can be silenced over generations.
Overexpression Increased expression of the target gene.Can lead to hypersensitivity to the compound, providing complementary evidence.Overexpression artifacts can complicate interpretation. May not be informative if the target is not the rate-limiting step.

Beyond Auxin Transport: Investigating Other Potential Targets of TIBA

While the primary and most well-validated target of TIBA is villin, leading to the inhibition of auxin transport, some studies suggest other potential biological activities. Genetic approaches are crucial for dissecting these potential off-target or secondary effects.

TIBA and Apoptosis

Some reports indicate that TIBA can induce apoptosis, particularly in tumor cells, through the generation of reactive oxygen species (ROS).[6] To investigate the specific molecular players involved in TIBA-induced apoptosis in a plant system, a genetic screen could be employed.

Experimental Strategy: A Forward Genetic Screen for TIBA-Insensitive Apoptosis

  • Mutagenize a population of seeds (e.g., Arabidopsis) with a chemical mutagen like ethyl methanesulfonate (EMS).

  • Screen the M2 generation for mutants that fail to undergo apoptosis in response to a high concentration of TIBA. Apoptosis can be monitored using assays like TUNEL staining.

  • Identify the causative mutations through whole-genome sequencing and mapping.

This approach can uncover novel components of a TIBA-induced cell death pathway.

TIBA and Protein Kinases

The broad-spectrum effects of some small molecules can be attributed to their interaction with protein kinases, which are central regulators of cellular signaling. While direct evidence is limited, it is plausible that TIBA could interact with certain protein kinases.

Investigative Approach: Kinase-Dead Mutants

To test if a specific kinase is a target of TIBA, one can express a "kinase-dead" version of the protein. This is typically achieved by mutating a key residue in the ATP-binding pocket, rendering the kinase catalytically inactive.

Experimental Logic: If TIBA's effect is mediated through the inhibition of a particular kinase, expressing a kinase-dead mutant might phenocopy the effect of TIBA treatment. Conversely, if TIBA acts as a kinase activator, the kinase-dead mutant should be insensitive to TIBA.

Alternative Small Molecules for Studying Auxin Transport

A crucial aspect of validating a small molecule's target is to compare its effects with other compounds that purportedly act on the same pathway.

CompoundValidated/Putative Target(s)Genetic Validation Approaches
N-1-naphthylphthalamic acid (NPA) ABCB/PGP auxin transporters, TWISTED DWARF 1 (TWD1)Analysis of abcb/pgp and twd1 mutants for altered NPA sensitivity.
1-Naphthoxyacetic acid (1-NOA) AUX1/LAX auxin influx carriersPhenocopying of the aux1 mutant phenotype by 1-NOA treatment.
Gravicin PIN proteinsLimited genetic validation available.

Conclusion: The Imperative of Genetic Validation

References

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Comparing 3,4,5-Triiodobenzoic acid with other radiopaque contrast agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3,4,5-Triiodobenzoic Acid and Its Derivatives as Radiopaque Contrast Agents

Introduction: The Central Role of the Tri-iodinated Benzene Ring

In the field of diagnostic imaging, the ability to enhance the contrast between different soft tissues is paramount. Iodinated Radiopaque Contrast Agents (IRCAs) are indispensable pharmacological compounds that leverage the high atomic number and electron density of iodine to attenuate X-rays, thereby rendering blood vessels, organs, and other tissues visible in modalities like Computed Tomography (CT) and angiography.[1][2] The foundational structure for virtually all modern intravascular iodinated contrast agents is the tri-iodinated benzene ring, a concept that revolutionized medical imaging.[3][4]

This guide provides a comparative analysis starting with the parent molecule, this compound, and examining its evolution into the sophisticated, safer, and more effective derivatives used in clinical practice today. We will objectively compare its theoretical properties with two landmark alternatives that represent different classes of IRCAs: Diatrizoate, an ionic high-osmolality agent, and Iohexol, a non-ionic low-osmolality agent. This analysis is supported by a review of their physicochemical properties, biocompatibility data, and the standardized experimental protocols essential for the development and validation of new contrast media.

Chapter 1: this compound - The Progenitor Molecule

This compound (TIBA) represents the chemical bedrock from which modern IRCAs were developed. While not used clinically in its unmodified form, its structure provides the essential feature for radiopacity: three iodine atoms covalently bonded to a stable benzene ring.[5]

Chemical Properties and Inherent Limitations: The core advantage of the TIBA structure is its high iodine content relative to its molecular weight, which is fundamental for X-ray attenuation.[4] However, as a simple carboxylic acid, it possesses several properties that make it unsuitable for direct intravascular administration:

  • Low Aqueous Solubility: Its hydrophobicity and acidic nature limit its solubility in blood plasma.

  • High Acidity: Direct injection would lead to significant local and systemic pH disturbances.

  • Toxicity: Recent studies have explored the cytotoxic effects of TIBA, demonstrating that it can induce cell death in tumor cells through the generation of reactive oxygen species (ROS).[6] This inherent cytotoxicity, while potentially useful for chemotherapeutic applications, is a major safety concern for a diagnostic agent.[5]

These limitations necessitated the chemical modification of the TIBA core to create derivatives with improved solubility, physiological compatibility, and a superior safety profile.

Chapter 2: The Evolution to Modern Contrast Agents

The development of IRCAs has focused on modifying the tri-iodinated benzoic acid core to reduce toxicity while maintaining high radiopacity. This evolution has led to distinct classes of agents, primarily differentiated by their ionicity and osmolality in solution.

Ionic High-Osmolality Contrast Media (HOCM): Diatrizoate

Diatrizoate, introduced in the 1950s, was a major advancement. It is a salt of 3,5-diacetamido-2,4,6-triiodobenzoic acid, a direct derivative of the tri-iodinated benzoic acid structure.[7][8]

  • Structural Modification: The addition of acetamido groups at the 3 and 5 positions improves solubility and reduces toxicity compared to the parent molecule. The carboxyl group at position 1 forms a salt with sodium or meglumine to create a water-soluble compound.[9]

  • Mechanism and Properties: In solution, Diatrizoate dissociates into a radiopaque anion (the tri-iodinated benzoate derivative) and a cation (sodium or meglumine). This dissociation results in a high number of particles in solution for every three iodine atoms, leading to very high osmolality (approximately 1800-2100 mOsm/kg), which is six to eight times that of human blood plasma.[4] This hyperosmolality is responsible for many of the associated adverse effects, including pain on injection, endothelial damage, and a higher risk of hypersensitivity reactions and contrast-induced nephropathy.[4][10]

Non-ionic Low-Osmolality Contrast Media (LOCM): Iohexol

The recognition that high osmolality was a primary driver of toxicity led to the development of non-ionic agents in the 1980s, with Iohexol (Omnipaque) being a prominent example.[11]

  • Structural Modification: To create a non-ionic molecule, the acidic carboxyl group of the benzoic acid ring is replaced with a non-ionizing, hydrophilic amide group. Furthermore, large, hydrophilic polyhydroxy side chains are attached.[12]

  • Mechanism and Properties: Iohexol does not dissociate in solution. Each molecule contains three iodine atoms, resulting in a much lower particle-to-iodine ratio compared to HOCMs. This leads to a significantly lower osmolality (approximately 700-840 mOsm/kg), which, while still hyperosmolar to blood, is much better tolerated.[4][13] This reduction in osmolality directly translates to a lower incidence of pain, heat sensation, and severe adverse reactions, establishing non-ionic LOCMs as the standard of care for intravascular procedures.[11][12]

Visualizing the Molecular Evolution

The progression from a simple, toxic molecule to a complex, safer agent is best understood by comparing their chemical structures.

G cluster_0 Figure 1: Chemical Structures of Radiopaque Contrast Agents TIBA This compound (Progenitor Molecule) Diatrizoate Diatrizoate (Ionic HOCM) TIBA->Diatrizoate Modification: - Acetamido groups added - Forms an ionic salt Iohexol Iohexol (Non-ionic LOCM) Diatrizoate->Iohexol Advancement: - Carboxyl group replaced - Non-ionic structure - Hydrophilic side chains G cluster_1 Figure 2: Preclinical Evaluation Workflow for a Novel IRCA A Synthesis & Purification of New Agent B Physicochemical Characterization (Solubility, Viscosity, Osmolality) A->B C In Vitro Efficacy Testing B->C E In Vitro Biocompatibility & Safety B->E D Protocol 4.1: Radiopacity Assessment C->D H In Vivo Animal Studies (Pharmacokinetics, Toxicity, Efficacy) D->H F Protocol 4.2: Cytotoxicity Assay E->F G Protocol 4.3: Hemocompatibility Assay E->G F->H G->H I Data Analysis & Regulatory Submission H->I

Caption: A standardized workflow for the preclinical assessment of new IRCAs.

Protocol 4.1: In Vitro Radiopacity Assessment

This protocol determines the radiopacity of a test agent relative to a known standard, based on ASTM F640 guidelines. [14][15] Objective: To quantitatively measure the X-ray attenuation of the contrast agent.

Materials:

  • Test contrast agent solution at various concentrations.

  • Control agent (e.g., Iohexol) at equivalent iodine concentrations.

  • Phantom material mimicking soft tissue (e.g., acrylic or water bath).

  • Aluminum step wedge (as a reference standard).

  • Digital X-ray imaging system (e.g., fluoroscope or CT scanner).

  • Image analysis software (e.g., ImageJ).

Methodology:

  • Sample Preparation: Fill identical, low-attenuation tubes (e.g., polypropylene) with the test agent, control agent, and saline (as a negative control).

  • Imaging Setup: Place the tubes and the aluminum step wedge on the tissue phantom. Position the X-ray source and detector according to the manufacturer's instructions for clinical imaging.

  • Image Acquisition: Acquire a digital radiograph of the setup. Ensure the imaging parameters (kV, mA) are consistent across all tests and clinically relevant. [15]4. Quantitative Analysis: a. Using image analysis software, define a Region of Interest (ROI) within the image of each sample tube and for each step of the aluminum wedge. b. Measure the mean grayscale value (pixel intensity) for each ROI. c. Subtract the background intensity (from the phantom) from each measurement. d. Plot the grayscale values of the test and control agents against their iodine concentrations. Compare the slopes of the resulting lines to determine relative radiopacity. The agent with the steeper slope has higher radiopacity per unit of iodine.

Protocol 4.2: In Vitro Cytotoxicity Assay (MEM Elution Method)

This assay, based on ISO 10993-5, evaluates whether a material releases cytotoxic substances. [16] Objective: To determine the potential for the contrast agent to cause cell death in vitro.

Materials:

  • Test contrast agent.

  • L-929 mouse fibroblast cell line (or other relevant cell line).

  • Minimal Essential Medium (MEM) supplemented with 5% bovine serum.

  • Positive control (e.g., organotin-stabilized PVC).

  • Negative control (e.g., high-density polyethylene).

  • Sterile incubation chambers, 24-well plates, CO₂ incubator.

  • MTT or other viability assay reagents.

Methodology:

  • Extract Preparation: Incubate the test agent (at its highest intended clinical concentration) in MEM at 37°C for 24 hours at a ratio of agent volume to medium surface area as specified in the standard. Prepare extracts of the positive and negative controls similarly.

  • Cell Seeding: Seed L-929 cells into 24-well plates and incubate for 24 hours to allow them to form a sub-confluent monolayer.

  • Cell Exposure: Replace the culture medium in the wells with the prepared extracts (test, positive, and negative controls). Also include a reagent control (fresh medium).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: a. After incubation, remove the extract medium and perform an MTT assay. Add MTT solution to each well and incubate for 2-4 hours. b. The viable cells will reduce the yellow MTT to purple formazan crystals. c. Solubilize the formazan crystals with a solvent (e.g., isopropanol). d. Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.

Protocol 4.3: In Vitro Hemocompatibility Analysis (Hemolysis Assay)

This protocol assesses the potential of the agent to damage red blood cells (RBCs), following the principles of ISO 10993-4. [17] Objective: To quantify the hemolytic potential of the contrast agent.

Materials:

  • Test contrast agent.

  • Freshly collected human or rabbit blood with an anticoagulant (e.g., citrate or EDTA). [18]* Phosphate-buffered saline (PBS).

  • Positive control (deionized water or Triton X-100, which cause 100% hemolysis).

  • Negative control (PBS).

  • Centrifuge, spectrophotometer.

Methodology:

  • RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Discard the plasma and buffy coat. Wash the RBCs three times with PBS, centrifuging and resuspending the pellet each time. Finally, resuspend the washed RBCs in PBS to create a standardized suspension (e.g., 2% v/v).

  • Incubation: a. In centrifuge tubes, mix the test agent with the RBC suspension at various clinically relevant concentrations. b. Prepare a positive control tube by mixing deionized water with the RBC suspension. c. Prepare a negative control tube by mixing PBS with the RBC suspension. d. Incubate all tubes at 37°C for 3-4 hours with gentle agitation. [19]3. Measurement: a. After incubation, centrifuge all tubes to pellet intact RBCs and debris. b. Carefully collect the supernatant from each tube. c. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of free hemoglobin released.

  • Calculation: Calculate the percent hemolysis for the test agent using the following formula:

    • % Hemolysis = [(Abs_test - Abs_negative) / (Abs_positive - Abs_negative)] x 100

    • According to ASTM F756, a hemolysis percentage above 5% is generally considered unacceptable for blood-contacting materials. [20]

Conclusion

The journey from this compound to modern non-ionic dimers represents a triumph of medicinal chemistry and a paradigm shift in patient safety. While the foundational TIBA structure provides the necessary radiopacity, its inherent toxicity and poor physicochemical properties render it unsuitable for clinical use. Through targeted chemical modifications—first by creating ionic salts like Diatrizoate and later by designing complex, non-ionic molecules like Iohexol—drug developers have successfully mitigated these issues. The key innovation has been the reduction of osmolality, which directly correlates with a lower incidence of adverse events. This comparative guide underscores that the development of an ideal contrast agent is a continuous optimization of the balance between diagnostic efficacy (iodine delivery) and patient safety (biocompatibility). The rigorous application of standardized in vitro and in vivo testing protocols remains the cornerstone of this critical endeavor.

References

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The Unseen Potential: A Comparative Guide to the Structure-Activity Relationship of 3,4,5-Triiodobenzoic Acid Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Contrast

Historically recognized for their radio-opacity in medical imaging, iodinated benzoic acid derivatives are now emerging from the shadows of diagnostics into the spotlight of therapeutic innovation. Among these, 3,4,5-Triiodobenzoic acid (TIBA) and its analogs present a compelling scaffold for the development of novel anticancer agents. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of these intriguing molecules, moving beyond a mere catalog of findings to elucidate the causal relationships between chemical structure and biological effect. We will dissect the mechanisms of action, present comparative experimental data, and provide detailed protocols to empower researchers in this burgeoning field.

The core premise of this guide is that the strategic placement of iodine atoms on the benzoic acid ring, coupled with modifications to the carboxyl group and other positions, can profoundly influence the cytotoxic potential and target selectivity of these compounds. We will explore how these structural nuances dictate their ability to induce oxidative stress, inhibit key metabolic enzymes, and ultimately trigger programmed cell death in cancer cells.

Pillar 1: Mechanisms of Action - A Multi-pronged Assault on Cancer

The anticancer activity of this compound analogs is not monolithic but rather a symphony of interconnected mechanisms that converge to overwhelm cancer cell defenses. The two most prominent and well-documented pathways are the induction of reactive oxygen species (ROS) and the inhibition of lactate dehydrogenase (LDH).

The Oxidative Onslaught: Induction of Reactive Oxygen Species (ROS)

A recurring theme in the bioactivity of iodinated compounds is their capacity to generate ROS, leading to oxidative stress and subsequent apoptosis.[1][2] The presence of multiple heavy iodine atoms on the benzene ring is thought to facilitate the production of these cytotoxic molecules within the tumor microenvironment.

dot

Caption: LDH inhibition by substituted benzoic acid analogs.

While direct evidence for LDH inhibition by this compound itself is still emerging, the broader class of benzoic acid derivatives has shown promise. The structural features required for potent LDH inhibition are a key area of ongoing research.

Pillar 2: Structure-Activity Relationship (SAR) - Decoding the Molecular Blueprint

The therapeutic efficacy of this compound analogs is intricately linked to their chemical structure. While a comprehensive SAR study on a complete series of these analogs is not yet publicly available, we can infer key trends from existing research on substituted benzoic acids. [3]

The Role of Halogen Substitution

The presence, number, and position of halogen atoms on the benzoic acid ring are critical determinants of biological activity.

  • Iodine's Influence: The three iodine atoms in this compound contribute significantly to its lipophilicity, which can enhance cell membrane permeability. Furthermore, the heavy iodine atoms are implicated in the generation of ROS. [2]The specific 3,4,5-substitution pattern may also influence binding to target proteins.

  • Other Halogens: Studies on other halogenated benzoic acid derivatives suggest that the nature of the halogen (F, Cl, Br, I) and its position can modulate anticancer activity. For instance, in a series of benzofuran derivatives, a chlorine atom was found to be important for potent activity against several cancer cell lines. [2]

The Carboxylic Acid Moiety: A Key Interaction Point

The carboxylic acid group is a crucial pharmacophore, often involved in hydrogen bonding interactions with the active sites of target enzymes or receptors. [3]Esterification or amidation of this group can significantly alter the compound's properties, affecting its solubility, cell permeability, and target engagement.

Other Substituents: Fine-Tuning Activity

The introduction of other functional groups onto the benzoic acid scaffold can further refine the biological activity profile.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents can influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring, thereby affecting target binding. [3]* Steric Hindrance: The size and shape of substituents can introduce steric hindrance, which may either enhance or diminish binding to a target protein, depending on the topology of the binding site.

Pillar 3: Comparative Experimental Data

To provide a tangible comparison, the following table summarizes hypothetical but plausible data for a series of this compound analogs, based on the SAR principles discussed. This data is intended to be illustrative of the types of comparisons that are critical in drug discovery.

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) on MCF-7 CellsROS Generation (Fold Change)LDH Inhibition (Ki, µM)
TIBA -H-OH15.23.525.8
Analog A -H-OCH328.52.145.1
Analog B -H-NH29.84.218.3
Analog C -CH3-OH22.12.833.7
Analog D -Cl-OH12.53.921.4

Note: This data is illustrative and intended to guide experimental design.

Pillar 4: Experimental Protocols - A Guide to Self-Validating Systems

The following are detailed, step-by-step methodologies for key experiments to evaluate the anticancer activity of this compound analogs.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Intracellular ROS Detection Assay

This protocol measures the generation of reactive oxygen species within cells.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compounds as described for the MTT assay.

  • DCFDA Staining: After the desired treatment time, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • Data Analysis: Express the results as a fold change in fluorescence relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol determines the inhibitory effect of the compounds on LDH activity.

  • Enzyme and Substrate Preparation: Prepare a solution of purified LDH enzyme and a reaction mixture containing NADH and pyruvate.

  • Inhibitor Incubation: In a 96-well plate, add the test compounds at various concentrations to the LDH enzyme solution and incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the reaction mixture to the wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the LDH activity.

  • Data Analysis: Calculate the percentage of LDH inhibition for each compound concentration and determine the Ki value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new class of anticancer agents. Their multi-pronged mechanism of action, involving the induction of ROS and inhibition of key metabolic enzymes, offers the potential for potent and selective cytotoxicity against cancer cells. The structure-activity relationships, while still under exploration, highlight the critical role of the iodine substitution pattern and the carboxylic acid moiety in dictating biological activity.

Future research should focus on the synthesis and systematic evaluation of a broader range of this compound analogs to establish a more comprehensive SAR. This should include modifications to the number and position of iodine atoms, derivatization of the carboxylic acid group, and the introduction of diverse substituents on the aromatic ring. Detailed mechanistic studies are also warranted to further elucidate the downstream signaling pathways activated by these compounds and to identify potential biomarkers for predicting treatment response. Through a continued and collaborative effort between chemists, biologists, and pharmacologists, the full therapeutic potential of these "repurposed" diagnostic agents can be unlocked for the benefit of cancer patients.

References

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A Comparative Transcriptomic Guide to Validating Off-Target Effects of 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the off-target effects of 3,4,5-Triiodobenzoic acid (TIBA) using transcriptomics. We will objectively compare its performance with an alternative auxin transport inhibitor and provide the supporting rationale and experimental workflows necessary for rigorous scientific validation.

Introduction: The Double-Edged Sword of Chemical Probes

This compound (TIBA) is a widely utilized synthetic compound in plant biology, primarily known for its role as an inhibitor of polar auxin transport (PAT).[1][2] By disrupting the directional flow of the phytohormone auxin, TIBA has been an invaluable tool for dissecting fundamental plant development processes, including apical dominance, root formation, and gravitropism.[1][2] However, like any small molecule inhibitor, the assumption of absolute specificity can be a pitfall. Uncharacterized off-target effects, where a compound interacts with proteins or pathways other than its intended target, can lead to misinterpretation of experimental results and confounding data.

In recent years, studies have begun to elucidate a more complex mechanism for TIBA, suggesting it acts as an actin stabilizer, thereby interfering with the vesicle trafficking required for the dynamic localization of PIN-FORMED (PIN) auxin efflux carriers.[3][4][5][6] This broader mechanism, targeting the cytoskeleton, inherently increases the likelihood of widespread cellular effects beyond just auxin transport. Furthermore, research has indicated that TIBA can induce the generation of reactive oxygen species (ROS) and cause cell death in certain tumor cell lines, highlighting its activity in non-plant systems and underscoring the need for a global assessment of its cellular impact.[7]

Transcriptomics, particularly RNA sequencing (RNA-seq), offers an unbiased, high-throughput method to capture the genome-wide transcriptional response to a chemical perturbation.[8][9] This approach allows us to move beyond a candidate-gene approach and create a comprehensive map of all signaling pathways and cellular processes affected by TIBA, thereby systematically identifying and validating its off-target effects.

Comparative Framework: TIBA vs. 1-N-Naphthylphthalamic acid (NPA)

To contextualize the off-target profile of TIBA, we will compare it to another well-known polar auxin transport inhibitor, 1-N-Naphthylphthalamic acid (NPA). While both are used to study auxin transport, their mechanisms are thought to be distinct, making NPA a suitable alternative for comparative analysis.

Feature This compound (TIBA) 1-N-Naphthylphthalamic acid (NPA) Reference
Primary Target Auxin Efflux Carrier TraffickingAuxin Efflux Carriers[5][10]
Mechanism Stabilizes actin filaments, disrupting vesicle trafficking of PIN proteins.Binds to auxin transport proteins, likely inhibiting their efflux activity directly.[3][5][10]
Known Phenotypes Reduced apical dominance, impaired gravitropism, altered leaf patterning.Similar to TIBA, but often considered a more specific inhibitor of the transport proteins themselves.[1][11]

Experimental Validation: A Step-by-Step Transcriptomic Workflow

This section details a self-validating protocol designed to identify and compare the off-target effects of TIBA and NPA. The causality behind each experimental choice is explained to ensure scientific rigor.

Part 1: Experimental Design and Execution

The foundation of any transcriptomic study is a meticulously designed experiment that minimizes variability and isolates the effects of the treatment.

Protocol 1: Cell Culture, Treatment, and RNA Extraction

  • Model System Selection: Utilize Arabidopsis thaliana (Col-0) seedlings. This model organism has a well-annotated genome, and its response to auxin transport inhibitors is extensively documented.

  • Sterile Culture: Grow seedlings for 7 days on 0.5X Murashige and Skoog (MS) agar plates under a 16-hour light/8-hour dark cycle. This synchronized growth stage ensures a consistent developmental baseline.

  • Treatment Preparation:

    • TIBA Stock: Prepare a 50 mM stock solution in DMSO.

    • NPA Stock: Prepare a 50 mM stock solution in DMSO.

    • Vehicle Control: Use DMSO alone. The vehicle control is critical to ensure that observed gene expression changes are due to the compound and not the solvent.

  • Treatment Application:

    • Prepare liquid MS medium containing the final treatment concentrations. A common effective concentration for TIBA is 10 µM. Use an equimolar concentration for NPA (10 µM) and an equivalent volume of DMSO for the vehicle control.

    • Gently transfer 7-day-old seedlings into the liquid medium.

    • Replicates: Prepare three independent biological replicates for each condition (Vehicle, TIBA, NPA). Biological replicates are essential for statistical power and to account for inherent biological variability.

  • Incubation: Incubate the seedlings in the treatment solutions for a defined period, for example, 6 hours. This time point is often sufficient to capture primary transcriptional responses without widespread secondary effects from cell stress or death.

  • Harvesting: After incubation, quickly blot the seedlings dry, flash-freeze them in liquid nitrogen, and store them at -80°C. Rapid freezing is crucial to halt cellular processes and prevent RNA degradation.

  • RNA Extraction:

    • Extract total RNA from each sample using a reputable plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

    • Perform an on-column DNase digestion to remove contaminating genomic DNA, which can interfere with downstream quantification.

  • RNA Quality Control (QC):

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Critically, assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN score ≥ 8 is required for high-quality, reliable RNA-seq data. This step validates the quality of your starting material.

Part 2: Library Preparation and Sequencing
  • Library Preparation: Using 1 µg of high-quality total RNA per sample, prepare sequencing libraries using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This involves:

    • mRNA Isolation: Poly(A) selection to enrich for messenger RNA.

    • Fragmentation and Priming.

    • First and Second Strand cDNA Synthesis: This process should be strand-specific to retain information about the transcript's originating strand.

    • Adapter Ligation and Amplification: Barcoded adapters are ligated to each library to allow for multiplexing (sequencing multiple samples in one run).

  • Library QC: Quantify the final libraries and assess their size distribution using a Bioanalyzer.

  • Sequencing: Pool the libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample. This depth is generally sufficient for differential gene expression analysis in Arabidopsis.

Part 3: Bioinformatic Analysis Workflow

Raw sequencing data must be processed through a robust bioinformatic pipeline to yield biologically meaningful results.

workflow cluster_wet_lab Experimental Phase cluster_bioinformatics Bioinformatic Phase seedlings seedlings treatment treatment seedlings->treatment Vehicle, TIBA, NPA rna_extraction rna_extraction treatment->rna_extraction Harvest & Freeze rna_qc rna_qc rna_extraction->rna_qc RIN Check library_prep library_prep rna_qc->library_prep Poly(A) Selection sequencing sequencing library_prep->sequencing Illumina raw_reads Raw Reads (FASTQ) sequencing->raw_reads qc_trim QC & Trimming (FastQC, Trimmomatic) raw_reads->qc_trim align Alignment (STAR, Hisat2) qc_trim->align counts Read Counting (featureCounts) align->counts dge DGE Analysis (DESeq2, edgeR) counts->dge pathway Pathway Analysis (g:Profiler, GSEA) dge->pathway off_target Off-Target Identification pathway->off_target

Caption: High-level transcriptomic workflow for off-target validation.

Protocol 2: Data Analysis

  • Raw Data QC: Use FastQC to assess the quality of the raw FASTQ files.

  • Adapter and Quality Trimming: Use a tool like Trimmomatic to remove adapter sequences and low-quality bases.

  • Alignment: Align the trimmed reads to the latest Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Generate a gene expression count matrix using tools such as featureCounts or HTSeq-count. This matrix contains the number of reads mapping to each gene for every sample.

  • Differential Gene Expression (DGE) Analysis:

    • Import the count matrix into R.

    • Use a statistical package like DESeq2 or edgeR, which are specifically designed for RNA-seq count data.[12][13] These tools normalize the data and perform statistical tests to identify genes with significant expression changes between conditions (e.g., TIBA vs. Vehicle).

    • Set a significance threshold, typically an adjusted p-value (or False Discovery Rate, FDR) < 0.05 and a |log2(Fold Change)| > 1.

  • Pathway and Gene Ontology (GO) Enrichment Analysis:

    • Take the list of differentially expressed genes (DEGs) from the previous step.

    • Use a tool like g:Profiler or perform Gene Set Enrichment Analysis (GSEA) to identify which biological pathways (e.g., from KEGG or Reactome databases) and GO terms are statistically overrepresented in your DEG list.[14] This is the most critical step for interpreting the data and identifying potential off-target effects.

Interpreting the Data: On-Target vs. Off-Target Signatures

The power of this comparative approach lies in dissecting the resulting gene lists.

  • On-Target Effects: We expect both TIBA and NPA to significantly alter the expression of genes related to auxin signaling and response. This would include genes like AUX/IAAs, GH3s, and SAURs.[15][16] Finding enrichment in the "auxin signaling pathway" or "response to auxin" GO terms validates the on-target activity of the compounds.

  • Off-Target Effects: Off-target effects are revealed by pathways that are uniquely and significantly perturbed by one compound but not the other. For example, if TIBA treatment results in the significant enrichment of genes involved in "cytoskeleton organization," "vesicle-mediated transport," or "oxidative stress response," this provides strong, data-driven evidence of its known off-target mechanisms.

Hypothetical Data Summary:

The table below illustrates a potential outcome of this comparative transcriptomic experiment.

Metric TIBA (10 µM) NPA (10 µM) Interpretation
Total Differentially Expressed Genes (DEGs) 1258734TIBA elicits a broader transcriptional response, suggesting more off-target activity.
DEGs in Auxin Signaling Pathway 4541Both compounds show strong, comparable on-target engagement.
Enriched Off-Target Pathways (p < 0.01) - Oxidative Stress Response- Cytoskeleton Organization- Phenylpropanoid Biosynthesis- NoneTIBA uniquely perturbs pathways related to cellular stress and structure, confirming its distinct off-target profile.
Log2FC of PEROXIDASE 4 +3.1+0.2A specific gene in an off-target stress pathway is strongly induced only by TIBA.

Visualizing Mechanisms: On-Target and Off-Target Pathways

The following diagram illustrates how TIBA can engage both its intended on-target pathway and an unrelated off-target pathway.

pathways cluster_on_target On-Target Pathway: Auxin Transport cluster_off_target Potential Off-Target Pathway: Oxidative Stress TIBA_on TIBA Villin Villin TIBA_on->Villin binds Actin Actin Dynamics Villin->Actin stabilizes Vesicle Vesicle Trafficking Actin->Vesicle disrupts PIN PIN Protein Localization Vesicle->PIN impairs Auxin Polar Auxin Transport PIN->Auxin inhibits Dev Plant Development (e.g., Gravitropism) Auxin->Dev alters TIBA_off TIBA Unknown Unknown Target (e.g., Kinase) TIBA_off->Unknown ROS ROS Production Unknown->ROS MAPK MAPK Cascade ROS->MAPK Stress_TF Stress Response Transcription Factors MAPK->Stress_TF Stress_Genes Stress Gene Expression (e.g., POD4) Stress_TF->Stress_Genes

Caption: Divergent on-target and off-target mechanisms of TIBA.

Conclusion and Best Practices

This guide demonstrates that while TIBA is an effective tool for studying auxin biology, its effects are broader than simple transport inhibition. Transcriptomics provides an essential, unbiased methodology to de-risk its use and correctly interpret experimental outcomes. By comparing TIBA's transcriptomic fingerprint to that of an alternative inhibitor like NPA, researchers can confidently distinguish between conserved on-target effects and compound-specific off-target signatures. This rigorous, data-driven approach is fundamental to ensuring the integrity and reproducibility of scientific research.

References

  • Vertex AI Search Result[1]: 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor. (URL not available)

  • PubMed Central[12]: Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. [Link]

  • ResearchGate[13]: Summary of the 12 common tools for gene differential expression analysis using RNA-Seq data. [Link]

  • PubMed[3]: An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. [Link]

  • Oxford Academic[4]: An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. [Link]

  • PNAS[5]: Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. [Link]

  • Plantae[6]: Cytoskeletal Targets of an Auxin Transport Inhibitor. [Link]

  • Bio-Rad[8]: RNA-Seq Workflow. [Link]

  • PubMed Central[14]: Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap. [Link]

  • ResearchGate[11]: Are there auxin biosynthesis inhibitors? [Link]

  • PubMed[7]: The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. [Link]

  • PubMed Central[10]: Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells. [Link]

  • MDPI[15]: Combined Metabolite and Transcriptome Profiling Reveals the Norisoprenoid Responses in Grape Berries to Abscisic Acid and Synthetic Auxin. [Link]

  • PubMed[16]: Combined fine mapping, genetic diversity, and transcriptome profiling reveals that the auxin transporter gene ns plays an important role in cucumber fruit spine development. [Link]

  • PubMed[9]: Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. [Link]

Sources

A Comparative Guide to the Efficacy of 3,4,5-Triiodobenzoic Acid Derivatives in Inhibiting Root Gravitropism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant biology, agriculture, and drug development, understanding the intricate mechanisms of plant growth is paramount. Root gravitropism, the process by which roots grow in the direction of gravity, is a fundamental aspect of plant development, ensuring access to water and nutrients. This process is intricately regulated by the plant hormone auxin. This guide provides an in-depth technical comparison of the efficacy of 3,4,5-Triiodobenzoic acid (TIBA) and its derivatives as inhibitors of root gravitropism, supported by experimental data and detailed protocols.

The Central Role of Auxin in Root Gravitropism

Root gravitropism is a classic example of a plant tropism mediated by the differential growth of cells in the root's elongation zone. This differential growth is, in turn, controlled by an asymmetric distribution of the plant hormone auxin. Upon a change in orientation with respect to gravity, auxin accumulates at the lower side of the root tip. This higher concentration of auxin inhibits cell elongation on the lower side, while the cells on the upper side continue to elongate, causing the root to bend downwards.

This asymmetric auxin gradient is established and maintained by a sophisticated system of polar auxin transport, which involves a coordinated action of auxin influx and efflux carriers, most notably the PIN-FORMED (PIN) family of proteins.

Disrupting the Signal: The Mechanism of Auxin Transport Inhibitors

A powerful tool to study and manipulate root gravitropism is the use of auxin transport inhibitors. These small molecules interfere with the polar transport of auxin, thereby disrupting the formation of the auxin gradient necessary for the gravitropic response. One of the most well-characterized families of auxin transport inhibitors is the substituted benzoic acids, with this compound (TIBA) being a prominent member.

The primary mechanism of action for many auxin transport inhibitors, including TIBA, is not direct binding to the transport proteins themselves. Instead, they interfere with the dynamic trafficking of these transporters to and from the plasma membrane, a process that is dependent on the actin cytoskeleton. By disrupting this trafficking, these inhibitors prevent the polar localization of auxin carriers, leading to a more uniform distribution of auxin and a subsequent loss of the gravitropic response.

Comparative Efficacy of Substituted Benzoic Acid Derivatives

While direct comparative studies on a wide range of this compound derivatives are limited, research on various substituted benzoic acids provides valuable insights into the structure-activity relationship for the inhibition of polar auxin transport. A foundational study by Keitt and Baker (1966) systematically evaluated the effect of different substitutions on the benzoic acid backbone on both auxin-like activity and polar auxin transport inhibition.[1]

The data from this and subsequent studies indicate that the nature and position of the substituents on the benzoic acid ring are critical for their inhibitory activity.

CompoundSubstitution PatternRelative Auxin Transport Inhibition
Benzoic AcidUnsubstitutedVery Low
2,3-Dichlorobenzoic AcidDichloroModerate
2,5-Dichlorobenzoic AcidDichloroModerate
2,3,6-Trichlorobenzoic AcidTrichloroHigh
2,3,5-Triiodobenzoic Acid (TIBA) Triiodo Very High
N-1-naphthylphthalamic acid (NPA)-Very High

Table 1: Relative efficacy of various substituted benzoic acids as inhibitors of polar auxin transport. The data is synthesized from historical and contemporary studies on auxin transport inhibition.

The data clearly demonstrates that the degree and nature of halogenation significantly impact the inhibitory potency. The tri-iodinated benzoic acid (TIBA) stands out as a particularly strong inhibitor of polar auxin transport, significantly more so than its di- and trichlorinated counterparts.[1] This suggests that the bulky and lipophilic iodine atoms are crucial for the molecule's interaction with its cellular target, leading to a more potent disruption of auxin transporter trafficking.

It is important to note that while these data focus on the inhibition of polar auxin transport in general, a direct consequence of this inhibition in roots is the disruption of gravitropism. Therefore, the high inhibitory activity of TIBA on auxin transport directly translates to its high efficacy in inhibiting root gravitropism.

Visualizing the Mechanism: The Root Gravitropism Pathway and its Inhibition

To better understand the process, the following diagram illustrates the signaling pathway of root gravitropism and the point of intervention by TIBA and its derivatives.

Root_Gravitropism cluster_perception Gravity Perception (Root Cap) cluster_transduction Signal Transduction cluster_transport Polar Auxin Transport cluster_response Gravitropic Response (Elongation Zone) Amyloplast Sedimentation Amyloplast Sedimentation Signal Transduction Cascade Signal Transduction Cascade Amyloplast Sedimentation->Signal Transduction Cascade PIN Protein Localization PIN Protein Localization Signal Transduction Cascade->PIN Protein Localization Asymmetric Auxin Distribution Asymmetric Auxin Distribution PIN Protein Localization->Asymmetric Auxin Distribution Differential Cell Elongation Differential Cell Elongation Asymmetric Auxin Distribution->Differential Cell Elongation Root Bending Root Bending Differential Cell Elongation->Root Bending TIBA Derivatives TIBA Derivatives TIBA Derivatives->PIN Protein Localization Inhibits Vesicular Trafficking

Caption: Signaling pathway of root gravitropism and the inhibitory action of TIBA derivatives.

Experimental Protocols for Assessing Root Gravitropism Inhibition

To quantitatively assess the efficacy of different this compound derivatives or other potential inhibitors, a standardized root gravitropism assay is essential. The following protocol is adapted for Arabidopsis thaliana, a model organism for plant biology research.

Materials:
  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square Petri dishes (100 x 100 mm)

  • Growth medium (e.g., 0.5x Murashige and Skoog medium with 1% sucrose and 0.8% agar)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at various concentrations.

  • Stereomicroscope or a high-resolution scanner

  • Image analysis software (e.g., ImageJ)

  • Growth chamber with controlled light and temperature

Step-by-Step Methodology:
  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with a drop of Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar and plate them in a straight line on the surface of the agar plates containing the test compounds.

    • Seal the plates with breathable tape.

  • Seedling Growth:

    • Vernalize the seeds by storing the plates at 4°C in the dark for 2-3 days to ensure uniform germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow the roots to grow straight down along the surface of the agar.

    • Grow the seedlings for 4-5 days under controlled conditions (e.g., 16 hours light/8 hours dark cycle at 22°C).

  • Gravitropic Stimulation:

    • Select seedlings with straight, vertically growing roots of similar length.

    • Rotate the plates by 90 degrees to reorient the roots horizontally. This provides the gravitropic stimulus.

  • Data Acquisition and Analysis:

    • Acquire images of the roots at regular time intervals (e.g., every 2, 4, 6, 8, and 24 hours) after the gravitropic stimulation using a scanner or a camera mounted on a stereomicroscope.

    • Use image analysis software to measure the angle of root curvature relative to the horizontal axis at each time point.

    • For each concentration of the test compound, calculate the average root curvature and standard deviation.

    • Plot the root curvature as a function of time for each compound and concentration to generate dose-response curves.

Experimental Workflow Diagram:

Experimental_Workflow A Seed Sterilization & Plating B Vernalization (4°C, 2-3 days) A->B C Vertical Growth (4-5 days) B->C D Gravitropic Stimulation (90° rotation) C->D E Time-course Imaging D->E F Image Analysis (Root Curvature Measurement) E->F G Data Analysis & Comparison F->G

Caption: Experimental workflow for the root gravitropism inhibition assay.

Conclusion and Future Directions

The inhibition of root gravitropism by this compound and its analogs is a powerful demonstration of the critical role of polar auxin transport in plant development. While comprehensive comparative data on a wide array of TIBA derivatives remains an area for further exploration, the existing structure-activity relationship studies on substituted benzoic acids provide a solid foundation for understanding the chemical features that govern their inhibitory efficacy. The high activity of TIBA underscores the importance of the number and nature of halogen substituents.

Future research should focus on the synthesis and systematic evaluation of a broader range of this compound derivatives to precisely map the structure-activity landscape. Such studies, coupled with detailed molecular modeling, will not only enhance our fundamental understanding of auxin transport but also pave the way for the development of novel and more specific chemical tools for agricultural applications and plant science research.

References

  • Keitt, G. W., & Baker, R. A. (1966). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Plant Physiology, 41(10), 1561–1569. [Link][1]

  • Beyer, E. M. (1972). Auxin Transport: A New Synthetic Inhibitor. Plant Physiology, 50(3), 322–327. [Link]

  • Parry, G., et al. (2001). Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1. The Plant Journal, 25(4), 399-406. [Link]

  • Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 207-217. [Link]

  • Petrášek, J., & Friml, J. (2009). Auxin transport routes in plant development. Development, 136(16), 2675-2688. [Link]

Sources

A Researcher's Guide to Control Experiments for Studying 3,4,5-Triiodobenzoic Acid (TIBA)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,4,5-Triiodobenzoic acid (TIBA) is a widely utilized synthetic compound for investigating the complex roles of auxin in plant biology.[1] Its primary function as a polar auxin transport (PAT) inhibitor allows researchers to dissect developmental processes governed by auxin gradients, such as apical dominance, organogenesis, and tropic responses.[1][2][3] However, the scientific validity of any study employing TIBA hinges on a meticulously designed set of control experiments. This guide provides an in-depth comparison of essential controls and alternatives, offering field-proven insights and detailed protocols to ensure the generation of robust, interpretable, and trustworthy data for researchers, scientists, and drug development professionals.

Introduction to this compound (TIBA) and the Imperative for Controls

TIBA functions by disrupting the directional, cell-to-cell flow of auxin, a process critical for establishing the hormonal gradients that guide plant development.[1][2] It is understood to interfere with the trafficking of PIN-FORMED (PIN) proteins, which are key auxin efflux carriers responsible for moving auxin out of the cell.[4][5][6][7] By inhibiting this transport, TIBA causes a range of physiological effects, including the promotion of lateral branching, alteration of root architecture, and induction of flowering.[3][8][9]

However, like any chemical probe, the effects of TIBA may not be exclusively due to its intended mechanism of action. Potential off-target effects, interactions with the solvent (vehicle), or influences on other biological pathways are critical considerations.[10][11][12][13] Therefore, a multi-tiered control strategy is not just recommended—it is essential for scientific rigor. The absence of proper controls can lead to misinterpretation of results, attributing an observed phenotype to polar auxin transport inhibition when other factors may be at play.

A Multi-Level Strategy for Robust Experimental Design

A comprehensive control strategy should be viewed as a self-validating system. Each control addresses a specific potential artifact, allowing the researcher to systematically isolate the true biological effect of TIBA on polar auxin transport.

Level 1: Foundational Controls (The Non-Negotiables)

These controls establish the baseline and are fundamental to any experiment involving TIBA.

  • Negative (Vehicle) Control: This is the most critical control. TIBA is often dissolved in a solvent like ethanol or dimethyl sulfoxide (DMSO) before being added to the growth medium. The vehicle control consists of the growth medium containing the same concentration of the solvent as the TIBA-treated samples.

    • Causality: This control accounts for any physiological effects caused by the solvent itself. For example, even low concentrations of DMSO can influence plant growth and gene expression. Without this control, any observed effect could be mistakenly attributed to TIBA.

  • Untreated Control: This group consists of subjects (e.g., plants, tissues) in their standard growth medium without any solvent or TIBA.

    • Causality: This provides the absolute baseline for normal growth and development under the specific experimental conditions. Comparing the vehicle control to the untreated control can reveal the extent of the solvent's impact.

Level 2: Mechanistic & Specificity Controls

These controls help to confirm that the observed effects are indeed due to the inhibition of polar auxin transport.

  • Positive Control (Alternative Inhibitor): Using another well-characterized auxin transport inhibitor, such as N-1-naphthylphthalamic acid (NPA), serves as a positive control.[14][15][16]

  • Auxin Co-application/Rescue: In some experimental setups, the inhibitory effects of TIBA can be partially or fully rescued by the exogenous application of auxin, such as indole-3-acetic acid (IAA).[18]

    • Causality: This experiment tests the hypothesis that the TIBA-induced phenotype is a direct result of auxin deprivation in specific tissues. If supplying auxin downstream of the TIBA application point restores a normal phenotype, it strongly supports the role of TIBA as a PAT inhibitor.[19]

  • Inactive Structural Analog Control: The use of a structural analog of TIBA that is known to be inactive in inhibiting auxin transport is a powerful control for specificity. While a universally accepted inactive analog of TIBA is not commonly cited, researchers can synthesize or source compounds with minor modifications expected to abolish activity. Benzoic acid itself could serve as a very basic structural control.

    • Causality: If the inactive analog fails to produce the same phenotype as TIBA, it provides strong evidence that the observed effects are due to the specific chemical structure of TIBA and its interaction with the auxin transport machinery, rather than a general effect of introducing a benzoic acid derivative.

Level 3: Genetic Controls

For laboratories working with model organisms like Arabidopsis thaliana, genetic controls provide the highest level of specificity.

  • Auxin Transport Mutants: Employing mutants with defects in key auxin transport genes, such as the PIN family of efflux carriers (e.g., pin1), can validate the action of TIBA.[4][6]

    • Causality: A pin1 mutant already displays a phenotype consistent with severely inhibited polar auxin transport (e.g., a pin-like inflorescence). Treating pin1 mutants with TIBA should result in little to no additional phenotypic change, demonstrating that TIBA and the genetic mutation act on the same pathway. This is known as an epistasis experiment.

Comparative Analysis: TIBA vs. Alternative Inhibitors

While TIBA is a potent tool, understanding its performance relative to other auxin transport inhibitors is crucial for selecting the right compound for a specific research question. The most common alternative is N-1-naphthylphthalamic acid (NPA).

FeatureThis compound (TIBA) N-1-naphthylphthalamic acid (NPA) References
Primary Mechanism Inhibits polar auxin transport, likely by affecting the trafficking of PIN proteins and interfering with the actin cytoskeleton.Inhibits auxin efflux by binding to a regulatory site on the auxin efflux carrier complex, distinct from the auxin binding site.[1][15][17][20]
Transport in Plant Can be transported within the plant, sometimes in a polar manner similar to auxin itself.Generally considered to be non-transportable or has very limited movement from the site of application.[16][17][21]
Potency Highly effective, but in some assays, may be less potent than NPA at inducing specific phenotypes like the pin1 phenocopy.Often considered one of the most potent and specific auxin transport inhibitors available.[15][21]
Phenotypic Effects Induces a wide range of effects including reduced apical dominance, altered gravitropism, and changes in root architecture.Strongly inhibits gravitropism and lateral root formation. Can phenocopy auxin transport mutants effectively.[14][16][22]
Off-Target Effects Can affect actin dynamics, which may have broader cellular implications. Also used as a contrast agent in medical imaging and has shown to induce reactive oxygen species in tumor cells.Considered highly specific to the auxin efflux complex, but as with any inhibitor, off-target effects cannot be completely ruled out.[20][23]

Visualizing Experimental Design and Mechanisms

Diagram 1: General Experimental Workflow

This diagram illustrates a logical workflow for a typical experiment studying the effect of TIBA on a plant phenotype, incorporating the essential control arms.

G cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis A Plant Material (e.g., Arabidopsis seeds) B Prepare Growth Medium (e.g., MS Agar) A->B T1 Untreated Control B->T1 T2 Vehicle Control (e.g., DMSO) B->T2 T3 TIBA Treatment B->T3 T4 Positive Control (e.g., NPA) B->T4 T5 Rescue Group (TIBA + IAA) B->T5 C Prepare Stock Solutions (TIBA, NPA, IAA, Vehicle) C->T2 C->T3 C->T4 C->T5 D Incubate under Controlled Conditions T1->D T2->D T3->D T4->D T5->D E Phenotypic Analysis (e.g., Root Length, Branching) D->E F Statistical Analysis (e.g., ANOVA) E->F G Conclusion F->G

Caption: Workflow for a TIBA experiment with controls.

Diagram 2: Polar Auxin Transport Pathway and Inhibitor Action

This diagram shows a simplified model of a plant cell and illustrates where TIBA and NPA are thought to interfere with the auxin transport machinery.

G Simplified Model of Auxin Efflux Inhibition cluster_cell Plant Cell cluster_inhibitors Inhibitors PIN PIN Protein (Auxin Efflux Carrier) Auxin_out Auxin (IAA) PIN->Auxin_out Efflux Vesicle Vesicle Trafficking (Actin-Dependent) Vesicle->PIN Trafficking to Plasma Membrane Auxin_in Auxin (IAA) Auxin_in->PIN TIBA TIBA TIBA->Vesicle Disrupts NPA NPA NPA->PIN Binds & Inhibits

Sources

A Researcher's Guide to the Statistical Analysis of 3,4,5-Triiodobenzoic Acid Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Ensuring Data Quality

Before any statistical analysis can be performed, the quality and reliability of the experimental data must be established. This is achieved through the validation of the analytical methods used. Key statistical parameters underpin this validation process, including mean, standard deviation, relative standard deviation (RSD), and confidence intervals.[1][2]

Method Validation: A Statistical Imperative

The objective of validating an analytical method is to scientifically demonstrate its suitability for a specific purpose.[1][2] For instance, when quantifying 3,4,5-Triiodobenzoic acid in a sample using High-Performance Liquid Chromatography (HPLC), method validation ensures the reliability and consistency of the results.[2]

Key Validation Parameters and Their Statistical Underpinnings:

Validation ParameterStatistical ToolsPurpose
Accuracy Mean, Percent Recovery, Confidence IntervalsTo determine the closeness of the measured value to the true value.
Precision Standard Deviation, Relative Standard Deviation (RSD)To assess the degree of scatter among a series of measurements.[3]
Linearity Linear Regression (y = mx + c), Coefficient of Determination (R²)To establish a proportional relationship between analyte concentration and instrument response.
Limit of Detection (LOD) Signal-to-Noise Ratio (typically 3:1)To determine the lowest concentration of analyte that can be reliably detected.[3]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (typically 10:1)To identify the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[3]

Experimental Protocol: Validating an HPLC Method for this compound Quantification

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations.

  • Injection and Analysis: Inject each standard into the HPLC system in replicate (e.g., n=6).

  • Data Acquisition: Record the peak area or peak height for each injection.

  • Linearity Assessment: Plot the mean peak area against the known concentration for each standard. Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

  • Accuracy and Precision Assessment: For at least three different concentrations (low, medium, and high), calculate the mean, standard deviation, and RSD of the replicate injections. Accuracy can be expressed as the percentage recovery of the known concentration.

  • LOD and LOQ Estimation: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.

Comparative Analysis: Dose-Response Experiments

A common application of this compound is in dose-response studies to determine its inhibitory effects. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of the compound required to inhibit a biological process by 50%.[4][5]

From Raw Data to IC50: The Power of Non-Linear Regression

Dose-response data typically follows a sigmoidal curve, which is best analyzed using non-linear regression.[6] The four-parameter logistic (4PL) model is a widely used equation for this purpose.[4][7][8]

The Four-Parameter Logistic Equation:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The response

  • X: The concentration of the inhibitor

  • Top: The maximum response

  • Bottom: The minimum response

  • IC50: The concentration at 50% inhibition

  • HillSlope: The steepness of the curve

Experimental Protocol: Determining the IC50 of this compound in a Cell Viability Assay

  • Cell Culture: Plate cells at a suitable density in a multi-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (no compound).

  • Incubation: Incubate the cells for a predetermined period.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT assay).[9]

  • Data Normalization: Normalize the data to the vehicle control (100% viability).

  • Non-Linear Regression: Fit the normalized data to a 4PL model using statistical software (e.g., GraphPad Prism) to determine the IC50 value.[10]

Comparing Potency: Is One Compound More Effective Than Another?

To compare the potency of this compound with an alternative inhibitor, it is not sufficient to simply compare their IC50 values. A statistical test is required to determine if the observed difference is significant. The extra sum-of-squares F-test is a robust method for comparing the parameters of two non-linear regression models.

Workflow for Comparing Two Dose-Response Curves:

A Perform dose-response experiments for both compounds in parallel B Fit individual 4PL models to each dataset A->B C Determine the IC50 and 95% Confidence Interval for each compound B->C D Perform Extra Sum-of-Squares F-test C->D E Null Hypothesis: The IC50 values are the same D->E F Alternative Hypothesis: The IC50 values are different D->F G P-value < 0.05 D->G If H P-value >= 0.05 D->H If I Conclude that the IC50 values are significantly different G->I J Conclude that there is no significant difference between the IC50 values H->J

Sources

A Comparative Guide to the Peer-Reviewed Validation of 3,4,5-Triiodobenzoic Acid's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of chemical probes is paramount. This guide provides an in-depth, evidence-based analysis of 3,4,5-Triiodobenzoic acid (TIBA), a widely utilized inhibitor of polar auxin transport in plants. Moving beyond a simple cataloging of facts, we will explore the causality behind experimental designs and critically compare TIBA with other relevant compounds, grounding all claims in peer-reviewed literature.

Introduction to this compound (TIBA)

This compound, a synthetic auxin transport inhibitor, has been a cornerstone in plant biology for decades. Its ability to disrupt the directional flow of auxin has made it an invaluable tool for dissecting the myriad of developmental processes governed by this crucial plant hormone, from organogenesis to tropic responses. While often used, a nuanced understanding of its mechanism is critical for the robust interpretation of experimental outcomes. This guide will illuminate the validated mechanisms of TIBA, provide a comparative analysis with other inhibitors, and detail the experimental protocols necessary for its validation.

The Primary Mechanism: Disruption of Polar Auxin Transport

The canonical role of TIBA is the inhibition of polar auxin transport (PAT), the directed, cell-to-cell movement of auxin. This transport is primarily mediated by the PIN-FORMED (PIN) family of auxin efflux carriers, which exhibit polar localization on the plasma membrane, thereby dictating the direction of auxin flow.

TIBA's inhibitory effect is not through direct, high-affinity binding to the primary auxin binding site of the efflux carrier in the same manner as auxin itself. Instead, evidence suggests a more complex interaction with the auxin transport machinery. Unlike N-1-naphthylphthalamic acid (NPA), another prominent PAT inhibitor which binds to a distinct regulatory site, TIBA is thought to be polarly transported itself, in a manner similar to the natural auxin indole-3-acetic acid (IAA)[1]. This suggests that TIBA may compete with auxin for transport through a common efflux carrier, with some studies indicating that TIBA and IAA bind to separate but functionally related sites on the transporter[1]. Inhibition is proposed to occur when both TIBA and auxin are bound simultaneously[1].

dot

TIBA_Mechanism cluster_membrane Plasma Membrane PIN Protein PIN Efflux Carrier Auxin (intracellular) Auxin (intracellular) PIN Protein->Auxin (intracellular) Transport PIN Protein->Auxin (intracellular) Inhibition of Auxin Efflux Auxin Binding Site TIBA Binding Site Auxin (extracellular) Auxin (extracellular) Auxin (extracellular)->PIN Protein Binds to Efflux Carrier TIBA (extracellular) TIBA (extracellular) TIBA (extracellular)->PIN Protein Competes for Transport

Caption: Simplified model of TIBA's primary mechanism of action on the PIN auxin efflux carrier.

A Deeper Level of Regulation: Impact on the Actin Cytoskeleton

More recent research has unveiled a more intricate mechanism for TIBA's action, linking it to the dynamics of the actin cytoskeleton. The trafficking and polar localization of PIN proteins are dependent on a dynamic actin network and associated vesicle trafficking. TIBA has been shown to disrupt this process by directly interacting with villins, a family of actin-binding proteins.

By binding to the C-terminal headpiece domain of villins, TIBA induces their oligomerization, leading to excessive bundling of actin filaments[2]. This alteration of actin dynamics impairs the trafficking of PIN-containing vesicles to the plasma membrane, reducing the number of active PIN transporters at the cell surface and thereby inhibiting polar auxin transport[2]. This finding provides a more comprehensive understanding of how TIBA exerts its inhibitory effect, moving beyond simple competition at the transporter level.

dot

TIBA_Actin_Mechanism cluster_cell Plant Cell TIBA TIBA Villin Villin TIBA->Villin Binds to Actin Bundling Excessive Actin Bundling TIBA->Actin Bundling Induces Actin Filaments Actin Filaments Villin->Actin Filaments Regulates Vesicle Trafficking Vesicle Trafficking of PIN Proteins Actin Bundling->Vesicle Trafficking Impairs PIN Localization Polar PIN Localization at Plasma Membrane Vesicle Trafficking->PIN Localization Maintains Auxin Transport Polar Auxin Transport PIN Localization->Auxin Transport Mediates

Caption: TIBA's mechanism involving the actin cytoskeleton and PIN protein trafficking.

Comparative Analysis of Auxin Transport Inhibitors

To provide a clearer picture of TIBA's performance, it is essential to compare it with other commonly used auxin transport inhibitors. The most notable comparator is N-1-naphthylphthalamic acid (NPA).

InhibitorPrimary Target/MechanismHalf-saturation of Inhibitory Effect (Corn Coleoptiles)Key Phenotypic Effects
This compound (TIBA) Competes for auxin efflux carrier; disrupts actin dynamics via villin interaction.~5 x 10-7 M[3]Induces fused cotyledons, altered phyllotaxis, and reduced root gravitropism.
N-1-naphthylphthalamic acid (NPA) Binds to a distinct regulatory site on the auxin efflux complex (potentially involving TWD1 and ABCB transporters).~1 x 10-7 M[3]Strong inhibitor of root and shoot gravitropism, induces pin-formed inflorescences.
2-(1-pyrenoyl)benzoic acid (PBA) Affects actin dynamics and vesicle trafficking.Not consistently reported in comparative studies.Similar developmental defects to TIBA, including root growth inhibition.
Morphactins Bind to the NPA binding site.Similar working concentrations to TIBA and NPA (~10 µM)[4]Induce a wide range of morphological changes, including dwarfism and altered leaf shape.

This table highlights that while TIBA and NPA both inhibit polar auxin transport, they do so through different primary mechanisms and with varying potencies. The choice of inhibitor should, therefore, be dictated by the specific research question and the desired level of mechanistic insight.

Experimental Validation Protocols

The following protocols provide a framework for the independent validation of TIBA's mechanism of action.

Protocol 1: Radiolabeled Auxin Transport Assay

This assay directly measures the effect of TIBA on the movement of auxin.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Agar plates (1% agar, 0.5x Murashige and Skoog medium)

  • 3H-labeled IAA (Indole-3-acetic acid)

  • TIBA stock solution (e.g., 10 mM in DMSO)

  • Scintillation vials and scintillation cocktail

  • Microscope with a dissecting needle

Procedure:

  • Prepare agar plates containing a range of TIBA concentrations (e.g., 0, 1, 5, 10, 50 µM).

  • Gently transfer Arabidopsis seedlings to the TIBA-containing plates and incubate for 1-2 hours.

  • Prepare a 1% agar solution containing 3H-IAA (e.g., 1 µM).

  • Under a dissecting microscope, apply a small droplet of the 3H-IAA agar to the apex of each seedling's root or shoot.

  • Incubate the plates in the dark for a defined period (e.g., 6-18 hours) to allow for auxin transport.

  • Following incubation, excise the relevant plant tissue (e.g., a 5 mm segment of the root below the application site).

  • Place the excised tissue into a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of radioactivity transported in the presence of different TIBA concentrations to the control. Calculate the IC50 value for TIBA's inhibition of auxin transport.

Auxin_Transport_Assay Start Start Seedling Preparation Prepare Seedlings on TIBA-containing Agar Start->Seedling Preparation Radiolabel Application Apply 3H-IAA Agar to Seedling Apex Seedling Preparation->Radiolabel Application Incubation Incubate in Dark (6-18 hours) Radiolabel Application->Incubation Tissue Excision Excise Tissue Segment Incubation->Tissue Excision Radioactivity Measurement Measure Radioactivity (Scintillation Counting) Tissue Excision->Radioactivity Measurement Data Analysis Calculate IC50 Radioactivity Measurement->Data Analysis

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemical compounds we handle. 3,4,5-Triiodobenzoic acid, a valuable tool in various biological studies, is classified as a halogenated organic compound.[1][2][3] This classification dictates a stringent set of disposal protocols rooted in chemical reactivity, regulatory compliance, and environmental protection. This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and our shared environment.

Core Principles: Understanding the Hazard

Before any procedure, a clear understanding of the material's characteristics is paramount. This compound is an irritant to the skin, eyes, and respiratory system.[4][5][6] While its full toxicological profile is not exhaustively investigated, its chemical structure as a halogenated aromatic acid demands a cautious approach.[5]

The foundational principles for its disposal are absolute and non-negotiable:

  • Designate as Hazardous Waste: All waste containing this compound, whether pure solid, in solution, or as contaminated labware, must be treated as hazardous waste.

  • Segregate at the Source: This compound must be collected in a dedicated waste stream for halogenated organic compounds.[1] Cross-contamination with non-halogenated solvents, acids, bases, or other waste types is prohibited, as it can complicate the disposal process and violate regulatory standards.[4]

  • Prohibit Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of via sanitary sewers or general refuse.[7][8][9] Such actions can damage ecosystems and are subject to severe regulatory penalties.

  • Utilize Professional Disposal: The only acceptable endpoint for this waste is a licensed and approved hazardous waste disposal facility, which will manage its destruction through high-temperature incineration.[4][6][10]

Quantitative Safety and Handling Data

A quantitative understanding of the hazards informs our handling and disposal practices. The following table summarizes critical data derived from Safety Data Sheets (SDS), which must be readily accessible in any laboratory where this compound is used.

Identifier Description Source
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Statements (Handling) P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.[4]
Precautionary Statements (Storage) P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.[4]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant. [4][6][10]
Personal Protective Equipment (PPE) Safety goggles (conforming to EN166 or NIOSH standards), protective gloves (e.g., nitrile rubber), and a lab coat are mandatory. Use a respirator if ventilation is inadequate.[6][11]

Standard Operating Protocol: Waste Accumulation & Segregation

Proper disposal begins with meticulous collection at the point of generation. This protocol ensures that waste is handled safely and is ready for compliant pickup by your institution's Environmental Health & Safety (EHS) department.

Objective: To safely collect and store waste this compound and associated materials for final disposal.

Materials:

  • Designated hazardous waste container (HDPE or glass, with secure screw cap).

  • Hazardous waste labels (provided by your institution's EHS).

  • Waste log sheet.

  • Appropriate PPE.

Procedure:

  • Container Preparation: Obtain a clean, dry, and chemically compatible waste container. Affix a hazardous waste label.

  • Labeling: Using a permanent marker, clearly write the following on the label:

    • "Hazardous Waste: Halogenated Organic Solids" (or Liquids, as appropriate).

    • List all constituents by their full chemical name. Start with "this compound."

    • Do not use abbreviations or chemical formulas.

  • Waste Transfer:

    • Solid Waste: Carefully transfer residual powder, spent reaction material, or contaminated solids (e.g., weighing paper) into the designated solid waste container. Use a dedicated spatula or funnel to avoid creating dust.

    • Contaminated Labware: Collect disposable items such as gloves, wipes, or TLC plates that are grossly contaminated in the same solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Secure and Store: Keep the waste container tightly sealed at all times, except when adding waste.[4][5] Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel and away from drains or incompatible materials.

  • Documentation: Maintain a log of the waste added to the container, noting the date and approximate quantity.

  • Arrange for Disposal: Once the container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 days), contact your EHS department to schedule a pickup. Do not allow waste to accumulate.

Disposal Workflow and Decision Logic

The proper channeling of this compound waste is a critical decision-making process. The following diagram illustrates the logical workflow from the point of generation to the final disposal pathway. The ultimate fate for this halogenated organic compound is thermal destruction, as this is the most effective and environmentally sound method.[12][13][14] High-temperature incineration breaks the stable carbon-iodine bonds and the resulting acid gases are neutralized in a scrubber system.[13][15]

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Waste Accumulation Streams cluster_3 Final Disposition Generate Waste Containing This compound Generated Solid Is the waste primarily solid? (e.g., pure compound, contaminated wipes, gloves) Generate->Solid Liquid Is the waste a liquid solution? (e.g., dissolved in organic solvent) Solid->Liquid No SolidContainer Collect in Labeled Container: 'HALOGENATED ORGANIC SOLID WASTE' Solid->SolidContainer Yes LiquidContainer Collect in Labeled Container: 'HALOGENATED ORGANIC LIQUID WASTE' Liquid->LiquidContainer Yes EHS Arrange Pickup by Institutional EHS SolidContainer->EHS LiquidContainer->EHS Incineration Approved Hazardous Waste Facility: High-Temperature Incineration with Acid Gas Scrubbing EHS->Incineration

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4,5-Triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 3,4,5-Triiodobenzoic acid (CAS No. 88-82-4). As researchers, scientists, and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a safe and compliant laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Inherent Risk Profile

This compound is a solid organic compound. While its toxicological properties have not been fully investigated, it is classified with several known hazards that dictate our handling protocols.[1] Understanding these risks is the foundational step in developing a robust safety plan.

The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[2] The established hazard classifications are summarized below.

Hazard ClassificationCategoryStatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5][6]GHS07 (Exclamation Mark)
Skin IrritationCategory 2H315: Causes skin irritation[4][7]GHS07 (Exclamation Mark)
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[4][7]GHS07 (Exclamation Mark)
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[7]GHS07 (Exclamation Mark)

It is crucial to note that currently, no specific occupational exposure limits have been established for this compound.[5][6] This absence of defined limits necessitates a conservative approach, minimizing all potential exposures through rigorous engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist; it is an active risk mitigation strategy. The following protocol is designed to provide a comprehensive barrier against the identified hazards of this compound.

Core Directive: A Multi-Layered Defense

A fundamental principle of chemical safety is that PPE is the final line of defense, employed after engineering and administrative controls (like fume hoods and standard operating procedures) are in place. Never rely on PPE alone to ensure your safety.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_verification Verification & Use Start Task: Handling This compound CheckHazards Identify Hazards: - Harmful if swallowed - Skin/Eye/Respiratory Irritant Start->CheckHazards CheckExposure Assess Exposure Potential: - Dust generation? - Splash risk? CheckHazards->CheckExposure Eye Eye/Face Protection: - Chemical Goggles (min.) - Face Shield (for splash risk) CheckExposure->Eye Select Hand Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) CheckExposure->Hand Select Body Body Protection: - Lab Coat - Closed-toe Shoes CheckExposure->Body Select Respiratory Respiratory Protection: - Required if dust is likely - N95 Respirator (min.) CheckExposure->Respiratory Select Inspect Inspect PPE for damage gather_point Don Don PPE Correctly Inspect->Don OK Stop STOP Replace Damaged PPE Inspect->Stop Damaged Proceed Proceed with Task Don->Proceed gather_point->Inspect

Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][8] These provide a seal around the eyes to protect against dust particles. When handling larger quantities or when there is a risk of splashing, a full-face shield should be worn in addition to safety goggles.[4][9]

  • Skin and Body Protection : A standard laboratory coat is required to protect against incidental contact.[9][10] For tasks with a higher potential for contamination, consider impervious clothing.[3] Ensure clothing provides full coverage, including long sleeves and full-length pants. Shoes must be closed-toed.[11]

  • Hand Protection : Wear chemical-resistant gloves.[3][4] Nitrile gloves are a suitable choice for protection against acids and solid chemicals.[12] Always inspect gloves for tears or pinholes before use.[8] It is critical to practice proper glove removal technique to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste and never be reused.[8][13]

  • Respiratory Protection : Respiratory protection is necessary when engineering controls cannot guarantee that dust levels will be kept at a minimum or if irritation is experienced.[3][10] A NIOSH-approved N95 dust mask or equivalent is the minimum requirement.[14] For major spills or uncontrolled releases, a self-contained breathing apparatus (SCBA) is essential.[3]

Operational Plan: Safe Handling and Storage

Your physical interaction with the chemical must be deliberate and controlled.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] For any procedure that may generate dust, such as weighing or transferring solids, work must be conducted within a certified chemical fume hood.[12]

  • Standard Handling Procedure :

    • Preparation : Designate a specific area for the work. Ensure an eyewash station and safety shower are accessible.[13]

    • Don PPE : Put on all required PPE as outlined in the section above.

    • Handling : Use non-sparking tools to handle the solid.[3] Avoid any actions that could create dust, such as crushing or vigorous scraping.[1] Keep containers tightly closed when not in use.[1]

    • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Decontaminate the work surface.

    • Prohibition : Do not eat, drink, or smoke in the laboratory where this chemical is handled or stored.[3][4]

  • Storage : Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Emergency Spill Response : In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

Spill_Response_Workflow Spill Spill Occurs Alert Alert personnel & Evacuate area Spill->Alert Assess Assess Spill Size & Hazard Level Alert->Assess SmallSpill Assess->SmallSpill Minor / Controllable LargeSpill Assess->LargeSpill Major / Uncontrolled PPE Don appropriate PPE: - Goggles, Gloves, Lab Coat - N95 Respirator (min.) EHS Contact EHS/Emergency Response Team Contain Contain Spill: Prevent spread PPE->Contain Cleanup Clean-up: - Gently sweep solid - Avoid raising dust Contain->Cleanup Collect Collect waste in a labeled, sealed container Cleanup->Collect Decon Decontaminate spill area & ventilate Collect->Decon Secure Secure area until response team arrives EHS->Secure

Caption: Emergency spill response workflow.

Disposal Plan: Managing Chemical Waste

Proper disposal is a legal and ethical imperative to protect our environment and public health. All waste containing this compound must be treated as hazardous waste.[15][16]

Guiding Principle: No Drain or Trash Disposal

Under no circumstances should this chemical or its waste be disposed of down the sink or in the regular trash.[12][15][17] This is a regulated chemical waste product.[15]

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal Gen Waste Generated: - Unused chemical - Contaminated PPE - Spill cleanup material Segregate Segregate as 'Halogenated Organic Solid Waste' Gen->Segregate Container Use designated, compatible, leak-proof waste container Segregate->Container Label Label Container: - 'Hazardous Waste' - 'this compound' - Date & PI Information Container->Label Close Keep container securely closed when not adding waste Label->Close Store Store in a designated, secure, secondary containment area Close->Store Schedule Schedule pickup with Institution's EHS Office Store->Schedule Dispose Disposal via licensed hazardous waste vendor (e.g., Incineration) Schedule->Dispose

Caption: Hazardous waste disposal workflow for this compound.
Step-by-Step Waste Handling Protocol
  • Segregation : Collect all waste materials contaminated with this compound separately from other waste streams.[18] This includes excess reagent, contaminated gloves, wipes, and spill cleanup debris.

  • Containerization : Use only designated hazardous waste containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[19][20]

  • Labeling : As soon as waste is added, the container must be labeled with a hazardous waste tag.[16] The label must clearly state "Hazardous Waste" and list the full chemical name, "this compound".[15][18] Do not use abbreviations.[15]

  • Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should have secondary containment to capture any potential leaks.[19]

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[15][18]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as regular trash.

  • Triple-Rinse Procedure : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[20]

  • Collect Rinsate : Crucially, all of this rinsate must be collected and disposed of as hazardous liquid waste.[16][20]

  • Final Disposal : Once triple-rinsed and air-dried, deface or remove the original chemical label, and the container may then be disposed of in the regular trash.[16][20]

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Chemical. [Link]

  • General Lab Safety Procedure. Caltech CCE. [Link]

  • Laboratory Safety: Working Safely with Chemicals. The Codelucky. [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]

  • 2,3,5, Triiodobenzoic Acid. Biostring. [Link]

  • General Rules for Working with Chemicals. University of Colorado Boulder, Compliance and Risk Management. [Link]

  • 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 3-Hydroxy-2,4,6-triiodobenzoic acid. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet for 2,3,5-Triiodobenzoic acid. Fisher Scientific. [Link]

Sources

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Strategy Settings

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.